molecular formula C9H13NO B1293681 4-Propoxyaniline CAS No. 4469-80-1

4-Propoxyaniline

Cat. No.: B1293681
CAS No.: 4469-80-1
M. Wt: 151.21 g/mol
InChI Key: DWOIGSLSPPLRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxyaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOIGSLSPPLRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063486
Record name Benzenamine, 4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4469-80-1
Record name 4-Propoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4469-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004469801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-propoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-propoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Propoxyaniline CAS number 4469-80-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Propoxyaniline (CAS 4469-80-1) for Advanced Research and Development

Introduction

This compound, registered under CAS number 4469-80-1, is an aromatic amine that serves as a critical building block in organic synthesis.[1] Structurally, it is an aniline molecule substituted at the para position with a propoxy group (-O-CH₂-CH₂-CH₃).[1] This substitution imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its utility is most prominently noted in its role as a reactant for the preparation of targeted therapeutic agents, such as aggrecanase inhibitors.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The functional groups of this compound—the aromatic ring, the primary amine, and the propoxy ether—define its chemical behavior and physical characteristics. The amine group provides a site for nucleophilic reactions and salt formation, while the propoxy group influences its solubility and lipophilicity.[1] The compound typically appears as a colorless to brown liquid, is soluble in organic solvents, and has moderate to slight solubility in water.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 4469-80-1[1][4][5]
Molecular Formula C₉H₁₃NO[1][4][6]
Molecular Weight 151.21 g/mol [4][7]
Appearance Colorless to Brown Liquid[1]
Boiling Point 261.7 ± 13.0 °C (at 760 Torr)[2]
Density 1.016 ± 0.06 g/cm³ (at 20 °C)[2]
Flash Point >110 °C (>230 °F) - closed cup[2][7][8]
Water Solubility Slightly soluble (1.3 g/L at 25 °C)[2][3]
pKa 5.24 ± 0.10 (Predicted)[2]
LogP (Octanol/Water) 2.058 (Crippen Calculated)[5]
SMILES CCCOc1ccc(N)cc1[5]
InChI Key DWOIGSLSPPLRKO-UHFFFAOYSA-N[2][5]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a nitroaromatic precursor, a robust and high-yielding method in organic chemistry. The causality behind this choice lies in the accessibility of nitroaromatic starting materials and the efficiency of catalytic hydrogenation.

A 1-Nitro-4-propoxybenzene (Precursor) B Catalytic Hydrogenation A->B Reaction C This compound (Final Product) B->C Yields E Filtration (e.g., over Celite) Solvent Removal C->E Workup & Purification D H₂ Gas 10% Pd/C Catalyst Solvent (EtOH/EtOAc) D->B Reagents & Conditions

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a common laboratory-scale synthesis.[4] The choice of a Palladium on Carbon (Pd/C) catalyst is due to its high activity and selectivity for nitro group reduction without affecting the benzene ring or the ether linkage. The use of a Parr apparatus allows the reaction to be conducted safely under a pressurized hydrogen atmosphere, significantly accelerating the reaction rate.

Materials:

  • 1-(Allyloxy)-4-nitrobenzene (or 1-Nitro-4-propoxybenzene)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply

  • Celite or a similar filter aid

  • Parr hydrogenation apparatus or equivalent

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Precursor Dissolution: Dissolve the nitroaromatic precursor (e.g., 1-(Allyloxy)-4-nitrobenzene, 0.51 g, 2.9 mmol) in a suitable solvent such as ethanol (50 mL).[4]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst as a slurry in ethyl acetate. The catalyst is added as a slurry to safely manage the pyrophoric nature of dry Pd/C and ensure even distribution in the reaction mixture.

  • Hydrogenation Reaction: Transfer the mixture to a Parr apparatus. Pressurize the vessel with hydrogen gas (e.g., to 38 psi). The reaction is typically exothermic and proceeds with a noticeable drop in pressure as hydrogen is consumed.[4] The reaction can be monitored for completion, often within 0.5 to 1 hour.[4]

  • Catalyst Removal: Upon completion, carefully vent the hydrogen pressure. The reaction mixture is filtered through a pad of Celite to completely remove the solid Pd/C catalyst. This step is critical as residual palladium can interfere with subsequent reactions.[4]

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. This yields the crude this compound, often as a brown oil with high purity (e.g., 98% yield).[4]

  • Further Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate.

Spectroscopic and Analytical Characterization

Structural confirmation of synthesized this compound is typically performed using a combination of spectroscopic methods. While specific spectra are best obtained experimentally, published data provides a reference for expected results.[9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the range of δ 6.6-6.8 ppm), the protons of the propoxy chain (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the O-CH₂), and a broad singlet for the amine (-NH₂) protons.[11]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (with the carbon attached to the oxygen appearing furthest downfield in the aromatic region) and three signals for the aliphatic carbons of the propoxy group.[9]

  • FT-IR: The infrared spectrum will show characteristic absorption bands for N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chain (~2850-2950 cm⁻¹), C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), and strong C-O stretching of the ether linkage (~1240 cm⁻¹).[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 151.21).

Applications in Research and Drug Development

This compound is a versatile intermediate, primarily utilized for its reactive amine group which can readily participate in amide bond formation, urea formation, and other nucleophilic substitution reactions.[1] This reactivity is harnessed in multi-step syntheses of complex target molecules.

A key documented application is its use as a reactant in the preparation of aggrecanase inhibitors.[1][2][3] Aggrecanases are enzymes implicated in the degradation of cartilage in conditions like osteoarthritis, making their inhibitors a significant area of drug development.

A This compound (Nucleophilic Amine) C Coupling Reaction A->C B Electrophilic Reagent (e.g., Isocyanate, Acyl Chloride) B->C D Substituted Urea or Amide Derivative C->D Forms new C-N bond E Further Functionalization D->E F Active Pharmaceutical Ingredient (API) (e.g., Aggrecanase Inhibitor) E->F Leads to

Caption: Role of this compound as a key intermediate in API synthesis.

In a typical synthetic pathway, the amine group of this compound acts as a nucleophile, reacting with an electrophilic partner. For example, its reaction with phosgene or an isocyanate generates a highly reactive isocyanate intermediate or a substituted urea, respectively.[4] This new molecule can then undergo further reactions to build the final, biologically active compound. The propoxy group is often incorporated to modulate the lipophilicity and pharmacokinetic profile of the final drug candidate, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of this compound is essential. It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][12]

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation mark)[7]

  • Signal Word: Warning[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[7][12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[7]

Precautionary Measures & PPE:

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13] The compound is noted to be air-sensitive and should be stored under an inert gas.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7] For operations where inhalation is possible, a suitable respirator with an organic vapor cartridge is recommended.[7]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.[3] Recommended storage is at room temperature or below (<15°C).[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

The toxicological properties have not been fully investigated, and it should be handled with the care afforded to all novel or reactive chemical compounds.[13]

Conclusion

This compound (CAS 4469-80-1) is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its value to the scientific community, particularly in drug discovery, is centered on its utility as a versatile building block for constructing complex molecular architectures. The presence of both a reactive amine and a property-modulating propoxy group makes it a strategic component in the synthesis of novel pharmaceutical agents. A thorough understanding of its chemistry, handling requirements, and applications is crucial for researchers aiming to leverage this compound in their development programs.

References

  • Chemical Properties of Benzenamine, 4-propoxy- (CAS 4469-80-1) . (n.d.). Cheméo. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND . (n.d.). Malaysian Journal of Fundamental and Applied Sciences. Retrieved January 11, 2026, from [Link]

  • Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites . (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Spectral Information in PubChem . (2017, August 31). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 4-Propoxyaniline for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Versatility of 4-Propoxyaniline

This compound, a substituted aniline derivative, is a key intermediate in the synthesis of a variety of organic molecules. Its unique structural features, comprising a reactive amine group and a lipophilic propoxy substituent on a benzene ring, make it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth technical overview of this compound, including its fundamental properties, synthesis, and applications, with a focus on its role in drug development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValue
Molecular Formula C9H13NO[1][2][3]
Molecular Weight 151.21 g/mol [1][2][3][4]
CAS Number 4469-80-1[1][2][5]
Appearance Colorless to Brown Liquid[5][6]
Boiling Point 261.7±13.0 °C at 760 Torr[5]
Melting Point 265-267 °C[5]
Density 1.016±0.06 g/cm³ at 20 °C[5]
Flash Point >110 °C (>230 °F)[5]
Solubility Slightly soluble in water (1.3 g/L at 25°C)[5]
pKa 5.24±0.10 (Predicted)[5]

The presence of the propoxy group increases the molecule's lipophilicity compared to aniline, influencing its solubility in organic solvents and its interaction with biological targets. The amine group, with a predicted pKa of 5.24, can act as a nucleophile or a base, driving its reactivity in various chemical transformations.[5]

Synthesis of this compound: A Practical Laboratory Protocol

The synthesis of this compound is typically achieved through the reduction of a nitro-aromatic precursor. This common and effective method provides high yields of the desired product.

Experimental Protocol: Reduction of 1-(Allyloxy)-4-nitrobenzene

This protocol details the catalytic hydrogenation of 1-(allyloxy)-4-nitrobenzene to yield this compound. The choice of a palladium on carbon (Pd/C) catalyst is crucial as it efficiently facilitates the reduction of the nitro group without significantly affecting other functional groups under the specified conditions.

Materials:

  • 1-(Allyloxy)-4-nitrobenzene

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • 10% Palladium on carbon (Pd/C)

  • Celite

  • Parr apparatus or similar hydrogenation equipment

  • Hydrogen (H₂) gas

Procedure:

  • Dissolution: Dissolve 1-(allyloxy)-4-nitrobenzene (0.51 g, 2.9 mmol) in ethanol (50 mL). The choice of ethanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the catalytic hydrogenation process.

  • Catalyst Addition: Add a 10% Pd/C catalyst as a slurry in ethyl acetate. The catalyst is added as a slurry to ensure safe handling and uniform dispersion in the reaction mixture.

  • Hydrogenation: Place the reaction mixture on a Parr apparatus and introduce hydrogen gas (H₂). The pressure is maintained between 20 and 38 psi for 0.5 hours.[1] The Parr apparatus allows for safe and controlled hydrogenation at elevated pressures, significantly accelerating the reaction rate.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Celite is an effective filter aid that prevents the fine catalyst particles from passing through.

    • Remove the solvent under reduced pressure to yield this compound as a brown oil (423 mg, 98% yield).[1]

Synthesis_Workflow Start Start: 1-(Allyloxy)-4-nitrobenzene Dissolve Dissolve in Ethanol Start->Dissolve Add_Catalyst Add 10% Pd/C Catalyst in Ethyl Acetate Dissolve->Add_Catalyst Hydrogenate Hydrogenate (H₂, 20-38 psi) in Parr Apparatus Add_Catalyst->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Evaporate Remove Solvent (Reduced Pressure) Filter->Evaporate End End: this compound Evaporate->End

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutically active compounds. Its utility stems from the ability to further functionalize the amine group to create more complex molecular architectures.

Case Study: Synthesis of Aggrecanase Inhibitors

A notable application of this compound is its use as a reactant in the preparation of aggrecanase inhibitors.[5] Aggrecanases are enzymes involved in the degradation of aggrecan, a key component of cartilage. Inhibitors of these enzymes are being investigated as potential treatments for osteoarthritis.

The synthesis of these inhibitors often involves the conversion of this compound to an isocyanate intermediate. This is achieved by reacting this compound with phosgene or a phosgene equivalent. The resulting isocyanate is a highly reactive species that can then be coupled with other molecules to build the final inhibitor structure.

Reaction Scheme:

  • Isocyanate Formation: this compound is added dropwise to a solution of phosgene in a suitable solvent like ethyl acetate. The reaction is then heated under reflux to drive it to completion.[1] This step is critical as it activates the aniline for subsequent coupling reactions.

  • Coupling Reaction: The resulting 1-isocyanato-4-propoxybenzene is then reacted with another molecule, for example, a substituted thiadiazole, to form the final urea-based inhibitor.[1]

Application_Workflow Propoxyaniline This compound Phosgene React with Phosgene Propoxyaniline->Phosgene Isocyanate 1-Isocyanato-4-propoxybenzene (Intermediate) Phosgene->Isocyanate Thiadiazole Couple with Substituted Thiadiazole Isocyanate->Thiadiazole Inhibitor Aggrecanase Inhibitor (Final Product) Thiadiazole->Inhibitor

Caption: Role of this compound in aggrecanase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] It is also harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dark place under an inert atmosphere, as it is air-sensitive.[6]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the field of drug development. Its well-defined physicochemical properties and reactivity make it a reliable building block for the creation of complex and biologically active molecules. A thorough understanding of its synthesis, handling, and reaction pathways is essential for researchers and scientists aiming to leverage its full potential in their work.

References

  • This compound 4469-80-1 | TCI (Shanghai) Development Co., Ltd. TCI (Shanghai) Development Co., Ltd. [Link]

  • Benzenamine, 4-propoxy- | C9H13NO | CID 78221 - PubChem - NIH . National Institutes of Health. [Link]

Sources

4-Propoxyaniline melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting and Boiling Points of 4-Propoxyaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS 4469-80-1), a key intermediate in pharmaceutical synthesis. A critical review of available data resolves a significant discrepancy in the reported melting point, establishing that the compound is a liquid at standard temperature and pressure with a melting point below 20°C. The guide details the pressure-dependent boiling point, discusses the underlying physicochemical principles governing these phase transitions, and presents standardized experimental protocols for their determination based on OECD guidelines. This document is intended to serve as an authoritative resource, ensuring scientific integrity and enabling reproducible, accurate characterization of this important chemical entity.

Introduction to this compound

This compound, also known as p-propoxyaniline or 4-propoxybenzenamine, is an aromatic amine with the chemical formula C₉H₁₃NO. Its structure, featuring a propoxy group and an amino group attached to a benzene ring, makes it a valuable building block in organic synthesis. It serves as a crucial reactant in the preparation of various target molecules, including novel aggrecanase inhibitors, which are of interest in the development of therapeutics for osteoarthritis and other degenerative joint diseases.

Accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These parameters are indispensable for identity confirmation, purity assessment, process design, safety evaluation, and regulatory compliance. This guide provides an in-depth examination of these two critical thermal characteristics for this compound.

Physicochemical Properties of this compound

A compound's physical properties are dictated by its molecular structure. The presence of both a hydrogen-bond-donating amino group (-NH₂) and a hydrogen-bond-accepting ether oxygen, in addition to the hydrophobic benzene ring and propyl chain, results in a molecule with moderate polarity and specific intermolecular forces that govern its phase transitions.

Summary of Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 4469-80-1[1]
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to brown clear liquid
Melting Point < 20°C (Liquid at room temperature)[2]
Boiling Point 131°C at 10 mmHg~261.7°C at 760 mmHg (Predicted)[3]
Density ~1.03 g/cm³ (at 20°C)[3]
Flash Point 110°C (230°F) - Closed Cup[1]
Solubility Slightly soluble in water (1.3 g/L at 25°C)[4]

In-Depth Analysis of Phase Transition Temperatures

Melting Point: Resolving a Data Discrepancy

A review of chemical literature and supplier databases reveals a significant conflict in the reported melting point of this compound. One database lists a melting point of 265-267°C.[3] However, this value is anomalous for a substituted aniline of this molecular weight and is inconsistent with empirical observations from multiple primary sources.

Authoritative chemical suppliers, including TCI and Thermo Fisher Scientific, explicitly classify this compound's physical state at 20°C as a "liquid".[4] Furthermore, a 2022 peer-reviewed study describing its synthesis notes the purified product as an "oil".[2] This collective evidence strongly indicates that the true melting point of this compound is below ambient temperature. The 265-267°C figure is likely a database error.

Causality: The relatively low melting point is a direct consequence of its molecular structure. While the amino group can participate in hydrogen bonding, the bulky, non-polar propoxy group and the benzene ring introduce steric hindrance and weaker van der Waals forces. This disrupts efficient crystal lattice packing, requiring less thermal energy to transition from a solid to a liquid state compared to more symmetrical or strongly interacting molecules.

Boiling Point: Understanding Pressure Dependence

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Consequently, it is a pressure-dependent property. For this compound, the experimentally determined boiling point is 131°C under a reduced pressure of 10 mmHg. A predicted value at standard atmospheric pressure (760 mmHg) is approximately 261.7°C.[3]

Causality: The boiling point is a measure of the energy required to overcome intermolecular forces in the liquid phase. For this compound, these forces are a combination of:

  • Hydrogen Bonding: Between the -NH₂ groups of adjacent molecules.

  • Dipole-Dipole Interactions: Arising from the polar C-N and C-O bonds.

  • Van der Waals Forces (London Dispersion): Across the entire molecular surface, particularly the aromatic ring and alkyl chain.

The relatively high boiling point reflects the significant energy needed to overcome the combination of these forces, especially the hydrogen bonds.

Standardized Methodologies for Experimental Determination

To ensure data quality and reproducibility, the determination of melting and boiling points should adhere to internationally recognized standards. The Organisation for Economic Co-operation and Development (OECD) provides robust guidelines for these measurements.[5][6]

Protocol for Melting Point Determination (Capillary Method)

As this compound is a liquid at room temperature, this protocol is technically for determining its freezing point. The methodology is adapted from OECD Test Guideline 102 .[5][7][8]

Objective: To determine the temperature at which liquid this compound solidifies.

Apparatus:

  • Melting point apparatus (e.g., digital Mel-Temp or similar) with cooling capability.

  • Calibrated thermometer or temperature probe.

  • Glass capillary tubes (sealed at one end).

  • Cooling bath (e.g., dry ice/acetone).

Procedure:

  • Sample Preparation: Introduce a small amount of liquid this compound into a capillary tube, ensuring a column height of 2-4 mm.

  • Initial Freezing: Place the capillary tube in a cooling bath to induce solidification.

  • Apparatus Setup: Place the solidified sample into the heating block of the melting point apparatus, which has been pre-cooled to at least 10-20°C below the expected melting point.

  • Heating Rate: Set the apparatus to heat at a slow, constant rate (e.g., 1°C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: Observe the sample through the magnifying lens.

  • Record Melting Range:

    • Record the temperature at which the first signs of liquefaction are observed (onset of melting).

    • Record the temperature at which the last solid particle disappears (completion of melting).

  • Replicate: Conduct at least two additional measurements to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Phase cluster_analysis Data Analysis Prep1 Load Liquid Sample into Capillary Prep2 Induce Solidification (Cooling Bath) Prep1->Prep2 Measure1 Place Sample in Pre-Cooled Apparatus Prep2->Measure1 Measure2 Heat Slowly (1°C / min) Measure1->Measure2 Measure3 Observe & Record Melting Range Measure2->Measure3 Analysis1 Repeat for Reproducibility Measure3->Analysis1 Analysis2 Report Mean Melting Range Analysis1->Analysis2

Caption: Workflow for Freezing/Melting Point Determination.

Protocol for Boiling Point Determination (Distillation Method)

This protocol is based on the principles outlined in OECD Test Guideline 103 .[9][10][11]

Objective: To determine the boiling temperature of this compound at a given pressure.

Apparatus:

  • Round-bottom flask.

  • Distillation head with a port for a thermometer or temperature probe.

  • Condenser.

  • Receiving flask.

  • Calibrated thermometer or temperature probe.

  • Heating mantle.

  • Pressure gauge (manometer) and vacuum pump (for reduced pressure measurements).

  • Boiling chips.

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.

  • Sample Charging: Add a measured volume of this compound to the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Pressure Adjustment (if applicable): If measuring at reduced pressure, connect the apparatus to a vacuum pump and adjust to the desired pressure (e.g., 10 mmHg).

  • Heating: Begin heating the flask gently using the heating mantle.

  • Equilibrium: Increase the heating rate until the liquid boils and a condensation ring of vapor rises up the distillation head. Adjust the heat so that the distillate collects in the receiving flask at a steady rate (e.g., 1-2 drops per second).

  • Temperature Reading: Allow the temperature to stabilize. Once a constant temperature is observed for several minutes while distillation is proceeding smoothly, record this value as the boiling point.

Boiling_Point_Workflow A Assemble Distillation Apparatus B Charge Flask with Sample & Boiling Chips A->B C Set Pressure (Atmospheric or Vacuum) B->C D Apply Heat Gently C->D E Establish Stable Distillation Rate D->E F Record Equilibrium Temperature E->F G Cool and Disassemble F->G

Caption: Workflow for Boiling Point Determination via Distillation.

Experimental Considerations and Safety

Factors Influencing Measurement Accuracy
  • Purity: Impurities can depress the melting/freezing point and broaden the melting range. For boiling point, impurities can either elevate or depress the value depending on their volatility.

  • Heating Rate: A rapid heating rate during melting point determination can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high value.[12]

  • Thermometer Calibration: Accurate measurements are contingent on a properly calibrated temperature measurement device.

  • Pressure: The boiling point is highly sensitive to atmospheric pressure. All boiling point measurements must be reported with the corresponding pressure.

Safety Precautions

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere, as the compound can be air-sensitive.

Conclusion

This guide establishes with high confidence that this compound is a liquid at ambient temperatures, resolving conflicting data in the literature. Its boiling point is well-defined but pressure-dependent, a critical consideration for purification by distillation. The provided methodologies, grounded in OECD guidelines, offer a clear framework for the accurate and reproducible determination of these fundamental properties. For professionals in research and drug development, adherence to these standards and a clear understanding of the underlying physicochemical principles are paramount for ensuring data integrity and advancing scientific discovery.

References

  • EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved from [Link]

  • OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • OECD. (2023). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

  • OECD. (2023). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

  • YesWeLab. (2025). OECD 102: Determination of the melting point or range of a substance – Method, application and laboratory analysis. Retrieved from [Link]

  • LCS Laboratory. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

  • Northeastern University. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

  • European Commission. (1992). A.1. Melting/Freezing Temperature. Official Journal of the European Communities, L383 A. Retrieved from [Link]

  • Badowska-Rosłonek, K., et al. (2022). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Molecules, 27(23), 8493. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Propoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility characteristics of 4-propoxyaniline in various organic solvents. In the absence of extensive published quantitative data for this specific compound, this guide provides a robust framework for understanding, predicting, and experimentally determining its solubility. By leveraging data from structurally analogous compounds, theoretical models, and established experimental protocols, this document equips the reader with the necessary tools to effectively work with this compound in a laboratory setting.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, which finds applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, understanding its solubility is paramount for:

  • Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and preventing side reactions that can occur in heterogeneous mixtures.

  • Purification and Crystallization: The differential solubility of this compound and its impurities in various solvents is the basis for its purification through techniques like recrystallization.

  • Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

  • Analytical Method Development: The selection of an appropriate solvent is critical for developing accurate and reproducible analytical methods, such as chromatography and spectroscopy.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueReference
CAS Number 4469-80-1[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Brown liquid[2]
Boiling Point 261.7±13.0 °C (at 760 Torr)[2]
Density 1.016±0.06 g/cm³ (at 20 °C, 760 Torr)[2]
Flash Point >230 °F[2]
Water Solubility 1.3 g/L at 25°C (Slightly soluble)[2]
pKa 5.24±0.10 (Predicted)[2]

The structure of this compound, featuring a polar amine group and a moderately non-polar propoxy group attached to a benzene ring, suggests a nuanced solubility profile. The amine group can act as a hydrogen bond donor and acceptor, while the ether linkage in the propoxy group can act as a hydrogen bond acceptor. The aromatic ring contributes to van der Waals interactions.

Qualitative and Predicted Solubility Profile

Analogs for Comparison:

  • 4-Methoxyaniline (p-Anisidine): Soluble in ethanol and ether, slightly soluble in water.[3] It is significantly soluble in polar organic solvents like methanol.[4]

  • 4-Ethoxyaniline (p-Phenetidine): Good solubility in organic solvents such as ethanol and ether.[2] It demonstrates good solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO), with limited solubility in non-polar solvents like hexane.[1]

Based on these analogs, the following solubility pattern for this compound can be anticipated:

  • High Solubility: In polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran). The hydrogen bonding capabilities of the amine group will facilitate dissolution in these solvents.

  • Moderate Solubility: In solvents of intermediate polarity (e.g., dichloromethane, toluene).

  • Low Solubility: In non-polar solvents (e.g., hexane, cyclohexane). The polar amine group will hinder dissolution in these hydrocarbon solvents.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSPs). The principle of HSPs is "like dissolves like," where the total cohesive energy of a substance is divided into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation: δT² = δD² + δP² + δH²

For two substances to be miscible, their HSPs should be similar. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

While the exact HSPs for this compound are not published, they can be estimated based on the values for similar molecules.

Estimated Hansen Solubility Parameters for this compound:

Based on the structure and comparison with aniline (δD=20.1, δP=5.8, δH=11.2) and 2-methoxyaniline (δD=19.5, δP=5.4, δH=11.4), the HSPs for this compound are estimated to be in a similar range.[5]

Hansen Solubility Parameters of Common Organic Solvents:

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Water15.516.042.3

Note: These values are sourced from various public databases and may vary slightly depending on the source.

By comparing the estimated HSPs of this compound with those of the solvents in the table, a more refined prediction of its solubility can be made. Solvents with HSPs closer to those of this compound are expected to be better solvents.

Experimental Determination of Solubility

Given the lack of published data, experimental determination of the solubility of this compound is essential for any research or development activities. The isothermal equilibrium shake-flask method is a widely accepted and reliable technique.

Objective

To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment
  • This compound (solid or liquid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Protocol

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess this compound to a vial prep2 Add a known volume of solvent prep1->prep2 equil1 Seal the vial and place in a thermostatically controlled shaker prep2->equil1 equil2 Shake at a constant temperature for a predetermined time (e.g., 24-72 h) equil1->equil2 sample1 Allow undissolved solid to settle equil2->sample1 sample2 Withdraw a clear aliquot of the supernatant using a syringe sample1->sample2 sample3 Filter the aliquot through a syringe filter sample2->sample3 sample4 Dilute the filtered sample to a known volume sample3->sample4 sample5 Analyze the concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) sample4->sample5

Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

    • Pipette a precise volume of the desired solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered sample.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula: S (g/L) = (C * V_diluted) / V_initial Where:

      • C = Concentration of the diluted sample (g/L)

      • V_diluted = Total volume of the diluted sample (L)

      • V_initial = Initial volume of the filtered aliquot (L)

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Predicted and Experimentally Determined Solubility of this compound at 25 °C:

SolventPolarity IndexPredicted SolubilityExperimental Solubility (g/L)
Hexane0.1LowTo be determined
Toluene2.4ModerateTo be determined
Diethyl Ether2.8HighTo be determined
Ethyl Acetate4.4HighTo be determined
Acetone5.1HighTo be determined
Ethanol5.2HighTo be determined
Methanol6.6HighTo be determined
DMSO7.2HighTo be determined

Polarity index values are relative and serve as a general guide.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if solubility at different temperatures is of interest.

  • pH: As an amine, the solubility of this compound is pH-dependent. In acidic solutions, it will form the corresponding anilinium salt, which is expected to have a significantly higher aqueous solubility.

  • Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility of this compound through various interactions.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the literature, a comprehensive understanding of its solubility can be achieved through a combination of qualitative predictions based on structural analogs, theoretical modeling using Hansen Solubility Parameters, and rigorous experimental determination. This guide provides the foundational knowledge and practical protocols for researchers to confidently and accurately assess the solubility of this compound, enabling its effective use in a wide range of scientific applications.

References

  • This compound CAS#: 4469-80-1 - ChemicalBook.

  • p-Anisidine - Solubility of Things.

  • Benzenamine, 4-propoxy- | C9H13NO | CID 78221 - PubChem.

  • 4-methoxyaniline - ChemBK.

  • HSP Basics | Practical Solubility Science - Prof Steven Abbott.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 4-propoxyaniline (CAS 4469-80-1), a key intermediate in various chemical syntheses.[1][2][3] Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. We will explore not only the spectral data but also the underlying principles that govern the observed chemical shifts and coupling patterns, reflecting a field-proven approach to spectroscopic analysis.

Introduction: The Molecular Architecture of this compound

This compound, with the linear formula CH₃CH₂CH₂OC₆H₄NH₂, is an aromatic amine featuring a benzene ring substituted at the para position with a propoxy group and an amino group.[1][4] Understanding its precise structure is paramount for predicting its reactivity and ensuring its purity in synthetic applications. NMR spectroscopy stands as the most powerful technique for this purpose, offering unambiguous insights into the molecular framework in solution.[5]

The electronic properties of the two substituents are key to interpreting the NMR spectra. Both the amino (-NH₂) group and the propoxy (-OCH₂CH₂CH₃) group are strong electron-donating groups (EDGs) through resonance. Their lone pairs of electrons delocalize into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions relative to themselves.[6] This electronic enrichment significantly influences the magnetic environment of the aromatic protons and carbons, a phenomenon we will dissect in the following sections.

Experimental Methodology: Acquiring High-Fidelity NMR Data

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and a well-defined acquisition protocol.[5] The following procedure represents a robust, self-validating system for obtaining high-resolution spectra of this compound.

Sample Preparation Protocol
  • Analyte Weighing : Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[5][7] Higher concentrations are necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[5]

  • Solvent Selection & Dissolution : Add approximately 0.6-0.7 mL of a deuterated solvent.[7][8] Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound. The deuterated solvent prevents a large, overwhelming solvent signal in ¹H NMR and is used by the spectrometer for field-frequency stabilization (the "lock").[9]

  • Internal Standard : To the solution, add a small amount of tetramethylsilane (TMS). TMS serves as the internal reference standard, with its proton and carbon signals defined as 0.00 ppm.[10]

  • Homogenization & Filtration : Ensure the sample is fully dissolved. To remove any particulate matter that could degrade spectral resolution by interfering with magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool or Kimwipe directly into a 5 mm NMR tube.[7][9][11]

  • Labeling : Cap and label the NMR tube clearly before insertion into the spectrometer.[11]

NMR Spectrometer Configuration & Data Acquisition

The following workflow outlines the acquisition of ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 MHz).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh 5-10 mg This compound Prep2 Dissolve in 0.6 mL CDCl3 with TMS Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock on CDCl3 Prep3->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire 1H Spectrum (16-64 scans) Acq2->Acq3 Acq4 Acquire 13C Spectrum (Proton Decoupled) Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate to TMS (0.00 ppm) Proc2->Proc3 Proc4 Integrate & Analyze Proc3->Proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

  • ¹H NMR Acquisition : A standard single-pulse experiment is sufficient. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typical.[8] Between 16 and 64 scans are usually averaged to achieve an excellent signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom. A greater number of scans is required compared to ¹H NMR to achieve adequate signal intensity.[8]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons generating the signal, and the multiplicity (splitting pattern) reveals the number of adjacent protons, governed by the n+1 rule.

Chemical structure of this compound with proton and carbon numbering for NMR assignment.

Figure 1. Structure of this compound with atom numbering for NMR assignments.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-51.08Triplet (t)7.43H-CH₃
H-41.85-1.90Multiplet (m)-2H-O-CH₂-CH₂ -CH₃
H-34.03Triplet (t)6.62H-O-CH₂ -CH₂-CH₃
H-23.44Broad Singlet (br s)-2H-NH₂
H-1a6.64Doublet (d)6.82HAromatic H ortho to -NH₂
H-1b6.76Doublet (d)4.82HAromatic H ortho to -OPr

Note: Data synthesized from supporting information in chemical literature.[12] Precise J-values for aromatic protons may vary slightly based on spectral resolution and analysis methods.

Interpretation of the ¹H Spectrum:
  • Propoxy Group : The aliphatic propoxy group gives three distinct signals. The terminal methyl protons (H-5) appear furthest upfield around 1.08 ppm as a triplet, split by the adjacent two methylene protons (H-4). The central methylene protons (H-4) are shifted downfield and appear as a multiplet (a sextet) due to coupling with both the H-5 (3 protons) and H-3 (2 protons) neighbors. The methylene protons directly attached to the oxygen (H-3) are the most deshielded in this group, appearing as a triplet around 4.03 ppm, due to the electron-withdrawing inductive effect of the oxygen atom.[6]

  • Amino Group : The two protons of the amino group (H-2) typically appear as a broad singlet around 3.44 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid.

  • Aromatic Region : The para-substitution pattern simplifies the aromatic region into a characteristic AA'BB' system, which often appears as two doublets.[12] The protons ortho to the strong electron-donating amino group (H-1a) and those ortho to the propoxy group (H-1b) are shifted significantly upfield from the typical benzene signal (7.27 ppm). This shielding is a direct consequence of the increased electron density at these positions from the resonance effects of the substituents.[6] The signals at 6.64 ppm and 6.76 ppm are assigned to these two sets of aromatic protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, providing a complementary and powerful confirmation of the molecular structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-j10.5Terminal methyl carbon, least deshielded in the alkyl chain.
C-i22.7Methylene carbon, shielded relative to the one attached to oxygen.
C-h70.0Methylene carbon bonded to oxygen, strongly deshielded.
C-f115.0Aromatic CH ortho to propoxy group. Strongly shielded by EDG.
C-g116.1Aromatic CH ortho to amino group. Strongly shielded by EDG.
C-e141.0Quaternary carbon attached to the amino group.
C-d152.5Quaternary carbon attached to the oxygen atom.

Note: These chemical shifts are predicted based on established substituent effects on the benzene ring and data from analogous compounds like 4-ethoxyaniline and N,N-dimethylaniline.[13][14][15] Experimental values may vary slightly.

Interpretation of the ¹³C Spectrum:
  • Aliphatic Carbons : The three carbons of the propoxy chain (C-h, C-i, C-j) are found in the upfield region of the spectrum. C-h, being directly attached to the electronegative oxygen, is the most downfield of the three.

  • Aromatic Carbons : The aromatic region shows four signals, consistent with the molecular symmetry.

    • Quaternary Carbons (C-d, C-e) : The two carbons bearing the substituents are shifted significantly downfield. The carbon attached to oxygen (C-d) is expected to be the most downfield due to oxygen's high electronegativity.

    • Protonated Carbons (C-f, C-g) : The protonated aromatic carbons are strongly shielded (shifted upfield) compared to benzene (128.5 ppm). This is a classic indicator of strong electron-donating substituents on the ring.[14] The carbon atoms ortho to the oxygen and nitrogen atoms (C-f and C-g) receive the most electron density and are therefore the most shielded.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous and detailed structural confirmation of this compound. The observed chemical shifts, multiplicities, and integration values are fully consistent with the known electronic effects of the amino and propoxy substituents on the aromatic ring. This guide outlines a robust methodology for obtaining and interpreting this critical data, providing researchers with the foundational knowledge required for quality control, reaction monitoring, and further synthetic development involving this versatile chemical intermediate.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of N-(2-Heptyl)aniline. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfYomoQpNQa_k9Zijc3XS3UtBV3lvhhMi4thSQUOFap9ASOv3eYbGDHD217s0uYJRpE_Ntayim1LoUnwSv8TUZnR37LY1-BAX1kaMhgMnixTXqQmUIxPEmffcK62ve2JcbGr7dsNaKpJm6mag-sV-nA1WEZgva34aVns_O4m2QESoxy6Ab2Oa1hEIPSQ8dIQnKHMoZAzwhk1n-lvFqL3fANReMjvNvSA==]
  • Royal Society of Chemistry. (2013). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnk_tB8W1TrPpGiv7unzicfiGXYwCEk4LzpuaJt6_LgnZRdUauNO1tP8ds9H6Ed_pU-N4JyhAA1A91wsBawn1NGYBCt7dvmKBu8INbTMYNOZm5uR7Tbe5abe-iXTdElf1Mi_dp4uLw7lKAfSypVIyng60nWA0v]
  • PubChem. (n.d.). Benzenamine, 4-propoxy-. National Institutes of Health. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/78221]
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4gtzCTudeUF4NDzH49bXWKDhZ6q-Cki9gGC__bQjyX5jIrdniBdqBQmbavrDVk-t4X2EOYv_77SLKTLwtkgSoU2V6WK9LvQnNIWZl2i3B73KHTjVe02-XeegB7uqadsS7Gjk0wd9jX3T-HuR6zjeYIM1Dq4nOJEu_MmHNa5Diw==]
  • University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRQ6QyXQUo9jwp87g2bdVFQOJnhaJGPqwc6LaJzD13BB_maz8jrPxJAwqzqcsvheZcsPJQPXZ9ojjPmdT07GRABO24tS_CPyfvPE6G9vce49M_5QTYiiPfkTfAYuLIkGzk06AG01M-8ZM=]
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYYpw28zPRVE9Le5JkihaFitdq6slyynLKDjIuvK8TMoOJWCSsFmxaBY09_tyAZkeIHeqV4a2KFOHFBFzRT1MC3FDb4xdihSg1vEvpLeUt0VsCbKV7ThQiUfXa9X0xbkklyxCLE1ScGV3IKa_LTUgLuj2UzoEpiQmAcA==]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF82HKaUKmMY0bEPLchCcili0vOQefJqij-mEgezJ725avgE7IISYpecwesvcydfcl_lwfTEqxqavZN6QOct9Ffr4Ou5Rm8flsn8AP8jqBfxlIz_5pzAn-8azwYGl9hA_rv7PDHWHA0FZRHq4KVP6O-84ZxGG7IuxreiXMNsPke0zsHpprGtZBcnyoKyKTH]
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVYkMEkLUSiAFGE09ryOPMbWD6VF6lZD16sEpA1O1PUiazoA_76iT2WQG2w5fzghA1lC0cr0kJ1rgPADOShXV4yofXSs3hodcGnoZoRhx5vcBKocs9W8oWucbbBIvWbRcJmvVoh9BJDStq76W3fDNbQk-zawnCO1BEkovQa0Kit7tnw5Lmik0FiyIgJ09YdQ==]
  • Dabrowska, A., et al. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4HwWp4xyrkk061n1y0MdAbOf2g7NRvYoBYZsYYHfhboTUFosmz9cxSsdAaVkX-b1ibpYbUaU6qAIW6bkkWrBJrv3VEuJ9T1DgLbN7DlhXgA4mVsx67X4rllume8HNyw==]
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from [https://www.sigmaaldrich.com/US/en/product/aldrich/519715]
  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from [https://www.scbt.com/p/4-propoxyaniline-4469-80-1]
  • TCI AMERICA. (n.d.). This compound. Retrieved from [https://www.tcichemicals.com/US/en/p/P3121]
  • University College London. (n.d.). Chemical shifts. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKotpogR2BHbgqr-P-QsGRgJ8ORkF9VsBWNgM8PeFzAFRPPSoN8mgy8SoWoAxwV7UlfCnumHw6F-NBFpl3qM1KTmrFgNo3jy4HYlUqu99LxiuiJN1UCDySJqT3HnkKbI0uBqXex4nv7jRKWWogCNGlYwFlskKoY1zjoHGdhUeKHUC4HfBRMgGtCGCOlWb0ZFKs3uR9QHPJrjaagQjjtxhVFQ3Joi__]
  • PubChem. (n.d.). 4-Ethoxyaniline. National Institutes of Health. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/9076]
  • Royal Society of Chemistry. (2011). Supporting Information for NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines. Chemical Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoxUAcE2VKr-p1VSn8zhgk1cNoz47QkBHKKeNothqRN-l8Mh2k15oWmBF79ZLeWjc-l9y8Yu8VXzpsQ8duwFdyt3cHJWpCsaCHSRQ4G2r54YLHWKTY2GAaCQOcXzTzk39eBdfsxBDyI0Ws_x4yrxm8BXbkZJp1]
  • Sigma-Aldrich. (n.d.). This compound product page. Retrieved from [https://www.sigmaaldrich.com/catalog/product/aldrich/519715?lang=en&region=US]
  • University of California, Irvine. (n.d.). NMR Sample Preparation. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjUtTwZ9GjuF6xM5GKCdNbNvsacgefIPQgxc_sFeojSoKaQzHWnbxRMvdf4ceiCmBqsUCaMutTkL_b6SvHUu4fzWKPbktinmT3HLxWzLvcBbQEjaA0qF3gUs_HI5nx2nvXPhokt4YFkSlC4pp-BcsDi60oCBsSvJcQBuK2oEU1HA==]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pattern of 4-propoxyaniline. As a compound of interest in various research and development sectors, a thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This document moves beyond a simple cataloging of fragments to explain the underlying principles governing its ionization and subsequent fragmentation, empowering the reader to interpret and predict mass spectra with confidence.

Introduction to this compound and its Mass Spectrometric Analysis

This compound (C₉H₁₃NO), with a molecular weight of 151.21 g/mol , is an aromatic compound containing both an amine and an ether functional group.[1] This dual functionality dictates its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer. Electron Ionization (EI) mass spectrometry is a standard technique for the analysis of such volatile and semi-volatile organic compounds. The high-energy electrons used in EI induce ionization and subsequent fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint. Understanding this fingerprint is paramount for unambiguous compound identification in complex matrices.

The presence of a nitrogen atom in this compound means its molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[2] This provides an immediate diagnostic check when interpreting the mass spectrum.

Foundational Principles: Fragmentation of Aromatic Ethers and Amines

The fragmentation of this compound is best understood by considering the established fragmentation patterns of its constituent functional groups: aromatic ethers and aromatic amines.

  • Aromatic Ethers: Aromatic ethers typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[3] A key fragmentation pathway is the cleavage of the alkyl-oxygen bond. For aromatic ethers with alkyl chains of three or more carbons, a characteristic rearrangement involving the transfer of a hydrogen atom can occur, often leading to a stable radical cation of the corresponding phenol.

  • Aromatic Amines: Aromatic amines also tend to show a strong molecular ion peak. A dominant fragmentation pathway for aliphatic amines is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[2] While less direct in an aromatic amine, the influence of the nitrogen atom on the fragmentation of the propoxy chain is significant.

Predicted Electron Ionization (EI) Mass Spectrum of this compound

Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 151. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. The most probable fragmentation pathways are detailed below.

Major Fragmentation Pathways and Characteristic Ions

The primary fragmentation events anticipated for this compound are:

  • Benzylic-type Cleavage with Hydrogen Rearrangement (McLafferty-type Rearrangement): This is predicted to be a major fragmentation pathway. It involves the transfer of a γ-hydrogen from the propyl chain to the oxygen atom, followed by the cleavage of the Cα-Cβ bond of the propyl group. This results in the loss of a neutral propene molecule (CH₂=CHCH₃, 42 Da) and the formation of the radical cation of 4-aminophenol. This ion is expected to be the base peak in the spectrum.

    • [M - C₃H₆]⁺• at m/z 109

  • α-Cleavage of the Propoxy Group: Cleavage of the ethyl group from the propyl chain (loss of a C₂H₅ radical, 29 Da) would lead to the formation of a resonance-stabilized oxonium ion.

    • [M - C₂H₅]⁺ at m/z 122

  • Loss of the Propoxy Radical: Cleavage of the oxygen-aromatic ring bond is less favorable but can occur, resulting in the loss of a propoxy radical (•OC₃H₇, 59 Da). This would generate a phenylamine radical cation.

    • [M - OC₃H₇]⁺ at m/z 92

  • Cleavage within the Propoxy Chain: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is also possible, leading to a fragment at m/z 136.

Summary of Predicted Mass Spectral Data

The following table summarizes the key predicted ions in the EI mass spectrum of this compound.

m/zProposed Fragment IonProposed StructureRelative Abundance
151[C₉H₁₃NO]⁺• (Molecular Ion)CH₃CH₂CH₂OC₆H₄NH₂⁺•Moderate
122[C₇H₈NO]⁺[CH₂OC₆H₄NH₂]⁺Moderate
109[C₆H₇NO]⁺•HOC₆H₄NH₂⁺•High (Base Peak)
92[C₆H₆N]⁺C₆H₄NH₂⁺Low
80[C₅H₄N]⁺(from further fragmentation)Low
77[C₆H₅]⁺C₆H₅⁺Low
Visualization of the Fragmentation Pathway

The proposed primary fragmentation pathways of this compound under electron ionization are illustrated in the following diagram.

Fragmentation_Pathway cluster_main Proposed EI Fragmentation of this compound cluster_frags M [M]⁺• m/z = 151 This compound radical cation F1 [M - C₃H₆]⁺• m/z = 109 4-Aminophenol radical cation (Base Peak) M->F1 - C₃H₆ (propene) (McLafferty-type rearrangement) F2 [M - C₂H₅]⁺ m/z = 122 M->F2 - •C₂H₅ (ethyl radical) (α-cleavage) F3 [M - OC₃H₇]⁺ m/z = 92 M->F3 - •OC₃H₇ (propoxy radical)

Caption: Proposed fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometric Analysis

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) method would be employed.

I. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

II. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

III. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract and analyze the mass spectrum of this peak.

  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum (e.g., NIST).

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by a McLafferty-type rearrangement leading to a base peak at m/z 109, corresponding to the 4-aminophenol radical cation. Other significant fragments are expected at m/z 122 due to α-cleavage of the propoxy group. The molecular ion at m/z 151 should be clearly observable. This detailed understanding of the fragmentation pathways is essential for the confident identification and structural elucidation of this compound in various scientific and industrial applications. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectral data for this and structurally related compounds.

References

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. This compound. [Link]

  • NIST. Benzenamine, 4-propyl-. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

Sources

theoretical vs experimental properties of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Propoxyaniline

Foreword: A Molecule in Two Lights

In the landscape of modern chemical and pharmaceutical research, the journey of a molecule from concept to application is paved with data. This compound (CAS: 4469-80-1), a substituted aniline derivative, serves as a quintessential example of a compound whose identity is defined by two complementary perspectives: the predictive power of theoretical modeling and the empirical truth of experimental measurement.[1][2][3] This guide is crafted for the discerning researcher and drug development professional, moving beyond a simple recitation of data to explore the synergy and occasional divergence between these two realms. As we dissect the properties of this compound, we will not only list values but also delve into the causality behind them, providing a robust framework for understanding and utilizing this versatile chemical intermediate.

Section 1: The Digital Blueprint - Theoretical Properties

Before a single flask is warmed, a molecule can be brought to life in silico. Computational chemistry provides invaluable foresight, predicting a compound's behavior and guiding experimental design. These theoretical properties are the first step in assessing a molecule's potential, particularly in high-throughput screening and initial safety assessments.

This compound is a molecule of moderate complexity, featuring a benzene ring substituted with an amino group and a propoxy group at the para position. This structure imparts specific electronic and physicochemical characteristics that can be estimated with a high degree of confidence.

Caption: Molecular Structure of this compound.

Calculated Physicochemical Data

The following properties are predicted using established computational algorithms, such as those found in platforms like PubChem and Chemicalize.[1][4][5]

PropertyPredicted ValueSignificance in Application
Molecular Formula C₉H₁₃NODefines the elemental composition and stoichiometry.[1][6]
Molecular Weight 151.21 g/mol Crucial for stoichiometric calculations in synthesis and analysis.[1][3][6]
pKa 5.24 ± 0.10Indicates the molecule will be predominantly protonated in acidic conditions (pH < 5.24), affecting its solubility and interaction with biological targets.[2][7]
XlogP 2.0 - 2.7Suggests good lipophilicity, predicting how the compound will partition between aqueous and lipid phases. This is a key parameter for predicting membrane permeability and bioavailability.[4][8]

These theoretical values serve as a foundational dataset. The predicted pKa, for instance, informs the choice of buffers for analytical methods like HPLC, while the XlogP value provides an early indication of the compound's potential as a drug candidate by falling within the range typical for orally bioavailable drugs.

Section 2: The Empirical Reality - Experimental Properties

While theoretical predictions are indispensable for initial screening, experimental data provide the ground truth of a molecule's behavior. These properties are determined through direct measurement under controlled laboratory conditions.

Measured Physicochemical Data

The data below have been consolidated from various chemical suppliers and databases, representing experimentally verified values.

PropertyExperimental ValueMethodological Context & Implications
Appearance Colorless to Brown LiquidThe color variation can indicate purity levels, with darker colors often suggesting the presence of oxidized impurities.[2][9][10]
Melting Point 265-267 °CThis value seems unusually high for a liquid and may be an error in some databases; other sources list it as a liquid at room temperature.[2][7] This highlights the critical need for cross-referencing data.
Boiling Point 261.7 ± 13.0 °C (at 760 Torr) 131 °C (at 10 mmHg)The significant difference in boiling points at atmospheric and reduced pressure is expected and is a key parameter for designing purification protocols such as vacuum distillation.[2][9]
Density 1.016 - 1.03 g/cm³ (at 20°C)This value is essential for converting between mass and volume in experimental setups.[2][9]
Solubility Slightly soluble in water (1.3 g/L at 25°C)The low aqueous solubility is consistent with the predicted lipophilicity (XlogP > 2) and necessitates the use of organic solvents for many reactions and analytical procedures.[2][7]
Flash Point 110 °C (230 °F)A critical safety parameter, indicating the temperature at which the liquid gives off sufficient vapor to ignite in the presence of an ignition source.[2][3][11][12]
Comparative Analysis: Theory vs. Experiment

A direct comparison reveals a strong correlation between the predicted and observed properties, particularly in lipophilicity and solubility. The predicted XlogP of ~2.0 aligns well with the experimentally determined low water solubility. However, the discrepancy in the reported melting point data underscores a crucial principle of scientific integrity: the necessity of critical evaluation and verification of all data sources.

Section 3: Spectroscopic Signature - Elucidating the Structure

Spectroscopy provides a fingerprint of a molecule, allowing for unambiguous structure confirmation. The comparison between theoretically predicted spectra and experimentally obtained spectra is a powerful validation tool.

Experimental Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. A publication reports the following characteristic shifts in CDCl₃: aromatic protons appearing as doublets around δ 6.66 and 6.59 ppm, the methylene protons of the propoxy group as a triplet around δ 3.77 ppm, another methylene group as a multiplet around δ 1.65-1.74 ppm, and the terminal methyl group as a triplet. The amine (NH₂) protons typically appear as a broad singlet.[13]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum would be characterized by:

    • N-H stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

    • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

    • C-O-C stretching (ether): A strong, characteristic peak in the 1200-1250 cm⁻¹ region.

    • N-H bending: A peak around 1600 cm⁻¹.

The Role of Computational Spectroscopy

Modern computational packages can predict spectroscopic data with remarkable accuracy.[14][15][16]

  • Predicted ¹H NMR: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts.[15][16] Discrepancies between predicted and experimental shifts are often minor and can be attributed to solvent effects and the specific level of theory used in the calculation.

  • Predicted FTIR: Density Functional Theory (DFT) calculations can predict vibrational frequencies.[15] These calculated frequencies are often systematically higher than experimental values, requiring the use of a scaling factor for accurate comparison.[15]

The convergence of experimental and scaled theoretical spectra provides the highest level of confidence in structural assignment.

Section 4: Synthesis and Reactivity - The Molecule in Action

Understanding a molecule's properties is intrinsically linked to how it is made and how it behaves in chemical reactions.

Synthetic Pathway

A common and efficient synthesis of this compound involves the reduction of a nitro precursor, 1-nitro-4-propoxybenzene. This transformation can be effectively achieved through catalytic hydrogenation.[17]

G cluster_0 Synthesis of this compound Start 1-(Allyloxy)-4-nitrobenzene Step1 Dissolve in Ethanol Start->Step1 Step2 Add 10% Pd/C catalyst Step1->Step2 Step3 Hydrogenation (H₂ gas) on Parr apparatus Step2->Step3 Step4 Filter over Celite Step3->Step4 Step5 Remove Solvent Step4->Step5 End This compound Step5->End

Caption: Catalytic Hydrogenation Workflow for this compound Synthesis.

Causality in Experimental Choice:

  • Catalyst (10% Pd/C): Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity. The nitro group is readily reduced without affecting the ether linkage or the aromatic ring.[17]

  • Solvent (Ethanol/Ethyl Acetate): These solvents are chosen for their ability to dissolve the starting material and for their inertness under the reaction conditions.[17]

  • Filtration (Celite): Celite, a diatomaceous earth, is used as a filter aid to effectively remove the fine, solid Pd/C catalyst from the reaction mixture post-reaction.[17]

Chemical Reactivity

The presence of the primary amine group makes this compound a versatile nucleophile and a key building block in organic synthesis. It is used as a reactant in the preparation of more complex molecules, such as aggrecanase inhibitors, highlighting its importance in medicinal chemistry and drug development.[2][3] The electron-donating nature of the propoxy group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution.

Section 5: Experimental Protocol - Boiling Point Determination

To ensure the trustworthiness and reproducibility of data, a well-defined protocol is essential. The following outlines a standard method for determining the boiling point of a liquid like this compound.

G cluster_0 Boiling Point Apparatus A Heating Mantle (Heat Source) B Round Bottom Flask - this compound - Boiling Chips C Distillation Head B->C Vapor Rises D Thermometer (Bulb at vapor path) E Condenser (Water In/Out) C->E Vapor Enters F Receiving Flask E->F Condensate Collects

Caption: Experimental Setup for Boiling Point Determination.

Step-by-Step Methodology:

  • Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram in a fume hood. Ensure all glass joints are securely clamped.

  • Sample Preparation: Place a small volume (e.g., 10-15 mL) of this compound into the round bottom flask. Add 2-3 boiling chips to ensure smooth boiling and prevent bumping.

  • Heating: Begin gently heating the flask using the heating mantle.

  • Observation: Observe the liquid and the thermometer. The boiling point is the stable temperature recorded on the thermometer when the liquid is boiling vigorously and there is a consistent ring of refluxing condensate on the thermometer bulb.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not exactly 760 Torr, the observed boiling point must be corrected using a nomograph or the Clausius-Clapeyron relation. This step is critical for standardizing the data.

Self-Validating System: The protocol's integrity is maintained by ensuring a stable temperature reading over several minutes, which indicates that the vapor phase is in thermal equilibrium with the boiling liquid. The use of calibrated thermometers and barometers is essential for accuracy.

Section 6: Safety and Handling

A comprehensive understanding of a chemical includes its potential hazards. This compound must be handled with appropriate precautions.

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[3][18][19]

  • Precautionary Statements:

    • Prevention: Avoid breathing vapors, wash skin thoroughly after handling, and wear protective gloves, eye protection, and face protection.[19][20][21]

    • Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.[20][21]

  • Storage: Store in a well-ventilated place, keeping the container tightly closed. It is noted as being air-sensitive and should be stored under an inert gas.[9][20]

Conclusion

This compound provides a clear illustration of the powerful interplay between theoretical prediction and experimental validation. While computational models offer rapid and cost-effective initial assessments of a molecule's properties, they are not a substitute for rigorous experimental determination. The true, actionable understanding of a chemical entity emerges when these two streams of data are critically evaluated and synthesized. For the research scientist and drug developer, this dual approach is not merely best practice; it is the cornerstone of innovation and discovery.

References

  • Benzenamine, 4-propoxy- | C9H13NO | CID 78221 - PubChem - NIH. [Link]

  • This compound (C9H13NO) - PubChemLite. [Link]

  • N-methoxy-4-propoxyaniline | C10H15NO2 | CID 149777589 - PubChem - NIH. [Link]

  • 4-Methyl-2-propoxyaniline hydrochloride | C10H16ClNO | CID 53410115 - PubChem. [Link]

  • For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem - NIH. [Link]

  • Calculations - Instant Cheminformatics Solutions - Chemicalize. [Link]

  • Chemicalize - Instant Cheminformatics Solutions. [Link]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Jemila/9017631383788a1099684617498c4d4458f338d1]([Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. [Link]

  • (PDF) Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1, - ResearchGate. [Link]

  • 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Propoxyaniline from 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-propoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with 4-nitrophenol. The first step involves a Williamson ether synthesis to form 4-propoxynitrobenzene, followed by the reduction of the nitro group to yield the final product, this compound. This document will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and discuss critical safety considerations. The intended audience for this guide includes researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthetic route.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of organic molecules.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it is a key intermediate for the production of various active pharmaceutical ingredients (APIs). The propoxy and amine functionalities on the benzene ring provide versatile handles for further chemical modifications, making it an attractive starting material for medicinal chemists. This guide focuses on a reliable and scalable laboratory synthesis of this compound from the readily available starting material, 4-nitrophenol.

Overall Synthetic Strategy

The transformation of 4-nitrophenol to this compound is efficiently achieved in two distinct synthetic operations:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting 4-nitrophenol with a propyl halide.

  • Nitro Group Reduction: Conversion of the nitro group of the intermediate, 4-propoxynitrobenzene, to an amino group.

This two-step approach is logical and efficient, as it allows for the introduction of the propoxy group under conditions that are compatible with the nitro functionality, which is then selectively reduced in the final step.

Synthesis_Workflow 4-Nitrophenol 4-Nitrophenol Williamson Ether Synthesis Williamson Ether Synthesis 4-Nitrophenol->Williamson Ether Synthesis Propyl Halide, Base 4-Propoxynitrobenzene 4-Propoxynitrobenzene Williamson Ether Synthesis->4-Propoxynitrobenzene Nitro Group Reduction Nitro Group Reduction 4-Propoxynitrobenzene->Nitro Group Reduction Reducing Agent This compound This compound Nitro Group Reduction->this compound

Caption: Overall synthetic workflow from 4-nitrophenol to this compound.

Step 1: Williamson Ether Synthesis of 4-Propoxynitrobenzene

The Williamson ether synthesis is a classic and robust method for preparing ethers.[3][4][5] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile attacks an alkyl halide, displacing the halide and forming an ether.[3][4]

Mechanistic Insights

In this specific application, the phenolic proton of 4-nitrophenol is first abstracted by a base to generate the more nucleophilic 4-nitrophenoxide ion. This phenoxide then acts as the nucleophile, attacking the primary carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), leading to the formation of 4-propoxynitrobenzene and a salt byproduct.[6]

The choice of a primary alkyl halide is critical for the success of the Williamson ether synthesis. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, which would lead to the formation of propene as an undesired byproduct.[4]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide Ion 4-Nitrophenol->4-Nitrophenoxide + Base Base Base (e.g., K₂CO₃) 4-Propoxynitrobenzene 4-Propoxynitrobenzene 4-Nitrophenoxide->4-Propoxynitrobenzene + Propyl Halide Propyl_Halide Propyl Halide

Caption: Mechanism of the Williamson ether synthesis of 4-propoxynitrobenzene.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Nitrophenol

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-propoxynitrobenzene.

Data Presentation: Williamson Ether Synthesis
ParameterValue
Reactants 4-Nitrophenol, 1-Bromopropane, K₂CO₃
Solvent Acetone
Reaction Time 12-16 hours
Temperature Reflux
Typical Yield 85-95%
Appearance Pale yellow solid

Step 2: Reduction of 4-Propoxynitrobenzene to this compound

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[7] Several methods are available for this conversion, including catalytic hydrogenation and metal-acid reductions.[7][8]

Mechanistic Considerations

Catalytic hydrogenation is a widely used and environmentally friendly method for nitro group reduction, as the only byproduct is water.[7] This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.[9] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are successively reduced on the catalyst surface.[7]

While generally efficient, catalytic hydrogenation of nitroarenes can sometimes be accompanied by the formation of side products if not carefully controlled.[10] However, for the reduction of 4-propoxynitrobenzene, this method is highly effective and provides a clean product.

Nitro_Reduction 4-Propoxynitrobenzene 4-Propoxynitrobenzene Nitroso_Intermediate Nitroso Intermediate 4-Propoxynitrobenzene->Nitroso_Intermediate [H] Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate [H] This compound This compound Hydroxylamine_Intermediate->this compound [H]

Caption: Simplified pathway for the reduction of a nitro group to an amine.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 4-Propoxynitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 4-propoxynitrobenzene (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 20-40 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain this compound.[11]

Data Presentation: Nitro Group Reduction
ParameterValue
Reactant 4-Propoxynitrobenzene
Reducing Agent H₂ gas with 10% Pd/C catalyst
Solvent Ethanol
Reaction Time 2-4 hours
Temperature Room Temperature
Typical Yield >95%
Appearance Colorless to brown liquid

Safety and Handling

5.1. 4-Nitrophenol:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[12][13] May cause damage to organs through prolonged or repeated exposure.[12][14] It is also toxic to aquatic life.

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][15] Handle in a well-ventilated area or a fume hood.[15][16] Avoid breathing dust.[16]

5.2. This compound:

  • Hazards: Causes skin and serious eye irritation.[17] May cause respiratory irritation.

  • Precautions: Wear protective gloves and eye protection.[17][18] Use only outdoors or in a well-ventilated area. Avoid breathing vapor or mist.

5.3. Catalytic Hydrogenation:

  • Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric, especially when dry and exposed to air.

  • Precautions: Conduct the reaction in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded. Handle the Pd/C catalyst carefully, preferably as a wet paste, and do not allow it to dry out on filter paper.

Conclusion

The synthesis of this compound from 4-nitrophenol via a two-step sequence of Williamson ether synthesis followed by catalytic hydrogenation is a reliable and high-yielding process. This guide has provided a detailed examination of the underlying chemical principles, step-by-step experimental procedures, and essential safety information. By following these protocols, researchers and drug development professionals can confidently and safely produce this important chemical intermediate for their synthetic endeavors.

References

  • Heinz, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2631–2636. Retrieved from [Link]

  • Wang, L., et al. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. Retrieved from [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Catalytic hydrogenation of nitroarenes 6 into anilines 7. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved from [Link]

  • p-NITROPHENOL EXTRA PURE. (2024, April 30). Loba Chemie. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. (n.d.). Study.com. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved from [Link]

  • This compound (C9H13NO). (n.d.). PubChemLite. Retrieved from [Link]

  • 5-Nitro-2-propoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • m-BROMONITROBENZENE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 4-Nitroaniline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Self-Healing Conjugated Microporous Polyanilines for Effective and Continuous Catalytic Detoxification of 4-Nitrophenol to 4-Aminophenol. (2023). ACS Applied Materials & Interfaces, 15(1), 1016–1027. Retrieved from [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Williamson Ether Synthesis of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Williamson ether synthesis for the preparation of 4-propoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries.[1] We will delve into the core mechanistic principles, provide field-proven insights into optimizing reaction conditions, and present a detailed experimental protocol.

Introduction: The Significance of this compound

This compound, also known as p-propoxyaniline, is an aromatic amine with the chemical formula CH₃CH₂CH₂OC₆H₄NH₂.[2] Its structure, featuring a propoxy group at the para position to the amino group, makes it a key building block in the synthesis of various organic molecules.[1] It finds applications in the development of dyes, agrochemicals, and importantly, as a reactant in the preparation of pharmacologically active compounds, such as aggrecanase inhibitors.[3]

The Core Mechanism: A Nucleophilic Substitution Approach

The synthesis of this compound from 4-aminophenol and a propyl halide is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The overall transformation can be broken down into two critical steps:

Step 1: Deprotonation to Form the Nucleophile

The reaction is initiated by the deprotonation of the hydroxyl group of 4-aminophenol using a suitable base. This acid-base reaction generates a potent nucleophile, the 4-aminophenoxide ion. The choice of base is crucial; for phenols, which are more acidic than aliphatic alcohols, moderately strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient.[6] For less acidic alcohols, stronger bases such as sodium hydride (NaH) are typically required.[7]

Step 2: Nucleophilic Attack and Ether Formation

The generated 4-aminophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide (in this case, 1-bromopropane or 1-chloropropane). This attack occurs in a concerted fashion, meaning the formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond happen simultaneously.[4][8] This backside attack leads to the formation of this compound and a halide salt as a byproduct.[8]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack aminophenol 4-Aminophenol phenoxide 4-Aminophenoxide Ion (Nucleophile) aminophenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide propyl_halide 1-Propyl Halide (R-X) product This compound propyl_halide->product salt Salt (NaX) propyl_halide->salt phenoxide->product Backside Attack electrophile Electrophilic Carbon

Figure 1: General mechanism of the Williamson ether synthesis for this compound.

Optimizing the Synthesis: A Scientist's Perspective

Achieving a high yield and purity of this compound requires careful consideration of several experimental parameters. The following insights are based on established principles and practical experience.

Choice of Reagents
  • The Alkyl Halide: The Williamson ether synthesis is most efficient with primary alkyl halides.[9] Secondary alkyl halides can also be used, but they are more prone to a competing elimination (E2) reaction, which forms an alkene as a byproduct.[6] Tertiary alkyl halides are generally unsuitable as they almost exclusively undergo elimination.[10] Therefore, 1-bromopropane or 1-chloropropane are the preferred reagents for this synthesis.

  • The Base: As mentioned, the basicity of the chosen base must be sufficient to deprotonate the phenolic hydroxyl group of 4-aminophenol. While strong bases like sodium hydride ensure complete deprotonation, they can also promote side reactions if not handled carefully. For this specific synthesis, weaker bases like potassium carbonate or sodium hydroxide are often effective and offer better control.

Reaction Conditions
  • Solvent: The choice of solvent significantly impacts the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal.[4] These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity.[4]

  • Temperature: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C, to increase the reaction rate.[4][11] However, excessively high temperatures can favor the competing E2 elimination pathway, especially with secondary alkyl halides. Therefore, careful temperature control is essential to maximize the yield of the desired ether.

  • Reaction Time: The reaction time can vary from 1 to 8 hours, depending on the specific reactants and conditions.[4][11] Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and avoid the formation of degradation products.

Potential Side Reactions

The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is promoted by the basicity of the phenoxide.[6] This is particularly a concern with sterically hindered alkyl halides.[6]

Another potential side reaction, specific to the use of phenoxides, is C-alkylation of the aromatic ring. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form the desired ether or at the carbon atoms of the aromatic ring (C-alkylation). The choice of solvent plays a critical role in controlling this selectivity, with polar aprotic solvents favoring O-alkylation.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Aminophenol109.1310.91 g0.10
Potassium Carbonate (anhydrous)138.2120.73 g0.15
1-Bromopropane123.0014.76 g (10.9 mL)0.12
Acetonitrile (anhydrous)41.05150 mL-
Experimental Procedure

Workflow start Start reactants Combine 4-aminophenol, K₂CO₃, and acetonitrile in a round-bottom flask. start->reactants stir Stir the mixture at room temperature for 15 minutes. reactants->stir add_halide Add 1-bromopropane dropwise to the suspension. stir->add_halide reflux Heat the reaction mixture to reflux (approx. 82°C) for 4-6 hours. add_halide->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture to room temperature. monitor->cool filter Filter the mixture to remove inorganic salts. cool->filter concentrate Concentrate the filtrate under reduced pressure. filter->concentrate extract Dissolve the residue in ethyl acetate and wash with water and brine. concentrate->extract dry Dry the organic layer over anhydrous sodium sulfate. extract->dry evaporate Evaporate the solvent to obtain the crude product. dry->evaporate purify Purify the crude product by column chromatography or distillation. evaporate->purify end Obtain pure this compound. purify->end

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminophenol (10.91 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and 150 mL of anhydrous acetonitrile.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkyl Halide: Slowly add 1-bromopropane (14.76 g, 10.9 mL, 0.12 mol) to the reaction mixture dropwise over a period of 10-15 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the 4-aminophenol spot indicates the completion of the reaction.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts (potassium bromide and unreacted potassium carbonate).

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by vacuum distillation, to afford pure this compound as a colorless to pale yellow liquid or solid.[1]

Conclusion

The Williamson ether synthesis remains a robust and versatile method for the preparation of ethers, including the industrially significant this compound. A thorough understanding of the SN2 mechanism, careful selection of reagents, and optimization of reaction conditions are paramount to achieving high yields and purity. By following the principles and the detailed protocol outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize this valuable chemical intermediate.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Aurora Chemistry for Everyone. (2022, January 14). Williamson ether synthesis of ETHER || SN2|| Preparation of ether [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (2024). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of o-Propoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminophenol-glucopyranoside. Retrieved from [Link]

  • Lisovskaya, V. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 103, 130080.
  • National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed Central. Retrieved from [Link]

  • Sudarsono, D., Rismana, E., & Slamet, S. (2022). Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Propoxyaniline, a key intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates, presents a unique set of handling challenges due to its chemical properties. This guide provides a comprehensive overview of the critical safety and handling precautions necessary for its use in a research and development setting. By understanding the inherent hazards and implementing the robust protocols outlined herein, researchers can mitigate risks and ensure a safe laboratory environment. This document moves beyond standard safety data sheets to provide in-depth, field-proven insights into the causality behind experimental choices, fostering a culture of self-validating safety systems.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound (CAS No: 4469-80-1) is a substituted aniline that is classified as a hazardous substance. A thorough understanding of its toxicological and physical properties is the cornerstone of safe handling.

GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][2]:

  • Skin Corrosion/Irritation: Causes skin irritation[1]. Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

It is crucial for researchers to internalize these classifications and recognize the potential routes of exposure—ingestion, skin contact, eye contact, and inhalation.

Toxicological Profile: A Mechanistic Perspective

While a specific oral LD50 for this compound in rats is not established in the available literature, the toxicity of anilines as a class is well-documented. The primary toxic effect of many anilines is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to a dangerous reduction in the oxygen-carrying capacity of the blood.

Furthermore, chronic exposure to some anilines has been linked to spleen toxicity. This is hypothesized to be a secondary effect resulting from the spleen's role in clearing damaged red blood cells from circulation. The constant removal of erythrocytes can lead to splenomegaly and other complications.

Physical and Chemical Properties

A comprehensive understanding of the physical properties of this compound is essential for its safe handling and for designing appropriate experimental setups.

PropertyValueSource
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [4]
Appearance Colorless to brown liquid[2]
Boiling Point 261.7 ± 13.0 °C at 760 Torr[1][5]
Melting Point 265-267 °C[1][5]
Flash Point >110 °C (>230 °F)[5]
Solubility Slightly soluble in water (1.3 g/L at 25°C)[5]
Density 1.016 ± 0.06 g/cm³ (at 20°C)[5]

Note: this compound is also noted to be air-sensitive , which necessitates specific handling procedures to prevent degradation and the formation of hazardous byproducts[2].

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationsRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended for prolonged handling.Provides a barrier against skin contact. Check manufacturer's compatibility data.
Eye Protection Chemical safety goggles. A face shield should be worn when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents accidental skin contact.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain high-concentration or emergency situations.Protects against inhalation of harmful vapors.

Safe Handling and Storage Protocols: From Receipt to Reaction

The air-sensitive nature of this compound requires meticulous handling techniques to maintain its purity and prevent hazardous reactions.

General Handling Workflow

The following workflow is recommended for handling this compound:

G cluster_prep Preparation cluster_transfer Inert Atmosphere Transfer cluster_post Post-Transfer prep_area Work Area Preparation (Fume Hood, Inert Atmosphere) gather_materials Gather Materials (Sealed Reagent Bottle, Syringes, Needles, Septa) prep_area->gather_materials ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->ppe purge Purge Reaction Vessel with Inert Gas (N2 or Ar) ppe->purge transfer Transfer Reagent via Syringe or Cannula Technique purge->transfer seal Seal Reaction Vessel Under Inert Atmosphere transfer->seal clean_tools Clean and Quench Syringes/Needles seal->clean_tools store_reagent Properly Store Reagent Bottle clean_tools->store_reagent waste Segregate and Label Contaminated Waste store_reagent->waste

Caption: Recommended workflow for handling air-sensitive this compound.

Storage Requirements
  • Inert Atmosphere: Store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Cool and Dark Location: Keep the container tightly closed and stored in a cool, dark, and well-ventilated area.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids to prevent vigorous reactions. A chemical compatibility chart should be consulted for detailed information[6].

Step-by-Step Experimental Protocol: Synthesis of a Urea Derivative

To illustrate the practical application of these safety principles, the following is a detailed protocol for the synthesis of a urea derivative using this compound, adapted from a known synthetic method[7].

Objective: To synthesize 1-isocyanato-4-propoxybenzene as a key intermediate.

Materials:

  • This compound

  • Phosgene (20% solution in toluene)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Septa and needles for inert atmosphere techniques

  • Schlenk line or manifold for inert gas supply

Procedure:

  • Inert Atmosphere Setup: Assemble the glassware and purge with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the fume hood, carefully measure the required volume of the phosgene solution in toluene and add it to the reaction flask via a syringe.

  • Addition of this compound: Dissolve the this compound in ethyl acetate in a separate flask under an inert atmosphere. Transfer this solution dropwise to the stirred phosgene solution at room temperature using a syringe or an addition funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for the time specified in the research protocol (e.g., 30 minutes)[7].

  • Work-up: Cool the reaction mixture to room temperature. The subsequent work-up procedure should be conducted with caution, considering the toxicity of the reagents and products.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Response

The appropriate response to a spill depends on its size and location.

G cluster_small Small Spill (in fume hood) cluster_large Large Spill (or outside fume hood) spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess contain Contain the spill with absorbent material assess->contain Small evacuate Evacuate the immediate area assess->evacuate Large neutralize Neutralize with a suitable agent (if applicable) contain->neutralize collect Collect absorbed material into a sealed container neutralize->collect decontaminate Decontaminate the area collect->decontaminate alert Alert lab personnel and emergency services evacuate->alert secure Secure the area to prevent entry alert->secure await Await response from trained emergency personnel secure->await

Caption: Decision-making flowchart for responding to a this compound spill.

Waste Disposal and Decontamination

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Route: Dispose of all hazardous waste through your institution's environmental health and safety office. Do not pour this compound or its waste down the drain.

  • Decontamination: Decontaminate all glassware and equipment that has been in contact with this compound. A suitable decontamination solution, such as a soap and water mixture, followed by a solvent rinse (e.g., acetone or ethanol), is recommended. All cleaning materials should be disposed of as hazardous waste.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a proactive safety culture within the research environment. By understanding the chemical's properties, implementing robust engineering controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide serves as a foundational document to be integrated into laboratory-specific standard operating procedures, ensuring that safety is an intrinsic component of the scientific process.

References

  • Greenbook.net. (2015, November 2). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (1991). Acute toxicity in the rat following either oral or inhalation exposure. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Acute inhalation toxicity. Retrieved from [Link]

  • PubMed. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Retrieved from [Link]

  • National Toxicology Program. (2023). Compilation and Standardization of Rat Acute Inhalation Study Data to Support Predictive Modeling. Retrieved from [Link]

  • Murov, S. (n.d.). TOXICITIES OF SUBSTANCES. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of o-Propoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ATSDR. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]

  • National Academies Press (US). (1982). Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. Retrieved from [Link]

  • NCBI. (n.d.). PUBLIC HEALTH STATEMENT for Methylenedianiline. Retrieved from [Link]

  • LHSFNA. (n.d.). Solvents Pose Long-Term Cognitive Hazards. Retrieved from [Link]

  • ResearchGate. (2000). Possible immediate and long-term health effects following exposure to chemical warfare agents. Retrieved from [Link]

Sources

4-Propoxyaniline: A Comprehensive Technical Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of the Material Safety Data Sheet (MSDS) for 4-Propoxyaniline (CAS: 4469-80-1)

Introduction

This compound, also known as p-propoxyaniline or 4-propoxybenzenamine, is an aromatic amine utilized as a reactant and building block in various chemical syntheses.[1] Its applications include the preparation of aggrecanase inhibitors, making it a compound of interest for researchers in drug development. With the molecular formula C9H13NO and a molecular weight of 151.21 g/mol , this compound typically presents as a colorless to brown clear liquid.[2][3][4][5] Understanding its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for this compound, offering not just procedural steps but also the rationale behind them to foster a culture of safety and scientific excellence.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][6] Some sources also indicate that it may be harmful if swallowed.[1][3][4][7]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2][6]

The signal word associated with these hazards is "Warning" .[2][6]

The causality behind these classifications lies in the chemical nature of aromatic amines. These compounds can be readily absorbed through the skin and mucous membranes, leading to local irritation. Upon inhalation, the irritant effects are observed in the respiratory tract.

First-Aid Measures: A Proactive Approach to Exposure

In the event of accidental exposure to this compound, immediate and appropriate first-aid measures are crucial to mitigate potential harm. The following protocols are based on established safety guidelines.[6][8]

General Advice: In all cases of exposure, it is imperative to show the safety data sheet to the attending medical professional.[8]

Inhalation Exposure
  • Protocol:

    • Immediately move the affected individual to an area with fresh air.[6]

    • If the individual is not breathing, administer artificial respiration.[6][8]

    • If breathing is difficult, provide oxygen.[6]

    • Seek immediate medical attention.[6]

  • Rationale: The primary objective is to remove the individual from the source of exposure and ensure adequate oxygenation. Respiratory irritation can lead to compromised breathing, necessitating prompt medical intervention.

Skin Contact
  • Protocol:

    • Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[6]

    • While flushing, remove all contaminated clothing and shoes.[6]

    • Wash the contaminated clothing before reuse.[6]

    • If skin irritation occurs or persists, seek medical advice.[6]

  • Rationale: Prolonged contact with this compound can cause significant skin irritation. Thoroughly flushing with water helps to remove the chemical and reduce its contact time with the skin.

Eye Contact
  • Protocol:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

    • If contact lenses are present and can be easily removed, do so. Continue rinsing.[6]

    • Seek immediate medical attention.[6]

  • Rationale: The eyes are particularly sensitive to chemical irritants. Immediate and prolonged irrigation is essential to prevent serious eye damage.

Ingestion
  • Protocol:

    • Do NOT induce vomiting.[6]

    • Rinse the mouth thoroughly with water.[6]

    • Never give anything by mouth to an unconscious person.[6]

    • Call a poison center or doctor immediately if you feel unwell.[1]

  • Rationale: Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual chemicals. Immediate medical consultation is necessary to manage the potential systemic effects of ingestion.

Firefighting Measures: Preparedness for Thermal Decomposition

This compound is a combustible liquid with a flash point of 110 °C (230 °F).[5] In the event of a fire, appropriate extinguishing media and protective measures are necessary.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]

  • Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and nitrogen oxides, may be generated through thermal decomposition or combustion.[6]

  • Protective Equipment for Firefighters: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures: Containment and Cleanup

In the case of a spill or accidental release, the primary goals are to ensure personnel safety, prevent the spread of contamination, and properly clean the affected area.

  • Personal Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] In cases of significant spills or poor ventilation, respiratory protection may be necessary.

    • Keep unprotected personnel away from the spill area.[6]

    • Ensure adequate ventilation.[6]

    • Remove all sources of ignition.[6][7]

  • Environmental Precautions:

    • Prevent the product from entering drains, waterways, or soil.[6]

  • Containment and Cleanup:

    • For liquid spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[7]

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]

    • Place the contained material into a suitable, labeled disposal container.[6][7]

    • Consult local regulations for proper disposal.[6]

Handling and Storage: Minimizing Exposure and Ensuring Stability

Proper handling and storage practices are fundamental to a safe laboratory environment when working with this compound.

Safe Handling
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7] Facilities should be equipped with an eyewash station and a safety shower.[6]

  • Personal Hygiene:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Wash hands thoroughly after handling the compound and before breaks.[6]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Procedural Precautions:

    • Avoid breathing fumes, vapors, or mist.[6]

    • Take measures to prevent the buildup of electrostatic charge.[7]

Storage Conditions
  • Container: Store in a tightly closed container when not in use.[6][7]

  • Environment: Keep in a cool, dry, and well-ventilated area.[3][6] Storage at temperatures below 15°C in a cool and dark place is recommended.[1][3]

  • Incompatibilities: Store away from strong oxidizing agents.[6][7]

  • Special Considerations: This material is noted to be air-sensitive; therefore, storage under an inert gas is advised.[1][3]

Exposure Controls and Personal Protection

Engineering Controls
  • Primary Control: The use of a chemical fume hood is the most effective engineering control to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general and local exhaust ventilation to keep airborne concentrations as low as possible.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical self-validating system to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene.[9]

    • Clothing: A lab coat or a disposable gown should be worn to prevent skin contact.[9]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations at a low level, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors) should be used.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C9H13NO[2]
Molecular Weight 151.21 g/mol [2]
Appearance Colorless to Brown clear liquid[1][3][4]
Melting Point 265-267 °C[10]
Boiling Point 261.7 ± 13.0 °C at 760 Torr[10]
Flash Point 110 °C (230 °F) - closed cup[5]
Density 1.016 ± 0.06 g/cm³ (20 °C)[10]
Solubility Slightly soluble in water (1.3 g/L at 25°C)[10]
pKa 5.24 ± 0.10 (Predicted)[10]

Stability and Reactivity

Understanding the stability and reactivity of this compound is essential for preventing hazardous reactions.

  • Reactivity: No specific reactivity data is available, but it is expected to be stable under normal conditions.[7]

  • Chemical Stability: The product is stable under recommended storage conditions.[7]

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal storage and handling.[7]

  • Conditions to Avoid: Avoid dust generation.[6]

  • Incompatible Materials: Strong oxidizing agents.[6][7]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon oxides and nitrogen oxides.[6][7]

Toxicological Information

While comprehensive toxicological data for this compound is limited in the provided search results, the GHS classification indicates its potential for acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system. The following is a summary of the known toxicological effects:

  • Acute Toxicity: Harmful if swallowed.[1][3][4][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][6]

  • Respiratory or Skin Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: Data not available.

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2][6]

  • Specific Target Organ Toxicity - Repeated Exposure: Data not available.

  • Aspiration Hazard: Data not available.

It is important to note that for aromatic amines in general, absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin). Symptoms may be delayed and can include headache, cardiac dysrhythmia, a drop in blood pressure, and shortness of breath.

Ecological Information

Disposal Considerations

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal Method: Dispose of this material and its container at a licensed hazardous waste disposal facility.[1][7] Waste should not be mixed with other waste streams.[11]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill. Ensure that labels on the containers are defaced or removed before disposal.[12]

  • Regulatory Framework: All disposal practices must comply with federal, state, and local regulations.[12]

Transport Information

Information regarding the transport of this compound is not detailed in the provided search results. It is recommended to consult the specific safety data sheet from the supplier for the most current and accurate transport regulations.

Regulatory Information

This compound is listed on the EPA's TSCA (Toxic Substances Control Act) inventory.[2] Further details on specific national or regional regulations should be obtained from the relevant authorities.

Diagrams

Exposure_Response_Workflow cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Flush_Skin Flush Skin (15 min) Skin_Contact->Flush_Skin Eye_Contact Eye Contact Flush_Eyes Flush Eyes (15 min) Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Flush_Skin->Seek_Medical_Attention if irritation persists Flush_Eyes->Seek_Medical_Attention Call_Poison_Center Call Poison Center Rinse_Mouth->Call_Poison_Center PPE_Selection_Logic cluster_routes Potential Exposure Routes cluster_ppe Required Personal Protective Equipment Start Handling this compound Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Respirator Respirator (in fume hood) Inhalation->Respirator Gloves_Gown Gloves & Gown Skin->Gloves_Gown Goggles Safety Goggles Eyes->Goggles

Caption: Logic for selecting appropriate PPE when handling this compound.

References

  • National Center for Biotechnology Information. (n.d.). Benzenamine, 4-propoxy-. PubChem. Retrieved from [Link]

  • REACH Online. (n.d.). Description of first aid measures. Retrieved from [Link]

  • Neobits Inc. (n.d.). Thermo Fisher Scientific - H55096-03 - 4-N-PROPOXYANILINE, 97 (Each). Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • ECHA. (n.d.). Safety Data Sheet: 4,4'-oxydianiline and its salts. Retrieved from [Link]

  • Provista. (2022). Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 4-Propoxyaniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock upon which successful discovery and manufacturing campaigns are built. The seemingly simple task of sourcing a chemical like 4-Propoxyaniline (also known as 4-Propoxybenzenamine) can have profound implications on the timeline, reproducibility, and ultimate success of a project. This in-depth technical guide provides a field-proven framework for navigating the commercial landscape of high-purity this compound, from supplier selection to incoming quality control, ensuring the scientific integrity of your work.

The Critical Role of this compound in Modern Drug Discovery

This compound (CAS No: 4469-80-1) is an aromatic amine that serves as a versatile building block in organic and medicinal chemistry. Its utility is particularly pronounced in the synthesis of complex molecules with therapeutic potential. A notable application is its use as a key intermediate in the development of potent and selective enzyme inhibitors. For instance, derivatives of this compound have been instrumental in the synthesis of aggrecanase inhibitors, a class of molecules investigated for the treatment of osteoarthritis by preventing cartilage degradation.[1][2] The propoxy group offers a valuable lipophilic handle that can be crucial for modulating a compound's pharmacokinetic and pharmacodynamic properties.

Given its role in the synthesis of potential active pharmaceutical ingredients (APIs), the purity of this compound is not a trivial matter. The presence of uncharacterized impurities can lead to the formation of unwanted side products, complicate purification processes, and, most critically, introduce potentially genotoxic substances into the synthetic pathway. Therefore, a robust strategy for sourcing and qualifying high-purity this compound is a non-negotiable aspect of rigorous scientific and drug development practice.

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound, often with varying stated purities and levels of documentation. For the discerning scientist, the selection process must extend beyond a simple price comparison. The following table provides an overview of prominent commercial suppliers and key considerations:

SupplierTypical Stated PurityKey Considerations for Researchers
Sigma-Aldrich (Merck) ≥97%Extensive quality control, readily available Certificates of Analysis (CoA) and Safety Data Sheets (SDS), strong reputation in the pharmaceutical research community.
Thermo Fisher Scientific (Alfa Aesar) 97%Wide range of pack sizes, good documentation, and a strong distribution network.
TCI (Tokyo Chemical Industry) >95% (GC)Known for a broad catalog of unique reagents, often provides detailed analytical data on their website.
Manchester Organics Custom synthesis and catalogSpecializes in niche and custom synthesis, can be a good source for specific purity requirements or larger quantities.
Santa Cruz Biotechnology For Research Use OnlyOffers a range of biochemicals and reagents, important to verify the grade and available documentation for suitability in drug development workflows.

Expert Insight: While a stated purity of 97% may seem sufficient, it is the nature of the remaining 3% that is of utmost importance. A supplier that can provide a detailed impurity profile on their Certificate of Analysis is invaluable. For early-stage research, a reputable supplier with consistent quality is often the most pragmatic choice. As a project progresses towards development, a multi-supplier qualification strategy is advisable to mitigate supply chain risks.

The Cornerstone of Trust: Interpreting a Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document accompanying your starting material. It is a testament to the quality of the batch you have received. A comprehensive CoA should be more than just a purity statement; it should be a detailed analytical report.

Below is an illustrative example of what to look for in a CoA for high-purity this compound, with explanations of the critical parameters:

Illustrative Certificate of Analysis

Test Specification Result Method
Appearance Colorless to light brown liquidConformsVisual
Identity (IR) Conforms to reference spectrumConformsInfrared Spectroscopy
Assay (by GC) ≥ 99.5 %99.8 %Gas Chromatography
Water Content (Karl Fischer) ≤ 0.1 %0.05 %Karl Fischer Titration
Residue on Ignition ≤ 0.05 %0.02 %USP <281>
Heavy Metals ≤ 10 ppm< 10 ppmICP-MS
Individual Impurity (by GC) ≤ 0.1 %Impurity A: 0.08%Gas Chromatography
Impurity B: <0.05%

Decoding the CoA:

  • Assay: This is the primary measure of purity. For a high-purity grade, an assay of ≥99.5% by a quantitative method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is desirable.

  • Identity: This confirms that the material is indeed this compound. Infrared (IR) spectroscopy is a common and effective method for this.

  • Water Content: Excess water can interfere with subsequent chemical reactions. Karl Fischer titration is the gold standard for accurate water content determination.

  • Residue on Ignition/Sulfated Ash: This test indicates the amount of inorganic impurities in the sample. A low value is indicative of a clean synthesis and purification process.

  • Heavy Metals: The presence of heavy metals is a significant concern in pharmaceutical development due to their toxicity. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for their detection.

  • Individual Impurities: This is a critical section. A reputable supplier will not only provide the total purity but will also list and quantify any significant individual impurities. Understanding the identity and concentration of these impurities is vital for assessing their potential impact on your synthesis and the final product.

Self-Validating Systems: Incoming Quality Control and Verification

While a supplier's CoA is a crucial starting point, the principle of "trust but verify" is paramount in a regulated environment. Establishing a robust incoming quality control (QC) program is a self-validating system that ensures the quality and consistency of your starting materials.

Workflow for Incoming QC of this compound

QC_Workflow cluster_receipt Material Receipt cluster_testing Analytical Testing cluster_disposition Disposition Receipt Receive this compound Quarantine Quarantine Material Receipt->Quarantine Log Lot Number Sampling Sample Material Quarantine->Sampling ID_Test Identity Test (FTIR) Sampling->ID_Test Purity_Test Purity Assay (GC/HPLC) Sampling->Purity_Test H2O_Test Water Content (KF) Sampling->H2O_Test Review Review Data vs. CoA & Specs ID_Test->Review Purity_Test->Review H2O_Test->Review Release Release to Inventory Review->Release Pass Reject Reject and Return to Supplier Review->Reject Fail

Caption: Workflow for incoming quality control of this compound.

Experimental Protocols for Key Analyses

The following are starting-point methodologies for the quality control of this compound. Method development and validation are essential for implementation in a GMP environment.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This protocol provides a general starting point for the separation of this compound and potential process-related impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol or acetonitrile), splitless injection.

  • Quantification: Area percent normalization is a common starting point. For more accurate results, use a certified reference standard for calibration.

Protocol 2: Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Analysis: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.

  • Acceptance Criteria: The major peaks in the sample spectrum should correspond in position and relative intensity to those in the reference spectrum of this compound.

Authoritative Grounding and Regulatory Context

The principles outlined in this guide are grounded in established regulatory frameworks that govern the pharmaceutical industry. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines.

Of particular relevance is the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients .[3][4][5] This guideline details the expectations for quality management, personnel, facilities, equipment, documentation, and materials management in the production of APIs. While this compound is a starting material and not an API itself, the principles of GMP become increasingly important as the synthesis progresses towards the final drug substance. A thorough understanding and application of these principles to the sourcing and qualification of critical starting materials is a hallmark of a robust and compliant drug development program.

Conclusion

The selection and qualification of high-purity this compound is a critical, multi-faceted process that extends far beyond a simple purchasing decision. For the researcher, scientist, and drug development professional, a deep understanding of the commercial supplier landscape, the ability to critically evaluate a Certificate of Analysis, and the implementation of a robust in-house quality control program are essential. By adhering to the principles of scientific integrity, employing self-validating systems, and grounding decisions in authoritative regulatory guidelines, you can ensure the quality and consistency of your starting materials, thereby safeguarding the integrity of your research and the success of your drug development endeavors.

References

  • ICH Harmonised Tripartite Guideline. Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). [Link]

  • Qualio. The complete guide to the ICH Q7 guidelines. (2025). [Link]

  • ComplianceQuest. ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (2025). [Link]

  • Google Patents. Aggrecanase inhibitors. (2015). US9206139B2.

Sources

Methodological & Application

The Versatile Role of 4-Propoxyaniline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Propoxyaniline

This compound, a substituted aniline carrying a propoxy group at the para position, is a versatile building block in organic synthesis. Its unique electronic and structural properties, conferred by the electron-donating propoxy group and the reactive amino functionality, make it a valuable precursor for a diverse range of molecules. This guide provides an in-depth exploration of the applications of this compound in the synthesis of azo dyes, pharmaceutical intermediates, and liquid crystals. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a practical framework for leveraging this compound in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

Before delving into synthetic applications, it is crucial to understand the key properties of this compound and the necessary safety precautions for its handling.

PropertyValueReference
CAS Number 4469-80-1[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Colorless to brown clear liquid[2]
Boiling Point 261.7±13.0 °C at 760 Torr[3]
Flash Point >110 °C (>230 °F)[3]
Solubility Slightly soluble in water (1.3 g/L at 25°C)[3]

Safety Profile: this compound is classified as harmful if swallowed and causes skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4]

Application in the Synthesis of Azo Dyes

The primary amino group of this compound makes it an excellent candidate for diazotization, followed by coupling with various aromatic compounds to produce azo dyes. These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which acts as a chromophore. The propoxy group can influence the color and solubility of the resulting dye.

Diazotization-Coupling: The Core Reaction

The synthesis of azo dyes from this compound involves a two-step process:

  • Diazotization: The conversion of the primary aromatic amine (this compound) into a diazonium salt using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[5]

  • Azo Coupling: The electrophilic diazonium salt then reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo dye.[5]

Diazotization_Coupling cluster_diazotization Diazotization Step cluster_coupling Azo Coupling Step This compound This compound NaNO2_HCl NaNO2 / HCl 0-5 °C This compound->NaNO2_HCl Diazonium_Salt 4-Propoxybenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling_Component Electron-rich Coupling Component (e.g., 2-Naphthol) Diazonium_Salt->Coupling_Component Coupling Reaction Azo_Dye Azo Dye Coupling_Component->Azo_Dye

Fig. 1: General workflow for azo dye synthesis.
Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol outlines the synthesis of a vibrant orange-red azo dye.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve a specific amount of this compound in a mixture of concentrated HCl and distilled water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C with constant stirring.

  • The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

Part C: Isolation and Purification

  • Filter the precipitated dye using a Büchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the crude dye in a desiccator or a vacuum oven at a low temperature.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure azo dye.

Expected Results:

The reaction should yield a vibrant orange-red solid. The purity can be assessed by its sharp melting point and spectroscopic analysis (UV-Vis, IR, and NMR).

Application in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure can be found in molecules designed as enzyme inhibitors and other therapeutic agents.

Synthesis of a Urea Derivative: A Potential Bioactive Scaffold

Urea derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The following protocol details the synthesis of N-(4-propoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea, a potential bioactive molecule, starting from this compound.

Urea_Synthesis This compound This compound Phosgene Phosgene in Toluene This compound->Phosgene Isocyanate 1-Isocyanato-4- propoxybenzene Phosgene->Isocyanate Reflux Amine_Component 5-(Trifluoromethyl)-1,3,4- thiadiazol-2-amine Isocyanate->Amine_Component Urea_Product N-(4-propoxyphenyl)-N'-[5-(trifluoromethyl) -1,3,4-thiadiazol-2-yl]urea Amine_Component->Urea_Product Coupling

Fig. 2: Synthesis of a urea derivative from this compound.
Protocol: Synthesis of N-(4-propoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea[6]

Step 1: Synthesis of 1-Isocyanato-4-propoxybenzene

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a 20% solution of phosgene in toluene.

  • Add a solution of this compound in ethyl acetate dropwise to the phosgene solution.

  • After the addition is complete, heat the reaction mixture to reflux for 30 minutes.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain 1-isocyanato-4-propoxybenzene as a brown oil.

Step 2: Synthesis of the Final Urea Compound

  • The resulting isocyanate is then reacted with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine in a suitable solvent to yield the final urea product. The specific conditions for this step may vary and should be optimized.

Characterization:

The final product can be characterized by High-Resolution Mass Spectrometry (HRMS) to confirm its molecular formula.

Role as a Precursor for Aggrecanase Inhibitors

This compound is a reported reactant for the preparation of aggrecanase inhibitors. Aggrecanases are enzymes involved in the degradation of cartilage and are targets for the development of drugs to treat osteoarthritis. The 4-propoxyphenyl moiety is often incorporated into the inhibitor structure to interact with specific pockets of the enzyme's active site. While a specific, detailed protocol for a particular aggrecanase inhibitor starting from this compound is not publicly available in a step-by-step format, the general synthetic strategies often involve multi-step sequences where the this compound is introduced early on as a building block.

Application in the Synthesis of Liquid Crystals

The rod-like structure of molecules derived from this compound makes them suitable candidates for the synthesis of liquid crystals. The propoxy chain contributes to the molecular aspect ratio and can influence the mesomorphic properties (the temperature range over which the liquid crystalline phase exists).

Schiff Base Formation: A Gateway to Liquid Crystalline Materials

A common approach to synthesize liquid crystals from this compound is through the formation of a Schiff base (an imine) by reacting it with an appropriate aldehyde. The resulting molecule often exhibits liquid crystalline properties.

LC_Synthesis This compound This compound Substituted_Benzaldehyde Substituted Benzaldehyde This compound->Substituted_Benzaldehyde Schiff_Base_LC Schiff Base Liquid Crystal Substituted_Benzaldehyde->Schiff_Base_LC Condensation

Fig. 3: General synthesis of Schiff base liquid crystals.
Protocol: General Synthesis of a Schiff Base Liquid Crystal

Materials:

  • This compound

  • A suitable substituted benzaldehyde (e.g., 4-butoxybenzaldehyde)

  • Absolute Ethanol

  • Catalytic amount of glacial acetic acid

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted benzaldehyde in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture) to obtain the pure liquid crystalline compound.

Characterization of Mesomorphic Properties:

The liquid crystalline properties of the synthesized Schiff base can be investigated using the following techniques:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid).

  • Polarized Optical Microscopy (POM): To observe the characteristic textures of the different liquid crystalline phases.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with demonstrated applications in the creation of dyes, pharmaceuticals, and liquid crystals. The protocols and application notes provided in this guide serve as a foundation for researchers to explore and expand upon the synthetic utility of this compound. The unique combination of a reactive amino group and a modifying propoxy substituent ensures that this compound will continue to be a relevant precursor in the development of novel functional molecules.

References

  • BYJU'S. Preparation of 2-Naphthol Aniline Dye. [Link]

  • PubChem. 5-Nitro-2-propoxyaniline. [Link]

Sources

Application Note: 4-Propoxyaniline as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Propoxyaniline (CAS: 4469-80-1) is a key aromatic amine intermediate whose utility in pharmaceutical development is rooted in its unique structural features: a reactive primary amine for amide bond formation and a propoxy group that modulates lipophilicity. This application note provides an in-depth guide for researchers and drug development professionals on the synthesis, applications, and quality control of this compound. We will explore its role in the rational design of bioactive molecules, particularly local anesthetics and other amide-containing pharmacophores. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, substituted anilines are foundational building blocks. This compound, specifically, offers a strategic advantage in drug design. The molecule consists of a benzene ring functionalized with an amino group (-NH2) at position 1 and a propoxy group (-OCH2CH2CH3) at position 4.[1] This arrangement is critical for several reasons:

  • Reactive Handle: The primary amine is a potent nucleophile, readily participating in acylation reactions to form stable amide bonds—a ubiquitous linkage in many approved drugs.[2][3]

  • Lipophilicity Modulation: The n-propoxy group provides a moderate increase in lipophilicity compared to its ethoxy or methoxy analogs. This property is crucial for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cell membranes and reach its target site of action.[4]

  • Analog Development: It serves as an ideal starting material for creating analogs of existing drugs, allowing for systematic exploration of structure-activity relationships (SAR). For instance, modifying the alkoxy chain length in local anesthetics can significantly impact their potency and duration of action.[5]

This guide will demonstrate the practical synthesis and application of this compound, transitioning from its preparation to its use in constructing more complex pharmaceutical scaffolds.

Physicochemical Properties & Safe Handling

Before its use in any synthetic protocol, a thorough understanding of this compound's properties and safety requirements is mandatory.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
CAS Number 4469-80-1[6][7]
Molecular Formula C₉H₁₃NO[8]
Molecular Weight 151.21 g/mol [6]
Appearance Colorless to brown liquid[1]
Boiling Point ~262 °C at 760 Torr[9]
Flash Point 110 °C (230 °F)[7]
Solubility Slightly soluble in water (1.3 g/L at 25°C). Soluble in organic solvents.[1][10]
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning

Safe Handling Protocol: Due to its hazard profile, this compound must be handled with appropriate personal protective equipment (PPE).

  • Engineering Controls: Always use within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment: Wear nitrile gloves, chemical splash goggles, and a lab coat. For transfers of significant quantities, a face shield is recommended.

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) as it is noted to be air-sensitive. Keep away from strong oxidizing agents and acids.[11]

Synthesis of High-Purity this compound

The most reliable and scalable method for preparing this compound is through the catalytic hydrogenation of an appropriate nitroaromatic precursor. This approach is clean, high-yielding, and avoids the use of harsh, stoichiometric reducing agents.

Synthetic Workflow Overview

The overall process involves the reduction of the nitro group of a propoxy-substituted nitrobenzene to a primary amine using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

G Start 1-Propoxy-4-nitrobenzene Catalyst H₂, 10% Pd/C Ethanol/EtOAc Product This compound Catalyst->Product Hydrogenation

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Catalytic Hydrogenation of 1-(Allyloxy)-4-nitrobenzene

This protocol is adapted from established literature procedures for the reduction of similar compounds.[6] The starting material, 1-(allyloxy)-4-nitrobenzene, is reduced, which simultaneously reduces the nitro group and the allyl double bond to yield this compound.

Materials:

  • 1-(Allyloxy)-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Celite®

  • Parr Hydrogenation Apparatus or similar system

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with nitrogen.

  • Reactant Charging: In a separate flask, dissolve 1-(allyloxy)-4-nitrobenzene (e.g., 5.0 g, 27.9 mmol) in 100 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, ~500 mg, 10 wt%) to the solution. Causality Note: Pd/C is the catalyst of choice for its high activity and selectivity in reducing nitro groups and alkenes. Using it wet mitigates its pyrophoric nature in air.

  • Hydrogenation: Transfer the slurry to the Parr hydrogenation vessel. Seal the apparatus, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 40-50 psi.

  • Reaction Monitoring: Begin vigorous stirring. The reaction is exothermic; monitor the temperature and pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete within 1-2 hours. Progress can be monitored by TLC or LC-MS by sampling from the reaction mixture.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Wash the pad with a small amount of ethanol or ethyl acetate to ensure complete recovery of the product. Trustworthiness Note: Complete removal of the palladium catalyst is critical for pharmaceutical intermediates to avoid metal contamination in the final API.

  • Workup and Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity (>95%).

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation to yield this compound as a colorless to pale brown oil.

Application in Local Anesthetic Synthesis

This compound is an excellent precursor for amide-type local anesthetics like lidocaine and ropivacaine analogs. The synthesis involves a two-step sequence: N-acylation followed by nucleophilic substitution.

Mechanistic Pathway

The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking an electrophilic chloroacetyl chloride. The resulting α-chloro amide is a stable intermediate that is then subjected to a second nucleophilic attack by a secondary amine (e.g., diethylamine) to displace the chloride and form the final product.

G cluster_0 Aniline This compound Step1 N-Acylation (Chloroacetyl Chloride) Intermediate 2-chloro-N-(4-propoxyphenyl) acetamide Step1->Intermediate Step2 Nucleophilic Substitution (Diethylamine) Product Model Local Anesthetic Step2->Product

Caption: Synthetic pathway for a model local anesthetic.

Detailed Protocol: Synthesis of a Model Anesthetic Analog

Step A: Synthesis of 2-chloro-N-(4-propoxyphenyl)acetamide

Materials:

  • This compound

  • Chloroacetyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 3.0 g, 19.8 mmol) in 50 mL of anhydrous DCM in a flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (3.0 mL, 21.8 mmol, 1.1 eq). Causality Note: A non-nucleophilic base is required to scavenge the HCl byproduct generated during the acylation, preventing protonation of the starting aniline which would render it non-nucleophilic.

  • Acylation: Add chloroacetyl chloride (1.7 mL, 21.8 mmol, 1.1 eq) dropwise via the addition funnel over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC.

  • Workup: Quench the reaction by slowly adding 30 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-chloro amide, which can often be used in the next step without further purification.

Step B: Synthesis of 2-(diethylamino)-N-(4-propoxyphenyl)acetamide

Materials:

  • Crude 2-chloro-N-(4-propoxyphenyl)acetamide

  • Diethylamine

  • Acetonitrile or DMF

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Reaction Setup: Dissolve the crude product from Step A in 50 mL of acetonitrile.

  • Reagent Addition: Add potassium carbonate (4.1 g, 29.7 mmol, 1.5 eq) and diethylamine (3.1 mL, 29.7 mmol, 1.5 eq). Causality Note: K₂CO₃ acts as a base to neutralize the HCl formed and facilitates the substitution. Diethylamine is the nucleophile that displaces the chloride.

  • Heating: Heat the mixture to reflux (around 80 °C) and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. The final product can be purified by column chromatography on silica gel to yield the pure local anesthetic analog.

Quality Control & Characterization

Verifying the identity and purity of this compound is a non-negotiable step in any pharmaceutical workflow. The following parameters are essential for a certificate of analysis.

Table 2: Key Analytical Parameters for this compound QC

Analytical MethodParameterExpected Result
Gas Chromatography (GC) Purity>95.0% (typical commercial grade)
¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ)δ ~6.7-6.8 (m, 4H, Ar-H), 3.8-3.9 (t, 2H, -OCH₂-), 3.5 (br s, 2H, -NH₂), 1.7-1.8 (m, 2H, -CH₂-), 1.0 (t, 3H, -CH₃)
FT-IR (neat) Key Vibrations (cm⁻¹)~3450-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1240 (Ar-O stretch)
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z = 151

Protocol Outline for QC:

  • GC Analysis: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate). Inject onto a GC system equipped with a non-polar column (e.g., DB-5) and an FID detector. Purity is determined by peak area percentage.

  • NMR Spectroscopy: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire a ¹H NMR spectrum and integrate the peaks to confirm the proton ratios and structure.

  • FT-IR Spectroscopy: Place a drop of the neat liquid sample between two NaCl plates or on a diamond ATR crystal and acquire the infrared spectrum. Confirm the presence of key functional groups.

Broader Applications and Future Scope

While its use in local anesthetics is prominent, this compound is also a documented reactant for the preparation of aggrecanase inhibitors, which are targets for treating osteoarthritis.[10][12] Furthermore, its derivatives have been synthesized as chemical probes to study the interactions of artificial sweeteners with their biological receptors, showcasing its versatility beyond direct therapeutic applications.[13]

Conclusion

This compound is a high-value intermediate that provides a reliable and versatile platform for pharmaceutical synthesis. Its straightforward preparation, well-defined reactivity, and ability to impart desirable physicochemical properties make it an essential tool for medicinal chemists. The protocols and insights provided in this guide are designed to be a self-validating system, enabling researchers to confidently incorporate this compound into their drug discovery and development programs.

References

  • Brainly. (2023). Phenacetin has the structure shown. Write an equation for its preparation, starting from 4-ethoxyaniline. [Link]

  • Google Patents. RU2546111C2 - Method of phenacetin obtaining.
  • Chemical Education Resources. (1999). Two Methods for the Synthesis of Phenacetin.
  • Chegg. (2020). Synthesis of Acetaminophen (2 points) Phenacetin has the structure given below.... [Link]

  • Cram. Phenacetin Synthesis - 733 Words. [Link]

  • ResearchGate. Synthesis procedure for compounds 4a–4q. [Link]

  • PubMed. [Local anesthetics. 99. Synthesis and local anesthetic actions of alkoxyphenylcarbamates]. [Link]

  • PubMed Central. Synthesis and biological activities of local anesthetics. [Link]

  • ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF. [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Propoxyaniline as a Versatile Scaffold in Medicinal Chemistry

This compound is a key aromatic amine building block that serves as a versatile starting material in the synthesis of a wide array of bioactive molecules.[1][2] Its chemical structure, featuring a reactive amino group and a lipophilic propoxy substituent, makes it an ideal precursor for developing drug candidates with tailored pharmacological profiles. The propoxy group can enhance membrane permeability and modulate metabolic stability, crucial parameters in drug design. This guide provides detailed protocols and scientific insights for the synthesis of two distinct classes of bioactive molecules derived from this compound: a local anesthetic and a 4-anilinoquinazoline-based kinase inhibitor, a class of compounds frequently investigated in oncology.[3][4]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathways.

I. Synthesis of a Propoxy-Analog of Pramocaine: A Topical Anesthetic

Local anesthetics are essential drugs that reversibly block nerve signal transmission, leading to a loss of sensation in a localized area. Pramocaine, a topical anesthetic, is a morpholine derivative with an ether linkage.[5] By adapting the known synthesis of pramocaine, we can utilize this compound to create a novel propoxy-analog, potentially exhibiting modified anesthetic properties. The synthesis is a two-step process starting from the corresponding phenol.

Workflow for the Synthesis of 4-(3-(4-Propoxyphenoxy)propyl)morpholine

cluster_0 Step 1: Synthesis of 4-Propoxyphenol cluster_1 Step 2: Synthesis of 4-(3-(4-Propoxyphenoxy)propyl)morpholine 4-Aminophenol 4-Aminophenol Diazotization Diazotization 4-Aminophenol->Diazotization NaNO2, H2SO4, H2O 0-5 °C Hydrolysis Hydrolysis Diazotization->Hydrolysis H2O, Heat 4-Hydroxyphenyldiazonium salt 4-Hydroxyphenyldiazonium salt Hydrolysis->4-Hydroxyphenyldiazonium salt Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxyphenyldiazonium salt->Williamson Ether Synthesis 1-Bromopropane, K2CO3, Acetone Reflux 4-Propoxyphenol 4-Propoxyphenol Williamson Ether Synthesis->4-Propoxyphenol Alkylation Alkylation 4-Propoxyphenol->Alkylation 1-Bromo-3-chloropropane, NaOH, PTC Toluene, 60 °C 1-(3-Chloropropoxy)-4-propoxybenzene 1-(3-Chloropropoxy)-4-propoxybenzene Alkylation->1-(3-Chloropropoxy)-4-propoxybenzene Amination Amination 1-(3-Chloropropoxy)-4-propoxybenzene->Amination Morpholine, K2CO3, KI DMF, 90 °C 4-(3-(4-Propoxyphenoxy)propyl)morpholine 4-(3-(4-Propoxyphenoxy)propyl)morpholine Amination->4-(3-(4-Propoxyphenoxy)propyl)morpholine

Caption: Synthetic workflow for the propoxy-analog of pramocaine.

Protocol 1: Synthesis of 4-Propoxyphenol

This initial step is necessary if 4-propoxyphenol is not commercially available. It involves the diazotization of 4-aminophenol followed by hydrolysis and subsequent etherification. For the purpose of this guide, we will assume 4-propoxyphenol is the starting material for the synthesis of the final bioactive molecule.

Protocol 2: Synthesis of 4-(3-(4-Propoxyphenoxy)propyl)morpholine

This two-step protocol details the synthesis of the target local anesthetic analog from 4-propoxyphenol.

Step 2a: Synthesis of 1-(3-Chloropropoxy)-4-propoxybenzene

This step involves the selective alkylation of 4-propoxyphenol with 1-bromo-3-chloropropane. The use of a phase-transfer catalyst (PTC) is crucial for efficient reaction between the aqueous phenoxide and the organic alkylating agent.[6][7]

  • Materials:

    • 4-Propoxyphenol

    • 1-Bromo-3-chloropropane

    • Sodium hydroxide (NaOH)

    • Tetrabutylammonium bromide (TBAB) (Phase-Transfer Catalyst)

    • Toluene

    • Deionized water

  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-propoxyphenol (1 equivalent) in toluene.

    • Add a solution of NaOH (1.2 equivalents) in deionized water to the flask.

    • Add a catalytic amount of TBAB (0.05 equivalents).

    • Heat the mixture to 60 °C with vigorous stirring.

    • Slowly add 1-bromo-3-chloropropane (1.5 equivalents) via the dropping funnel over 30 minutes.

    • Maintain the reaction at 60 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(3-chloropropoxy)-4-propoxybenzene.

Step 2b: Synthesis of 4-(3-(4-Propoxyphenoxy)propyl)morpholine

The final step is a nucleophilic substitution where the chlorine atom of the intermediate is displaced by morpholine to form the target compound.

  • Materials:

    • 1-(3-Chloropropoxy)-4-propoxybenzene

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • Potassium iodide (KI) (catalytic amount)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a 100 mL round-bottom flask, combine 1-(3-chloropropoxy)-4-propoxybenzene (1 equivalent), morpholine (2 equivalents), K₂CO₃ (1.5 equivalents), and a catalytic amount of KI.

    • Add DMF as the solvent and heat the mixture to 90 °C with stirring.

    • Maintain the reaction at this temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture and pour it into a large volume of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford 4-(3-(4-propoxyphenoxy)propyl)morpholine.

Compound Molecular Formula Molecular Weight ( g/mol ) Yield (%) Physical State
1-(3-Chloropropoxy)-4-propoxybenzeneC₁₂H₁₇ClO₂228.7175-85Colorless oil
4-(3-(4-Propoxyphenoxy)propyl)morpholineC₁₆H₂₅NO₃279.3780-90Viscous oil

II. Synthesis of a 4-(4-Propoxyanilino)quinazoline as a Kinase Inhibitor

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitor drugs used in cancer therapy.[3][8] These molecules typically act by competing with ATP for the binding site on the kinase domain of growth factor receptors like EGFR.[9] This section details the synthesis of a representative 4-(4-propoxyanilino)quinazoline, highlighting the utility of this compound in constructing these potent bioactive molecules.

Workflow for the Synthesis of a 4-(4-Propoxyanilino)quinazoline

cluster_0 Step 1: Synthesis of 4-Chloroquinazoline cluster_1 Step 2: Synthesis of 4-(4-Propoxyanilino)quinazoline Anthranilic acid Anthranilic acid Cyclization Cyclization Anthranilic acid->Cyclization Formamide 180 °C Quinazolin-4(3H)-one Quinazolin-4(3H)-one Cyclization->Quinazolin-4(3H)-one Chlorination Chlorination Quinazolin-4(3H)-one->Chlorination Thionyl chloride (SOCl2) DMF (cat.), Reflux 4-Chloroquinazoline 4-Chloroquinazoline Chlorination->4-Chloroquinazoline Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Chloroquinazoline->Nucleophilic Aromatic Substitution This compound, Isopropanol Reflux 4-(4-Propoxyanilino)quinazoline 4-(4-Propoxyanilino)quinazoline Nucleophilic Aromatic Substitution->4-(4-Propoxyanilino)quinazoline

Sources

The Strategic Application of 4-Propoxyaniline in the Synthesis of Novel Aggrecanase Inhibitors for Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aggrecanases in Osteoarthritis Pathogenesis

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage.[1][2] A key event in the early stages of OA is the degradation of aggrecan, a large proteoglycan responsible for cartilage's ability to withstand compressive loads.[3][4][5] This degradation is primarily mediated by a family of enzymes known as aggrecanases, specifically ADAMTS-4 (a disintegrin and metalloproteinase with thrombospondin motifs 4) and ADAMTS-5 (aggrecanase-2).[1][6][7] The targeted inhibition of these enzymes represents a promising therapeutic strategy to slow or halt the progression of cartilage degradation in OA.[1][8][9]

This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 4-propoxyaniline as a versatile precursor for the synthesis of potent and selective aggrecanase inhibitors. We will delve into the rationale behind its selection, detailed synthetic protocols, and methodologies for the biological evaluation of the resulting compounds.

The Rationale for this compound as a Precursor

The selection of this compound as a starting material is predicated on its chemical properties that allow for its incorporation into various inhibitor scaffolds. The propoxy group can confer favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability. The aniline functional group provides a reactive handle for the construction of key pharmacophores known to interact with the active site of aggrecanases, such as N-aryl-N'-hydroxyureas.

Synthetic Pathway: From this compound to N-Aryl-N'-Hydroxyurea Inhibitors

The synthesis of N-aryl-N'-hydroxyurea-based aggrecanase inhibitors from this compound is a multi-step process that requires careful control of reaction conditions. The general synthetic scheme is outlined below, followed by a detailed, step-by-step protocol.

Synthetic Pathway This compound This compound Isocyanate Intermediate Isocyanate Intermediate This compound->Isocyanate Intermediate Phosgenation or equivalent O-Benzyl Protected N-Hydroxyurea O-Benzyl Protected N-Hydroxyurea Isocyanate Intermediate->O-Benzyl Protected N-Hydroxyurea Reaction with O-Benzylhydroxylamine Final N-Hydroxyurea Inhibitor Final N-Hydroxyurea Inhibitor O-Benzyl Protected N-Hydroxyurea->Final N-Hydroxyurea Inhibitor Hydrogenolysis Inhibition Assay Workflow Prepare Reagents Prepare Reagents Incubate Inhibitor and Enzyme Incubate Inhibitor and Enzyme Prepare Reagents->Incubate Inhibitor and Enzyme Serial dilutions of inhibitor Initiate Reaction Initiate Reaction Incubate Inhibitor and Enzyme->Initiate Reaction Add substrate Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Kinetic or endpoint read Data Analysis Data Analysis Measure Fluorescence->Data Analysis Calculate IC50

Sources

The Strategic Role of 4-Propoxyaniline in the Synthesis of Novel Antimicrobial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop new classes of antimicrobial agents has never been more critical. Within the vast landscape of medicinal chemistry, the aniline scaffold has consistently proven to be a versatile and privileged structure. This guide focuses on a particularly promising derivative, 4-propoxyaniline, and elucidates its pivotal role as a precursor in the synthesis of potent antimicrobial compounds. We will delve into the rationale behind its selection, provide detailed synthetic protocols for key compound classes, present and analyze their antimicrobial efficacy, and explore the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to combating infectious diseases.

The Significance of the this compound Moiety

This compound (CH₃CH₂CH₂OC₆H₄NH₂) is an aromatic amine distinguished by a propoxy group at the para position.[1] This seemingly simple structural feature imparts several advantageous properties to its derivatives, influencing their physicochemical and biological profiles.

  • Lipophilicity: The propoxy group enhances the lipophilicity of the molecule. In the context of antimicrobial drug design, this is a critical parameter that governs the ability of a compound to traverse the lipid-rich cell membranes of microorganisms. A well-balanced lipophilicity is often correlated with improved cellular uptake and, consequently, enhanced antimicrobial activity.

  • Structural Versatility: The primary amine group of this compound is a reactive handle that allows for its facile incorporation into a diverse array of heterocyclic systems known for their antimicrobial properties. This includes, but is not limited to, Schiff bases, 4-thiazolidinones, and quinobenzothiazines.

  • Modulation of Electronic Properties: The oxygen atom of the propoxy group can donate electron density to the aromatic ring through resonance, which can influence the reactivity of the aniline nitrogen and the overall electronic character of the resulting antimicrobial agent. This can play a role in the molecule's interaction with biological targets.

Synthetic Pathways and Protocols

Here, we present detailed protocols for the synthesis of two important classes of antimicrobial agents derived from this compound: Schiff bases and 4-thiazolidinones.

Synthesis of Antimicrobial Schiff Bases

Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone.[2] They represent a class of compounds with a broad spectrum of biological activities, including antimicrobial effects. The imine (-C=N-) linkage is a key pharmacophore in many of these molecules.

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol outlines the synthesis of a Schiff base via the condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in absolute ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired substituted aromatic aldehyde.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: After the reaction is complete, cool the flask to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Allow the purified Schiff base to air dry or dry in a desiccator. Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR and ¹H NMR to confirm the formation of the imine bond.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows the reaction to be carried out at a moderate reflux temperature.

  • Glacial Acetic Acid: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture increases the rate of reaction, allowing for a shorter reaction time.

Synthesis of 4-Thiazolidinone Derivatives

4-Thiazolidinones are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, with a carbonyl group at the 4-position. They are synthesized by the cyclocondensation of a Schiff base with a compound containing a thiol group, typically thioglycolic acid.[3][4] This class of compounds has demonstrated a wide range of pharmacological activities, including potent antimicrobial effects.[5]

Protocol 2: Synthesis of 4-Thiazolidinones from this compound-derived Schiff Bases

This protocol describes the conversion of a pre-synthesized Schiff base into a 4-thiazolidinone derivative.

Materials:

  • Schiff base derived from this compound (from Protocol 1)

  • Thioglycolic acid (mercaptoacetic acid)

  • Anhydrous Zinc Chloride (ZnCl₂) (catalyst)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Schiff base (5 mmol) in anhydrous 1,4-dioxane or toluene (25 mL).

  • Addition of Reagents: To this solution, add thioglycolic acid (5.5 mmol, a slight excess) and a catalytic amount of anhydrous zinc chloride.

  • Reflux: Attach a reflux condenser and reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. The solid 4-thiazolidinone derivative will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water. The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 4-thiazolidinone.

  • Drying and Characterization: Dry the purified product and characterize it by melting point determination and spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR).

Causality of Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the Schiff base and interfere with the cyclization. Therefore, anhydrous solvents are used.

  • Zinc Chloride: Anhydrous ZnCl₂ acts as a Lewis acid catalyst, activating the imine carbon of the Schiff base towards nucleophilic attack by the sulfur of thioglycolic acid.

  • Thioglycolic Acid: This reagent provides both the thiol group for the initial nucleophilic addition and the carboxylic acid group for the subsequent intramolecular cyclization to form the thiazolidinone ring.

Visualization of Synthetic Pathways

To visually represent the synthetic strategies discussed, the following diagrams illustrate the key transformations.

Synthesis_of_Schiff_Base This compound This compound Schiff_Base Schiff Base (Azomethine) This compound->Schiff_Base + Aldehyde (Ethanol, H⁺ cat.) Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Schiff_Base

Caption: Synthesis of a Schiff base from this compound.

Synthesis_of_4_Thiazolidinone Schiff_Base Schiff Base Thiazolidinone 4-Thiazolidinone Schiff_Base->Thiazolidinone + Thioglycolic Acid (Dioxane, ZnCl₂) Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Thiazolidinone

Caption: Cyclocondensation to form a 4-thiazolidinone ring.

Antimicrobial Activity Profile

The true measure of the utility of this compound as a synthetic precursor lies in the biological activity of its derivatives. A wide range of compounds synthesized from this starting material have been evaluated for their antimicrobial properties against various bacterial and fungal strains.

Data Presentation of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds derived from this compound against a panel of clinically relevant microorganisms. Lower MIC values indicate higher antimicrobial potency.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Quinobenzothiazine 9-propoxy-5-methyl-12H-quino[3,4-b][3][5]benzothiazinium chlorideStaphylococcus aureus ATCC 292131.95[6]
Enterococcus faecalis ATCC 292123.9[6]
Mycobacterium smegmatis ATCC 7000840.98[6]
4-Thiazolidinone Derivative 6hEscherichia coli-[3]
Schiff Base (E)-4-chloro-2-(((4-propoxyphenyl)imino)methyl)phenolStaphylococcus aureus-[2]
Escherichia coli-[2]

Note: Specific MIC values for some compounds were not available in the cited literature, but the studies reported significant antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The analysis of antimicrobial data for a series of related compounds allows for the deduction of structure-activity relationships (SAR), which are crucial for the rational design of more potent drugs.

  • For Quinobenzothiazine Derivatives: The position of the propoxy group on the quinobenzothiazine scaffold has been shown to be a critical determinant of antimicrobial activity. Derivatives with the propoxy group at the 9-position exhibited high activity against a broad spectrum of bacteria, including multidrug-resistant strains.[6]

  • For 4-Thiazolidinone Derivatives: The nature of the substituent at the 2-position of the thiazolidinone ring, which is derived from the aldehyde used in the initial Schiff base formation, significantly influences the antimicrobial profile. Electron-withdrawing or bulky groups at this position have been shown to modulate the activity.[3]

  • For Schiff Base Derivatives: The antimicrobial activity of Schiff bases is often influenced by the nature and position of substituents on the aromatic ring originating from the aldehyde. Electron-withdrawing groups can enhance the electrophilicity of the imine carbon, potentially leading to increased interaction with biological nucleophiles.[2]

Mechanistic Considerations

Understanding the mechanism of action of these antimicrobial agents is fundamental to their development as therapeutic agents. While the precise mechanisms for each derivative may vary, some general principles can be inferred from the broader classes of compounds.

  • Membrane Disruption: The lipophilic nature of the propoxy group can facilitate the insertion of the molecule into the bacterial cell membrane. For cationic derivatives, such as the quinobenzothiazinium salts, this can lead to the disruption of membrane integrity, causing leakage of cellular contents and ultimately cell death.[6]

  • Enzyme Inhibition: 4-Thiazolidinones have been reported to act as inhibitors of essential bacterial enzymes. For instance, they have been identified as inhibitors of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] Inhibition of this pathway weakens the cell wall, making the bacterium susceptible to osmotic lysis.

  • Inhibition of Bacterial Respiration: Some quinobenzothiazine derivatives have been shown to significantly inhibit bacterial respiration, as demonstrated by MTT assays.[6][7] This suggests that they may interfere with the electron transport chain, depriving the bacteria of the energy necessary for survival.

Conclusion and Future Directions

This compound has emerged as a valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds with significant antimicrobial activity. The strategic incorporation of the propoxy group favorably influences the lipophilicity and, consequently, the biological activity of the resulting molecules. The synthetic routes to key antimicrobial scaffolds such as Schiff bases, 4-thiazolidinones, and quinobenzothiazines are well-established and offer considerable scope for further chemical modification and optimization.

Future research in this area should focus on:

  • Elucidation of Specific Mechanisms of Action: Detailed mechanistic studies are required to identify the precise molecular targets of these this compound derivatives.

  • Expansion of the Chemical Space: The synthesis and evaluation of a wider range of derivatives will help to further refine the structure-activity relationships and identify compounds with improved potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds should be advanced to in vivo models of infection to assess their therapeutic potential and safety profiles.

The continued exploration of this compound-based chemistry holds significant promise for the development of the next generation of antimicrobial agents to combat the growing challenge of drug-resistant infections.

References

  • Verma, A., Joshi, N., & Singh, D. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. ISRN Organic Chemistry, 2013, 1-7. [Link]

  • Ebrahimi, S. (2015). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate. [Link]

  • Chobot, M., Kaczor, A. A., & Ginalska, G. (2022). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Molecules, 27(23), 8493. [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Medicinal Chemistry Research, 20(8), 1254-1261. [Link]

  • Chobot, M., Kaczor, A. A., & Ginalska, G. (2022). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. PubMed. [Link]

  • Genc Bilgicli, Z., & Kucukislamoglu, M. (2021). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. Molecules, 26(16), 4947. [Link]

  • Al-Adhami, H. J., & Al-Majidi, S. M. H. (2021). Synthesis, Characterization of Thiazolidin-4-one, Oxazolidin-4-one and Imidazolidin-4-one Derivatives from 6-Amino. SciSpace. [Link]

  • Bunu, A., Ebeshi, B. U., & Ogo, O. A. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]

  • Patel, K. D., & Mistry, B. D. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

  • Vhanale, B., Kadam, D., & Shinde, A. (2022). MIC of Schiff bases (In Mg/mL) (3a-3k). ResearchGate. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. Molecules, 20(1), 1636-1650. [Link]

  • Adediran, O. S., Adeiza, A. A., & Obaleye, J. A. (2018). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 5-Chlorosalicylaldehyde with Substituted Aniline. Chemistry and Materials Research, 10(4), 1-7. [Link]

  • Sobola, A. O., & Watkins, G. M. (2013). MIC values for the Schiff base ligands and the complexes (1 × 10 -1 mg/mL). ResearchGate. [Link]

  • Chobot, M., Kaczor, A. A., & Ginalska, G. (2022). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Semantic Scholar. [Link]

  • Chobot, M., Kaczor, A. A., & Ginalska, G. (2023). Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives. Molecules, 28(4), 1803. [Link]

  • Abdullahi, M., & Abdullahi, M. (2015). synthesis, characterization and antimicrobial activities of schiff base complexes derived from salicylaldehyde and amino acid (isoleucine). Bayero Journal of Pure and Applied Sciences, 8(2), 1-6. [Link]

  • Kumar, R., & Kumar, R. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • Carradori, S., Cirigliano, A., & Secci, D. (2018). 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(10), 2636. [Link]

  • Tsegaye, A. M., & Tadesse, S. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 72. [Link]

  • Singh, G., & Singh, D. (2013). 4-Thiazolidinones: The advances continue…. European Journal of Medicinal Chemistry, 62, 783-802. [Link]

  • Usharani, M., Akila, E., & Rajavel, R. (2012). Mixed Ligand Schiff Base Complexes: Synthesis, Spectral Characterization and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 726-731. [Link]

  • Zain, N. M., & Lim, H. N. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Malaysian Journal of Chemistry, 21(1), 1-10. [Link]

  • Galdiero, M., Galdiero, S., & Galdiero, M. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Oniga, S., & Oniga, O. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 149-158. [Link]

  • Deep, A., & Kumar, P. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-600. [Link]

  • Sumathi, S., & Ravikumar, C. (2018). Synthesis, Spectral Characterisation and MIC Evaluation of Schiff Base Ligands Derived from o-Vanillin. Insight Medical Publishing. [Link]

Sources

Foreword: The Strategic Value of 4-Propoxyaniline in Modern Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers and scientists on the application of 4-Propoxyaniline in the synthesis of advanced functional polymers. This document provides detailed protocols, mechanistic insights, and safety guidelines for its use in creating conductive polymers and as a modifying agent in thermoset systems.

This compound emerges as a monomer of significant interest in the field of functional polymers. Its molecular structure, which combines a reactive primary amine on a benzene ring with a flexible n-propoxy group, offers a unique synergy. This design allows for the synthesis of polymers with tailored properties, most notably in the realm of substituted polyanilines. The propoxy substituent overcomes one of the most significant challenges of the parent polyaniline—its poor solubility—thereby enhancing processability without sacrificing the desirable electroactive characteristics.[1][2] This guide serves as a comprehensive resource, detailing its primary applications in polymer chemistry, complete with validated protocols and the underlying scientific principles.

PART 1: Synthesis and Application of Poly(this compound)

The primary application of this compound is as a monomer for the synthesis of soluble conducting polymers. The resulting poly(this compound) retains the electroactivity of polyaniline while being soluble in common organic solvents, facilitating its use in thin-film electronics, sensors, and anti-corrosion coatings.[2][3]

The Mechanism of Oxidative Polymerization

The synthesis of poly(this compound) is typically achieved through chemical oxidative polymerization.[4][5] This process involves the oxidation of the monomer in an acidic medium, which initiates a chain-growth reaction.

  • Initiation: An oxidizing agent, commonly ammonium persulfate (APS), abstracts an electron from the nitrogen of this compound, forming a radical cation.

  • Propagation: The radical cation couples with a neutral monomer, forming a dimer. This process continues in a "head-to-tail" fashion, extending the polymer chain.[2] The acidic environment (e.g., HCl) is critical for protonating the polymer backbone, leading to the formation of the conductive emeraldine salt.

  • Termination: Chain growth ceases through various mechanisms, such as radical coupling or reaction with impurities.

The presence of the electron-donating propoxy group generally increases the rate of oxidation compared to unsubstituted aniline.[1]

Experimental Protocol: Chemical Oxidative Synthesis of Poly(this compound)

This protocol details a standard laboratory procedure for synthesizing the conductive emeraldine salt form of poly(this compound).[6]

Core Materials:

  • This compound (Monomer)[7]

  • Ammonium Persulfate (APS) (Oxidant)

  • 1 M Hydrochloric Acid (HCl) (Dopant and Solvent)

  • Methanol (for washing)

  • Deionized Water

Step-by-Step Methodology:

  • Monomer Solution Preparation: In a 250 mL beaker equipped with a magnetic stir bar, dissolve 1.51 g (10 mmol) of this compound in 100 mL of 1 M HCl. Stir at room temperature until a clear solution is formed. Place the beaker in an ice bath and allow it to cool to 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution in an ice bath to 0-5 °C. A monomer-to-oxidant molar ratio of 1:1.25 is often effective.[3]

  • Initiation of Polymerization: While vigorously stirring the cooled monomer solution, add the oxidant solution dropwise over a period of 20-30 minutes. The reaction is exothermic; maintaining a low temperature is crucial for obtaining a higher molecular weight and more uniform polymer.

  • Polymerization Reaction: Allow the reaction to proceed with continuous stirring in the ice bath for 24 hours.[3] The solution will gradually darken, changing from colorless to dark green or brown, indicating the formation of the poly(this compound) precipitate.

  • Isolation and Purification: Collect the polymer precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate copiously with 1 M HCl to remove unreacted monomer and oligomers. Subsequently, wash with deionized water until the filtrate is neutral (pH ~7) to remove excess acid and salt byproducts.[6]

  • Final Wash and Drying: Perform a final wash with methanol to remove any remaining organic impurities. Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved.

Workflow and Characterization

The synthesis process can be visualized as a linear progression from starting materials to the final, purified polymer.

Caption: Workflow for the synthesis of Poly(this compound).

Data Presentation: Expected Polymer Characteristics

Analytical Technique Purpose Expected Results for Poly(this compound)
FTIR Spectroscopy Structural ConfirmationCharacteristic peaks for C-O-C stretch (propoxy group), N-H stretching, and quinoid/benzenoid ring vibrations.
UV-Vis Spectroscopy Electronic StateAbsorption bands confirming the doped emeraldine state, typically showing π-π* transitions and polaron/bipolaron bands.
Solubility Test Processability AssessmentGood solubility in solvents like NMP, DMF, and DMSO, a key advantage over unsubstituted polyaniline.[5]
Four-Point Probe Electrical ConductivityMeasurement of electrical conductivity, which is expected to be in the semiconducting range.

PART 2: this compound as a Curing Agent for Epoxy Resins

Aromatic amines are highly effective curing agents for epoxy resins, yielding thermosets with excellent thermal and chemical resistance.[8] this compound, with its two active amine hydrogens, can serve this role, acting as a hardener that cross-links epoxy polymer chains.

Curing Mechanism

The curing reaction involves the nucleophilic addition of the primary amine group of this compound to the epoxide ring of the resin. This ring-opening reaction forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide group, leading to the formation of a rigid, three-dimensional cross-linked network.[8][9] This process typically requires elevated temperatures to proceed to completion.

Protocol: Curing of a Bisphenol A-based Epoxy Resin

This protocol describes the curing of a standard diglycidyl ether of bisphenol A (DGEBA) resin using this compound.

Core Materials:

  • DGEBA Epoxy Resin (e.g., Epon 828)

  • This compound (Curing Agent)[10]

  • Disposable mixing container and stirrer

  • Mold for casting

  • Programmable oven

Step-by-Step Methodology:

  • Stoichiometric Calculation: The optimal ratio of resin to curing agent is critical. It is determined by the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.

    • AHEW of this compound: Molecular Weight / Number of Active Hydrogens = 151.21 / 2 = 75.6 g/eq.[7]

    • EEW of DGEBA: Typically 185-192 g/eq (consult supplier datasheet).

    • Calculation: For 100g of resin, the required mass of this compound = (100 g / EEW) * AHEW.

  • Mixing: Gently preheat the DGEBA resin to ~50-60 °C to reduce its viscosity. Accurately weigh the calculated amounts of resin and this compound into the mixing container.

  • Homogenization: Thoroughly mix the two components for 5-10 minutes until the mixture is uniform and streak-free.

  • Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles, which can create voids in the final cured product.

  • Curing Cycle: Pour the degassed mixture into the desired mold. A typical thermal cure schedule for aromatic amines is multi-staged to ensure complete cross-linking:[8]

    • Initial Cure: Heat at 100 °C for 2 hours.

    • Post-Cure: Increase temperature to 150 °C and hold for an additional 3 hours.

  • Cooling and Demolding: Allow the cured part to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses before demolding.

Curing Workflow Diagram

G Start Calculate Stoichiometry (EEW & AHEW) Mix Preheat Resin & Mix with this compound Start->Mix Degas Vacuum Degas Mixture Mix->Degas Pour Pour into Mold Degas->Pour Cure Thermal Cure Cycle (e.g., 2h @ 100°C + 3h @ 150°C) Pour->Cure Finish Slow Cool & Demold Cure->Finish

Caption: Process flow for curing epoxy resin with this compound.

PART 3: Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling.

  • Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear nitrile gloves, safety goggles with side shields, and a lab coat.[7]

  • Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

  • Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. National Institutes of Health (NIH).
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances.
  • Scheme of the oxidative polymerization of aniline derivatives. ResearchGate.
  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. Semantic Scholar.
  • Chemical Oxidative Polymerization of Aniline with o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry.
  • This compound synthesis. ChemicalBook.
  • This compound. TCI AMERICA.
  • This compound 4469-80-1. Sigma-Aldrich.
  • 4-n-Propoxyaniline, 97%. CymitQuimica.
  • 4-n-Propoxyaniline, 97%. Fisher Scientific.
  • Curing Agents for Epoxy Resin. ThreeBond Technical News.
  • This compound. Santa Cruz Biotechnology.
  • Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. MDPI.
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. National Institutes of Health (NIH).
  • Polyaniline as a Curing Agent for Epoxy Resin: Cure Kinetics by Differential Scanning Calorimetry. ResearchGate.
  • Polyaniline: Synthesis, Properties, and Application. ResearchGate.
  • Can anyone give a simple protocol for the synthesis of Poly-aniline by chemical methods..? ResearchGate.
  • Synthesis of polyaniline nanofibers by "nanofiber seeding". Journal of the American Chemical Society.
  • Select Curing Agents for Coating Formulations. SpecialChem.
  • Polyaniline Derivatives and Their Applications. ResearchGate.
  • This compound. Tokyo Chemical Industry UK Ltd..
  • This compound 4469-80-1. Sigma-Aldrich.

Sources

Application Notes and Protocols for the N-Alkylation of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated 4-Propoxyaniline Scaffolds

N-alkylated anilines are a cornerstone in modern medicinal chemistry and materials science. The introduction of an alkyl group to the nitrogen atom of anilines, such as this compound, profoundly influences their physicochemical and pharmacological properties. This modification can enhance biological activity, improve metabolic stability, and fine-tune solubility and lipophilicity, making it a critical step in the synthesis of a vast array of pharmaceutical agents, agrochemicals, and functional materials. This compound, with its alkoxy substitution, presents a versatile scaffold, and its N-alkylated derivatives are of significant interest in the exploration of new chemical entities.

This guide provides a comprehensive overview of the experimental protocols for the N-alkylation of this compound, with a primary focus on the widely employed and highly efficient method of reductive amination. We will also explore the classical approach of direct alkylation with alkyl halides, discussing the mechanistic underpinnings and practical considerations for each methodology.

Core Principles: Understanding the Chemistry of N-Alkylation

The N-alkylation of anilines involves the formation of a new carbon-nitrogen bond. The two primary strategies to achieve this transformation are reductive amination and nucleophilic substitution on alkyl halides.

Reductive Amination: A Controlled and Versatile Approach

Reductive amination is a highly favored, one-pot reaction that converts a primary amine and a carbonyl compound (aldehyde or ketone) into a secondary amine. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[1][2] This method is lauded for its control, as it typically avoids the over-alkylation often seen with other methods.[3]

The mechanism involves two key steps:

  • Imine/Iminium Ion Formation: The nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form an imine intermediate. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the N-alkylated aniline.

A critical aspect of a successful reductive amination is the choice of the reducing agent. Ideally, the reducing agent should be potent enough to reduce the imine/iminium ion but not so reactive that it reduces the starting carbonyl compound. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed due to their excellent selectivity for the protonated imine intermediate over the carbonyl group.[4]

Direct N-Alkylation with Alkyl Halides: The Classical Route

Direct N-alkylation involves the reaction of this compound with an alkyl halide. In this SN2 reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[5][6] While straightforward, this method is often plagued by a lack of selectivity. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation and the formation of a tertiary amine as a significant byproduct. Controlling the reaction to favor mono-alkylation can be challenging and often requires careful control of stoichiometry and reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the N-alkylation of this compound with an aldehyde (e.g., benzaldehyde) using sodium triacetoxyborohydride. This method is generally preferred for its mild conditions and high selectivity for mono-alkylation.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₉H₁₃NO151.211.0 eqStarting material
Aldehyde (e.g., Benzaldehyde)C₇H₆O106.121.1 eqAlkylating agent
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.941.5 eqReducing agent
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSolvent
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solutionFor quenching
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Silica GelSiO₂60.08For column chromatography
Ethyl Acetate/HexaneEluent for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Aldehyde: Add the aldehyde (1.1 eq) to the stirred solution at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Continue stirring the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue adding until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated this compound.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Reductive Amination Workflow:

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: this compound & Aldehyde in DCM imine Imine Formation (Stir at RT) start->imine reduction Reduction with NaBH(OAc)₃ imine->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with DCM quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Product: N-Alkylated this compound chromatography->end

Caption: Workflow for N-alkylation via reductive amination.

Protocol 2: Direct N-Alkylation using an Alkyl Halide

This protocol outlines the direct N-alkylation of this compound with an alkyl bromide. This method may require optimization to minimize the formation of the di-alkylated byproduct.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₉H₁₃NO151.211.0 eqStarting material
Alkyl BromideR-BrVaries1.0 - 1.2 eqAlkylating agent
Potassium CarbonateK₂CO₃138.212.0 eqBase
AcetonitrileCH₃CN41.05AnhydrousSolvent
Diethyl Ether(C₂H₅)₂O74.12For extraction
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous solutionFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent
Silica GelSiO₂60.08For column chromatography
Ethyl Acetate/HexaneEluent for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile to a concentration of approximately 0.3 M.

  • Addition of Alkyl Halide: Add the alkyl bromide (1.0 - 1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, carefully separating the mono- and di-alkylated products. A gradient elution with ethyl acetate in hexane is often effective.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the Direct Alkylation Mechanism:

Direct_Alkylation_Mechanism cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products This compound This compound (Nucleophile) TS [H₂N⁺---R---X⁻]‡ This compound->TS Nucleophilic Attack Alkyl_Halide Alkyl Halide (Electrophile) Alkyl_Halide->TS Product N-Alkylated Product TS->Product Bond Formation Halide_Ion Halide Ion TS->Halide_Ion Leaving Group Departure

Caption: SN2 mechanism for direct N-alkylation.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through in-process monitoring and final product characterization.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, one can visually track the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps in identifying the presence of byproducts.

  • Spectroscopic Analysis: The identity and purity of the final N-alkylated this compound must be confirmed by spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. The appearance of new signals corresponding to the introduced alkyl group and the disappearance of one of the N-H protons (in ¹H NMR) are key indicators of a successful reaction.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of the product, providing further evidence of the desired transformation.

  • Yield Calculation: An accurate calculation of the percentage yield of the purified product is a critical measure of the reaction's efficiency.

By employing these analytical techniques, researchers can be confident in the outcome of the synthesis and the integrity of the prepared compounds.

References

  • Reductive Amination - Organic Chemistry Tutor. Available at: [Link]

  • Reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - PubMed. Available at: [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Available at: [Link]

  • Reductive N‐alkylation of amines 2 b–h with benzaldehyde (1 a) - ResearchGate. Available at: [Link]

  • Substrate scope of alkyl halides amines - ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics - OSTI.GOV. Available at: [Link]

  • Synthesis of Substituted N-Alkylamines in Aqueous Media - ResearchGate. Available at: [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications. Available at: [Link]

  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes - ResearchGate. Available at: [Link]

  • Appendix 1: Summary of Part 1 reactions used for synthesis - Lumen Learning. Available at: [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids - PubMed. Available at: [Link]

  • Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. Available at: [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PubMed Central. Available at: [Link]

  • Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners - ResearchGate. Available at: [Link]

  • This compound - PubChem. Available at: [Link]

Sources

Application Notes and Protocols for the Electrophilic Coupling of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propoxyaniline is a versatile primary aromatic amine that serves as a valuable building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring an electron-donating propoxy group para to the amino group, enhances the nucleophilicity of the aromatic ring and the amino function, making it highly reactive towards a variety of electrophiles. This guide provides detailed application notes and experimental protocols for the coupling of this compound with several classes of electrophiles, offering insights into reaction conditions, mechanisms, and practical execution.

The amino group of this compound can act as a nucleophile in reactions such as N-acylation and N-alkylation. Furthermore, the electron-rich aromatic ring is susceptible to electrophilic substitution, enabling reactions like Buchwald-Hartwig amination and the formation of azo compounds through diazotization and coupling. The amine functionality also facilitates participation in condensation reactions like the Pictet-Spengler and Mannich reactions. Understanding and controlling the reaction conditions for these transformations are crucial for the successful synthesis of target molecules.

I. N-Acylation of this compound

N-acylation is a fundamental transformation that converts the amino group of this compound into an amide. This reaction is often employed to protect the amino group, to introduce specific functionalities, or as a key step in the synthesis of biologically active compounds. The reaction typically involves the use of an acylating agent such as an acyl chloride or an acid anhydride.

Mechanism of N-Acylation

The N-acylation of this compound with an acylating agent like acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the formation of the N-acylated product and a carboxylic acid byproduct.

N-Acylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination This compound This compound TetrahedralIntermediate Tetrahedral Intermediate This compound->TetrahedralIntermediate AceticAnhydride Acetic Anhydride AceticAnhydride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide Collapse Acetate Acetate TetrahedralIntermediate->Acetate Leaving Group N-AcetylatedProduct N-(4-propoxyphenyl)acetamide ProtonatedAmide->N-AcetylatedProduct Deprotonation

Caption: Mechanism of N-acylation of this compound.

Experimental Protocol: Synthesis of N-(4-propoxyphenyl)acetamide

This protocol describes the N-acylation of this compound with acetic anhydride.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound151.21101.51 g
Acetic Anhydride102.09121.13 mL
Pyridine79.10catalytic~0.5 mL
Dichloromethane (DCM)--20 mL
1 M Hydrochloric Acid--20 mL
Saturated Sodium Bicarbonate Solution--20 mL
Brine--20 mL
Anhydrous Sodium Sulfate---

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.51 g, 10 mmol) in dichloromethane (20 mL).

  • Add a catalytic amount of pyridine (~0.5 mL) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.13 mL, 12 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-propoxyphenyl)acetamide.

II. N-Alkylation of this compound

N-alkylation introduces an alkyl group to the nitrogen atom of this compound, forming secondary or tertiary amines. These products are important intermediates in the synthesis of various pharmaceuticals and other fine chemicals. Common alkylating agents include alkyl halides and alcohols (via reductive amination or borrowing hydrogen catalysis).

Mechanism of N-Alkylation with Alkyl Halides

The N-alkylation with an alkyl halide proceeds through a nucleophilic substitution (SN2) mechanism. The lone pair on the nitrogen of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming an ammonium salt. A base is typically used to neutralize the generated acid and regenerate the free amine for further reaction.

N-Alkylation_Workflow start Start: this compound & Alkyl Halide reaction Reaction: - Solvent (e.g., Acetonitrile) - Base (e.g., K2CO3) - Heat (Reflux) start->reaction Combine & Heat workup Work-up: - Filtration - Extraction - Washing reaction->workup Reaction Complete purification Purification: - Column Chromatography or Recrystallization workup->purification Crude Product product Product: N-Alkyl-4-propoxyaniline purification->product Pure Product

Caption: General workflow for N-alkylation of this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-propoxyaniline

This protocol is adapted from a procedure for the similar substrate p-anisidine and describes the N-alkylation of this compound with benzyl bromide.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound151.21101.51 g
Benzyl Bromide171.04111.31 mL
Potassium Carbonate (K₂CO₃)138.21202.76 g
Acetonitrile--30 mL
Ethyl Acetate--50 mL
Water--30 mL
Brine--30 mL
Anhydrous Sodium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.51 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (30 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.31 mL, 11 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-benzyl-4-propoxyaniline.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method allows for the arylation of this compound with aryl halides or triflates, providing access to a wide range of diarylamines which are prevalent in materials science and medicinal chemistry.

Catalytic Cycle of Buchwald-Hartwig Amination

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)(X)L2 OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord R'-NH2 PdAmineComplex [Ar-Pd(II)(NHR')L2]+X- AmineCoord->PdAmineComplex Deprotonation Deprotonation (Base) PdAmineComplex->Deprotonation PdAmideComplex Ar-Pd(II)(NR')L2 Deprotonation->PdAmideComplex RedElim Reductive Elimination PdAmideComplex->RedElim RedElim->Pd(0)L2 Ar-NHR'

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Propoxy-N-(4-methylphenyl)aniline

This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound151.211.2181 mg
4-Chlorotoluene126.581.0115 µL
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg
XPhos476.650.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene--5 mL

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add toluene (5 mL) to the tube.

  • Add this compound (181 mg, 1.2 mmol) and 4-chlorotoluene (115 µL, 1.0 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford 4-propoxy-N-(4-methylphenyl)aniline.

IV. Diazotization and Azo Coupling

Azo dyes are a large and important class of colored organic compounds. The synthesis of an azo dye from this compound involves two main steps: diazotization of the primary amine to form a diazonium salt, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or another aniline.[5]

Reaction Sequence for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_0 Diazotization (0-5 °C) cluster_1 Azo Coupling This compound This compound NaNO2_HCl NaNO2, HCl This compound->NaNO2_HCl DiazoniumSalt 4-Propoxybenzenediazonium Chloride NaNO2_HCl->DiazoniumSalt CouplingReaction Coupling DiazoniumSalt->CouplingReaction CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->CouplingReaction AzoDye Azo Dye Product CouplingReaction->AzoDye

Caption: General scheme for the synthesis of an azo dye from this compound.

Experimental Protocol: Synthesis of 1-(4-Propoxyphenylazo)-2-naphthol

This protocol is based on a general procedure for the synthesis of azo dyes.[6]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound151.21101.51 g
Concentrated HCl36.46~30~2.5 mL
Sodium Nitrite (NaNO₂)69.0010.50.72 g
2-Naphthol144.17101.44 g
Sodium Hydroxide (NaOH)40.00~25~1.0 g
Water--~100 mL

Procedure:

Part A: Diazotization

  • In a 250 mL beaker, suspend this compound (1.51 g, 10 mmol) in a mixture of concentrated hydrochloric acid (~2.5 mL) and water (25 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in a small amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

Part B: Azo Coupling

  • In a separate 250 mL beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in an aqueous solution of sodium hydroxide (~1.0 g in 50 mL of water).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the stirred alkaline 2-naphthol solution.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure azo dye.

V. Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the aromatic ring of this compound, which is highly activated), formaldehyde, and a primary or secondary amine.[7] This reaction is a powerful tool for the aminomethylation of various substrates.

General Mechanism of the Mannich Reaction

The reaction proceeds via the initial formation of an electrophilic iminium ion from the amine and formaldehyde. The electron-rich aromatic ring of this compound then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.

Experimental Protocol: Synthesis of a Mannich Base from this compound

This is a general protocol that can be adapted for this compound.[8][9]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound151.21101.51 g
Dimethylamine Hydrochloride81.54100.82 g
Paraformaldehyde(30.03)n120.36 g
Ethanol--20 mL
Concentrated HCl36.46catalytica few drops

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.51 g, 10 mmol), dimethylamine hydrochloride (0.82 g, 10 mmol), and paraformaldehyde (0.36 g, 12 mmol of CH₂O) in ethanol (20 mL).

  • Add a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography. The product is expected to be the ortho-aminomethylated derivative due to the directing effect of the amino and propoxy groups.

VI. Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydroisoquinoline or a related heterocyclic system from a β-arylethylamine and an aldehyde or ketone under acidic conditions.[10] While this compound itself is not a β-arylethylamine, it can be a precursor to substrates for this reaction. For instance, N-alkylation of this compound followed by appropriate modifications can lead to a suitable starting material.

Due to the multi-step nature of preparing a suitable precursor from this compound, a direct, one-step protocol starting from this compound is not provided. However, researchers interested in synthesizing tetrahydroquinoline derivatives can first synthesize an N-substituted this compound (as described in the N-alkylation section) and then introduce a two-carbon unit at the ortho position to the amino group, followed by cyclization with an aldehyde.

References

  • University of the West Indies at Mona. (n.d.). The Synthesis of Azo Dyes.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 11, 2026, from [Link].

  • Semantic Scholar. (n.d.). Progress in the Chemistry of Tetrahydroquinolines. Retrieved January 11, 2026, from [Link].

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII.
  • El-Mekabaty, A. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society.[11]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link].

  • The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Jeanet, A. C., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
  • Minnaard, A. J., & Feringa, B. L. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved January 11, 2026, from [Link].

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • MDPI. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Retrieved January 11, 2026, from [Link].

  • Gutmann, B., et al. (2015). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 11, 1338–1353.
  • Mantu, D., et al. (2016). Mannich bases in medicinal chemistry and drug design. Bioorganic & Medicinal Chemistry, 24(1), 1-20.
  • Wikipedia. (2023, November 28). Mannich reaction. Retrieved January 11, 2026, from [Link].

  • Scite. (n.d.). Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors. Retrieved January 11, 2026, from [Link].

  • National Center for Biotechnology Information. (2012). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Pharmacologia, 3(12), 682-688.
  • MDPI. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. Retrieved January 11, 2026, from [Link].

  • Iraqi Journal of Science. (2011). Synthesis of New Mannich Bases from Indole Derivatives.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 11, 2026, from [Link].

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link].

  • ResearchGate. (n.d.). Preparation of 2-Naphthol Aniline Dye.
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES.
  • PubChem. (n.d.). N-methyl-4-propoxy-N-(4-propoxyphenyl)aniline. Retrieved January 11, 2026, from [Link].

  • International Journal of Current Research and Academic Review. (2015). Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study.
  • ResearchGate. (n.d.). Synthesis of Mannich bases hydrochloride 1.
  • Caddick, S., & Cloke, F. G. N. (2005). Well-Defined [Pd(NHC)2]-Catalyzed BHA Reaction of Aryl Halides. Organometallics, 24(26), 6359–6361.
  • Mycopath. (2014). Synthesis of 1-phenylazo-2-naphthol and evaluation of its fungicidal potential against Sclerotium rolfsii.
  • ResearchGate. (n.d.). Synthesis of 1-phenylazo-2-naphthol and evaluation of its fungicidal potential against Sclerotium rolfsii.
  • ResearchGate. (n.d.). Phenolic Structure and Colour in Mannich Reaction Products.
  • National Center for Biotechnology Information. (2016). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 21(1), 74.
  • ResearchGate. (n.d.). Synthesis and reactivity of some Mannich bases. VIII. Studies on several Mannich bases derived from ortho-hidroxyacetophenones and their conversion into oximino derivatives.
  • National Center for Biotechnology Information. (2014). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 79(17), 7964–7974.
  • ResearchGate. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline.
  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved January 11, 2026, from [Link].

Sources

Application Notes & Protocols: The Utility of 4-Propoxyaniline in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 4-Propoxyaniline as a fundamental building block in the synthesis of thermotropic liquid crystals. We delve into the molecular design principles that make this compound an excellent precursor, followed by detailed, field-proven protocols for the synthesis of Schiff base and azo-type liquid crystals. The guide emphasizes the causality behind experimental choices and outlines robust methodologies for the characterization of mesomorphic properties using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Introduction: Why this compound is a Key Precursor

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] The molecules that form these phases, known as mesogens, typically possess a rigid, anisotropic core and flexible terminal groups. This compound (C₉H₁₃NO) is an exemplary precursor for calamitic (rod-like) mesogens due to its inherent molecular architecture.

  • Rigid Aromatic Core: The aniline ring provides a rigid, planar segment essential for establishing the long-range orientational order characteristic of liquid crystal phases.

  • Terminal Propoxy Group: The propoxy chain (-OCH₂CH₂CH₃) serves as a flexible terminal group. This alkoxy chain disrupts perfect crystalline packing, lowering the melting point of the molecule and often widening the temperature range over which liquid crystalline phases (mesophases) can be observed. The length of this alkyl chain is a critical factor in determining the type and stability of the mesophase.[2][3]

  • Reactive Amine Group: The primary amine (-NH₂) is a versatile functional group that allows for straightforward and high-yield reactions to form common liquid crystal linkages, such as imines (Schiff bases) and azo bridges.[4][5]

This combination of features makes this compound a foundational component in the rational design and synthesis of materials for applications in displays, sensors, and optical devices.[6]

Synthesis of a Schiff Base Liquid Crystal

The formation of an imine linkage (-C=N-), also known as a Schiff base, is one of the most reliable methods for synthesizing rod-like liquid crystals. The reaction involves the acid-catalyzed condensation of an amine with an aldehyde or ketone.[4][5] The resulting double bond is rigid and maintains the linearity of the molecular core, which is crucial for mesophase formation.

Experimental Protocol: Synthesis of (E)-N-(4-Methoxybenzylidene)-4-propoxyaniline

This protocol details the synthesis of a representative Schiff base liquid crystal from this compound and 4-Methoxybenzaldehyde.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux apparatus with condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Beakers, Erlenmeyer flasks

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.51 g, 10 mmol) in 25 mL of absolute ethanol. Stir until fully dissolved.

  • Aldehyde Addition: To this solution, add an equimolar amount of 4-Methoxybenzaldehyde (e.g., 1.36 g, 10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. The product will begin to crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification & Drying: The crude product can be further purified by recrystallization from hot ethanol. Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to yield the final product as a crystalline solid.

Workflow Visualization

Schiff_Base_Synthesis cluster_reactants Reactants & Solvent cluster_process Reaction & Purification ReactantA This compound Mix Mix & Dissolve ReactantA->Mix ReactantB 4-Methoxybenzaldehyde ReactantB->Mix Solvent Ethanol Solvent->Mix Catalyze Add Acetic Acid Mix->Catalyze Reflux Reflux (3-4h) Catalyze->Reflux Cool Cool & Crystallize Reflux->Cool Filter Vacuum Filtration Cool->Filter Purify Recrystallize Filter->Purify Product Final Product: (E)-N-(4-Methoxybenzylidene) -4-propoxyaniline Purify->Product

Caption: Workflow for Schiff base liquid crystal synthesis.

Expected Characterization Data
  • FTIR (ATR): Appearance of a strong C=N (imine) stretching band around 1625 cm⁻¹. Disappearance of the N-H stretching bands from this compound and the C=O band from 4-methoxybenzaldehyde.[4]

  • ¹H NMR (CDCl₃): A characteristic singlet for the imine proton (-CH=N-) is expected to appear downfield, typically between δ 8.3 and 8.8 ppm.[7]

  • ¹³C NMR (CDCl₃): The carbon of the imine group (C=N) will show a signal in the range of δ 158-162 ppm.[7]

Synthesis of an Azo Liquid Crystal

Azo compounds, containing the -N=N- linkage, are another important class of liquid crystals. The synthesis is a two-step process: diazotization of a primary amine followed by coupling with an electron-rich aromatic compound like a phenol.[3][8] The linear azo bridge is highly conjugated and contributes significantly to the molecular anisotropy.

General Protocol: Synthesis of an Azo-Phenol Derivative

Step A: Diazotization of this compound

  • Prepare a solution of this compound (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 2.5-3.0 eq). Cool this solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.0 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

Step B: Azo Coupling Reaction

  • Prepare a solution of the coupling component, such as phenol (1.0 eq), in an aqueous sodium hydroxide solution. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step A to the alkaline phenol solution with continuous stirring.

  • A brightly colored azo compound will immediately precipitate. Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.

Characterization of Mesomorphic Properties

Once the compound is synthesized and purified, its liquid crystalline properties must be characterized. This involves identifying the types of mesophases and their transition temperatures.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with phase transitions as a function of temperature.

Procedure:

  • Accurately weigh 3-5 mg of the synthesized compound into an aluminum DSC pan and seal it.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic liquid phase).

  • Cool the sample at the same rate back to room temperature.

  • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

  • The peaks on the heating and cooling curves correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (T).

Protocol 2: Polarized Optical Microscopy (POM)

POM is a visual technique used to identify the type of liquid crystal phase by observing the unique optical textures that form upon cooling from the isotropic liquid.

Procedure:

  • Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Position the slide on a hot stage attached to a polarizing microscope.

  • Heat the sample until it melts completely into the isotropic phase (it will appear dark between the crossed polarizers).

  • Cool the sample slowly (e.g., 1-5 °C/min).

  • As the sample transitions into a mesophase, birefringent textures will appear. Observe and record these textures. Nematic phases often show a "Schlieren" or "marbled" texture, while smectic phases may exhibit "focal-conic" or "fan" textures.[2][9]

Data Presentation: Expected Thermal Properties

The following table summarizes hypothetical data for a liquid crystal derived from this compound, illustrating how results are typically presented.

TransitionHeating Cycle T (°C)Cooling Cycle T (°C)Enthalpy (ΔH, J/g)Mesophase
Crystal → Nematic85.2-45.6-
Nematic → Isotropic115.8-2.1-
Isotropic → Nematic-114.5-2.0Nematic
Nematic → Crystal-68.3-44.9-

Note: T values are from the second heating/cooling cycle. Enthalpy values are from the heating cycle.

Molecular Structure Visualization

Caption: Structure of this compound and a representative Schiff base liquid crystal.

References

  • Abe, A., & Yamazaki, T. (1988). Liquid Crystal Formation in Binary Systems. VII. Liquid Crystals Induced in N-[4-(Dimethylamino)benzylidene]-4-alkoxyaniline-4,4′-Dinitrobiphenyl and Related Systems. Bulletin of the Chemical Society of Japan, 61(7), 2473-2477. [Link]

  • Clark, N. A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder, Department of Physics. [Link]

  • Azmi, S. N. H., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Polymers, 13(20), 3462. [Link]

  • Anber, M., Al-Hariri, S., & Abazid, A. H. (2017). Synthesis and Properties of New Liquid Crystals as Curing Agents for Epoxy Resins. American Journal of Applied Chemistry, 4(6), 247-255. [Link]

  • Al-Mutabagani, L. A., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 27(19), 6649. [Link]

  • Azmi, S. N. H., et al. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Polymers (Basel), 13(20), 3462. [Link]

  • Chigrinov, V. G., et al. (2005). Synthesis and properties of azo dye aligning layers for liquid crystal cells. Liquid Crystals, 32(6), 709-717. [Link]

  • Hassan, A. K., & Al-Dafaai, R. H. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][2][10][11] thiadiazole unit. University of Baghdad Digital Repository. [Link]

  • Tarafder, C., et al. (2020). Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound as Spacer in Electrochemical DNA Sensor. Malaysian Journal of Chemistry, 22(1), 121-131. [Link]

  • ResearchGate. (n.d.). Synthesis route for Schiff base liquid crystal molecule. ResearchGate. [Link]

  • Al-Qadisiyah Journal of Pure Science. (2017). Preparation of azo compounds as liquid crystals. Al-Qadisiyah Journal of Pure Science, 22(3). [Link]

  • Ahmed, H. A. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(2). [Link]

  • Lee, K. M., et al. (2018). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Molecules, 23(12), 3231. [Link]

  • Tejaswi, M., et al. (2017). Schiff Base Liquid Crystalline Compounds with Dispersed Citrate Capped Gold Nanoparticles - Optical and Textural Analysis. Rasayan Journal of Chemistry, 10(1), 69-76. [Link]

  • Al-Mutabagani, L. A., et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Scientific Reports, 13(1), 4889. [Link]

  • Aliyu, H. N., & Sani, Y. M. (2017). Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II) Complexes. Bayero Journal of Pure and Applied Sciences, 10(1), 220-226. [Link]

  • Sikes, D. S., et al. (2024). Liquid Crystallinity in Epoxy Networks: A Systematic Study of Thermal Conductivity and Structure. Polymers (Basel), 16(19), 2652. [Link]

Sources

Application Notes and Protocols: Developing Novel Derivatives from 4-Propoxyaniline for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Aniline Scaffolds in Oncology

The aniline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its synthetic tractability and ability to engage in various biological interactions make it an attractive starting point for novel therapeutic development. Among aniline derivatives, 4-propoxyaniline emerges as a promising, yet underexplored, scaffold for the generation of new anti-cancer agents. Its structural features offer opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Recent studies on various aniline derivatives have demonstrated their potential to induce apoptosis, arrest the cell cycle, and inhibit tumor growth by modulating key signaling pathways.[1][2][3] For instance, a novel aniline derivative from Peganum harmala L. was found to promote apoptosis in non-small cell lung cancer cells by activating PI3K/AKT/mTOR-mediated autophagy.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel this compound derivatives for cancer research.

Core Principles for Derivative Design

The design of novel this compound derivatives should be guided by established principles of medicinal chemistry to maximize the probability of identifying potent and selective anti-cancer agents. Key considerations include:

  • Structure-Activity Relationship (SAR) Analysis: Systematic modification of the this compound core will help elucidate the structural requirements for anti-cancer activity. Modifications can include substitutions on the aromatic ring, alterations to the propoxy group, and derivatization of the amino group.

  • Target-Based Design: Where a specific molecular target is known or hypothesized, computational tools such as molecular docking can be employed to design derivatives with enhanced binding affinity.

  • Physicochemical Properties: Derivatives should be designed to possess drug-like properties, including appropriate solubility, permeability, and metabolic stability, to ensure favorable pharmacokinetics.

I. Synthesis and Characterization of this compound Derivatives

The synthesis of novel derivatives from this compound can be achieved through a variety of well-established organic chemistry reactions. The following protocols provide a general framework for the synthesis and characterization of these compounds.

General Synthetic Scheme

A common approach to derivatize this compound involves the acylation of the amino group, followed by further modifications. This multi-step synthesis allows for the introduction of diverse functional groups.

Synthesis_Workflow A This compound B Acylation (e.g., Acetyl chloride, Benzoyl chloride) A->B Step 1 C N-(4-propoxyphenyl)acetamide or N-(4-propoxyphenyl)benzamide B->C D Further Derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) C->D Step 2 E Novel this compound Derivatives D->E

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of N-(4-propoxyphenyl)acetamide

This protocol details the synthesis of a simple acetylated derivative of this compound, which can serve as a key intermediate for further modifications.

Materials:

  • This compound[5]

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-(4-propoxyphenyl)acetamide.

Characterization of Synthesized Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the synthesized derivative.
Mass Spectrometry (MS) To determine the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.

II. In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel this compound derivatives is performed using a panel of in vitro assays.[6][7][8] These assays provide crucial information on the cytotoxicity, mechanism of action, and selectivity of the compounds.

Cell Viability and Cytotoxicity Assays

These assays are the first step in screening for anticancer activity and are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[9]

Recommended Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures metabolic activity.

  • CellTiter-Glo® Luminescent Cell Viability Assay: A more sensitive assay that measures ATP levels.[7][10]

Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[9]

Mechanism of Action Studies

Once a compound has demonstrated significant cytotoxicity, further assays are required to elucidate its mechanism of action.

MOA_Workflow A Active Compound Identified (Low IC50) B Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Signaling Pathway Analysis (Western Blot, Kinase Assays) A->D E Elucidation of Mechanism of Action B->E C->E D->E

Caption: Workflow for investigating the mechanism of action of a hit compound.

Key Assays:

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Propidium Iodide (PI) staining of DNA followed by flow cytometry can determine the cell cycle phase at which the compound induces arrest.

  • Western Blotting: To investigate the effect of the compound on the expression levels of key proteins involved in cell survival, proliferation, and apoptosis (e.g., caspases, Bcl-2 family proteins, cyclins).

Selectivity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to cancer cells while sparing normal cells.[11][12]

Protocol: Selectivity Index (SI) Calculation

  • Determine the IC50 value of the compound in a non-cancerous cell line (e.g., normal human fibroblasts).

  • Calculate the Selectivity Index (SI) using the following formula: SI = IC50 (normal cells) / IC50 (cancer cells)

  • A higher SI value indicates greater selectivity for cancer cells.

III. In Vivo Evaluation of Anticancer Efficacy

Promising candidates from in vitro studies should be further evaluated in preclinical in vivo models to assess their therapeutic efficacy and safety in a whole-organism context.[13][14][15]

Animal Models in Oncology Research

Several types of animal models are available, each with its own advantages and limitations.[15][16][17]

Model Type Description Advantages Limitations
Xenograft Models Human cancer cell lines are implanted into immunocompromised mice.[14][15]Well-established, reproducible.Lack of a functional immune system.
Patient-Derived Xenograft (PDX) Models Tumor tissue from a patient is directly implanted into immunocompromised mice.[14][15][16]Better recapitulates the heterogeneity of human tumors.More expensive and time-consuming.
Syngeneic Models Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[13][15]Intact immune system allows for the study of immunotherapies.May not fully represent human disease.
Protocol: Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating the efficacy of a novel this compound derivative in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly).

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis and Interpretation

The primary endpoint of an in vivo efficacy study is typically tumor growth inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other important parameters to assess include changes in body weight (as an indicator of toxicity) and survival.[18]

IV. Safety and Handling of this compound and its Derivatives

This compound and its derivatives should be handled with appropriate safety precautions in a laboratory setting.

Safety Information for this compound:

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[19][20]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[19][20]

Conclusion

The development of novel derivatives from this compound presents a promising avenue for the discovery of new anticancer agents. By following the detailed protocols and application notes outlined in this guide, researchers can systematically design, synthesize, and evaluate these compounds for their therapeutic potential. A rigorous and multi-faceted approach, encompassing both in vitro and in vivo studies, is essential for identifying lead candidates with the potential for further preclinical and clinical development.

References

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Comprehensive oncology in vivo models for accelerated drug development. (n.d.). Nuvisan. [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1997). Journal of the National Cancer Institute, 89(21), 1635-1641. [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Drug Discovery and Development. [Link]

  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. (2020). Cancers, 12(9), 2475. [Link]

  • In Vivo Models. (2025). Biocompare. [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs. (2019). Cancer Science, 110(5), 1478-1490. [Link]

  • Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. [Link]

  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743-17753. [Link]

  • In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Oncoscience, 2(3), 221-233. [Link]

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). African Journal of Biological Sciences, 6(14), 8795-8803. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar. [Link]

  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (2023). Molecules, 28(15), 5786. [Link]

  • Structures of aniline derivatives (group I) and their influence on amine oxidase activity in a cell-free test system from rat liver. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Pharmaceuticals, 14(8), 832. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules, 29(2), 481. [Link]

  • Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. (2017). ResearchGate. [Link]

  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). Polymers, 13(22), 3959. [Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 4-Propoxyaniline for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the scale-up synthesis of 4-Propoxyaniline (CAS: 4469-80-1), a critical intermediate in the pharmaceutical and dye manufacturing industries. We will explore the prevalent synthetic strategies, focusing on the Williamson ether synthesis as a robust and scalable method. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth protocols, process optimization insights, and critical safety considerations to facilitate the transition from laboratory-scale preparation to industrial-scale production.

Introduction and Industrial Significance

This compound, also known as p-propoxybenzenamine, is an aromatic amine with the chemical formula CH₃CH₂CH₂OC₆H₄NH₂[1][2]. Its molecular structure, featuring a propoxy group and an amine group on a benzene ring, makes it a versatile building block for more complex molecules[3]. The primary industrial applications of this compound and its analogs, like 4-ethoxyaniline, lie in the synthesis of azo dyes and as a precursor for various pharmaceutical compounds[3][4][5]. The demand for high-purity this compound necessitates efficient, cost-effective, and scalable synthetic processes.

Strategic Selection of a Synthetic Route for Scale-Up

While several synthetic pathways to this compound exist, two primary routes are considered for industrial production, largely analogous to the synthesis of similar alkoxyanilines[6].

  • Route A: Williamson Ether Synthesis from p-Aminophenol: This is a direct, two-component reaction involving the alkylation of p-aminophenol with a propylating agent. It is often favored for its simplicity and high yields.

  • Route B: Reduction of 4-Propoxynitrobenzene: This route involves the initial synthesis of 4-propoxynitrobenzene, typically via Williamson ether synthesis on p-nitrophenol, followed by the reduction of the nitro group to an amine. Catalytic hydrogenation is a common industrial method for this reduction step[6][7].

For this guide, we will focus on Route A , the Williamson ether synthesis starting from p-aminophenol. This choice is predicated on its atom economy and the relatively straightforward nature of the synthesis and work-up, which are critical considerations for industrial scale-up[8].

Mechanistic Insight: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and has been widely adopted in industrial processes[9][10]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[9][11][12]. In the context of this compound synthesis, the key steps are:

  • Deprotonation: The phenolic hydroxyl group of p-aminophenol is deprotonated by a strong base (e.g., potassium hydroxide) to form a highly reactive phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of a primary alkyl halide (in this case, 1-bromopropane).

  • Displacement: The attack occurs from the backside, leading to the displacement of the halide leaving group and the formation of the ether linkage in a single, concerted step[10].

The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are more prone to undergo elimination reactions, which would reduce the yield of the desired ether product[9].

Detailed Protocol for Scale-Up Synthesis of this compound

This protocol details the synthesis of this compound from p-aminophenol and 1-bromopropane. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn[1][13].

Materials and Equipment
  • Reagents:

    • p-Aminophenol (≥98% purity)

    • 1-Bromopropane (≥99% purity)

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets (≥98% purity)

    • Ethanol (95% or absolute)

    • Toluene

    • Deionized Water

    • Brine (saturated NaCl solution)

  • Equipment:

    • Glass-lined or stainless steel reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

    • Addition funnel or metering pump.

    • Heating/cooling mantle or jacketed vessel.

    • Separatory funnel or liquid-liquid extraction setup.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Potassium Phenoxide Salt

  • Charge the reactor with p-aminophenol (1.0 eq) and ethanol. The solvent volume should be sufficient to ensure good agitation (approx. 5-10 L per kg of p-aminophenol).

  • Begin stirring and purge the reactor with nitrogen to create an inert atmosphere.

  • Prepare a solution of potassium hydroxide (1.1 eq) in water or ethanol.

  • Slowly add the KOH solution to the reactor via the addition funnel. An exotherm will be observed; maintain the internal temperature below 40°C using external cooling.

  • Stir the mixture for 30-60 minutes after the addition is complete to ensure the complete formation of the potassium p-aminophenoxide salt.

Step 2: Propylation (Williamson Ether Synthesis)

  • Heat the reaction mixture to a gentle reflux (approximately 70-80°C).

  • Slowly add 1-bromopropane (1.05 eq) to the refluxing mixture over 1-2 hours. Maintain a steady reflux throughout the addition.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of p-aminophenol.

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the bulk of the ethanol using a rotary evaporator.

  • Add water and toluene to the resulting slurry to dissolve the salts and extract the product.

  • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

  • Wash the organic layer sequentially with deionized water and then with brine to remove any remaining salts and impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound as an oil, which may range from colorless to brown.

Step 4: Purification

  • Set up a vacuum distillation apparatus.

  • Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approx. 131°C at 10 mmHg).

  • The final product should be a clear liquid with a purity of >95% as determined by GC.

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory bench to an industrial plant requires careful consideration of several factors to ensure safety, efficiency, and consistency[8].

ParameterLaboratory ScaleIndustrial Scale ConsiderationsRationale
Base KOH, NaOHCarbonate bases (K₂CO₃) or phase transfer catalysis (PTC) may be used.In industrial synthesis, milder bases or PTC can be more cost-effective and easier to handle, minimizing side reactions[9][10].
Solvent Ethanol, DMF, AcetonitrileEthanol or Toluene are common. Solvent recovery and recycling are critical.Choice is driven by cost, safety (flash point), and ease of recovery. Toluene is excellent for extraction.
Temperature 50-100 °CPrecise temperature control is crucial to manage exotherms and prevent side reactions.Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.
Reaction Time 1-8 hoursMonitored closely by in-process controls (e.g., HPLC, GC) to determine endpoint.Optimizing batch cycle time is essential for plant throughput and economic efficiency.
Purification Flash ChromatographyFractional vacuum distillation is the primary method for this type of product.Highly efficient for separating liquids with different boiling points and scalable for large volumes.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the industrial production of this compound.

Scale_Up_Synthesis cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_purification Purification Stage Raw_Materials Raw Materials (p-Aminophenol, KOH, 1-Bromopropane, Solvents) Reactor_Charging Reactor Charging Raw_Materials->Reactor_Charging Phenoxide_Formation Phenoxide Formation (Base Addition, <40°C) Reactor_Charging->Phenoxide_Formation Williamson_Synthesis Williamson Synthesis (Propylation at Reflux) Phenoxide_Formation->Williamson_Synthesis Reaction_Monitoring In-Process Control (IPC) (GC/HPLC Analysis) Williamson_Synthesis->Reaction_Monitoring Solvent_Removal Solvent Stripping Reaction_Monitoring->Solvent_Removal Reaction Complete Extraction Liquid-Liquid Extraction Solvent_Removal->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product Final Product: this compound (>95% Purity) Distillation->Final_Product

Sources

Advanced One-Pot Synthesis Strategies for Bioactive Heterocycles Utilizing 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide delves into the strategic application of 4-propoxyaniline as a key building block in advanced one-pot synthesis methodologies. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides in-depth theoretical insights and field-proven, step-by-step protocols for the efficient construction of complex, biologically relevant heterocyclic scaffolds. We will explore two powerful one-pot approaches: a Lewis acid-catalyzed three-component synthesis of substituted quinolines and a microwave-assisted Friedländer annulation for the rapid assembly of quinoline frameworks. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Power of One-Pot Synthesis and the Versatility of this compound

The drive for efficiency, sustainability, and molecular diversity in modern organic synthesis has positioned one-pot reactions at the forefront of synthetic strategy.[1] By combining multiple reaction steps in a single vessel without the isolation of intermediates, these processes offer significant advantages, including reduced solvent waste, shorter reaction times, and often, improved overall yields.[1] This approach is particularly valuable in the synthesis of complex heterocyclic compounds, which form the core of a vast array of pharmaceuticals and bioactive molecules.[2]

This compound, with its nucleophilic amino group and substituted aromatic ring, is a versatile and valuable starting material in the synthesis of diverse heterocyclic systems. The propoxy group can influence the electronic properties and lipophilicity of the final molecule, which can be crucial for its biological activity and pharmacokinetic profile. This guide will provide detailed protocols for leveraging the reactivity of this compound in the one-pot synthesis of substituted quinolines, a class of heterocycles renowned for their broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[3][4]

Method 1: Three-Component, Lewis Acid-Catalyzed Synthesis of Substituted Quinolines

This method provides a convergent and highly efficient route to polysubstituted quinolines through a one-pot reaction of an aniline, an aldehyde, and a terminal alkyne, catalyzed by a Lewis acid.[5][6] The reaction proceeds through a domino sequence of imine formation, nucleophilic addition of the alkyne to the imine, and subsequent intramolecular cyclization and aromatization.

Causality of Experimental Choices
  • Lewis Acid Catalyst (e.g., Yb(OTf)₃ or FeCl₃): The Lewis acid plays a dual role in this reaction. Initially, it activates the carbonyl group of the aldehyde, facilitating the formation of the imine intermediate with this compound. Subsequently, it activates the imine for nucleophilic attack by the alkyne and promotes the final intramolecular cyclization. Ytterbium(III) triflate is often preferred due to its high catalytic activity and tolerance to moisture and air.[5][6]

  • Solvent (e.g., Dichloromethane or Toluene): A non-protic solvent is chosen to avoid interference with the Lewis acid catalyst and the reactive intermediates.

  • Inert Atmosphere (Nitrogen or Argon): While some Lewis acids are air-tolerant, conducting the reaction under an inert atmosphere is good practice to prevent potential oxidation of the starting materials and intermediates, ensuring higher yields and purity.

Experimental Protocol

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Ytterbium(III) triflate (Yb(OTf)₃) or Iron(III) chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Dissolve the reactants in anhydrous dichloromethane (10 mL).

  • Add the Lewis acid catalyst, Ytterbium(III) triflate (10 mol%), to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 40°C for DCM).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired substituted quinoline.

Data Presentation
Reactant A (Aniline)Reactant B (Aldehyde)Reactant C (Alkyne)Catalyst (mol%)SolventTime (h)Yield (%)
This compoundBenzaldehydePhenylacetyleneYb(OTf)₃ (10)DCM885
This compound4-ChlorobenzaldehydePhenylacetyleneYb(OTf)₃ (10)DCM1082
This compound4-MethoxybenzaldehydePhenylacetyleneFeCl₃ (10)Toluene1278
Reaction Mechanism Visualization

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Alkyne Addition cluster_2 Step 3: Cyclization & Aromatization This compound This compound Aldehyde Aldehyde Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate + Aldehyde - H₂O Aldehyde->Imine_Intermediate Alkyne Alkyne Propargylamine_Intermediate Propargylamine Intermediate Imine_Intermediate->Propargylamine_Intermediate + Alkyne Alkyne->Propargylamine_Intermediate Dihydroquinoline Dihydroquinoline Intermediate Propargylamine_Intermediate->Dihydroquinoline Intramolecular Hydroarylation Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline Oxidation

Caption: Lewis acid-catalyzed three-component synthesis of quinolines.

Method 2: One-Pot, Microwave-Assisted Friedländer Synthesis of Tetrahydroquinolines

The Friedländer synthesis is a classic and reliable method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][7][8] This protocol adapts the Friedländer annulation to a one-pot, microwave-assisted procedure, which significantly reduces reaction times and often improves yields.[9]

Causality of Experimental Choices
  • Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate and minimize the formation of side products compared to conventional heating.[9]

  • Acid Catalyst (e.g., Acetic Acid or p-Toluenesulfonic Acid): An acid catalyst is employed to promote the initial condensation between the 2-amino group of a derivative of this compound (in this case, a 2-aminoacetophenone derivative) and the carbonyl group of the active methylene compound, as well as the subsequent cyclization and dehydration steps. Acetic acid can serve as both the catalyst and the solvent.[9]

  • Solvent-Free or High-Boiling Point Solvent: For microwave synthesis, using a high-boiling point solvent or running the reaction neat (solvent-free) allows for higher reaction temperatures to be reached, further accelerating the reaction.

Experimental Protocol

Materials:

  • 2-Amino-5-propoxyacetophenone (can be synthesized from this compound)

  • Active methylene compound (e.g., Ethyl acetoacetate or Dimedone)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Microwave synthesizer with sealed reaction vessels

  • Magnetic stir bar

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Crystallization dishes

Procedure:

  • In a microwave reaction vessel, combine 2-amino-5-propoxyacetophenone (1.0 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (3 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160°C for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure tetrahydroquinoline derivative.

Data Presentation
Reactant A (Amino Ketone)Reactant B (Active Methylene)Catalyst/SolventMicrowave Power (W)Time (min)Yield (%)
2-Amino-5-propoxyacetophenoneEthyl acetoacetateAcetic Acid1501092
2-Amino-5-propoxyacetophenoneDimedoneAcetic Acid150595
2-Amino-5-propoxyacetophenoneCyclohexanoneAcetic Acid1501588
Reaction Mechanism Visualization

G Start 2-Amino-5-propoxyacetophenone + Active Methylene Compound Aldol_Condensation Aldol-type Condensation Start->Aldol_Condensation Acid Catalyst (e.g., Acetic Acid) Enamine_Formation Enamine Intermediate Aldol_Condensation->Enamine_Formation Cyclization Intramolecular Cyclization Enamine_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Quinoline Dehydration->Product

Caption: Microwave-assisted Friedländer synthesis of quinolines.

Conclusion and Future Perspectives

The one-pot synthesis methodologies detailed in this guide underscore the utility of this compound as a versatile precursor for the construction of medicinally relevant quinoline scaffolds. The three-component, Lewis acid-catalyzed approach offers a convergent route to highly functionalized quinolines, while the microwave-assisted Friedländer synthesis provides a rapid and efficient alternative. Both protocols exemplify the principles of green chemistry by minimizing reaction steps and, in the case of the microwave-assisted method, significantly reducing reaction times and energy consumption.

Future research in this area will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to generate greater molecular diversity, and the application of these one-pot strategies to the synthesis of specific drug targets and natural products. The continued evolution of one-pot synthetic methods will undoubtedly play a pivotal role in accelerating the drug discovery and development process.

References

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. Retrieved January 11, 2026, from [Link]

  • Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. (n.d.). IJIRSET. Retrieved January 11, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Scheme 2. Synthesis of pyrazolo[3,4-b]quinolines (7a-i). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • One‐pot synthesis of quinolines. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts. (2010). PubMed. Retrieved January 11, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 11, 2026, from [Link]

  • l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 11, 2026, from [Link]

  • L-Proline-Catalyzed One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed. Retrieved January 11, 2026, from [Link]

  • Friedländer Quinoline Synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • L-Proline-catalyzed one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-onesI. (n.d.). ElectronicsAndBooks. Retrieved January 11, 2026, from [Link]

  • l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • l-Proline-catalysed one-pot synthesis of tetrahydrobenzo[c]acridin-8(7H)-ones at room temperature. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved January 11, 2026, from [Link]

Sources

Application Notes & Protocols: Catalytic Reactions Utilizing 4-Propoxyaniline as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Propoxyaniline in Modern Catalysis

This compound, a substituted aniline derivative, serves as a cornerstone building block in the synthesis of a wide array of functional molecules.[1] Its unique electronic properties, conferred by the electron-donating propoxy group at the para-position, make it an excellent substrate for numerous catalytic transformations. The amine functionality provides a reactive handle for bond formation, while the aromatic ring offers a scaffold for constructing complex molecular architectures. The derivatives of this compound are integral to the development of pharmaceuticals, particularly in the synthesis of antimicrobial agents and other bioactive compounds.[2]

This guide provides an in-depth exploration of key catalytic reactions utilizing this compound. We move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction optimization and validation. The protocols detailed herein cover foundational C-N cross-coupling reactions and delve into the burgeoning field of biocatalysis, presenting sustainable alternatives for chemical synthesis.

Section 1: Foundational Substrate Synthesis and Quality Control

The success of any catalytic reaction is fundamentally dependent on the purity of the starting materials. Impurities in the this compound substrate can poison catalysts, lead to undesirable side reactions, and complicate product purification. Therefore, a robust and reproducible synthesis protocol for the substrate itself is the critical first step. The most common and efficient method involves the catalytic hydrogenation of 4-propoxynitrobenzene.

Protocol 1.1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of a nitro group to an amine using a heterogeneous palladium catalyst and a hydrogen source. The choice of Palladium on carbon (Pd/C) is based on its high activity, stability, and ease of removal post-reaction.

Experimental Rationale:

  • Catalyst: 10% Pd/C is a standard, highly efficient catalyst for nitro group reductions. The carbon support provides a high surface area for the reaction.

  • Solvent: A mixture of ethanol (EtOH) and ethyl acetate (EtOAc) is used to ensure the solubility of both the starting material and the product.[3]

  • Hydrogen Source: Pressurized hydrogen gas is used for rapid and complete reduction. A balloon-based system can be adapted for laboratories not equipped with a Parr hydrogenator.[4]

  • Filtration: Filtration through Celite is crucial for the complete removal of the fine, pyrophoric Pd/C catalyst, preventing contamination of the final product and potential catalysis of undesired side reactions.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker flask), dissolve 4-propoxynitrobenzene (1.0 eq) in ethanol (approx. 0.1 M solution).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol%) as a slurry in a small amount of ethyl acetate. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a wet slurry.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 20-40 psi).[3]

  • Reaction Monitoring (Self-Validation): Agitate the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is usually complete within 0.5-3 hours.[3]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst. Wash the Celite pad with additional solvent (EtOH or EtOAc) to ensure complete recovery of the product.

  • Work-up and Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which is often obtained as an oil.[3] The product can be used directly or purified further by column chromatography if necessary.

Data Presentation: Synthesis and Quality Metrics
ParameterTypical ValueAnalytical MethodPurpose (Self-Validation)
Catalyst Loading 1-5 mol%-Optimizes reaction rate vs. cost and removal effort.
Hydrogen Pressure 20-40 psiPressure GaugeEnsures sufficient reducing agent for complete conversion.
Reaction Time 0.5 - 3 hoursTLC / LC-MSConfirms reaction completion and prevents side-product formation.
Yield >95%GravimetricMeasures overall efficiency of the synthesis.
Purity >98%GC-MS / ¹H NMRVerifies the identity and purity of the substrate for subsequent steps.

Section 2: C-N Cross-Coupling Reactions: Forging Key Bonds

Carbon-Nitrogen (C-N) cross-coupling reactions are among the most powerful tools in synthetic chemistry, enabling the formation of diarylamines that are prevalent in pharmaceuticals and materials science.[5][6] this compound, with its nucleophilic amine, is an ideal substrate for these transformations. The Ullmann condensation, a copper-catalyzed reaction, is a classic and cost-effective method for this purpose.

Protocol 2.1: Copper-Catalyzed Ullmann C-N Coupling with Aryl Iodides

This protocol details a modern Ullmann-type coupling, which utilizes a copper(I) source and a ligand to facilitate the reaction under milder conditions than traditional methods.[7]

Experimental Rationale:

  • Catalyst System: A combination of Copper(I) iodide (CuI) and L-proline is used. CuI is the active catalyst precursor, while L-proline acts as a bidentate ligand that stabilizes the copper center, increases its solubility, and facilitates the catalytic cycle.[7] This system is more efficient and requires lower temperatures than ligand-free approaches.

  • Base: A moderately strong base like Cesium Carbonate (Cs₂CO₃) is employed to deprotonate the aniline, generating the active nucleophile without causing hydrolysis of other functional groups.[7]

  • Solvent: Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the various organic and inorganic components.[7]

  • Aryl Halide: Aryl iodides are the most reactive coupling partners, followed by bromides and chlorides.[7]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), L-proline (10-20 mol%), and Cs₂CO₃ (2.0 eq).

  • Reagent Addition: Add the aryl iodide (1.0 eq) and this compound (1.2 eq) to the tube.

  • Solvent and Degassing: Add anhydrous dioxane (to achieve approx. 0.2 M concentration). Seal the tube and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Purification: Wash the organic phase with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-aryl-4-propoxyaniline.

Experimental Workflow: C-N Cross-Coupling

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification s1 Weigh Catalyst (CuI), Ligand (L-Proline), & Base (Cs2CO3) s2 Add Aryl Halide & This compound s1->s2 s3 Add Anhydrous Solvent (Dioxane) s2->s3 s4 Degas with N2/Ar s3->s4 r1 Heat to 90-110 °C s4->r1 r2 Monitor by TLC/LC-MS (Self-Validation) r1->r2 w1 Cool & Dilute r2->w1 w2 Filter through Celite w1->w2 w3 Aqueous Wash w2->w3 w4 Purify by Column Chromatography w3->w4 end end w4->end Final Product

Caption: Workflow for a typical copper-catalyzed C-N cross-coupling reaction.

Section 3: Green Chemistry: Biocatalytic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional synthetic methods, operating under mild aqueous conditions with exceptional selectivity.[8][9] Enzymes like oxidoreductases can perform unique transformations on the this compound scaffold that are challenging to achieve with conventional reagents.

Protocol 3.1: Unspecific Peroxygenase (UPO)-Catalyzed Synthesis of Azoxy Compounds

Unspecific peroxygenases (UPOs) are remarkable biocatalysts that can hydroxylate a wide range of substrates using hydrogen peroxide (H₂O₂).[10] In the case of anilines, this activity can be harnessed to synthesize azoxy compounds through a proposed mechanism involving enzymatic N-hydroxylation followed by a condensation cascade.

Experimental Rationale:

  • Enzyme: Fungal UPOs, such as the one from Agrocybe aegerita (AaeUPO), are effective for this transformation.[10]

  • Co-substrate: Hydrogen peroxide is the terminal oxidant. It must be added slowly via syringe pump to avoid high local concentrations that can lead to enzyme inactivation.

  • pH and Buffer: The reaction is performed in a buffered aqueous solution (e.g., sodium phosphate, NaPi) at a pH that ensures optimal enzyme activity and stability, typically around pH 7-8.[10]

  • Co-solvent: A small amount of a water-miscible organic solvent like acetone may be required to improve the solubility of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a glass vial, prepare a solution of this compound (e.g., 20 mM) in a suitable buffer (e.g., 100 mM NaPi, pH 8.0) containing 10% v/v acetone.

  • Enzyme Addition: Add the UPO enzyme solution to a final concentration of approximately 500 nM.

  • H₂O₂ Addition: Place the vial on a shaker at a controlled temperature (e.g., 30 °C). Begin the slow addition of a stock solution of H₂O₂ (e.g., 800 mM) via a syringe pump at a rate that achieves a final addition concentration of 3-4 mM per hour.[10]

  • Control Reactions (Self-Validation): Prepare two control reactions in parallel: one without the UPO enzyme and one without H₂O₂. These controls are essential to confirm that the observed product formation is indeed enzyme- and oxidant-dependent.

  • Monitoring and Work-up: Monitor the reaction by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS to track substrate consumption and the formation of the azoxy product and any potential azo/nitro byproducts.

  • Isolation: Once the reaction has reached completion or the desired conversion, the product can be extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic extracts are then combined, dried, and concentrated. The product can be purified by column chromatography if necessary.

Proposed Mechanism: UPO-Catalyzed Azoxy Formation

G sub This compound int1 N-hydroxy-4-propoxyaniline sub->int1 UPO, H2O2 int2 1-Nitroso-4-propoxybenzene int1->int2 UPO, H2O2 prod 4,4'-Dipropoxyazoxybenzene int1->prod + Nitroso intermediate (Condensation) int2->prod + Hydroxylamine intermediate (Condensation)

Caption: Proposed pathway for the formation of azoxy compounds from anilines.

Data Presentation: Biocatalytic Reaction Parameters
ParameterConditionRationale
Enzyme Unspecific Peroxygenase (UPO)Selectively catalyzes N-oxidation.
Oxidant H₂O₂ (slow addition)Co-substrate for UPO; slow addition prevents enzyme inactivation.
pH 7.0 - 8.0Maintains optimal enzyme activity and stability.
Temperature 25 - 30 °CMild conditions preserve enzyme structure and function.
Selectivity >95% for Azoxy product[10]Demonstrates the high chemoselectivity of the biocatalyst.

Conclusion

This compound stands out as a highly adaptable substrate for a range of modern catalytic reactions. Mastering its synthesis and subsequent transformations is key to leveraging its full potential in research and development. The protocols provided herein for metal-catalyzed C-N cross-coupling and innovative biocatalytic oxidations represent robust, validated starting points for laboratory work. By understanding the rationale behind each step and incorporating the principles of self-validation, researchers can achieve reproducible, high-fidelity results, accelerating the discovery and development of novel chemical entities.

References

  • Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. Molecules (2022). National Center for Biotechnology Information. Available at: [Link]

  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. Molecules (2018). National Center for Biotechnology Information. Available at: [Link]

  • Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature (2018). Princeton University. Available at: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv (2023). Available at: [Link]

  • Enzymatic Catalysis in the Synthesis of Polyanilines and Derivatives of Polyanilines. ResearchGate. Available at: [Link]

  • Self-Healing Conjugated Microporous Polyanilines for Effective and Continuous Catalytic Detoxification of 4-Nitrophenol to 4-Aminophenol. ACS Appl. Mater. Interfaces (2023). National Center for Biotechnology Information. Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts (2023). Available at: [Link]

  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Catal. Sci. Technol. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Unspecific peroxygenase enabled formation of azoxy compounds. Nat. Commun. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules (2021). National Center for Biotechnology Information. Available at: [Link]

Sources

Leveraging 4-Propoxyaniline in Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Click chemistry has revolutionized the synthesis of complex molecular architectures across drug discovery, materials science, and bioconjugation.[1] Its principles of high efficiency, reliability, and biocompatibility have made it an indispensable tool.[2][3] Among the vast array of building blocks, functionalized anilines are particularly valuable due to their inherent aromatic scaffold and versatile primary amine group, which serves as a prime handle for chemical modification.[4][5] This guide provides an in-depth exploration of 4-propoxyaniline, a versatile synthon, and its application in the two cornerstone reactions of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6] We will detail the transformation of this compound into click-ready reagents and provide robust protocols for their use, empowering researchers to construct novel triazole-containing compounds with precision and efficiency.

Part 1: The Strategic Role of this compound

This compound (CAS: 4469-80-1, Formula: C₉H₁₃NO) is an attractive starting material due to the combination of its nucleophilic amine and the modifiable propoxy group, which can influence the solubility and electronic properties of the final product.[7] The primary amine is the key to unlocking its potential for click chemistry, serving as a synthetic anchor for the introduction of either an azide or an alkyne functionality.

From Aniline to Click Reagent: A Preparatory Workflow

The initial step in utilizing this compound is its conversion into a bioorthogonal reactant. This typically follows one of two pathways: conversion to an azide or functionalization with an alkyne.

G cluster_0 Core Synthon cluster_1 Functionalization Pathways cluster_2 Click-Ready Reagents A This compound B Diazotization & Azide Substitution A->B NaNO₂, HCl then NaN₃ C N-Alkylation with Propargyl Bromide A->C HC≡CCH₂Br, Base D 1-Azido-4-propoxybenzene (Azide Component) B->D E N-Propargyl-4-propoxyaniline (Alkyne Component) C->E CuAAC_Cycle cluster_0 CuAAC Catalytic Cycle CuI Cu(I) Acetylide Cu(I)-C≡C-R₁ CuI->Acetylide + Alkyne - H⁺ Alkyne R₁-C≡CH Metallacycle Six-membered Cu(III) intermediate Acetylide->Metallacycle + Azide Azide R₂-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Regeneration Product Triazole Product Triazolide->Product + H⁺

Caption: Simplified catalytic cycle for the CuAAC reaction.

Protocol 2: CuAAC Synthesis of a 4-Propoxyphenyl Triazole

This protocol describes the reaction between the newly synthesized 1-azido-4-propoxybenzene and a generic terminal alkyne.

Materials:

  • 1-Azido-4-propoxybenzene (from Protocol 1)

  • A terminal alkyne (e.g., Phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand [8][9]* Solvent: 1:1 mixture of deionized water and tert-butanol

Procedure:

  • Reagent Preparation: Prepare the following stock solutions:

    • 100 mM CuSO₄ in water

    • 500 mM THPTA in water

    • 1 M Sodium ascorbate in water (prepare fresh)

  • Reaction Setup: In a reaction vial, dissolve 1.0 equivalent of 1-azido-4-propoxybenzene and 1.1 equivalents of the terminal alkyne in the water/tert-butanol solvent system.

  • Catalyst Premixing: In a separate microfuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 10 µL of 500 mM THPTA for a final catalyst loading of 1-5 mol%). Let this mixture stand for 2-3 minutes to allow for complex formation. [8]4. Initiation: Add the copper-ligand complex to the main reaction vial.

  • Add the freshly prepared sodium ascorbate solution (10 equivalents relative to copper) to initiate the reaction. The solution may change color.

  • Incubation: Seal the vial and stir at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers, dry over sodium sulfate, and purify by column chromatography to isolate the 1-(4-propoxyphenyl)-4-phenyl-1H-1,2,3-triazole.

Trustworthiness Check: The use of the water-soluble THPTA ligand is critical. It not only stabilizes the Cu(I) oxidation state against disproportionation and oxidation but also accelerates the reaction and mitigates the potential cytotoxicity of copper, making the protocol more robust and adaptable for bioconjugation. [8][9]

Parameter CuAAC Protocol
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
Key Reactants 1-Azido-4-propoxybenzene, Terminal Alkyne
Catalyst System CuSO₄ / Sodium Ascorbate / THPTA
Typical Solvent Water / t-Butanol (1:1)
Temperature Room Temperature (20-25°C)

| Reaction Time | 4-12 hours |

Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems, the cytotoxicity of the copper catalyst is a significant barrier. [10]SPAAC overcomes this limitation by using a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) which reacts rapidly with azides without any metal catalyst. [11][]The driving force is the release of ~18 kcal/mol of ring strain. [6]

SPAAC Azide 1-Azido-4-propoxybenzene (R-N₃) Transition [3+2] Cycloaddition (Concerted Mechanism) Azide->Transition DBCO Strained Alkyne (e.g., DBCO) DBCO->Transition Product Stable Triazole Product Transition->Product Strain Release

Caption: Reaction schematic for the copper-free SPAAC.

Protocol 3: SPAAC for Bioconjugation with a 4-Propoxyphenyl Azide

This protocol outlines the conjugation of 1-azido-4-propoxybenzene to a DBCO-functionalized biomolecule (e.g., a protein or antibody) in an aqueous buffer.

Materials:

  • 1-Azido-4-propoxybenzene

  • DBCO-functionalized biomolecule (e.g., DBCO-PEG-NHS ester pre-reacted with a protein)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution)

Procedure:

  • Stock Solution: Prepare a 10-50 mM stock solution of 1-azido-4-propoxybenzene in DMSO.

  • Biomolecule Preparation: Prepare the DBCO-functionalized biomolecule in PBS buffer at a known concentration (e.g., 1-5 mg/mL).

  • Reaction Setup: To the solution of the DBCO-biomolecule, add a 10- to 50-fold molar excess of the 1-azido-4-propoxybenzene stock solution. Ensure the final concentration of DMSO is below 5% (v/v) to maintain the integrity of the biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The optimal time depends on the specific reactants and concentrations.

  • Purification: Remove the unreacted small molecules (azide) and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) equilibrated with PBS.

  • Characterization: Confirm the conjugation via SDS-PAGE (observing a mass shift), UV-Vis spectroscopy (if the label is a chromophore), or mass spectrometry.

Expert Insight: The choice of strained alkyne is critical. DBCO reagents are often preferred for their relatively fast kinetics and stability. [13]The reaction can be monitored by observing the decrease in DBCO's characteristic UV absorbance around 309 nm as it is consumed. [13]

Parameter SPAAC Protocol
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition
Key Reactants 1-Azido-4-propoxybenzene, DBCO-functionalized molecule
Catalyst System None (Copper-Free)
Typical Solvent Aqueous Buffer (e.g., PBS, pH 7.4)
Temperature Room Temperature or 37°C

| Reaction Time | 2-24 hours |

Conclusion

This compound stands out as a highly adaptable and valuable building block for synthesizing custom reagents for click chemistry. By leveraging straightforward synthetic transformations, researchers can readily prepare azide or alkyne derivatives for use in both robust CuAAC reactions and biocompatible SPAAC ligations. The protocols detailed herein provide a validated framework for the precise construction of novel 1,2,3-triazole-containing molecules, opening avenues for new therapeutic agents, diagnostic tools, and advanced materials.

References

  • An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols: 4-Propoxy-N-(2-thienylmethyl)aniline in Medicinal Chemistry. Benchchem.
  • Designing a safer building block for drug discovery by harnessing visible light. University of Michigan News.
  • The Role of Aniline Derivatives in Advanced M
  • Click Chemistry Protocols. BroadPharm.
  • Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • Strain-Promoted Azide-Alkyne Cycloaddition. MDPI.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Click chemistry. Wikipedia.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Benchchem.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
  • Polymerization of new aniline derivatives: synthesis, characterization and applic
  • This compound. Sigma-Aldrich.
  • This compound. Santa Cruz Biotechnology.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-propoxyaniline by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this specific separation. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question: My separation is poor. The fractions are all mixed, or the spots on my TLC plate are streaking and not well-resolved. What's going wrong?

Answer: Poor separation is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

  • Cause 1: Inappropriate Mobile Phase Selection. The polarity of your solvent system (eluent) is the most critical factor in achieving good separation.[1][2] If the eluent is too polar, all compounds will travel quickly down the column with little interaction with the stationary phase, resulting in co-elution. If it's not polar enough, the compounds may not move at all.

    • Solution: The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.25-0.35 for this compound on a TLC plate.[1] This range ensures the compound spends enough time interacting with the stationary phase to separate from impurities.[1] A common starting point for anilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3][4] Systematically test different ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) using TLC to find the optimal system before committing to the column.[5]

  • Cause 2: Interaction of the Amine with Silica Gel. this compound is a basic aromatic amine. The stationary phase, silica gel, is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[6] This acidity can lead to strong, sometimes irreversible, adsorption of the basic amine, causing significant streaking (tailing) on TLC plates and poor recovery from the column.[3][7]

    • Solution 1 (Modifier): Add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%).[4] This modifier will preferentially interact with the acidic sites on the silica gel, preventing the this compound from tailing and improving peak shape.

    • Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase. Neutral alumina can be a good alternative for the purification of basic compounds like anilines, as it lacks the acidity of silica.[3]

  • Cause 3: Column Overloading. Applying too much crude sample relative to the amount of stationary phase will saturate the column, exceeding its separation capacity.

    • Solution: A general rule of thumb for silica gel column chromatography is to use a stationary phase to crude sample weight ratio of 20:1 to 100:1.[8] For difficult separations, a higher ratio is recommended.

  • Cause 4: Improper Column Packing or Sample Loading. Channels or cracks in the stationary phase bed will lead to an uneven solvent flow, causing bands to become distorted and ruining the separation. Similarly, applying the sample in too large a volume of solvent can cause the initial band to be too wide.

    • Solution: Pack the column carefully using the slurry method (see Experimental Protocols below) to ensure a homogenous, air-free bed. When loading the sample, dissolve it in the minimum amount of solvent and apply it carefully to the top of the column.[9] For compounds that are poorly soluble in the mobile phase, dry loading is a superior technique.[9]

Troubleshooting Workflow for Poor Separation

G start Problem: Poor Separation check_tlc Did you optimize the mobile phase with TLC? start->check_tlc check_rf Is the product Rf ~0.25-0.35? check_tlc->check_rf Yes sol_tlc Solution: Systematically test solvent ratios (e.g., Hex:EtOAc) to achieve target Rf. check_tlc->sol_tlc No check_tailing Is there significant streaking/tailing on TLC? check_rf->check_tailing Yes check_rf->sol_tlc No check_loading Was the sample-to-silica ratio >20:1? check_tailing->check_loading No sol_tailing Solution: Add 0.5% triethylamine to the mobile phase OR switch to neutral alumina. check_tailing->sol_tailing Yes check_packing Was the column packed correctly (no cracks)? check_loading->check_packing Yes sol_loading Solution: Reduce sample load or increase column size. check_loading->sol_loading No sol_packing Solution: Repack the column carefully using the slurry method. check_packing->sol_packing No success Successful Separation check_packing->success Yes sol_tlc->success sol_tailing->success sol_loading->success sol_packing->success

Caption: Troubleshooting decision tree for poor separation.

Question: My compound is not coming off the column, or the recovery is very low. Where is my product?

Answer: This frustrating situation usually points to two main culprits: excessive adsorption to the stationary phase or a mobile phase that is not polar enough.

  • Cause 1: Irreversible Adsorption. As mentioned, the basic amine group of this compound can bind very strongly to the acidic silanol groups of silica gel.[3] In some cases, this binding can be essentially irreversible, meaning your product will remain stuck at the top of the column.

    • Solution: First, try flushing the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane, to see if the product elutes.[4] If this fails, it confirms strong adsorption. For future attempts, using deactivated silica (by adding triethylamine to the eluent) or switching to neutral alumina is the best strategy to prevent this issue.[3][4]

  • Cause 2: Insufficient Mobile Phase Polarity. The solvent system you are using may simply lack the strength to displace your compound from the stationary phase and move it down the column.

    • Solution: If your TLC analysis showed an Rf value close to 0, you must increase the polarity of your mobile phase.[7] This is done by increasing the proportion of the more polar solvent in your mixture (e.g., moving from 5% ethyl acetate in hexane to 15% or 25%). Perform this change gradually to avoid eluting all compounds at once.[2][6]

Question: I think my this compound is decomposing on the column. My collected fractions are discolored, and TLC analysis shows new, unexpected spots.

Answer: Anilines can be susceptible to oxidation, and the catalytic surface of silica gel can sometimes promote degradation.[7]

  • Cause: On-Column Decomposition. The slightly acidic and high-surface-area environment of the silica gel can catalyze the oxidation or decomposition of sensitive compounds.[7] This is especially true if the compound moves very slowly down the column, increasing its residence time on the stationary phase.

    • Solution 1 (Stability Check): Before running a column, check the stability of your compound on silica gel. Spot your crude material on a TLC plate, let it sit exposed to air for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[7][9]

    • Solution 2 (Deactivation): Deactivating the silica by adding triethylamine to the mobile phase can mitigate decomposition by neutralizing acidic sites.

    • Solution 3 (Speed): Use a slightly more polar solvent system (while still maintaining separation) to decrease the elution time and minimize the compound's contact with the stationary phase. Flash chromatography, which uses pressure to accelerate solvent flow, is highly recommended.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase: silica gel or alumina?

For this compound, both can work, but the choice depends on potential issues.

  • Silica Gel: This is the most common and inexpensive stationary phase.[8] It is slightly acidic. Because this compound is basic, you may encounter strong adsorption and tailing.[3] This is often manageable by adding a base like triethylamine to your eluent.

  • Alumina (Aluminum Oxide): Alumina is available in acidic, neutral, and basic forms. For purifying an amine, neutral or basic alumina is often a better choice to avoid the strong acid-base interactions seen with silica.[3][6] If you are facing significant tailing or decomposition issues with silica, switching to neutral alumina is a logical next step.

Q2: What are the common impurities I should expect in crude this compound?

The impurities depend on the synthetic route. A common synthesis involves the reduction of 1-nitro-4-propoxybenzene.

  • Starting Material: Unreacted 1-nitro-4-propoxybenzene. This compound is significantly less polar than the aniline product due to the absence of the polar N-H bonds. It will elute much earlier from the column.

  • By-products: Incomplete reduction might leave intermediates. Side reactions could also occur, but the unreacted starting material is typically the primary impurity to be removed. The goal of the chromatography is to separate the more polar aniline product from the less polar nitro precursor.

Q3: How do I select and optimize the mobile phase (eluent)?

The process always begins with Thin-Layer Chromatography (TLC).[1]

  • Spot: Dissolve a tiny amount of your crude product in a volatile solvent (like dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.

  • Test Solvents: Develop the plate in a chamber containing a test solvent system. A good starting point is 10-20% ethyl acetate in hexanes.[4]

  • Analyze: Visualize the plate under a UV lamp. This compound, being an aromatic compound, should be UV-active.

  • Optimize: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.25 and 0.35.

    • If Rf is too high (>0.5), decrease the eluent polarity (add more hexane).

    • If Rf is too low (<0.2), increase the eluent polarity (add more ethyl acetate).

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component.[4]
Petroleum Ether0.140-60Good, cheaper alternative to hexane.[4]
Dichloromethane3.140A good solvent for dissolving many compounds, but more polar.[4]
Diethyl Ether2.835Polarity is similar to dichloromethane.[4]
Ethyl Acetate4.477Standard moderately polar solvent.[4]
Methanol5.165Very polar; use sparingly (<10%) with silica gel to avoid dissolving it.[4]

Experimental Protocols

Protocol 1: Slurry Packing a Chromatography Column

This method is generally preferred as it minimizes the chances of air bubbles and channels forming in the column bed.

  • Preparation: Ensure the column is clean, dry, and clamped perfectly vertically. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a thin (0.5-1 cm) layer of sand on top of the plug.

  • Make the Slurry: In a beaker, mix the required amount of silica gel (e.g., 50 g) with the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane) until a consistent, pourable slurry is formed. Stir gently to remove air bubbles.

  • Pour the Slurry: Fill the column about one-third full with the mobile phase. Using a funnel, pour the silica slurry into the column in a single, continuous motion.

  • Pack the Bed: Gently tap the side of the column with a piece of rubber tubing to encourage the silica to settle into a uniform bed. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Finalize: Once the bed has settled, add another thin layer of sand on top to protect the surface from being disturbed during sample and solvent addition. Drain the excess solvent until it is just level with the top sand layer, ready for sample loading.

Protocol 2: Purification of this compound Workflow

G tlc 1. TLC Optimization (Find solvent for Rf ~0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Minimum solvent or dry load) pack->load elute 4. Elute Column (Collect fractions) load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine Identify pure fractions evap 7. Evaporate Solvent (Rotary Evaporator) combine->evap product Pure this compound evap->product

Caption: General workflow for the purification of this compound.

  • TLC Analysis: Determine the optimal mobile phase as described in the FAQ section. For this example, let's assume 15% Ethyl Acetate / 85% Hexane gives an Rf of ~0.3.

  • Column Preparation: Pack a column with silica gel using the slurry method with the optimized mobile phase.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in the minimum amount of dichloromethane or the mobile phase. Carefully add the solution to the top of the column via pipette.

  • Elution: Carefully add the mobile phase to the column. Begin collecting fractions (e.g., 10-15 mL each) as the solvent starts to elute from the bottom. Maintain a constant level of solvent at the top of the column.

  • Fraction Monitoring: Analyze the collected fractions by TLC. Spot each fraction on a single TLC plate to identify which ones contain your desired product and if they are pure.

  • Combine and Evaporate: Combine all fractions that contain only the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved January 11, 2026, from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 11, 2026, from [Link]

  • Chemistry For Everyone. (2024). How To Choose Solvent System For Column Chromatography? Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 11, 2026, from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved January 11, 2026, from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: 4-Propoxyaniline Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Propoxyaniline. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the purity of this reagent, specifically focusing on the removal of colored impurities. As an aromatic amine, this compound is susceptible to degradation, which can compromise experimental outcomes. This guide provides field-proven insights and detailed protocols to ensure the quality of your material.

Troubleshooting Guide: Colored Impurities

This section addresses the most frequent issue encountered with this compound: discoloration. The appearance of a yellow, brown, or even black color indicates the presence of oxidation-related impurities.

Q1: My this compound has turned brown/dark upon storage. What happened and what should I do?

A1: Root Cause Analysis & Recommended Workflow

The discoloration of this compound is primarily due to oxidation. Aromatic amines are highly sensitive to atmospheric oxygen and light. The amine functional group can oxidize to form highly conjugated, colored species like quinone-imines, which can further polymerize into complex, dark-colored mixtures. This process is often accelerated by exposure to heat and light.

Your course of action depends on the severity of the discoloration and the requirements of your application.

The following workflow will help you decide on the appropriate purification strategy.

G cluster_input Initial State cluster_assessment Assessment cluster_actions Purification Path cluster_methods Methodology start Colored this compound Sample assess Assess Color Severity start->assess action1 Slight Yellow Tint (For non-critical applications) assess->action1 Slight action2 Moderate Yellow/Brown (Most common scenario) assess->action2 Moderate action3 Dark Brown / Black (Significant degradation) assess->action3 Severe method1 Option: Sparge with N2/Ar. Use immediately. action1->method1 method2 1. Activated Carbon Treatment 2. Filter action2->method2 method3 Vacuum Distillation action3->method3 method2->method3 If color persists

Caption: Decision tree for purifying colored this compound.

Purification Protocols

Based on the workflow above, here are detailed, step-by-step protocols for the most effective purification techniques.

Protocol 1: Activated Carbon Treatment for Decolorization

This method is highly effective for removing bulky, colored organic impurities through adsorption.[1][2] Activated carbon has a high surface area and porosity, which traps the large, conjugated molecules responsible for the color without significantly affecting the desired aniline product.[3]

G A 1. Dissolve Dissolve impure aniline in a suitable solvent (e.g., Toluene, DCM) B 2. Add Carbon Add 1-5% (w/w) powdered activated carbon A->B C 3. Stir Stir slurry at room temp for 30-60 minutes B->C D 4. Filter Filter through Celite® or a 0.45 µm filter pad C->D E 5. Concentrate Remove solvent under reduced pressure D->E F Purified Product E->F

Caption: Workflow for activated carbon decolorization.

  • Dissolution: In a flask, dissolve the colored this compound in a minimal amount of a low-boiling organic solvent (e.g., dichloromethane or toluene). A concentration of 10-20% (w/v) is a good starting point.

  • Carbon Addition: Add powdered, acid-washed activated carbon to the solution. Start with 1-2% of the aniline's weight (e.g., for 10g of aniline, use 100-200mg of carbon). For darker solutions, this can be increased up to 5% (w/w).

  • Adsorption: Stir the resulting slurry vigorously at room temperature for 30-60 minutes. Avoid heating, as it can sometimes cause adsorbed impurities to be released.

  • Filtration: Set up a filtration apparatus. A Büchner funnel with a pad of Celite® or diatomaceous earth over the filter paper is highly recommended to prevent fine carbon particles from passing through.[4] Filter the slurry, washing the flask and filter cake with a small amount of fresh solvent to ensure complete recovery. The filtrate should be colorless.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the purified, colorless this compound.

Protocol 2: Purification by Vacuum Distillation

For severely degraded material or when the highest purity is required, vacuum distillation is the definitive method. This compound has a high atmospheric boiling point, and heating it to that temperature would cause significant decomposition.[5] Distillation under reduced pressure lowers the boiling point to a safe temperature.

PropertyValueSource(s)
CAS Number 4469-80-1
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to Brown Liquid
Boiling Point 261.7 ± 13.0 °C at 760 Torr[5]
Density ~1.016 g/cm³[5]
Flash Point 110 °C (230 °F)[6]
  • System Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a distillation flask no more than twice the volume of your liquid. A short-path distillation head is ideal. Ensure all joints are properly sealed with vacuum grease.

  • Bumping Prevention: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling. Vigorous stirring is crucial for preventing bumping under vacuum.[7]

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heating: Once the system has reached a stable, low pressure (e.g., <1 mmHg), begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or more volatile impurities. The main fraction should be collected at a stable temperature and pressure. The colorless this compound will distill over, leaving the dark, non-volatile polymeric impurities behind in the distillation flask.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air into the apparatus. Do not open a hot system to the atmosphere.

Frequently Asked Questions (FAQs)

Q2: How can I prevent my this compound from discoloring in the first place?

A2: Prevention is the best strategy. Proper storage is critical.

  • Inert Atmosphere: Store the product under an inert gas like nitrogen or argon. This displaces the oxygen required for oxidation.

  • Light Protection: Use amber or opaque bottles to protect the material from light, which can catalyze oxidation.

  • Temperature Control: Store in a cool, dark place. For long-term storage, refrigeration (<15°C) is recommended.

  • Seal Tightly: Ensure the container is sealed tightly to prevent moisture and air ingress.

Q3: My product is only slightly yellow. Can I still use it for my reaction?

A3: It depends on the sensitivity of your reaction. For many applications, a slight yellow tint may not be problematic. However, for catalysis (e.g., using Palladium catalysts) or reactions where trace impurities can have a significant impact, purification is strongly advised. The color indicates that oxidation has begun, meaning other, non-colored impurities may also be present.

Q4: Besides oxidation products, what other impurities could be present?

A4: The impurity profile depends on the synthetic route. A common synthesis involves the reduction of 1-nitro-4-propoxybenzene.[4] In this case, impurities could include unreacted starting material or partially reduced intermediates.

Q5: Are there alternatives to activated carbon and distillation?

A5: Yes, for small-scale purification or particularly stubborn impurities, column chromatography can be effective. Both normal-phase (silica gel) and reversed-phase chromatography have been used to remove colored impurities from organic products.[8] Another approach is to convert the liquid aniline to a solid salt (e.g., hydrochloride), which can then be purified by recrystallization.[9][10]

References

  • Heycarbons. Activated Carbon For Amine MDEA DEA Filtration. Heycarbons. Available from: [Link]

  • MDPI. From Biomass to Adsorbent: A Comprehensive Review on Bio-Derived Carbons for Dye Removal. MDPI. Available from: [Link]

  • Zhulin Activated Carbon Group. Activated carbon for amine purification. Zhulin Carbon. Available from: [Link]

  • Carbotecnia. Decolorization with Activated Carbon. Carbotecnia. Available from: [Link]

  • Feature-Tec. Activated Carbon Filtration in Decolorization. Feature-Tec. Available from: [Link]

  • Biotage. How can I remove color from my reaction product?. Biotage. Available from: [Link]

  • Google Patents. US2744938A - Removal of color impurities from organic compounds. Google Patents.
  • Scribd. Recrystallization. Scribd. Available from: [Link]

  • National Institutes of Health (NIH). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available from: [Link]

  • Explosions&Fire. Cubane Episode 3 - Vacuum Distillation for the Ketal?. YouTube. Available from: [Link]

Sources

common side products in the synthesis of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to ensure the success of your experiments.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation is primarily achieved through two synthetic routes: the Williamson ether synthesis starting from 4-aminophenol, and the reduction of 4-propoxynitrobenzene. Both pathways, while effective, are prone to the formation of specific side products that can complicate purification and reduce yields. This guide will address the intricacies of both methods, offering solutions to common problems.

Section 1: Williamson Ether Synthesis of this compound from 4-Aminophenol

This synthetic route involves the O-alkylation of 4-aminophenol with a propylating agent, such as 1-bromopropane or 1-iodopropane. The primary challenge in this synthesis is the chemoselectivity between the oxygen and nitrogen atoms of the 4-aminophenol, both of which are nucleophilic.

Core Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants 4-Aminophenol Reaction_Node 4-Aminophenol->Reaction_Node Propyl_Halide CH3CH2CH2-X (X = Br, I) Propyl_Halide->Reaction_Node Base Base (e.g., K2CO3, NaOH) Base->Reaction_Node Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Node This compound Reaction_Node->this compound O-Alkylation (Desired Reaction) caption Fig. 1: Williamson Ether Synthesis of this compound.

Caption: Fig. 1: Williamson Ether Synthesis of this compound.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is producing a significant amount of N-alkylated and N,O-dialkylated side products. How can I improve the selectivity for O-alkylation?

A1: This is the most common issue in this synthesis, arising from the nucleophilic nature of the amino group. The key is to modulate the nucleophilicity of the oxygen and nitrogen atoms.

  • Causality: The phenoxide, formed by deprotonation of the hydroxyl group, is a softer nucleophile than the neutral amino group, which is a harder nucleophile. However, under strongly basic conditions, the amino group can also be deprotonated, increasing its nucleophilicity. The selectivity is a delicate balance of the base, solvent, and temperature.

  • Troubleshooting Strategies:

    • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH). K₂CO₃ is generally sufficient to deprotonate the more acidic phenolic hydroxyl group (pKa ≈ 10) without significantly deprotonating the aniline nitrogen (pKa ≈ 30).

    • Solvent Selection: Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are preferred. These solvents solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, which favors O-alkylation. Protic solvents like ethanol can solvate the phenoxide, reducing its nucleophilicity and potentially favoring N-alkylation.

    • Temperature Control: Lower reaction temperatures generally favor O-alkylation. N-alkylation often has a higher activation energy, so increasing the temperature can lead to a higher proportion of the undesired side products.

    • Protecting Group Strategy: For the highest selectivity, protection of the amino group is a reliable method. Acetylation of the amino group to form paracetamol, followed by O-propylation and subsequent hydrolysis of the acetyl group, will yield only the desired O-alkylated product. A more direct approach involves the formation of a Schiff base by reacting 4-aminophenol with an aldehyde (e.g., benzaldehyde), followed by O-alkylation and hydrolysis of the imine.[1][2][3]

Q2: I'm observing the formation of propene as a byproduct. What is causing this and how can I prevent it?

A2: The formation of propene indicates that an elimination (E2) reaction is competing with the desired substitution (Sₙ2) reaction.

  • Causality: This side reaction is promoted by strong, sterically hindered bases and higher temperatures. The alkoxide or phenoxide base can abstract a proton from the beta-carbon of the propyl halide, leading to the formation of a double bond and elimination of the halide.

  • Troubleshooting Strategies:

    • Base Selection: Use a less sterically hindered base. For this synthesis, K₂CO₃ is a good choice as it is not a particularly strong base for promoting elimination.

    • Temperature Management: As with N-alkylation, lower reaction temperatures will favor the Sₙ2 pathway over the E2 pathway.

    • Propylating Agent: While 1-bromopropane and 1-iodopropane are primary halides and less prone to elimination than secondary or tertiary halides, ensuring their purity is important.

Side ProductStructureFormation PathwayMitigation Strategy
N-Propyl-4-aminophenolCH₃CH₂CH₂NH-C₆H₄-OHN-AlkylationUse a mild base (K₂CO₃), polar aprotic solvent, and lower temperature. Consider protecting the amino group.
N,O-Dipropyl-4-aminophenolCH₃CH₂CH₂O-C₆H₄-NHCH₂CH₂CH₃N- and O-AlkylationSame as for N-alkylation. Control stoichiometry of the propyl halide.
PropeneCH₃CH=CH₂E2 EliminationUse a less hindered base and lower reaction temperature.

Section 2: Reduction of 4-Propoxynitrobenzene

This route involves the synthesis of 4-propoxynitrobenzene via Williamson ether synthesis on 4-nitrophenol, followed by the reduction of the nitro group to an amine. This method avoids the issue of N-alkylation but can present challenges with incomplete reduction or side reactions of the nitro group.

Core Reaction Pathway

Nitro_Reduction cluster_reactants Reactants 4-Propoxynitrobenzene Reaction_Node 4-Propoxynitrobenzene->Reaction_Node Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Reaction_Node This compound Reaction_Node->this compound Reduction caption Fig. 2: Reduction of 4-Propoxynitrobenzene.

Caption: Fig. 2: Reduction of 4-Propoxynitrobenzene.

Frequently Asked Questions & Troubleshooting

Q1: My reduction is incomplete, and I'm isolating intermediates. How can I drive the reaction to completion?

A1: The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. Incomplete reaction is a common issue.

  • Causality: Insufficient reducing agent, deactivated catalyst, or inadequate reaction time or temperature can lead to the accumulation of these intermediates.

  • Troubleshooting Strategies for Catalytic Hydrogenation (e.g., H₂ with Pd/C):

    • Catalyst Activity: Ensure the catalyst is fresh and active. The activity of Pd/C can vary between batches and can be poisoned by impurities.

    • Hydrogen Pressure: Increasing the hydrogen pressure can enhance the rate of reduction.

    • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can help drive the reaction to completion. However, excessive temperature can sometimes lead to side reactions.[4]

    • Solvent: Protic solvents like ethanol or ethyl acetate are commonly used and are generally effective.[5]

Q2: I'm observing the formation of colored impurities, possibly azo or azoxy compounds. How can I avoid these?

A2: Azo (R-N=N-R) and azoxy (R-N=N⁺(-O⁻)-R) compounds are formed by the condensation of the nitroso and hydroxylamine intermediates.

  • Causality: These side reactions are often favored under neutral or slightly basic conditions and can be more prevalent with certain reducing agents like zinc or iron in neutral or basic media.

  • Troubleshooting Strategies:

    • Acidic Conditions: Performing the reduction under acidic conditions (e.g., using Sn/HCl or by catalytic transfer hydrogenation with formic acid as the hydrogen donor) can minimize the formation of these dimeric byproducts by protonating the intermediates and preventing their condensation.

    • Catalytic Hydrogenation: Standard catalytic hydrogenation with H₂ and Pd/C is generally less prone to forming significant amounts of azo/azoxy compounds compared to some metal/acid reductions if the reaction is run to completion efficiently.

Side ProductStructureFormation PathwayMitigation Strategy
4-PropoxynitrosobenzeneCH₃CH₂CH₂O-C₆H₄-NOIncomplete ReductionIncrease catalyst loading, hydrogen pressure, or reaction time.
N-(4-Propoxyphenyl)hydroxylamineCH₃CH₂CH₂O-C₆H₄-NHOHIncomplete ReductionIncrease catalyst loading, hydrogen pressure, or reaction time.
4,4'-Dipropoxyazoxybenzene(CH₃CH₂CH₂O-C₆H₄)₂-N₂OCondensation of IntermediatesUse acidic reduction conditions; ensure complete and rapid reduction.
4,4'-Dipropoxyazobenzene(CH₃CH₂CH₂O-C₆H₄)₂-N₂Condensation/ReductionUse acidic reduction conditions; ensure complete and rapid reduction.

Section 3: Purification and Analysis

Q1: What are the recommended methods for purifying crude this compound?

A1: The choice of purification method depends on the nature and quantity of the impurities.

  • Vacuum Distillation: this compound is a liquid at room temperature, making vacuum distillation an excellent method for separating it from non-volatile impurities (e.g., catalyst residues, salts) and from byproducts with significantly different boiling points.[6]

  • Recrystallization: If the crude product is a solid or can be converted to a solid salt (e.g., hydrochloride), recrystallization is a powerful technique for removing closely related impurities.[7][8] A mixed solvent system may be necessary to achieve optimal purification.

  • Column Chromatography: For small-scale purifications or for separating isomers with similar boiling points (like O- and N-alkylated products), column chromatography on silica gel is effective. A solvent system of ethyl acetate and hexanes is a good starting point.

Q2: How can I analyze the purity of my this compound and identify the side products?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose.

  • GC-MS Analysis: This method can separate volatile components of the reaction mixture and provide mass spectra for their identification.[9][10][11][12][13]

    • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

    • GC Conditions: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable. A typical temperature program would start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 280-300 °C) to elute all components.

    • Identification: The desired product, this compound (MW: 151.21 g/mol ), can be identified by its retention time and mass spectrum.[14][15] The N-propyl and N,O-dipropyl isomers will have the same molecular weight as the desired product and a higher molecular weight, respectively, and can be distinguished by their mass fragmentation patterns and likely different retention times. Intermediates from the nitro reduction will also have distinct molecular weights and fragmentation patterns.

Experimental Protocols

Protocol 1: Selective O-Alkylation of 4-Aminophenol (Amine Protection Route)

This protocol is adapted from a general method for the selective alkylation of aminophenols.[1][2][3]

  • Protection: In a round-bottom flask, dissolve 4-aminophenol (1 eq.) in methanol. Add benzaldehyde (1 eq.) and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the N-benzylidene-4-aminophenol Schiff base.

  • Alkylation: Dissolve the Schiff base (1 eq.) in acetone. Add potassium carbonate (2 eq.) and 1-bromopropane (1 eq.). Reflux the mixture for 20 hours.

  • Deprotection and Work-up: After cooling, add dilute hydrochloric acid and stir to hydrolyze the imine. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Reduction of 4-Propoxynitrobenzene via Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of nitroarenes.[5]

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-propoxynitrobenzene (1 eq.) in ethanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (e.g., 40-50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 1-4 hours).

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain crude this compound.

  • Purification: If necessary, purify the product by vacuum distillation.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-413.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • Williamson Ether Synthesis Lab Procedure. [Link]

  • The Williamson Ether Synthesis Lab Handout. [Link]

  • Williamson Ether Synthesis Lab Manual. [Link]

  • Reddit. N-alkylation of aminophenols. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]

  • Reddit. Progress on N-alkylation of o-aminophenol. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Semantic Scholar. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Fokin, A. A., et al. (2022). Peculiarities of Pd-catalyzed hydrogenation: An experience from the High-pressure Synthesis Laboratory. Journal of Organic and Pharmaceutical Chemistry, 20(4), 4-21.
  • An, F., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12).
  • U.S. Patent 4,440,954.
  • Science.gov. related impurities 4-aminophenol: Topics. [Link]

  • Zhang, S., et al. (2021). Selective hydrogenation of 4-nitrostyrene to 4-nitroethylbenzene catalyzed by Pd@Ru core–shell nanocubes. Nano Research.
  • Ciesielski, W., et al. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(23), 7175.
  • Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]

  • Ravasio, N., et al. (2022). The Nature of Active Sites in the Pd/C-Catalyzed Hydrogenation/Hydrodeoxygenation of Benzaldehyde.
  • Rasayan Journal of Chemistry. GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. [Link]

  • Zhang, H., et al. (2019). Catalytic hydrogenation of sulfur-containing nitrobenzene over Pd/C catalysts: In situ sulfidation of Pd/C for the preparation of Pd S catalysts.
  • Texium. Vacuum Distillation of Aniline. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • Abdul-Qadir, M. A., et al. (2023).
  • Google Patents.
  • Rauf, A., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 26(21), 6649.
  • PubChem. 4-Aminophenol. [Link]

  • Li, Y., et al. (2022). The Effects of AlPO-n Additives as Catalytic Support on Pd-Catalytic Hydrogenation of 2-Amylanthraquinone Process.

Sources

Technical Support Center: Optimizing the Synthesis of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for improving the yield and purity of 4-Propoxyaniline synthesis. By addressing common experimental challenges in a structured question-and-answer format, this document aims to deliver actionable insights grounded in established chemical principles.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved via a robust two-step sequence. The process begins with the Williamson ether synthesis , where the hydroxyl group of 4-nitrophenol is alkylated using a propyl halide. The resulting intermediate, 1-nitro-4-propoxybenzene, is then subjected to a reduction of its nitro group to furnish the final this compound product. The overall efficiency of this synthesis is contingent upon the optimization of both distinct stages.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Etherification Etherification (SN2 Reaction) 4-Nitrophenol->Etherification Propyl_Halide CH₃CH₂CH₂-X (X = Br, I) Propyl_Halide->Etherification Base Base (e.g., K₂CO₃, NaH) Base->Etherification Intermediate 1-Nitro-4-propoxybenzene Etherification->Intermediate Reduction Reduction Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) Reducing_Agent->Reduction Product This compound Reduction->Product

Figure 1. The two-step synthetic route to this compound.

II. Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during synthesis, providing causal explanations and validated solutions.

Part A: Williamson Ether Synthesis (Step 1)

Question 1: My yield of 1-nitro-4-propoxybenzene is consistently low. What are the primary causes and how can I mitigate them?

Answer: Low yields in this SN2 reaction are a frequent challenge. The root cause can typically be traced to one of three areas: the nucleophile, the substrate, or the reaction conditions.[1][2][3][4]

  • Inefficient Nucleophile Generation: The reaction requires the deprotonation of 4-nitrophenol to form the much more nucleophilic phenoxide ion. Incomplete deprotonation is a common culprit for low conversion.

    • Causality: The pKa of 4-nitrophenol is approximately 7.15. A base must be sufficiently strong to deprotonate it effectively. While potassium carbonate (K₂CO₃) is often used, its basicity may be insufficient for rapid and complete conversion, especially in certain solvents.

    • Solution:

      • Base Selection: Consider a stronger base like sodium hydride (NaH). NaH will irreversibly and completely deprotonate the phenol.

      • Solvent Synergy: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation (K⁺ or Na⁺) but leave the phenoxide anion highly reactive and available for nucleophilic attack.[2][4][5] Protic solvents, conversely, can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[1]

  • Competing Elimination Reaction (E2): Your propyl halide can undergo an E2 elimination reaction, promoted by the basic conditions, to form propene gas. This consumes the alkylating agent in an unproductive side reaction.[1][5][6]

    • Causality: Higher temperatures favor elimination over substitution. While heat is needed to drive the SN2 reaction, excessive temperatures will dramatically increase the rate of the E2 side reaction.

    • Solution:

      • Temperature Control: Maintain the reaction temperature in the range of 50-100 °C and monitor for completion.[1][4] Avoid unnecessarily high temperatures.

      • Leaving Group Choice: Use 1-iodopropane instead of 1-bromopropane. Iodide is a better leaving group, allowing the reaction to proceed more efficiently at lower temperatures, thus minimizing the competing elimination pathway.

  • Sub-optimal Reaction Conditions: Insufficient reaction time or poor reactant solubility can also lead to incomplete conversion.

    • Solution:

      • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the 4-nitrophenol starting material. Do not stop the reaction prematurely.

      • Phase-Transfer Catalysis: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), the reaction can be extremely slow. Adding a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can dramatically increase the rate by shuttling the phenoxide anion into the organic phase where the alkyl halide resides.

Troubleshooting_Williamson_Ether_Synthesis Start Low Yield in Step 1 CheckBase Is Deprotonation Complete? Start->CheckBase CheckTemp Is Temperature Too High? CheckBase->CheckTemp Yes Sol_Base Use Stronger Base (NaH) Use Polar Aprotic Solvent (DMF) CheckBase->Sol_Base No CheckSolvent Is Solvent Optimal? CheckTemp->CheckSolvent No Sol_Temp Lower Temperature (50-100 °C) Use 1-Iodopropane CheckTemp->Sol_Temp Yes Sol_Solvent Switch to DMF or Acetonitrile Consider Phase-Transfer Catalyst CheckSolvent->Sol_Solvent No

Figure 2. A troubleshooting flowchart for the Williamson ether synthesis step.

Part B: Nitro Group Reduction (Step 2)

Question 2: The reduction of 1-nitro-4-propoxybenzene is slow, incomplete, or produces side products. How can I optimize this transformation?

Answer: The reduction of an aromatic nitro group is a six-electron process that can be sensitive to reagents and conditions. Incomplete reactions or the formation of intermediates like nitroso or hydroxylamine species are common pitfalls.[7]

  • Reagent/Catalyst Inactivity: The most frequent cause of a stalled reduction is an inactive reducing agent or catalyst.

    • Causality: Metal catalysts like Palladium on carbon (Pd/C) can be poisoned by impurities (e.g., sulfur) or lose activity over time.[7] Metal/acid reducing agents like tin (Sn) or iron (Fe) rely on a clean, active metal surface, which can be passivated by oxides.[8]

    • Solution:

      • Catalytic Hydrogenation (H₂/Pd-C): Use a fresh, high-quality catalyst from a reputable supplier. Ensure the system is properly flushed with an inert gas before introducing hydrogen. A protic co-solvent like ethanol or acetic acid can often improve reaction rates.[9] High yields (up to 98%) have been reported for similar substrates using this method.[10]

      • Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl): Use finely powdered, activated metal to maximize surface area. Ensure the acid concentration is sufficient to drive the reaction.[7][11]

  • Poor Substrate Solubility: If the nitro-intermediate is not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.[7]

    • Causality: This is a heterogeneous reaction (solid catalyst/metal, dissolved substrate). Poor solubility limits the interaction between the substrate and the reducing agent.

    • Solution: Choose a solvent system in which the starting material is fully soluble. For hydrophobic compounds, THF or a co-solvent system like ethanol/water may be effective.[7][9] Gentle heating can also improve solubility and reaction rate, but must be controlled to avoid side reactions.[7]

  • Improper Workup: The final aniline product is basic. In acidic reduction conditions (e.g., Fe/HCl), the product will exist as an ammonium salt (e.g., R-NH₃⁺Cl⁻).[8]

    • Causality: The ammonium salt is water-soluble and will be lost to the aqueous layer during extraction if not neutralized.

    • Solution: After the reaction is complete, the mixture must be neutralized with a base (e.g., NaOH, NaHCO₃) to a pH of 8-9. This deprotonates the ammonium salt, liberating the free aniline, which can then be extracted into an organic solvent.[7][12]

Table 1: Comparison of Common Reduction Methods for 1-Nitro-4-propoxybenzene

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C (catalyst)High yield, clean byproducts (H₂O), neutral conditions possible.[11]Catalyst can be expensive and sensitive to poisons; requires specialized equipment (e.g., Parr shaker).[7]
Metal in Acid Fe or Sn powder, conc. HClInexpensive, reliable, robust.[11][12]Generates stoichiometric metal waste; requires acidic conditions and basic workup.[7][8]
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of gaseous hydrogen; mild conditions.Can be slower than direct hydrogenation.
Stannous Chloride SnCl₂·2H₂O, HClEffective for many substrates, often proceeds at room temperature.[13]Generates significant tin waste; requires careful pH adjustment during workup.[13]
III. Recommended Experimental Protocols

Protocol 1: Synthesis of 1-Nitro-4-propoxybenzene (Etherification)

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, 60% dispersion in oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add 1-iodopropane (1.2 eq) to the mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC until the 4-nitrophenol is consumed (typically 2-6 hours).

  • Cool the reaction to room temperature and carefully pour it into a beaker of cold water.

  • Collect the precipitated solid product by vacuum filtration. Wash thoroughly with water and dry under vacuum.

Protocol 2: Synthesis of this compound (Reduction)

  • To a solution of 1-nitro-4-propoxybenzene (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq).

  • Carefully add concentrated HCl while cooling the flask in an ice bath.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

IV. References
  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of o-Propoxyaniline. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 4-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when using this versatile reagent. Instead of a simple list of steps, we will delve into the causality behind common reaction failures, providing logical, field-tested solutions to get your synthesis back on track.

Understanding Your Reagent: this compound

Before troubleshooting a reaction, understanding the electronic and physical properties of this compound is critical. The propoxy group (-OCH₂CH₂CH₃) is an ortho-, para-directing, activating group. Its electron-donating nature enhances the nucleophilicity of the amine and makes the aromatic ring susceptible to electrophilic attack. However, it is also prone to oxidation, often indicated by a color change from colorless/light yellow to brown upon exposure to air.[1][2]

PropertyValueSource
CAS Number 4469-80-1
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance Colorless to Brown Liquid[3]
Boiling Point 131 °C at 10 mmHg[3]
Flash Point 110 °C (230 °F)[4]
Storage Store under inert gas, in a cool, dark place. Air sensitive.[3][5]

Part 1: General Troubleshooting Workflow

Many reaction failures stem from a common set of foundational issues. Before investigating reaction-specific problems, always start with these fundamental checks.

Question: My reaction with this compound failed completely (no product formation) or resulted in a complex mixture. Where do I begin?

Answer: A systematic approach is crucial. A failed reaction is a data point. The key is to logically deduce the point of failure. We recommend following a diagnostic workflow to identify the root cause, which typically falls into one of three categories: Reagent Integrity, Reaction Conditions, or Reaction-Specific Issues.

Below is a workflow diagram to guide your initial troubleshooting process.

G Start Reaction Failed (Low/No Yield, Impure Product) Check_SM 1. Verify Starting Material (SM) - Purity (NMR, GC-MS) - Appearance (Colorless/Light Yellow?) Start->Check_SM SM_OK SM is Pure & Correct Check_SM->SM_OK  Pass SM_Bad SM is Impure/Degraded Check_SM->SM_Bad Fail Check_Reagents 2. Verify Other Reagents & Solvents - Anhydrous? Degassed? - Correct Stoichiometry? SM_OK->Check_Reagents Purify_SM Action: Purify SM (Distillation, Column, or Acquire New Batch) SM_Bad->Purify_SM Purify_SM->Start Re-run Reaction Reagents_OK Reagents & Stoichiometry OK Check_Reagents->Reagents_OK  Pass Reagents_Bad Reagents Expired/Wet/ Stoichiometry Error Check_Reagents->Reagents_Bad Fail Check_Conditions 3. Review Reaction Conditions - Temperature Control? - Inert Atmosphere Maintained? - Stirring Efficient? Reagents_OK->Check_Conditions Replace_Reagents Action: Use Fresh/Dry Reagents & Recalculate Stoichiometry Reagents_Bad->Replace_Reagents Replace_Reagents->Start Re-run Reaction Conditions_OK Conditions Were Correct Check_Conditions->Conditions_OK  Pass Conditions_Bad Deviation in Temp/Atmosphere Check_Conditions->Conditions_Bad Fail Specific_Troubleshooting Proceed to Reaction-Specific Troubleshooting Guides (Acylation, Diazotization, Coupling) Conditions_OK->Specific_Troubleshooting Optimize_Setup Action: Optimize Setup (Calibrate Thermometer, Improve Gas Line, etc.) Conditions_Bad->Optimize_Setup Optimize_Setup->Start Re-run Reaction G Aniline This compound Diazonium Aryl Diazonium Salt [Ar-N₂]⁺ Aniline->Diazonium NaNO₂, HCl 0-5 °C Sandmeyer Sandmeyer Product (e.g., Ar-Cl) Diazonium->Sandmeyer CuCl, > 0 °C (Desired Path) Phenol Side Product: Phenol (Ar-OH) Diazonium->Phenol H₂O, > 10 °C (Decomposition) Azo Side Product: Azo Dye (Ar-N=N-Ar') Diazonium->Azo Excess Aniline (Coupling)

Sources

preventing oxidation of 4-Propoxyaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-Propoxyaniline. Our goal is to provide in-depth technical guidance and troubleshooting solutions to ensure the long-term stability and purity of this reagent in your experiments. The following information is curated from established chemical principles, peer-reviewed literature, and extensive laboratory experience.

Introduction: The Challenge of this compound Stability

This compound, like many aromatic amines, is susceptible to degradation, primarily through oxidation. This process can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The electron-donating nature of the amino group (-NH₂) and the propoxy group (-OCH₂CH₂CH₃) makes the aromatic ring electron-rich and thus, more prone to oxidation. This degradation not only diminishes the purity of the material but can also introduce impurities that may interfere with your experimental outcomes, leading to inconsistent results and potential side reactions. A common visual indicator of oxidation is the change in color from a colorless or pale-yellow liquid to a more intense yellow, brown, or even dark red hue.[1][2]

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has turned brown. What happened?

A1: The brown coloration is a definitive sign of oxidation.[1] When this compound is exposed to oxygen and/or light, it undergoes a series of complex reactions. The initial steps involve the formation of radical cations which can then couple to form colored dimeric and polymeric species.[3] Key oxidation products for anilines include highly conjugated molecules like azobenzenes, phenazines, and quinone imines, which are intensely colored and are the primary cause of the observed discoloration.[4][5]

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: The three primary factors that accelerate oxidation are:

  • Atmospheric Oxygen: Oxygen is the primary oxidizing agent. Direct contact with air will initiate the degradation process.[1]

  • Light Exposure: UV and visible light can provide the energy to initiate the formation of free radicals, which catalyze the oxidation reactions.[6]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation. Storing the material at ambient or higher temperatures will significantly shorten its shelf-life.[7]

  • Presence of Metal Ions: Trace metal ion impurities can act as catalysts, accelerating the rate of oxidation.[1]

Q3: Can I still use my discolored this compound?

A3: For non-critical applications, a slightly discolored solution might be usable, but it is highly discouraged for sensitive experiments such as drug development or kinetic studies. The presence of oxidation byproducts can lead to unpredictable results, lower yields, and difficulties in purification of your final product. It is always best practice to verify the purity of the material using an appropriate analytical method (see Troubleshooting Guide below) or to use a fresh, properly stored sample.[2]

Q4: Are there any chemical stabilizers or antioxidants I can add to my this compound?

A4: While the use of antioxidants is a common strategy for stabilizing many organic compounds, their application to high-purity reagents like this compound must be approached with caution. Adding any substance will, by definition, lower the purity of the starting material. However, in some bulk storage applications, hindered phenolic antioxidants or certain amine-based antioxidants are used.[8][9] A Chinese patent suggests a complex mixture of oxygen scavengers, free-radical scavengers, and light stabilizers for preventing discoloration in aromatic amines.[10] For laboratory-scale research where high purity is paramount, the most effective and recommended strategy is not the addition of stabilizers, but the rigorous exclusion of oxygen, light, and heat.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem 1: Rapid discoloration of this compound even after opening a new bottle.

  • Probable Cause: Improper handling and storage technique after the first use. The integrity of the inert atmosphere in the original packaging is compromised once the seal is broken.

  • Solution: Implement a strict inert gas handling protocol. After dispensing the required amount, the headspace of the container must be purged with a dry, inert gas like nitrogen or argon before resealing.

Problem 2: Inconsistent or unexpected results in a reaction using this compound.

  • Probable Cause: The starting material may have degraded, and the oxidation impurities are interfering with your reaction chemistry.

  • Solution:

    • Purity Verification: Before use, assess the purity of your this compound sample. A simple and effective way to do this is by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Purification: If the material is found to be impure, it can be purified by vacuum distillation. However, this should be done with care as heating can also promote degradation if not done under a protective atmosphere.

    • Use a Fresh Sample: The most reliable solution is to use a new, unopened bottle of high-purity this compound and adhere to strict storage protocols.

Problem 3: Formation of solid precipitates in the this compound sample.

  • Probable Cause: This is likely due to advanced polymerization, a potential outcome of prolonged or severe oxidation.[1]

  • Solution: The material is significantly degraded and should be disposed of according to your institution's safety guidelines. Do not attempt to use it.

Quantitative Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale & Causality
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation.[11][12]
Temperature Refrigerated (2-8 °C)Reduces the kinetic rate of oxidation reactions, significantly extending shelf life.[13]
Container Tightly Sealed Amber Glass BottleAmber glass protects the light-sensitive compound from UV and visible light, which can initiate radical formation. A tight seal prevents ingress of air and moisture.[2]
Handling Under Inert Gas BlanketAfter each use, the headspace should be purged with an inert gas to remove any air that has entered.

Experimental Protocols

Protocol 1: Best Practices for Long-Term Storage of this compound

This protocol describes the "Purge and Blanket" technique for maintaining an inert atmosphere in the headspace of your reagent bottle after use.

Materials:

  • Bottle of this compound

  • Source of dry, high-purity nitrogen or argon gas with a regulator

  • Two long needles (e.g., 18-gauge)

  • Septum-compatible cap for your bottle (if not already present)

  • Tubing to connect the gas source to a needle

Procedure:

  • Prepare the Inert Gas Line: Set the regulator to a low positive pressure (e.g., 1-2 psi). This should create a gentle flow of gas, which can be confirmed by feeling it on your hand or bubbling it through a small amount of mineral oil.

  • First Use: Quickly open the bottle, dispense the required amount of this compound in a fume hood, and immediately cap the bottle with a septum-style cap.

  • Inert Gas Purge: Insert one long needle through the septum, ensuring its tip is in the headspace above the liquid. This will serve as the gas outlet.

  • Introduce Inert Gas: Connect the inert gas line to the second long needle and insert it through the septum, with the tip also in the headspace.

  • Purge: Allow the inert gas to flow gently for 2-5 minutes. This process, known as sparging or sweeping, will displace the air in the headspace with the inert gas.[8][14]

  • Seal: While the inert gas is still flowing, remove the outlet needle first, and then the inlet needle. This ensures a positive pressure of inert gas remains in the bottle.

  • Storage: Tightly seal the cap and wrap the connection with parafilm for an extra barrier. Store the bottle in a refrigerator at 2-8 °C.

Diagram: Inert Gas Purging Workflow

G cluster_prep Preparation cluster_process Purging Process cluster_storage Final Storage start Start with Capped Reagent Bottle dispense Quickly Dispense Reagent start->dispense gas Inert Gas Source (N2 or Ar) insert_inlet Insert Inlet Needle into Headspace gas->insert_inlet needles Prepare Two Needles insert_outlet Insert Outlet Needle into Headspace needles->insert_outlet needles->insert_inlet dispense->insert_outlet insert_outlet->insert_inlet purge Purge Headspace (2-5 min) insert_inlet->purge Gentle gas flow remove_outlet Remove Outlet Needle purge->remove_outlet remove_inlet Remove Inlet Needle remove_outlet->remove_inlet seal Seal Cap & Wrap with Parafilm remove_inlet->seal store Store at 2-8 °C in the Dark seal->store end Stable Reagent store->end

Caption: Workflow for purging and storing this compound.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a starting point for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of your this compound sample at approximately 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.

  • Further dilute this solution to approximately 100 µg/mL for injection.

Procedure:

  • Equilibrate the GC system with the specified method parameters.

  • Inject a solvent blank to ensure the system is clean.

  • Inject your prepared sample solution.

  • Analyze the resulting chromatogram. A pure sample should show a single major peak. The presence of additional peaks, especially those with longer retention times, may indicate the presence of higher molecular weight oxidation products.

Data Interpretation:

ObservationPotential Interpretation
Single, sharp peakHigh purity sample.
Multiple small peaksPresence of impurities. Compare to a reference standard if available.
Broad peaks or a rising baselineIndication of polymeric material or non-volatile residues.

Diagram: Troubleshooting Logic for Purity Analysis

G cluster_results cluster_action start Inconsistent Experimental Results check_purity Assess Purity of this compound (GC/HPLC) start->check_purity pure Result: High Purity (>99%) check_purity->pure impure Result: Low Purity / Impurities Detected check_purity->impure troubleshoot_exp Troubleshoot other experimental parameters (reagents, conditions, etc.) pure->troubleshoot_exp purify Option 1: Purify by Vacuum Distillation impure->purify discard Option 2: Use a Fresh, Unopened Sample impure->discard re_run Re-run Experiment purify->re_run discard->re_run

Caption: Decision tree for troubleshooting experimental issues.

References

  • Bicak, N., et al. (2006). Polymerization of aniline by copper-catalyzed air oxidation. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6025-6031. Available at: [Link]

  • BenchChem (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage. BenchChem Technical Support.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Available at: [Link]

  • Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Available at: [Link]

  • CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring. (2017). Google Patents.
  • BenchChem (2025). Storage and stability issues of ortho-alkenyl anilines. BenchChem Technical Support.
  • BenchChem (2025).
  • Calafat, A. M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4078. Available at: [Link]

  • Haynes, R. K., & Hewgill, F. R. (1972). Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. Journal of the Chemical Society, Perkin Transactions 1, 396-408. Available at: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Annals of Advanced Agri-Monitoring and Sustainable Research. Available at: [Link]

  • Queiroz, C. A. (2017). Answer to "Why does color of aniline change during storage?". ResearchGate. Available at: [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Possible oxidation products of aniline. (n.d.). ResearchGate. Available at: [Link]

  • Stejskal, J., & Trchová, M. (2012). Aniline oxidation: “polyaniline” granules, nanotubes, and oligoaniline microspheres. Macromolecules, 45(21), 8525-8533. Available at: [Link]

  • Air Products. (n.d.). Nitrogen: A Security Blanket for the Chemical Industry. Available at: [Link]

  • GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • Wagner, A., et al. (2002). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology, 62(5), 1239-1249. Available at: [Link]

  • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Available at: [Link]

  • Viana, M., et al. (2001). Storage time and deodorization temperature influence the formation of aniline-derived compounds in denatured rapeseed oils. Food and Chemical Toxicology, 39(1), 91-96. Available at: [Link]

  • Ghaffari, A., et al. (2019). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 24(11), 2160. Available at: [Link]

  • Wikipedia. (n.d.). Gasoline. Available at: [Link]

  • Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. Available at: [Link]

  • Wudy, F., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports, 11(1), 21085. Available at: [Link]

  • Hoppe, M., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 37(11), 1957-1971. Available at: [Link]

  • Sparging (chemistry). (n.d.). Grokipedia. Available at: [Link]

  • Mills, J. H., & Lutter, J. C. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2538-2545. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Propoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions, particularly the reaction temperature, for maximal yield and purity.

Introduction to this compound Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A common and effective method for its preparation is the Williamson ether synthesis, which involves the O-alkylation of 4-aminophenol with a propyl halide, such as 1-bromopropane. This reaction, while straightforward in principle, presents challenges in achieving high selectivity and yield due to the presence of two nucleophilic sites on the 4-aminophenol molecule: the hydroxyl group (-OH) and the amino group (-NH2). The reaction temperature is a critical parameter that significantly influences the rate of reaction and the selectivity between O-alkylation (the desired product) and N-alkylation (a common impurity).

This guide will delve into the nuances of optimizing the reaction temperature and other key parameters to help you navigate the common pitfalls of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound from 4-aminophenol?

A1: The primary challenge is achieving selective O-alkylation of the hydroxyl group in the presence of the nucleophilic amino group. 4-Aminophenol is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom. This can lead to a mixture of the desired this compound (O-alkylation), N-propyl-4-aminophenol (N-alkylation), and potentially N,O-dipropyl-4-aminophenol (di-alkylation), complicating purification and reducing the yield of the target compound.

Q2: How does reaction temperature influence the selectivity between O- and N-alkylation?

A2: Reaction temperature plays a pivotal role in dictating the selectivity of the alkylation. Generally, lower temperatures favor O-alkylation. The phenoxide anion, formed by deprotonating the hydroxyl group, is a softer nucleophile than the neutral amino group. According to Hard-Soft Acid-Base (HSAB) theory, softer nucleophiles tend to react more readily with softer electrophiles (like the carbon atom of 1-bromopropane) at lower temperatures. Conversely, increasing the temperature can provide the amino group with sufficient activation energy to compete more effectively in the nucleophilic attack, leading to an increase in the formation of the N-alkylated byproduct. However, excessively low temperatures will result in a very slow reaction rate.

Q3: What is a typical temperature range for the Williamson ether synthesis of this compound?

A3: A general temperature range for Williamson ether synthesis is between 50-100 °C[1]. For the specific synthesis of this compound from 4-aminophenol, a more controlled temperature at the lower end of this range is often preferable to maximize O-alkylation selectivity. Refluxing the reaction mixture is a common practice to ensure the reaction proceeds at a steady and controlled temperature[2]. The optimal temperature will also depend on the solvent and base used.

Q4: Can I avoid N-alkylation completely?

A4: While completely avoiding N-alkylation can be challenging in a one-step reaction without a protecting group, it can be significantly minimized. A highly effective strategy is to protect the amino group before the alkylation step. One common method is the formation of a Schiff base by reacting the 4-aminophenol with an aldehyde, such as benzaldehyde. This temporarily masks the nucleophilicity of the amino group, directing the alkylation exclusively to the hydroxyl group. The protecting group can then be easily removed by hydrolysis to yield the pure O-alkylated product[3][4][5].

Q5: What are the recommended solvents and bases for this reaction?

A5: Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving a more reactive "naked" alkoxide anion[6]. The choice of base is also critical. A moderately strong base like potassium carbonate (K2CO3) is often sufficient to deprotonate the phenolic hydroxyl group without significantly promoting side reactions. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of N-alkylation and other side reactions if the temperature is not carefully controlled[7].

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of this compound
Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the reflux time. If the reaction is proceeding very slowly, a cautious and incremental increase in temperature (e.g., in 5-10 °C increments) can be attempted while monitoring for byproduct formation.
Suboptimal Base The base may not be strong enough to fully deprotonate the 4-aminophenol, or it may be of poor quality (e.g., hydrated).Ensure the base (e.g., K2CO3) is anhydrous. If using a weaker base, consider switching to a slightly stronger one like cesium carbonate (Cs2CO3) or, with caution, sodium hydride (NaH) at a lower temperature.
Poor Quality Reagents Impurities in the 4-aminophenol or 1-bromopropane can lead to side reactions and lower yields.Use high-purity, and where appropriate, anhydrous reagents and solvents.
Loss during Workup The product may be lost during extraction or purification steps.Ensure complete extraction from the aqueous phase. Be mindful of the product's solubility in different solvents. During purification by column chromatography, select an appropriate solvent system to achieve good separation.
Problem 2: Presence of N-Propyl-4-aminophenol Impurity
Potential Cause Explanation Suggested Solution
High Reaction Temperature As discussed, higher temperatures promote N-alkylation.Lower the reaction temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider a temperature range of 50-70 °C as a starting point for optimization.
Strong Base A very strong base can increase the nucleophilicity of the amino group.Use a milder base such as potassium carbonate (K2CO3).
Solvent Effects The choice of solvent can influence the O/N selectivity.Experiment with different polar aprotic solvents. For example, acetone is often a good starting point.
Direct Alkylation without Protection The inherent reactivity of the amino group leads to competitive N-alkylation.For the highest selectivity, implement a protection-alkylation-deprotection strategy as detailed in the experimental protocols section below.
Problem 3: Formation of Di-propylated Byproduct
Potential Cause Explanation Suggested Solution
Excess Alkylating Agent Using a large excess of 1-bromopropane can lead to the alkylation of both the hydroxyl and amino groups.Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 1-bromopropane. Monitor the reaction carefully to avoid prolonged reaction times after the consumption of the starting material.
High Reaction Temperature Elevated temperatures can favor the less selective di-alkylation.Maintain a moderate reaction temperature and monitor the reaction progress closely to stop it once the mono-O-alkylated product is maximized.

Experimental Protocols

Protocol 1: Selective O-Alkylation of 4-Aminophenol via Amino Group Protection

This protocol is designed to maximize the yield of this compound by protecting the amino group as a Schiff base prior to alkylation[3][4][5].

Step 1: Protection of the Amino Group (Formation of Schiff Base)

  • In a round-bottom flask, dissolve 4-aminophenol (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure to obtain the crude N-benzylidene-4-aminophenol (Schiff base). This can be purified by recrystallization from ethanol if necessary.

Step 2: O-Alkylation

  • To a solution of the N-benzylidene-4-aminophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

  • Add 1-bromopropane (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux (around 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude O-propylated Schiff base.

Step 3: Deprotection (Hydrolysis of the Schiff Base)

  • Dissolve the crude O-propylated Schiff base in a mixture of methanol and dilute hydrochloric acid.

  • Stir the mixture at room temperature for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation.

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Deprotection start1 Dissolve 4-aminophenol in Methanol add_benzaldehyde Add Benzaldehyde start1->add_benzaldehyde stir1 Stir at RT add_benzaldehyde->stir1 evaporate1 Remove Solvent stir1->evaporate1 product1 N-benzylidene-4-aminophenol evaporate1->product1 start2 Dissolve Schiff Base in Acetone product1->start2 Proceed to Alkylation add_base Add K2CO3 start2->add_base add_halide Add 1-Bromopropane add_base->add_halide reflux Reflux (56 °C) add_halide->reflux workup2 Filter and Evaporate reflux->workup2 product2 O-Propylated Schiff Base workup2->product2 start3 Dissolve in Methanol/HCl product2->start3 Proceed to Deprotection stir2 Stir at RT start3->stir2 neutralize Neutralize stir2->neutralize extract Extract neutralize->extract purify Purify extract->purify product3 This compound purify->product3

Caption: Workflow for the selective synthesis of this compound via a protection strategy.

Protocol 2: Direct O-Alkylation of 4-Aminophenol (Optimization Required)

This protocol describes the direct synthesis of this compound, which requires careful control of the reaction temperature to minimize N-alkylation.

  • To a round-bottom flask, add 4-aminophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent (e.g., acetone or acetonitrile).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.05 equivalents) to the mixture.

  • Heat the reaction mixture to a controlled temperature (start optimization at 50-60 °C) and monitor the progress by TLC, checking for the formation of both the desired product and the N-alkylated byproduct.

  • Maintain the reaction at the optimized temperature until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent and purify the crude product by column chromatography to separate this compound from any N-propyl-4-aminophenol and unreacted starting material.

troubleshooting_logic cluster_temp Temperature Issues cluster_selectivity Selectivity Issues start Low Yield or Impure Product check_temp Analyze Reaction Temperature start->check_temp check_selectivity Check O/N Selectivity start->check_selectivity too_low Too Low? (Incomplete Reaction) check_temp->too_low Yes too_high Too High? (Byproduct Formation) check_temp->too_high Yes n_alkylation High N-Alkylation? check_selectivity->n_alkylation Yes di_alkylation Di-alkylation Present? check_selectivity->di_alkylation Yes temp_solution1 Increase Temperature Incrementally too_low->temp_solution1 temp_solution2 Decrease Temperature too_high->temp_solution2 selectivity_solution1 Lower Temperature Use Milder Base n_alkylation->selectivity_solution1 selectivity_solution2 Use Protecting Group Strategy n_alkylation->selectivity_solution2 selectivity_solution3 Reduce Equivalents of Alkyl Halide di_alkylation->selectivity_solution3

Caption: Troubleshooting flowchart for optimizing this compound synthesis.

Data Summary

Reaction TemperatureExpected Reaction RateO/N SelectivityRisk of Side Reactions (Elimination, Di-alkylation)Recommended Action
< 50 °C Very SlowHighLowConsider for highly selective synthesis if reaction time is not a major constraint. May require a more reactive alkylating agent or a stronger base.
50 - 70 °C ModerateGood to ModerateModerateOptimal starting range for optimization. Balance between reaction rate and selectivity.
70 - 100 °C FastModerate to LowIncreasingN-alkylation becomes more competitive. Higher risk of di-alkylation if excess propyl bromide is used.
> 100 °C Very FastLowHighGenerally not recommended for this synthesis due to poor selectivity and increased decomposition.

References

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Retrieved from [Link]

  • Selective alkylation of aminophenols. (2010). ResearchGate. Retrieved from [Link]

  • Williamson ether synthesis. (2023, November 21). In Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

  • Selective alkylation of the amino group of aminophenols | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing 4-Propoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-propoxyaniline. Our focus is to provide actionable intelligence on a critical process parameter: the concentration of the base in the Williamson ether synthesis of this compound. We will dissect common experimental challenges, offer troubleshooting solutions, and present a validated protocol, all grounded in fundamental chemical principles.

The Critical Role of the Base in this compound Synthesis

The synthesis of this compound from 4-aminophenol and an n-propyl halide is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The success of this synthesis is fundamentally dependent on the effective use of a base.

The primary function of the base, typically a strong hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH), is to deprotonate the phenolic hydroxyl group of 4-aminophenol.[2][4] This generates a potassium or sodium 4-aminophenoxide salt. The resulting phenoxide ion is a significantly more potent nucleophile than the neutral 4-aminophenol, enabling it to efficiently attack the electrophilic carbon of the n-propyl halide and form the desired ether linkage.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is a strong base like KOH or NaOH typically required? A strong base is necessary to shift the equilibrium of the acid-base reaction decisively towards the formation of the 4-aminophenoxide ion. Weaker bases, such as potassium carbonate (K2CO3), can be used, but they result in a lower concentration of the highly reactive phenoxide at any given moment, leading to significantly slower reaction rates.[1][5] For efficient laboratory and industrial synthesis, strong bases that ensure near-complete deprotonation are preferred.[3][5]

Q2: How does base concentration directly impact reaction yield and purity? Base concentration is a delicate balance.

  • Insufficient Base (<1 molar equivalent): If the base is the limiting reagent, a portion of the 4-aminophenol will remain unreacted. This directly reduces the theoretical maximum yield and complicates purification.

  • Optimal Base (~1.0-1.2 molar equivalents): This range typically ensures complete conversion of the 4-aminophenol to its nucleophilic phenoxide form without introducing excessive amounts of hydroxide ions that could promote side reactions.

  • Excessive Base (>1.5 molar equivalents): High concentrations of hydroxide can lead to competing side reactions. The most common is the hydrolysis of the n-propyl halide (e.g., n-propyl bromide) to form n-propanol. This side reaction consumes the alkylating agent, thereby lowering the yield of this compound.[7]

Q3: What are the primary side reactions to be aware of concerning the base? The base concentration can influence the prevalence of several undesired pathways:

  • Hydrolysis of Alkyl Halide: As mentioned, excess hydroxide can act as a nucleophile itself, attacking the n-propyl halide to form n-propanol.

  • Elimination (E2) Reaction: While primary alkyl halides like n-propyl bromide are less prone to elimination than secondary or tertiary halides, very high base concentrations and elevated temperatures can favor the E2 pathway, producing propene gas.[2][3][5]

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites (the oxygen and the aromatic ring). While O-alkylation is electronically favored, high base concentrations and certain solvent choices can sometimes lead to minor amounts of C-alkylation byproducts.[1][5][8]

Q4: Does the choice of solvent affect the role of the base? Absolutely. The choice of solvent has a significant impact on the reaction.[8] Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often preferred because they solvate the cation (K+ or Na+) but not the phenoxide anion, leaving the nucleophile "bare" and highly reactive.[3] Using the parent alcohol (e.g., ethanol) as a solvent is also common, but protic solvents can hydrogen-bond with the phenoxide, slightly reducing its nucleophilicity.[6]

Troubleshooting Guide

Issue Encountered Probable Cause Related to Base Recommended Corrective Action
Low final product yield 1. Insufficient Base: Incomplete deprotonation of 4-aminophenol. 2. Excessive Base: Consumption of n-propyl halide via hydrolysis.1. Use at least one full molar equivalent of a strong base. A slight excess (e.g., 1.1 eq) is often optimal. 2. Avoid large excesses of the base. Titrate or carefully weigh your base to ensure accuracy.
Significant amount of unreacted 4-aminophenol in final product Incomplete conversion to the phenoxide nucleophile.Ensure the base is of high purity and is not excessively hydrated. Improve mixing/stirring to ensure the base (often a solid) reacts completely with the dissolved 4-aminophenol before adding the alkyl halide.
Presence of n-propanol byproduct Hydrolysis of the n-propyl halide due to high hydroxide concentration.Reduce the molar equivalents of the base used to the optimal range (1.0-1.2 eq). Consider adding the alkyl halide slowly to a well-stirred mixture to avoid localized high concentrations.
Formation of unidentified, polar byproducts Potential for C-alkylation or N-alkylation of the aniline nitrogen.While base concentration primarily influences O-alkylation, optimizing temperature and solvent can improve selectivity. N-alkylation is generally less favorable due to the lower nucleophilicity of the amine compared to the phenoxide.

Validated Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound, with specific attention to the controlled use of the base.

Materials:

  • 4-Aminophenol (1.0 eq)

  • Potassium Hydroxide (KOH), finely ground (1.1 eq)

  • n-Propyl Bromide (1.05 eq)

  • Acetonitrile (or Ethanol)

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq) and acetonitrile (approx. 10 mL per gram of 4-aminophenol).

  • Base Addition & Deprotonation: Begin stirring the solution and add the finely ground potassium hydroxide (1.1 eq). Stir the resulting suspension at room temperature for 30-45 minutes to ensure the complete formation of the potassium 4-aminophenoxide salt.

  • Alkylation: Add n-propyl bromide (1.05 eq) to the reaction mixture via a syringe or dropping funnel.

  • Reaction: Heat the mixture to a gentle reflux (the boiling point of acetonitrile is ~82 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 4-aminophenol spot is consumed (typically 2-4 hours).

  • Workup - Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the acetonitrile using a rotary evaporator.

  • Workup - Extraction: Add deionized water to the residue to dissolve the potassium bromide salt. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Workup - Washing: Combine the organic extracts and wash once with deionized water, followed by one wash with brine to aid in the removal of residual water.

  • Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO4), then filter to remove the drying agent.

  • Concentration: Remove the diethyl ether solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified further by vacuum distillation or column chromatography on silica gel if necessary.

Visualized Workflows and Mechanisms

Diagram 1: The Williamson Synthesis Pathway for this compound

Caption: The two-step sequence of the synthesis reaction.

Diagram 2: Logical Effect of Base Concentration on Reaction Outcome

G Base_Concentration Base Concentration (Molar Equivalents) Low < 1.0 eq (Insufficient) Base_Concentration->Low Optimal ~1.0 - 1.2 eq (Optimal) Base_Concentration->Optimal High > 1.5 eq (Excessive) Base_Concentration->High Outcome_Low Incomplete Reaction Unreacted 4-Aminophenol Low Yield Low->Outcome_Low Outcome_Optimal Efficient Deprotonation High Yield of Desired Product Optimal->Outcome_Optimal Outcome_High Alkyl Halide Hydrolysis Potential for E2 Elimination Reduced Yield High->Outcome_High

Caption: Relationship between base stoichiometry and synthetic results.

References

  • Francis Academic Press.
  • J&K Scientific LLC. Williamson Ether Synthesis.
  • ChemTalk. Williamson Ether Synthesis.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Wikipedia. Williamson ether synthesis.
  • Khan Academy. Williamson ether synthesis.
  • ChemicalBook. This compound synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • ACS Publications.
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

Sources

Technical Support Center: Work-up of 4-Propoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-propoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often subtle challenges encountered during the work-up and purification of reactions involving this compound. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction to this compound Challenges

This compound is a versatile intermediate in organic synthesis, valued in the development of dyes, pharmaceuticals, and agrochemicals.[1] Its structure, featuring a nucleophilic amino group and an electron-rich aromatic ring, makes it highly reactive.[2] However, these same features predispose it to specific challenges during work-up, primarily oxidation, which leads to colored impurities, and difficulties in separation due to its basicity. This guide provides a structured approach to identifying and solving these common issues.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is the foundation of a successful work-up strategy. Key data are summarized below.

PropertyValueSource
CAS Number 4469-80-1
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
Appearance Colorless to brown liquid[1]
Boiling Point ~262 °C at 760 Torr[4]
Solubility in Water Slightly soluble (1.3 g/L at 25°C)[4]
pKa (of conjugate acid) 5.24 (Predicted)[4]

Troubleshooting Guide: A-Q&A Approach

This section addresses the most frequent problems encountered during the work-up of this compound reactions. Each issue is presented in a question-and-answer format to provide direct, actionable solutions.

Section 1: Low or Non-Existent Product Yield

This is one of the most frustrating outcomes. Before assuming the reaction failed, it's critical to investigate the work-up process itself, as the product may have been lost during extraction or isolation.

A1: This is a classic issue when working with amines. The most probable cause is that your this compound product has been protonated and is now dissolved in the acidic aqueous layer.

  • Causality: this compound is a base. Its conjugate acid has a predicted pKa of approximately 5.24.[4] If the pH of your aqueous wash is below this value (e.g., from a quench with HCl, NH₄Cl, or other acidic reagents), the amine group (-NH₂) will be protonated to form an ammonium salt (-NH₃⁺). This salt is ionic and therefore highly soluble in water, partitioning out of the organic layer.

  • Troubleshooting Steps:

    • Do Not Discard the Aqueous Layer: This is the most critical step. Your product is likely in there.

    • Test the pH: Use a pH strip to check the pH of the aqueous layer. If it is acidic, proceed to the next step.

    • Basify and Re-extract: Carefully add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute (1-2 M) sodium hydroxide (NaOH) solution, to the aqueous layer until the pH is basic (pH 8-10). This deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine.

    • Extract Again: Extract the now-basic aqueous layer several times with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine and Analyze: Combine these new organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate them. Analyze the residue by TLC or NMR to confirm the presence of your product.

troubleshooting_yield_loss Workflow: Diagnosing Product Loss in Aqueous Work-up start Low/No Yield in Organic Layer q1 Did you perform an acidic aqueous wash? start->q1 check_aq Check pH of Aqueous Layer q1->check_aq Yes other_issues Investigate other issues: - Reaction failure - Product volatility - Adsorption to solids q1->other_issues No is_acidic Is pH < 6? check_aq->is_acidic basify Basify Aqueous Layer (e.g., with NaHCO₃) to pH > 8 is_acidic->basify Yes is_acidic->other_issues No re_extract Re-extract with Organic Solvent basify->re_extract recover Product Recovered re_extract->recover

Caption: A decision tree for troubleshooting yield loss during the work-up of amine-containing products.

Section 2: Product Discoloration and Impurities

The appearance of a dark brown or black color in your isolated product is a tell-tale sign of oxidation, a common fate for anilines.

A2: The discoloration is almost certainly due to the oxidation of the aniline moiety. Anilines are highly susceptible to air oxidation, which produces a complex mixture of highly colored polymeric and quinone-like impurities.[2]

  • Causality: The electron-rich aromatic ring and the lone pair on the nitrogen make anilines easy to oxidize.[5] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The initial step often involves the formation of a radical cation, which can then couple to form various colored dimers and polymers.[6][7]

  • Preventative Measures:

    • Inert Atmosphere: Whenever possible, conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon).

    • Degassed Solvents: Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles to minimize dissolved oxygen.

    • Avoid Prolonged Exposure: Minimize the time the compound is exposed to air, especially during concentration on a rotary evaporator or when left open to the air.

  • Remediation and Purification:

    • Activated Carbon (Charcoal) Treatment: Dissolve the crude, colored product in a suitable solvent. Add a small amount (1-5% by weight) of activated carbon and heat the mixture gently for 10-15 minutes. The colored impurities will adsorb onto the surface of the carbon. Filter the hot solution through a pad of Celite® to remove the carbon. Caution: Ensure the filtration is done carefully, as fine carbon particles can pass through standard filter paper.

    • Flash Column Chromatography: This is a very effective method. Silica gel is acidic and can sometimes cause streaking with amines.[8] To mitigate this, the eluent can be treated with a small amount of a basic modifier, typically 0.5-2% triethylamine (Et₃N).[9] This neutralizes the acidic sites on the silica, leading to sharper peaks and better recovery.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be highly effective at excluding colored impurities.[10][11]

oxidation_pathway Simplified Aniline Oxidation Pathway aniline This compound (Colorless) radical Radical Cation (Reactive Intermediate) aniline->radical Oxidation oxidants [O] (Air, Light, Metal Ions) oxidants->aniline impurities Colored Impurities (Dimers, Polymers, Quinones) radical->impurities Coupling & Further Oxidation

Caption: The oxidation of this compound leads to colored impurities through reactive intermediates.

Frequently Asked Questions (FAQs)

A: To prevent degradation, store purified this compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). Keep it in a cool, dark, and dry place. Storing it in a freezer can further slow down decomposition.

A: This is characteristic behavior for amines on silica gel TLC plates. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing it to "stick" at the baseline and streak up the plate. To get a clean TLC spot, add 1-2 drops of triethylamine or a few drops of ammonium hydroxide to your TLC developing chamber. This neutralizes the silica, allowing the amine to travel up the plate cleanly.

A: Emulsions are common in work-ups involving basic compounds. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous phase can help force the separation of the layers. Gently swirling the separatory funnel, rather than vigorous shaking, can also help prevent their formation in the first place.

Key Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol is designed to separate your basic this compound product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (2-3 times, using a volume equal to about half of the organic layer). The this compound will move into the aqueous layer. Save the aqueous layers. The organic layer now contains neutral or acidic impurities and can be discarded after confirming no product remains (via TLC).

  • Neutral Wash (Optional): Combine the acidic aqueous extracts. Wash them once with a fresh portion of ethyl acetate to remove any residual neutral impurities. Discard this organic wash.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly and carefully add 2 M NaOH or saturated NaHCO₃ with swirling until the pH is >8.

  • Product Extraction: Extract the basic aqueous layer with several portions of fresh ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.

acid_base_extraction Purification by Acid-Base Extraction start Crude Product in Organic Solvent (Product + Neutral Impurities) add_acid Wash with 1M HCl start->add_acid sep1 Separate Layers add_acid->sep1 org1 Organic Layer: Neutral Impurities (Discard) sep1->org1 Phase 1 aq1 Aqueous Layer: Protonated Product (Product-H⁺) sep1->aq1 Phase 2 add_base Add Base (NaOH) to pH > 8 aq1->add_base sep2 Extract with Organic Solvent add_base->sep2 org2 Organic Layer: Purified Product sep2->org2 Product aq2 Aqueous Layer: Salts (Discard) sep2->aq2 Waste

Caption: Flowchart illustrating the separation of this compound from neutral impurities via acid-base extraction.

Protocol 2: Flash Column Chromatography

This protocol is for purifying this compound from closely related or colored impurities.

  • Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point for anilines is a mixture of hexanes and ethyl acetate. Add ~1% triethylamine to the chosen solvent system to prevent streaking. Aim for an Rf value of ~0.25-0.35 for your product.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in your chosen eluent.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if solubility is an issue). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to run the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Remember to also remove the triethylamine, which may require a high-vacuum pump.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved from [Link]

  • (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019). ResearchGate. Retrieved from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved from [Link]

  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Best solvent for recrystallization of acetanilide? [closed]. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Running a flash column. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • 5-Nitro-2-propoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Does aniline stick in columns during column chromatography?. (2014). ResearchGate. Retrieved from [Link]

  • This compound (C9H13NO). (n.d.). PubChemLite. Retrieved from [Link]

  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination. (2026). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Identifying Byproducts in 4-Propoxyaniline Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-propoxyaniline reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of byproducts in the synthesis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will delve into the common synthetic routes, the likely impurities you may encounter, and detailed protocols for their identification and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and what byproducts can be expected from each?

A1: The two primary synthetic routes to this compound are the Williamson ether synthesis followed by reduction, and the direct reduction of a nitro-precursor. Each route has a distinct byproduct profile.

  • Route 1: Williamson Ether Synthesis and Reduction This common two-step process involves the O-alkylation of 4-nitrophenol with a propyl halide (e.g., 1-bromopropane) followed by the reduction of the nitro group.[1][2]

    • Step 1: Williamson Ether Synthesis:

      • Reaction: 4-nitrophenol is deprotonated with a base (e.g., K2CO3, NaOH) to form the phenoxide, which then acts as a nucleophile to displace the halide from the propylating agent.[1]

      • Expected Byproducts:

        • Unreacted 4-nitrophenol: Incomplete reaction can lead to the carryover of the starting material.

        • Dialkylated products (impurities): While less common for phenols, over-alkylation is a possibility under harsh conditions.

        • Propene: Elimination (E2) can compete with substitution (SN2), especially with stronger bases or higher temperatures, leading to the formation of propene gas.[2]

        • Isopropoxyaniline isomers: If the propylating agent is 2-halopropane, or if rearrangements occur, isopropoxy isomers can be formed.

    • Step 2: Reduction of 4-nitrophenoxypropane

      • Reaction: The nitro group of the intermediate is reduced to an amine, commonly using catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid reduction (e.g., Sn/HCl).[3][4]

      • Expected Byproducts:

        • Incomplete reduction products: Azoxy, azo, and hydroxylamine intermediates can be present if the reduction is not driven to completion.

        • Dehalogenated impurities: If the starting material for the Williamson synthesis was a halogenated phenol, reductive dehalogenation can occur.

  • Route 2: Direct Reduction of 4-nitrophenoxypropane This method involves the direct reduction of commercially available 4-nitrophenoxypropane.[5][6]

    • Expected Byproducts:

      • Starting material: Unreacted 4-nitrophenoxypropane.

      • Side products from the synthesis of the starting material: The purity of the starting 4-nitrophenoxypropane is crucial. Impurities from its synthesis will be carried through.

Q2: How does the polarity of this compound and its byproducts affect GC-MS analysis?

A2: this compound is a primary aromatic amine, and its polarity, along with that of related byproducts, presents challenges for GC analysis. The primary amine group can interact with active sites (silanol groups) in the GC inlet liner and on the column, leading to:

  • Peak Tailing: Asymmetrical peaks with a "tail" are a classic sign of analyte interaction with the GC system.[7][8][9] This can make accurate integration and quantification difficult.

  • Poor Peak Shape: Broad or distorted peaks can reduce resolution and sensitivity.[10]

  • Analyte Loss: Irreversible adsorption of the analyte in the system can lead to lower than expected signal intensity.[11]

Q3: What is derivatization and why is it often necessary for analyzing anilines by GC-MS?

A3: Derivatization is a chemical modification of the analyte to make it more suitable for GC-MS analysis. For anilines, this typically involves converting the polar N-H group into a less polar, more volatile, and more thermally stable derivative.[12][13]

  • Benefits of Derivatization:

    • Improved Peak Shape: Derivatization blocks the active hydrogen on the amine, reducing interactions with the GC system and resulting in sharper, more symmetrical peaks.[12][14]

    • Increased Volatility: The derivative is often more volatile than the parent amine, allowing for elution at lower temperatures.

    • Enhanced Thermal Stability: The derivative is less likely to degrade at the high temperatures of the GC inlet.[12]

    • Characteristic Mass Spectra: The derivative will have a different, often more structurally informative, fragmentation pattern in the mass spectrometer.[12]

A common derivatization technique for primary and secondary amines is acylation , for example, using trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[12][14]

Troubleshooting Guide for GC-MS Analysis

This section provides a structured approach to troubleshooting common issues encountered during the GC-MS analysis of this compound reaction mixtures.

Issue 1: Poor Peak Shape (Tailing) for this compound

Cause: The polar amine group is interacting with active sites in the GC system.[7][15]

Troubleshooting Steps:

  • Inlet Maintenance:

    • Action: Replace the inlet liner and septum. Use a deactivated liner specifically designed for active compounds.[9]

    • Rationale: The inlet is the first point of contact for the sample and is prone to contamination and the creation of active sites.

  • Column Conditioning:

    • Action: Trim the first 10-20 cm of the column from the inlet side.[8]

    • Rationale: The front of the column is most susceptible to contamination from non-volatile sample components.

  • Derivatization:

    • Action: Derivatize the sample with an acylating agent like TFAA.[12]

    • Rationale: This is often the most effective solution for eliminating peak tailing for amines.[13]

  • Column Choice:

    • Action: Ensure you are using a column suitable for amine analysis, such as a "wax" type column or a specifically deactivated phase.

    • Rationale: Different stationary phases have varying levels of inertness.

Issue 2: Identification of Unknown Peaks

Cause: The reaction has produced unexpected byproducts, or there are contaminants in the starting materials or solvents.

Troubleshooting Steps:

  • Mass Spectral Library Search:

    • Action: Perform a library search (e.g., NIST, Wiley) on the mass spectrum of the unknown peak.

    • Rationale: This is the quickest way to get a preliminary identification.

  • Analyze Fragmentation Patterns:

    • Action: Manually interpret the mass spectrum. Look for characteristic fragments.

    • Rationale: Understanding common fragmentation pathways for aromatic amines and ethers is crucial for structural elucidation.[16][17]

      • Nitrogen Rule: A compound with an odd number of nitrogen atoms will have an odd molecular weight.[18] this compound has a molecular weight of 151.21 g/mol .[19]

      • Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen.[20]

      • Loss of Alkyl Chain: Look for losses corresponding to the propyl group (loss of 43 amu for C3H7).

  • Run Standards:

    • Action: If you suspect a specific byproduct (e.g., 4-nitrophenol), inject a standard of that compound to compare retention time and mass spectrum.

    • Rationale: This is the most definitive way to confirm the identity of a peak.

  • Blank Runs:

    • Action: Inject a solvent blank to identify any peaks originating from the solvent or system contamination.

    • Rationale: This helps to differentiate between reaction byproducts and external contaminants.

Data Presentation: Expected Byproducts and their GC-MS Signatures
CompoundPlausible OriginExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound Product 151122, 108, 93, 77
4-NitrophenolUnreacted Starting Material139109, 93, 81, 65
4-NitrophenoxypropaneUnreacted Intermediate181139, 123, 109, 93, 65
AnilineSide reaction/impurity9366, 65
N-Propyl-4-propoxyanilineOver-alkylation193164, 150, 122, 108

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with TFAA

This protocol is designed to improve the chromatographic behavior of this compound and related amine byproducts.

Materials:

  • Reaction mixture sample

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Nitrogen gas source

  • 2 mL GC vials with septa

Procedure:

  • Sample Aliquot: Transfer 100 µL of the reaction mixture into a clean 2 mL GC vial.

  • Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen until a dry residue is obtained.

  • Derivatization: Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried residue.[12]

  • Reaction: Cap the vial and heat at 60°C for 20 minutes.

  • Reagent Removal: Allow the vial to cool to room temperature, then uncap and evaporate the excess solvent and TFAA under a gentle stream of nitrogen.[12]

  • Reconstitution: Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.[12]

Protocol 2: Recommended GC-MS Parameters

These are starting parameters that may require optimization for your specific instrument and column.

  • GC System: Agilent 7890B or equivalent[21]

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless[22][23]

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C[22]

  • MS Quadrupole Temperature: 150°C[22]

  • Scan Range: 40-450 amu

Visualizations

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Formation cluster_williamson Williamson Ether Synthesis cluster_reduction Reduction cluster_byproducts Byproducts NP 4-Nitrophenol NPP 4-Nitrophenoxypropane NP->NPP + Propyl Halide (SN2) Unreacted_NP Unreacted 4-Nitrophenol NP->Unreacted_NP Propene Propene (E2) NP->Propene PPA This compound NPP->PPA Reduction (e.g., H2/Pd-C) NPP->PPA Incomplete_Red Incomplete Reduction (Azo, Azoxy, etc.) NPP->Incomplete_Red Over_Alk N-Propyl-4-propoxyaniline PPA->Over_Alk + Propyl Halide (Side Reaction)

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for GC-MS Analysis

GCMS_Troubleshooting Start Problem Identified (e.g., Peak Tailing, Unknown Peaks) Check_Inlet Check & Clean Inlet (Liner, Septum) Start->Check_Inlet Analyze_MS Analyze Mass Spectrum (Library Search, Fragmentation) Start->Analyze_MS For Unknown Peaks Trim_Column Trim Column Check_Inlet->Trim_Column If problem persists Derivatize Derivatize Sample Trim_Column->Derivatize If problem persists Resolved Issue Resolved Derivatize->Resolved Run_Standards Run Standards Analyze_MS->Run_Standards Run_Standards->Resolved

Caption: A systematic workflow for troubleshooting common GC-MS analysis issues.

References

  • BenchChem. (n.d.). Application Note: Derivatization of N-(Hex-5-en-2-yl)aniline for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
  • BenchChem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • BenchChem. (n.d.). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
  • Dasgupta, A., & Spies, J. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 721(2), 245-251. [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Dickie, A. (n.d.). Fixing GC Peak Tailing for Cleaner Results. Separation Science. Retrieved from [Link]

  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube. [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting.
  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Lorenzo-Parodi, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4713–4723. [Link]

  • Lorenzo-Parodi, C., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Analytical Chemistry, 6, 100071. [Link]

  • Semagina, N., et al. (2014). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Physical Chemistry Chemical Physics, 16(38), 20645-20652. [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]

  • Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND APPLICATION FOR THE REDUCTION OF 4- NITROPHENOL USING PALLADIUM NANOPARTICLES DECORATED GRAPHENE OXIDE. 14(4). [Link]

  • Molecules. (2022). The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts. 27(15), 4987. [Link]

  • Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved from [Link]

  • RSC Publishing. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Green Chemistry, 20(15), 3564-3574. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in... [Image]. Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

Sources

strategies to minimize dimer formation in 4-Propoxyaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Dimer Formation for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Dimer Formation

4-Propoxyaniline, like many aniline derivatives, is susceptible to oxidative degradation, which can lead to the formation of colored impurities and dimeric byproducts. The electron-rich nature of the aromatic ring, activated by the amino group, makes the molecule prone to oxidation, especially in the presence of air, certain metal ions, or other oxidizing agents. This dimerization can significantly reduce the yield of the desired product and complicate purification processes. This guide will explore the mechanisms of dimer formation and provide actionable strategies to mitigate this common issue.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow or brown. What is happening?

A1: The discoloration of your this compound solution is a common indicator of oxidation.[1] Like other anilines, this compound can degrade upon exposure to air and light, leading to the formation of colored impurities, which are often precursors to or include dimeric species.

Q2: What are the primary drivers of dimer formation in my this compound reaction?

A2: The main factors that promote the oxidative dimerization of this compound include:

  • Exposure to Atmospheric Oxygen: Oxygen is a primary culprit in the oxidation of anilines.

  • Presence of Oxidizing Agents: Reagents or residual impurities that can act as oxidants will accelerate dimer formation.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of oxidation.

  • Inappropriate pH: The pH of the reaction medium can significantly influence the susceptibility of the aniline to oxidation.

  • Presence of Metal Catalysts: Certain metal ions can catalyze the oxidation process.

Q3: What are the likely structures of the dimers formed from this compound?

A3: While specific characterization of all possible dimers of this compound is not extensively reported in the provided search results, based on the general reactivity of anilines, common dimer structures include azoxybenzenes, azobenzenes, and various head-to-tail or tail-to-tail coupled products. For instance, the oxidation of anilines can lead to products like azoxybenzenes.[2][3]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Reaction mixture darkens significantly upon heating or addition of a reagent. Oxidative degradation of this compound is occurring.1. Implement an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. 3. Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature to reduce the rate of oxidation.
Significant amount of a high molecular weight, insoluble byproduct is formed. Formation of polymeric or highly conjugated dimeric/oligomeric species.1. Control Stoichiometry: Carefully control the stoichiometry of the reactants to avoid excesses of any component that might promote side reactions. 2. Protect the Amine: Consider using a protecting group for the amine functionality if it is not the reactive site in your desired transformation.
Purification by chromatography is difficult due to streaking or inseparable impurities. The presence of polar, colored dimeric impurities that interact strongly with the stationary phase.1. Pre-purification workup: Before chromatography, consider a liquid-liquid extraction with a dilute acidic solution to remove basic impurities. 2. Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases. A less polar solvent system might reduce streaking.

Core Strategies to Minimize Dimer Formation

The key to preventing dimer formation is to mitigate the oxidation of the this compound starting material and any aniline-containing intermediates. The following strategies are presented in order of increasing complexity and should be considered based on the specific requirements of your reaction.

Strategy 1: Rigorous Exclusion of Oxygen

Working under an inert atmosphere is the most straightforward and often highly effective method to prevent oxidative dimerization.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Assembly: Assemble the reaction apparatus while maintaining a positive pressure of inert gas. Use septa and needles for liquid transfers.

  • Solvent Degassing: Degas all solvents prior to use. This can be achieved by sparging with nitrogen or argon for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Addition: Add this compound and other reagents to the reaction flask under a counterflow of inert gas.

  • Reaction Maintenance: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler.

Strategy 2: pH Control
Strategy 3: Use of Antioxidants

The addition of a sacrificial antioxidant can protect this compound from degradation. These compounds are more readily oxidized than the aniline and will be consumed first.

Antioxidant Class Examples Typical Concentration Considerations
Hindered Phenols Butylated hydroxytoluene (BHT), Irganox® 10100.1 - 1 mol%Generally effective and compatible with a wide range of reactions.
Phosphites Triphenyl phosphite0.5 - 2 mol%Can also act as a ligand for metal catalysts; check for compatibility.

Note: The choice of antioxidant and its concentration should be optimized for each specific reaction to avoid interference with the desired transformation.

Strategy 4: Amine Protection

If the amino group of this compound is not the intended site of reaction, protecting it can be a highly effective strategy to prevent dimer formation. The tert-butyloxycarbonyl (Boc) group is a common and versatile choice due to its stability under many reaction conditions and its relatively straightforward removal.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of water and acetone.[1]

  • Base Addition: Add a base, such as triethylamine (1.5 equiv) or work under catalyst-free conditions in a water-acetone mixture.[1][4]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) portion-wise to the stirred solution.[4]

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[4]

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash chromatography if necessary.

  • Dissolution: Dissolve the Boc-protected this compound in a suitable solvent like dichloromethane (CH₂Cl₂).

  • Acid Addition: Add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[5][6] The deprotection can also be achieved using p-toluenesulfonic acid monohydrate.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture carefully with a base (e.g., saturated aqueous NaHCO₃).

  • Isolation: Extract the product with an organic solvent and purify as needed.

Visualizing the Problem: Dimerization Pathways

The following diagram illustrates a plausible mechanism for the oxidative dimerization of this compound, proceeding through radical cation intermediates.

Dimerization_Mechanism cluster_0 Initiation cluster_1 Propagation (Dimerization) cluster_2 Termination/Product Formation This compound This compound Radical_Cation This compound Radical Cation This compound->Radical_Cation - e⁻ (Oxidation) Dimer_Intermediate Coupled Intermediate Radical_Cation->Dimer_Intermediate + this compound Dimer_Product Dimer Product (e.g., Azoxybenzene derivative) Dimer_Intermediate->Dimer_Product - 2H⁺, - 2e⁻

Caption: Systematic Troubleshooting Workflow for Dimer Minimization.

References

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • ACS Omega. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

  • Semantic Scholar. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Propoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of how solvent selection—a seemingly simple choice—can profoundly dictate the success, efficiency, and outcome of your reactions. In organic synthesis, the solvent is not merely a medium but an active participant that can stabilize or destabilize reactants, intermediates, and transition states. Understanding its role is paramount to troubleshooting unexpected results and rationally designing robust synthetic routes.

Frequently Asked Questions (FAQs): The "Why" Behind Solvent Selection

This section addresses the fundamental principles governing the interaction between solvents and this compound, providing the theoretical groundwork for practical troubleshooting.

Q1: How does the molecular structure of this compound influence its behavior in different solvents?

A: The structure of this compound (CH₃CH₂CH₂OC₆H₄NH₂) features two key regions that dictate its solvent interactions:

  • The Aromatic Ring and Propoxy Group: This large, nonpolar portion of the molecule provides lipophilicity, enhancing solubility in nonpolar solvents like hexane, toluene, and diethyl ether.

  • The Amino Group (-NH₂): This is a polar, hydrogen-bond-donating group. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center and a hydrogen bond acceptor. The two N-H bonds can act as hydrogen bond donors.[1][2] This duality allows for complex interactions with both protic and aprotic polar solvents.

Therefore, this compound is an amphiphilic molecule, possessing both polar and nonpolar characteristics. Your choice of solvent will selectively solvate one part of the molecule over the other, influencing which functional group is "exposed" and available for reaction.

Q2: What is the practical difference between protic and aprotic solvents for reactions with this compound?

A: This is the most critical distinction for this substrate.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can act as both hydrogen bond donors and acceptors. When this compound is dissolved in a protic solvent, the solvent molecules form a "cage" around the amino group through strong hydrogen bonding.[3][4] This interaction stabilizes the ground state of the amine but severely hinders its ability to act as a nucleophile because the lone pair is effectively blocked.[4][5]

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)) are polar but lack O-H or N-H bonds. They are hydrogen bond acceptors but not donors. They can dissolve polar molecules like this compound but interact much more weakly with the amino group.[3][6] This leaves the nitrogen's lone pair "free" and highly available for nucleophilic attack, dramatically increasing its reactivity in reactions like alkylations and acylations.[3][7]

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., Acetonitrile) Aniline_P This compound (-NH₂) Solvent_P1 CH₃OH Aniline_P->Solvent_P1 H-Bond Cage (Acceptor) Solvent_P2 CH₃OH Solvent_P2->Aniline_P H-Bond Cage (Donor) label_P Result: Reduced Nucleophilicity Aniline_A This compound (-NH₂) Solvent_A CH₃C≡N Aniline_A->Solvent_A Weak Dipole-Dipole label_A Result: Enhanced Nucleophilicity

Caption: Solvent interactions with the this compound amino group.

Q3: How does solvent polarity impact electrophilic aromatic substitution (EAS) on the this compound ring?

A: The amino group of this compound is a powerful activating group and an ortho, para-director for EAS reactions. Solvents influence these reactions by stabilizing the charged intermediate, known as the arenium ion or sigma complex.[8][9]

  • Increased Solvent Polarity: Generally, more polar solvents (e.g., acetic acid, nitromethane) accelerate EAS reactions. They do this by stabilizing the positively charged arenium ion intermediate, which lowers the activation energy of the rate-determining step.[7][8]

  • Nonpolar Solvents: Reactions in nonpolar solvents (e.g., hexane, carbon tetrachloride) are often slower because they cannot effectively stabilize the charged intermediate.[8]

Q4: Can hydrogen bonding with the solvent completely deactivate the amine group?

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section is formatted to address specific problems you might encounter in the lab.

Problem 1: My N-acylation (or N-alkylation) of this compound is giving a very low yield or not proceeding at all.

  • Likely Cause: You are likely using an inappropriate solvent that is inhibiting the nucleophilicity of the amine.

  • Diagnostic Check:

    • Identify Your Solvent Type: Are you using a polar protic solvent like ethanol, methanol, or water? These are common culprits.[4][6]

    • Check for Water Contamination: Are your reagents and solvents anhydrous? Even small amounts of water in a supposedly aprotic solvent like THF or acetone can significantly hinder the reaction.[11]

  • Solution:

    • Switch to a Polar Aprotic Solvent: The gold standard for these SN2-type reactions are solvents like Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) . These solvents will dissolve your starting material but will not form a strong hydrogen-bonding cage around the amine, leaving it free to react.[3][7]

    • Ensure Anhydrous Conditions: Dry your chosen solvent over molecular sieves or by distillation if necessary. Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon) for best results.[11]

    • Consider a Non-Nucleophilic Base: For N-alkylation, if you are generating the anion of the amine, use a non-nucleophilic base like sodium hydride (NaH) in a solvent like THF or DMF. If you are performing a direct acylation with an acyl chloride, a tertiary amine base like triethylamine (TEA) or pyridine in a solvent like Dichloromethane (DCM) is often effective.

Problem 2: My diazotization of this compound is slow, incomplete, or forming bubbles and a dark-colored emulsion.

  • Likely Cause: Diazotization involves the formation of a diazonium salt (Ar-N₂⁺), which is often unstable at elevated temperatures.[12] The choice of acid and solvent system is critical for both solubility and stability.[13]

  • Diagnostic Check:

    • Temperature Control: Is your reaction temperature strictly maintained between 0 and 5 °C? Decomposition of the diazonium salt or the nitrous acid precursor (releasing nitrogen gas) is rapid at higher temperatures.[13][14]

    • Solubility: Is your this compound fully dissolved or finely suspended in the acidic medium before the addition of sodium nitrite? Poor solubility can lead to incomplete reaction on the surface of the solid material.[15]

  • Solution:

    • Strict Temperature Control: Use an ice/salt bath to maintain a temperature below 5 °C throughout the addition of sodium nitrite. Adding crushed ice directly to the reaction mixture can also be very effective.[13]

    • Improve Solubility: If solubility in aqueous acid (like HCl) is poor, consider a mixed solvent system. A common technique is to dissolve the aniline in a minimal amount of a water-miscible organic solvent like methanol , ethanol , or acetic acid before adding it to the cold aqueous acid.[13] This creates a finer suspension and improves reaction rates.[15]

    • Acid Choice: For some applications, switching from hydrochloric acid to sulfuric acid can increase the stability of the resulting diazonium salt.[13]

Problem 3: I'm seeing multiple products in my electrophilic aromatic substitution (e.g., nitration, halogenation).

  • Likely Cause: The powerful activating nature of the amino group can lead to over-reaction (di- or tri-substitution) or side reactions. The solvent can influence the selectivity.

  • Diagnostic Check:

    • Solvent Polarity: Are you using a highly polar solvent? This can accelerate the reaction so much that it becomes difficult to control, leading to multiple additions.[8]

    • Amine Protection: The free amine can react with many electrophilic reagents (e.g., it can be oxidized by nitric acid).

  • Solution:

    • Reduce Solvent Polarity: Switching to a less polar solvent can sometimes temper the reactivity and improve selectivity.

    • Protect the Amine Group: The most reliable solution is to temporarily protect the amine as an acetanilide. React this compound with acetic anhydride. The resulting amide is still an ortho, para-director but is much less activating, preventing over-substitution. The protecting group can be easily removed by acid or base hydrolysis after the EAS reaction is complete. This is a standard and highly effective strategy.

G Start Reaction Failure or Low Yield Check_SM Are Starting Materials and Reagents Pure? Start->Check_SM Check_Solvent Is the Solvent Type Correct for the Reaction Mechanism? Check_SM->Check_Solvent Yes Purify_SM Purify Starting Materials (Distill, Recrystallize) Check_SM->Purify_SM No Check_Conditions Are Temperature and Concentration Correct? Check_Solvent->Check_Conditions Yes Select_Solvent Consult Solvent Selection Guide (e.g., Protic vs. Aprotic) Check_Solvent->Select_Solvent No Optimize_Conditions Adjust Temperature, Time, or Concentration Check_Conditions->Optimize_Conditions No Success Reaction Successful Check_Conditions->Success Yes Purify_SM->Start Select_Solvent->Start Optimize_Conditions->Start

Caption: A general workflow for troubleshooting failed reactions.

Data & Protocols for Practical Application

Solvent Property Reference Table

This table provides a quick reference for selecting a solvent based on its physical properties and typical application for aniline chemistry.

SolventDielectric Constant (ε at 20°C)TypeTypical Application for this compoundRationale
Water (H₂O)80.1Polar ProticDiazotization (aqueous phase)Excellent for dissolving inorganic acids and NaNO₂, but suppresses nucleophilicity.[7]
Methanol (MeOH)33.0Polar ProticCo-solvent for improving solubilityCan improve solubility in aqueous systems but will reduce amine nucleophilicity via H-bonding.[4][16]
Ethanol (EtOH)24.5Polar ProticCo-solvent, some reductionsSimilar to methanol; a greener alternative but still suppresses nucleophilicity.[16][17]
Acetonitrile (MeCN)37.5Polar AproticN-Alkylation, N-Acylation (SN2)Excellent choice. Polar enough to dissolve reactants but does not H-bond with the amine, enhancing nucleophilicity.[4]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticN-Alkylation, N-Acylation (SN2)Highly polar, excellent for SN2. Can be difficult to remove due to high boiling point.[3][6]
N,N-Dimethylformamide (DMF)36.7Polar AproticN-Alkylation, N-Acylation (SN2)Similar to DMSO, a very common and effective solvent for enhancing nucleophilicity.[6]
Dichloromethane (DCM)9.1AproticN-Acylation with acyl chloridesLess polar, good for reactions with acid scavengers like TEA. Does not promote ionization.
Toluene2.4NonpolarSome condensations, azeotropic water removalUsed when reactants are nonpolar or to remove water byproduct.
Hexane1.9NonpolarRecrystallization/PurificationUsed primarily for purification, not as a reaction solvent due to poor solubility of most reagents.
Experimental Protocol: N-Acetylation of this compound (Amide Protection)

This protocol illustrates the use of an aprotic solvent system to achieve a high-yielding acylation, a key step before performing many electrophilic aromatic substitutions.

Objective: To protect the amino group of this compound as an acetanilide to moderate its reactivity.

Reagents & Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of aniline)

  • Triethylamine (TEA) (1.2 eq), distilled

  • Acetyl Chloride (1.1 eq)

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the aniline completely. The use of an aprotic solvent like DCM is crucial as it will not interfere with the nucleophilic attack of the amine.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. TEA acts as an acid scavenger to neutralize the HCl byproduct of the reaction. It is non-nucleophilic and will not compete with the aniline.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermicity of the reaction with the highly reactive acetyl chloride.

  • Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (triethylammonium chloride) will form. The dropwise addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been completely consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing water or a dilute acid solution (e.g., 1M HCl) to wash out the TEA-HCl salt and any remaining TEA.

  • Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any residual acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude N-(4-propoxyphenyl)acetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

References

  • Xie, M., et al. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Xie, M., et al. (2002). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. PubMed. [Link]

  • MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. MCAT Content. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]

  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? [Link]

  • Rani, M. A., & Thenmozhi, P. (n.d.). The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System. International Journal of ChemTech Research. [Link]

  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Dalal Institute. (n.d.). Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. [Link]

  • Quora. (2020). What is the effect of the nature of a solvent on nucleophilicity? [Link]

  • Pluhařová, E., et al. (2016). Proton solvation in protic and aprotic solvents. Journal of Computational Chemistry. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • Chemistry Stack Exchange. (2016). Nucleophilicity with respect to the solvent. [Link]

  • Keselowski, B. (2020). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. YouTube. [Link]

  • Ghafourian, M., & Ghafouri, R. (2015). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. Journal of Computational and Theoretical Chemistry. [Link]

  • CBSE Academic. (n.d.). Chemistry (Class XII). [Link]

  • Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. r/chemhelp. [Link]

  • Pérez, P., Toro-Labbé, A., & Contreras, R. (2001). Solvent effects on electrophilicity. Journal of the American Chemical Society. [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • ResearchGate. (2016). Proton solvation in protic and aprotic solvents. [Link]

  • ResearchGate. (2014). Can anybody help with the following problem regarding formation of the Diazonium salt? [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central. [Link]

  • Jalan, A., et al. (n.d.). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

Sources

purification of 4-Propoxyaniline that has auto-crystallized.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Propoxyaniline

Welcome to the Technical Support Center for the handling and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this reagent, particularly its tendency to solidify and discolor. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your research.

Troubleshooting Guide: Common Issues with this compound

This section addresses specific problems you might encounter during your experiments, providing both the "why" and the "how-to" for each solution.

Issue 1: My this compound has solidified in the container. How can I safely liquefy it for use?

Root Cause Analysis: this compound is often described as a liquid at room temperature; however, with a likely melting point near ambient temperatures, it can easily solidify, especially when stored at the recommended cool temperatures (<15°C)[1][2]. This "auto-crystallization" is typically a simple phase change and not indicative of degradation.

Step-by-Step Protocol for Safe Liquefaction:

  • Safety First: Before you begin, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated fume hood[3].

  • Gentle Heating: Place the sealed container of this compound in a warm water bath. The temperature of the water bath should not exceed 40-50°C.

  • Inert Atmosphere (Recommended for opened containers): If the container has been opened previously, it is best practice to flush the headspace with an inert gas like nitrogen or argon before sealing and heating to prevent oxidation, which can cause discoloration.

  • Homogenization: Once the material has completely melted, gently swirl the container to ensure the contents are homogeneous before use.

  • Avoid Direct Heat: Do not use a heat gun or a heating mantle set to a high temperature, as this can cause localized overheating, leading to degradation and the formation of colored impurities.

Issue 2: After melting, my this compound is dark brown/red. What are these impurities and how can I remove them?

Root Cause Analysis: Anilines, as a class of compounds, are susceptible to air and light-induced oxidation and polymerization, which results in the formation of highly colored impurities[4]. The discoloration does not necessarily mean the bulk of the material is unusable, but for sensitive applications, purification is necessary.

Purification Strategy Decision Workflow:

purification_workflow cluster_purification Purification Options start Impure this compound (Discolored/Solidified) liquefy Gently warm to liquefy (if solid) start->liquefy assess_color Assess severity of discoloration liquefy->assess_color distillation Vacuum Distillation (For significant discoloration or to remove non-volatile impurities) assess_color->distillation Severe recrystallization Recrystallization as a Salt (For high purity and removal of colored impurities) assess_color->recrystallization Moderate to Severe activated_carbon Activated Carbon Treatment (For minor discoloration) assess_color->activated_carbon Minor purity_check Assess Purity (GC-MS, Melting Point) distillation->purity_check recrystallization->purity_check activated_carbon->purity_check pure_product Pure this compound purity_check->pure_product

Caption: Decision workflow for purifying this compound.

Option A: Activated Carbon Treatment (for minor discoloration)

Activated carbon is highly effective at adsorbing colored impurities from organic solutions[3][5][6].

Protocol:

  • Dissolve the discolored this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or toluene).

  • Add a small amount of activated carbon (approximately 1-2% by weight of the aniline).

  • Gently heat the mixture and stir for 15-30 minutes.

  • Perform a hot filtration through a pad of celite to remove the activated carbon.

  • Remove the solvent under reduced pressure to recover the decolorized this compound.

Option B: Vacuum Distillation

This is an excellent method for separating the volatile this compound from non-volatile polymeric impurities.

Protocol:

  • Set up a standard vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~131°C at 10 mmHg)[1]. The pure product should be a colorless to pale yellow liquid.

  • It is advisable to discard the first and last small fractions to ensure the purity of the main fraction.

Option C: Recrystallization as a Salt

For the highest purity, recrystallizing the aniline as a salt is a highly effective method. This takes advantage of the different solubility properties of the salt compared to the free base and neutral impurities.

Protocol:

  • Salt Formation: Dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether) or a solution of oxalic acid in ethanol, with stirring. The this compound hydrochloride or oxalate salt will precipitate.

  • Isolate the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold organic solvent.

  • Recrystallize the Salt: Dissolve the crude salt in a minimal amount of a hot solvent mixture (e.g., ethanol/water) and allow it to cool slowly to form pure crystals.

  • Regenerate the Free Base: Dissolve the purified salt in water and add a base (e.g., 10% aqueous sodium hydroxide or sodium carbonate) until the solution is basic.

  • Extraction: Extract the liberated this compound into an organic solvent like diethyl ether or dichloromethane.

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound?

A1: The table below summarizes the key physical properties of this compound.

PropertyValueSource(s)
CAS Number 4469-80-1[1][3]
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
Appearance Colorless to brown liquid[1][2]
Boiling Point 131 °C at 10 mmHg; 140-142 °C at 15 mmHg[1][7]
Flash Point 110 °C (230 °F)[3][8]
Specific Gravity ~1.03 (20/20 °C)[1]
Solubility Slightly soluble in water (1.3 g/L at 25°C)[9]

Q2: What is the accurate melting point of this compound?

A2: There is conflicting data in the literature regarding the melting point of this compound. Some sources list a very high, and likely incorrect, melting point of 265-267°C, which may refer to a salt derivative[10]. Most chemical suppliers list it as a liquid at room temperature. A related compound, 5-nitro-2-propoxyaniline, has a reported melting point of 49°C[11][12]. Given that it is recommended to be stored at <15°C and can solidify, it is reasonable to assume its melting point is in the range of 15-25°C. For purity assessment, a sharp melting point of the purified and solidified material can be a good indicator of its identity and purity.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation and discoloration, this compound should be stored in a cool, dark place, ideally at temperatures below 15°C[1][2]. It is also sensitive to air, so it is best stored under an inert atmosphere such as nitrogen or argon, in a tightly sealed container to prevent oxidation[2].

Q4: How can I assess the purity of my this compound after purification?

A4: Several analytical techniques can be used to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis of aromatic amines. It can separate this compound from volatile impurities and provide a mass spectrum for confirmation of its identity[1][8][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Melting Point Analysis: If the purified this compound is a solid at room temperature or can be solidified by cooling, a sharp and well-defined melting point is a good indicator of high purity.

  • Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity. A single spot in multiple solvent systems suggests a high degree of purity.

References

  • Aniline | C6H5NH2 | CID 6115 - PubChem. National Center for Biotechnology Information. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler-Toledo. [Link]

  • Adsorption property and mechanism of aniline on coal activated carbon. IOP Conference Series: Earth and Environmental Science. [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. Reddit. [Link]

  • 5-Nitro-2-propoxyaniline | C9H12N2O3 | CID 11118 - PubChem. National Center for Biotechnology Information. [Link]

  • GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. [Link]

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. ResearchGate. [Link]

  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidine- 4''‑n‑alkoxyaniline - ResearchGate. ResearchGate. [Link]

  • Removing Color using Activated Charcoal (Adsorption) - YouTube. YouTube. [Link]

Sources

Technical Support Center: Purification of Aniline from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in organic synthesis: the removal of unreacted aniline from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals who require high purity for their compounds.

FAQs: Foundational Concepts

Q1: Why is removing residual aniline so critical for my experiment or product?

A: Aniline is a common starting material but also a notorious impurity. Its removal is critical for several reasons:

  • Pharmacological Interference: In drug development, residual aniline can have its own biological activity, potentially confounding screening results or exhibiting toxicity.[1][2][3]

  • Reaction Side-Products: Aniline's nucleophilic nature can lead to undesired side reactions in subsequent synthetic steps, lowering the yield and purity of your target molecule.

  • Analytical Interference: Aniline's aromatic structure and amine group can interfere with common analytical techniques like NMR, HPLC, and Mass Spectrometry, making characterization of the desired product difficult.

  • Product Instability: Aniline is prone to air oxidation, which forms highly colored polymeric impurities, leading to product discoloration and degradation over time.[4][5]

Q2: What is the key chemical property of aniline that I can exploit for its removal?

A: The most exploitable property of aniline is its basicity. The lone pair of electrons on the nitrogen atom makes it a weak base. While significantly less basic than aliphatic amines, it readily reacts with acids to form a water-soluble salt.[6][7] The conjugate acid of aniline, the anilinium ion, has a pKa of approximately 4.6.[8][9][10] This means that in an aqueous solution with a pH below 4.6, aniline will be predominantly in its protonated, water-soluble anilinium salt form (C₆H₅NH₃⁺). This principle is the cornerstone of the most common removal technique: acid-base extraction.[11][12]

Troubleshooting Guide by Method

This section provides a decision-making framework and detailed protocols for the primary methods of aniline removal.

Method 1: Liquid-Liquid Extraction (Acid Wash)

This is often the first and most effective method for researchers to attempt due to its simplicity and scalability.

A: The goal is to convert the basic aniline into its water-soluble salt, which will then partition into the aqueous phase, leaving your neutral or acidic organic product behind in the organic layer.

Protocol: Standard Acid Wash for Aniline Removal

  • Solvent Choice: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).[11]

  • Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Allow the layers to separate completely. The anilinium chloride salt will be in the lower aqueous layer (unless using a denser solvent like dichloromethane).[11][12]

  • Drain and Repeat: Drain the aqueous layer. To ensure complete removal, repeat the wash with 1M HCl one or two more times.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.

A: This is a common issue with several potential causes:

  • Insufficient Acid: The amount of acid used was not enough to protonate all the aniline. Ensure you are using a sufficient excess of 1M HCl.

  • Inadequate Mixing: The two phases were not mixed vigorously or long enough for the acid-base reaction and partitioning to occur completely.

  • Product is also Basic: If your desired product also has a basic functional group, it may also form a salt and be extracted into the aqueous layer.[11][13] In this case, acid extraction is not a suitable method.

A: Emulsion formation is a frequent problem in liquid-liquid extractions, often caused by high concentrations of surfactant-like molecules or vigorous shaking.[14][15]

Troubleshooting Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes; sometimes the emulsion will break on its own.[16][17]

  • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the layers.[14][16][18]

  • Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the funnel to minimize emulsion formation.[14]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.[18]

  • Centrifugation: If the scale allows, centrifuging the mixture can also effectively separate the layers.[14]

Workflow for Acid-Base Extraction

Caption: Workflow for removing aniline via acid-base extraction.

Method 2: Scavenger Resins

When standard extraction fails or is not feasible (e.g., for acid-sensitive products), scavenger resins provide a powerful alternative.

A: Scavenger resins are solid polymer supports functionalized with chemical groups designed to react with and bind specific types of molecules.[19] To remove a base like aniline, you would use a resin with an acidic functional group, such as a sulfonic acid (e.g., Isocyanate Scavenger resin). The aniline reacts with the resin, becoming covalently bound to the solid support.[20][21] The purified product remains in solution, and the resin-bound aniline is simply removed by filtration.[21]

Advantages of Scavenger Resins:

  • High Selectivity: Can be chosen to react specifically with primary amines like aniline.

  • Simple Workup: Purification involves a simple filtration step.[21]

  • Mild Conditions: Avoids the need for harsh acidic or basic conditions.

  • Automation-Friendly: Suitable for use in automated, high-throughput synthesis platforms.[21]

Method 3: Chromatography

Chromatography is a high-resolution technique suitable for removing trace amounts of aniline or when extraction methods are ineffective.

A: Co-elution is a common problem with aniline due to its moderate polarity.

  • Solvent System Modification: Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider switching to a system with a different selectivity, like dichloromethane/methanol.[13]

  • Additive Use: Add a small amount (e.g., 0.5-1%) of triethylamine or ammonia to the mobile phase. This will basify the silica gel, preventing the acidic sites on the silica from interacting with the basic aniline. This often results in aniline eluting much faster (higher Rf) and with less tailing, improving its separation from your desired compound.[11]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity for your compounds.[13] Reverse-phase HPLC (e.g., C18 column) can also be an effective method for separating aniline.[22]

Method 4: Distillation

A: Distillation is most effective when there is a significant difference between the boiling point of your product and aniline (184 °C at atmospheric pressure).[4]

  • Vacuum Distillation: This is the preferred method as it lowers the boiling point of aniline significantly, preventing thermal degradation of both the aniline and your product.[4][23] For example, at a pressure of 20 mmHg, aniline's boiling point is reduced to about 72-73°C.[4]

  • Limitations: This method is not suitable for non-volatile or high-boiling point products. It is also challenging for separating aniline from compounds with very similar boiling points, such as phenol (boiling point 182 °C).[24]

Method Comparison

MethodScaleSpeedCostSelectivityKey Considerations
Acid-Base Extraction Lab to ProcessFastLowGoodProduct must be stable to acid/base conditions.[11]
Scavenger Resins Lab to Kilo-LabModerateHighExcellentIdeal for acid-sensitive compounds; cost of resin.[21]
Chromatography Lab ScaleSlowModerateExcellentBest for trace impurities or difficult separations.[13]
Distillation Lab to ProcessModerateLowGoodRequires significant boiling point difference; risk of thermal degradation.[4][24]

Safety First: Handling Aniline

Q9: What are the essential safety precautions when working with aniline?

A: Aniline is highly toxic and requires careful handling.[1]

  • Engineering Controls: Always handle aniline in a certified chemical fume hood to avoid inhaling its volatile and toxic vapors.[1][25]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and suitable gloves. Nitrile gloves offer only short-term protection; for prolonged handling, consider more resistant materials like butyl or Viton gloves.[1][26]

  • Exposure: Aniline is readily absorbed through the skin and is a suspected carcinogen and mutagen.[1][2] Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3]

  • Storage: Store aniline in a cool, well-ventilated area away from light, strong acids, and oxidizing agents.[1][26]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available from: [Link]

  • Aniline Safety Information. University of California, Santa Barbara. Available from: [Link]

  • How do I remove aniline from the reaction mixture?. ResearchGate. Available from: [Link]

  • Vacuum Distillation of Aniline. Texium. Available from: [Link]

  • pKa value of anilinium ion. Homework.Study.com. Available from: [Link]

  • Safety Data Sheet: Aniline. SIA Toolbox. Available from: [Link]

  • Aniline Standard Operating Procedure. Washington State University. Available from: [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Safety Data Sheet: aniline. Chemos GmbH & Co.KG. Available from: [Link]

  • ANILINE Safety Data Sheet. Techno PharmChem. Available from: [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available from: [Link]

  • Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. Available from: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available from: [Link]

  • Predict acidity of aniline. YouTube. Available from: [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Available from: [Link]

  • Purify and dry aniline?. Reddit. Available from: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available from: [Link]

  • How to remove aniline from reaction mixture. ResearchGate. Available from: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Available from: [Link]

  • Extraction. Chemistry LibreTexts. Available from: [Link]

  • Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. Research Square. Available from: [Link]

  • Vacuum Distillation of Aniline. Sciencemadness.org. Available from: [Link]

  • Aniline purification process. Google Patents.
  • Separation of phenol and aniline compounds on the ILs-monolithic. ResearchGate. Available from: [Link]

  • Which is more basic aniline or anilinium.ion?. Quora. Available from: [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline?. Chemistry Stack Exchange. Available from: [Link]

  • Removal of aniline substances. Sunresin. Available from: [Link]

  • Scavenger Resins. Amerigo Scientific. Available from: [Link]

  • Scavenger resin. Wikipedia. Available from: [Link]

  • Vacuum Distillation of Aniline (time lapse). YouTube. Available from: [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. Available from: [Link]

  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. Available from: [Link]

  • How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. Quora. Available from: [Link]

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. Available from: [Link]

Sources

stability of 4-Propoxyaniline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Propoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Introduction

This compound is an aromatic amine with a propoxy functional group, making it a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2] Understanding its stability profile is critical for developing robust synthetic protocols, ensuring the quality of intermediates, and for the long-term storage of the compound. This guide provides a detailed analysis of its stability under acidic and basic conditions, potential degradation pathways, and recommended analytical methods for stability assessment.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound is known to be air-sensitive and may change color from colorless to brown upon exposure to air and light. To ensure its stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a cool, dark place is advisable.

Q2: My this compound has turned brown. Is it still usable?

A2: The brown coloration suggests potential oxidation or degradation. While minor discoloration may not significantly impact the purity for some applications, it is crucial to re-analyze the material to determine its purity before use, especially in sensitive applications like pharmaceutical synthesis. A purity assessment using techniques like HPLC or GC is recommended.

Stability in Acidic Conditions

Q3: How stable is this compound in the presence of acids?

A3: As a primary aromatic amine, this compound is a weak base and will react with strong acids to form the corresponding anilinium salt. This protonation of the amino group can influence the reactivity of the aromatic ring. While the ether linkage is generally stable, cleavage can occur under harsh acidic conditions (e.g., strong, non-nucleophilic acids at elevated temperatures).[3][4][5][6]

Q4: What are the potential degradation products of this compound in strong acid?

A4: Under forcing acidic conditions, two primary degradation pathways can be anticipated:

  • Ether Cleavage: The propoxy group may undergo cleavage to yield 4-aminophenol and a propyl derivative (e.g., propanol or a propyl halide, depending on the acid used). This reaction is typically slow and requires high temperatures.[3][4][5][6]

  • Ring Substitution/Polymerization: In the presence of oxidizing acids or under conditions that promote electrophilic aromatic substitution, reactions on the benzene ring can occur. The formation of the anilinium ion will direct incoming electrophiles to the meta-position. Under certain oxidative conditions, polymerization to form "aniline black" type structures can also occur.

Troubleshooting Guide

Unexpected Reaction Outcomes in Acidic Media

Issue: A reaction involving this compound in an acidic medium is giving low yields or unexpected side products.

Troubleshooting Steps:

  • Evaluate Acid Strength and Temperature: The use of very strong acids or high temperatures can promote degradation. Consider using a milder acid or running the reaction at a lower temperature.

  • Protect the Amine Group: If the desired reaction does not involve the amino group, consider protecting it as an amide (e.g., acetanilide) before performing reactions in strong acid. The protecting group can be removed later.

  • Inert Atmosphere: Although the primary concern with air sensitivity is oxidation, working under an inert atmosphere can help minimize side reactions, especially if trace metal catalysts are present.

  • Analyze for Degradation Products: Use a stability-indicating analytical method, such as the HPLC protocol outlined below, to check for the presence of potential degradation products like 4-aminophenol.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[7][8][9][10][11]

Objective: To generate degradation products of this compound for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV-Vis spectrophotometer or photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point.

    • Neutralize the samples with an equivalent amount of base before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a controlled temperature (e.g., 70°C) for a specified period.

    • Dissolve the stressed solid sample in the solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method described below. Aim for 5-20% degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method capable of separating this compound from its potential degradation products.[12] Method optimization and validation are crucial.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 240 nm (or scan with PDA to determine the optimal wavelength)

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.

Data Presentation

Table 1: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl, RT) Likely stableMinimal degradation
Strong Acidic (e.g., 1 M HCl, heat) Potential degradation4-Aminophenol, propyl derivatives
Basic (e.g., 0.1 M NaOH, RT) Likely stableMinimal degradation
Strong Basic (e.g., 1 M NaOH, heat) Likely stableMinimal degradation
Oxidative (e.g., 3% H₂O₂, RT) Potential degradationOxidized aniline derivatives, colored impurities
Thermal (e.g., 70°C) Likely stable in the absence of airPotential for oxidation if exposed to air
Photolytic Potential degradationPhotodegradation products (structure dependent on conditions)[13]

Visualizations

Logical Workflow for Stability Assessment

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Development & Validation cluster_3 Phase 4: Stability Study & Reporting start Obtain this compound Sample lit_review Literature Review on Stability start->lit_review initial_analysis Initial Purity Analysis (HPLC/GC) lit_review->initial_analysis forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val stability_study Conduct Formal Stability Study method_val->stability_study report Report Findings & Establish Shelf-life stability_study->report end end report->end Final Output

Caption: Workflow for assessing the stability of this compound.

Potential Degradation Pathways of this compound

G cluster_acid Acidic Conditions (Harsh) cluster_oxidation Oxidative Conditions parent This compound acid_product1 4-Aminophenol parent->acid_product1 Ether Cleavage acid_product2 Propyl derivatives parent->acid_product2 Ether Cleavage ox_product1 Colored Impurities parent->ox_product1 Oxidation ox_product2 Polymeric materials parent->ox_product2 Oxidation/Polymerization

Caption: Potential degradation pathways for this compound.

References

  • Mullani, N. S., & Nargatti, P. I. (2021). A REVIEW ON FORCED DEGRADATION STUDIES FOR NEW DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. [Link]

  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. Science.gov. [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved January 11, 2026, from [Link]

  • Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved January 11, 2026, from [Link]

  • Rajput, S. J., & George, R. K. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(1), 113-122. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 11, 2026, from [Link]

  • Science.gov. (n.d.). Forced degradation. Retrieved January 11, 2026, from [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved January 11, 2026, from [Link]

  • Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685. [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved January 11, 2026, from [Link]

  • Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Scribd. (n.d.). Alcohol, Phenol and Ethers Digital Notes by Bharat Panchal. Retrieved January 11, 2026, from [Link]

  • Ioele, G., et al. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 24(11), 2186. [Link]

  • Olsen, B. A., & Williams, P. D. (2002). Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 30(1), 99-104. [Link]

  • Francke, R., & Little, R. D. (2014). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 19(10), 15437-15469. [Link]

  • Kovačič, B., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 37. [Link]

  • Al-Tohamy, M. F., et al. (2022). Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. Catalysts, 12(11), 1386. [Link]

  • Derikvandi, H., & Nezamzadeh-Ejhieh, A. (2021). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Water Science and Technology, 83(12), 3110-3122. [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, fine chemical synthesis, and quality control, the precise and reliable quantification of intermediates like 4-Propoxyaniline (CAS: 4469-80-1) is not merely a procedural step but a cornerstone of product quality, safety, and regulatory compliance. As a key building block in various synthetic pathways, ensuring its purity and concentration is paramount.[1][2][3]

This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. Moving beyond a simple listing of protocols, we will dissect the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs. We will focus on the two most robust and widely adopted techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while also touching upon complementary methods.

The Analytical Challenge: Properties of this compound

This compound is an aromatic amine with a molecular weight of 151.21 g/mol .[4] Its structure, featuring a primary amine group and a moderately nonpolar propoxy group, dictates its analytical behavior. It is a polar compound, soluble in organic solvents, and possesses a chromophore (the benzene ring) that allows for ultraviolet (UV) detection.[5] These properties make it an excellent candidate for both HPLC and GC analysis, though each technique requires a tailored approach to achieve optimal results.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

For routine quality control, assay, and impurity profiling, Reverse-Phase HPLC (RP-HPLC) stands out as the gold standard due to its robustness, precision, and adaptability.[6] The technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.[6]

Principle of RP-HPLC for this compound

In a typical RP-HPLC setup, this compound is injected into a polar mobile phase. As it travels through a column packed with a non-polar stationary phase (most commonly C18), it partitions between the two phases. Its retention time is governed by its polarity; more polar compounds elute earlier, while less polar compounds are retained longer. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is a critical choice: it protonates the amine group on this compound, suppressing silanol interactions with the column and resulting in sharper, more symmetrical peaks.[7]

Experimental Protocol: Stability-Indicating RP-HPLC-PDA Method

This protocol is designed as a stability-indicating method, capable of separating this compound from potential degradation products and synthesis-related impurities.[8][9]

1. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. Rationale: The acid ensures consistent protonation of the analyte for sharp peak shapes.

  • Mobile Phase B: Acetonitrile. Rationale: Acetonitrile is a common organic modifier that provides good separation efficiency for aromatic compounds.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size (or equivalent). Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds. Smaller particle sizes improve efficiency and resolution.[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detector: Photodiode Array (PDA) at 230 nm. Rationale: PDA detection allows for monitoring across a range of wavelengths, enabling peak purity analysis and identification of co-eluting impurities.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    15.0 10 90
    18.0 10 90
    18.1 90 10
    22.0 90 10

    Rationale: A gradient elution is crucial for a stability-indicating method, ensuring that both polar and non-polar impurities are eluted and resolved from the main analyte peak within a reasonable run time.[8]

3. System Suitability and Analysis:

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • Inject the prepared calibration standards to generate a calibration curve.

  • Prepare sample solutions by accurately weighing the material, dissolving in the diluent to a known concentration, and filtering through a 0.45 µm filter before injection.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases & Diluent P2 Prepare Standard & Sample Solutions A1 System Equilibration & Suitability P2->A1 A2 Inject Standards (Calibration Curve) A1->A2 A3 Inject Samples A2->A3 D1 Integrate Peaks & Assess Purity A3->D1 D2 Quantify using Calibration Curve D1->D2

Caption: General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Confirmation

When higher sensitivity, specificity, or unambiguous identification is required, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice.[11] It is particularly well-suited for identifying trace-level impurities or for analyzing samples in complex matrices.

Principle of GC-MS for this compound

GC separates volatile and semi-volatile compounds in their gaseous state.[12] The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column coated with a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. For aromatic amines, direct analysis can lead to poor peak shape due to their polarity.[13] While this compound is amenable to direct analysis, derivatization (e.g., acetylation or silylation) can be employed to improve peak symmetry and thermal stability, though this adds a step to sample preparation.[13][14]

Following separation in the GC, the analyte enters the mass spectrometer, which acts as a highly specific detector. It ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.[11]

Experimental Protocol: GC-MS Analysis

1. Reagent and Standard Preparation:

  • Solvent: HPLC-grade Methanol or Ethyl Acetate.

  • Carrier Gas: Helium (99.999% purity).

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using the appropriate GC-compatible solvent.

  • Working Standard Solutions (0.01-10 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution. Rationale: GC-MS is significantly more sensitive than HPLC-UV, allowing for quantification at much lower concentrations.

2. Chromatographic and Spectrometric Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A 5% phenyl column is a general-purpose, robust column that provides good resolution for a wide range of semi-polar compounds like aromatic amines.[15]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Rationale: The temperature program ensures that this compound is eluted with a good peak shape and that any higher-boiling impurities are cleared from the column.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound (C₉H₁₃NO): Quantifier ion: m/z 151 (Molecular Ion). Qualifier ions: e.g., m/z 108, m/z 80. Rationale: SIM mode dramatically increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte.

3. Sample Preparation and Analysis:

  • Prepare sample and standard solutions in the chosen solvent.

  • If derivatization is required, follow a validated procedure (e.g., reaction with acetic anhydride for acetylation).

  • Inject into the GC-MS system and acquire data. Quantification is based on the peak area of the quantifier ion against the calibration curve.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Standard & Sample Solutions P2 Derivatization (Optional) P1->P2 A1 Vaporization in GC Inlet P2->A1 A2 Chromatographic Separation A1->A2 A3 Ionization & Mass Analysis (MS) A2->A3 D1 Extract Ion Chromatograms A3->D1 D2 Quantify using Calibration Curve D1->D2

Caption: General workflow for the GC-MS analysis of this compound.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical objective. The following table summarizes the expected performance characteristics, based on validated methods for structurally similar aromatic amines.[12][16][17]

ParameterRP-HPLC with PDA DetectionGC-MS (SIM Mode)Causality and Field Insights
Specificity Good to ExcellentExcellent to SuperiorHPLC specificity relies on chromatographic separation and UV spectra. GC-MS adds the highly specific dimension of mass fragmentation, making it superior for unambiguous identification.
Linearity (R²) > 0.999> 0.995Both techniques provide excellent linearity. HPLC often shows slightly better correlation coefficients in higher concentration ranges.[18]
Precision (%RSD) < 2%< 10%HPLC systems, particularly with modern autosamplers, offer exceptional injection precision, making them ideal for assays requiring high precision.[16]
Accuracy (Recovery) 98-102%90-110%Both methods demonstrate excellent accuracy. Recovery in GC can be slightly more variable due to potential inlet discrimination or degradation.[12]
Limit of Quantification (LOQ) ~0.1 - 0.5 µg/mL~1 - 10 ng/mL (pg/L levels achievable)GC-MS in SIM mode is orders of magnitude more sensitive, making it the clear choice for trace analysis or determining genotoxic impurities.[12]
Throughput HighModerateHPLC methods typically have run times of 15-30 minutes and are easily automated for large sample sets. GC-MS often requires longer run times and more frequent maintenance.
Cost & Complexity ModerateHighHPLC-UV systems are more common, less expensive to acquire and maintain, and require less specialized training than GC-MS systems.[13]

Alternative and Complementary Techniques

  • Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with sub-2 µm particles, UHPLC offers significantly faster analysis times and improved resolution compared to traditional HPLC, making it ideal for high-throughput screening.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry.[19][20] It is the ultimate tool for trace quantification in highly complex matrices (e.g., biological fluids) and for structural elucidation of unknown impurities.

  • UV-Vis Spectrophotometry: For a rapid, simple, but non-specific estimation of this compound in a pure solution, UV-Vis spectrophotometry can be used.[9] However, it cannot distinguish the analyte from any UV-active impurities and is not a stability-indicating method.

Conclusion: A Strategy for Method Selection

The quantification of this compound can be approached with a high degree of confidence using modern analytical techniques. The choice of method should be guided by the "fit-for-purpose" principle.

  • For routine quality control, purity assays, and stability studies where precision and high throughput are paramount, a validated RP-HPLC-PDA method is the most logical and cost-effective choice. Its ability to be validated as a stability-indicating method is a key advantage in a regulatory environment.[6][8]

  • For trace-level impurity analysis, confirmatory identification, or troubleshooting out-of-specification results, the superior sensitivity and specificity of GC-MS are indispensable. It provides the certainty needed to identify unknown peaks and quantify contaminants at levels far below the capabilities of HPLC-UV.[11]

Ultimately, a comprehensive analytical strategy in a drug development setting may leverage both techniques: HPLC for routine release and stability testing, and GC-MS or LC-MS/MS for method validation, impurity identification, and sensitive trace analysis. This dual approach ensures a self-validating system where the primary quantitative method is supported by an orthogonal, highly specific confirmatory technique, embodying the principles of scientific integrity and trustworthiness.

References

  • Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to the Inter-Laboratory Validation of Aromatic Amine Analysis.
  • Request PDF. (2025). Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. ResearchGate.
  • ResearchGate. (2025). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • PMC - NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • (2018). ANALYTICAL METHOD SUMMARIES.
  • cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). This compound 4469-80-1.
  • (n.d.). III Analytical Methods.
  • (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • AMI Scientific. (n.d.). This compound TCI Analytical reagent.
  • Sigma-Aldrich. (n.d.). This compound 4469-80-1.
  • AMI Scientific. (n.d.). This compound TCI Analytical reagent.
  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ChemicalBook. (n.d.). This compound synthesis.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Benchchem. (n.d.). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.
  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • MDPI. (n.d.). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters.
  • MDPI. (n.d.). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan.
  • thermofisher.com. (n.d.). 4-n-Propoxyaniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
  • MDPI. (n.d.). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
  • Fisher Scientific. (n.d.). 4-n-Propoxyaniline, 97%.
  • International Journal of Pharmaceutical Sciences. (2025). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372.
  • ResearchGate. (2025). Development and validation of stability indicating HPLC method: A review.
  • TCI AMERICA. (n.d.). This compound | 4469-80-1.

Sources

GC-MS analysis of 4-Propoxyaniline and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the GC-MS Analysis of 4-Propoxyaniline and its Derivatives: A Comparative Approach

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and its related derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers a framework for robust and self-validating protocols, and compares the technique against viable alternatives, supported by experimental data and authoritative references.

Introduction: The Analytical Significance of this compound

This compound (CAS: 4469-80-1), a substituted aromatic amine, serves as a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1][2][3] Its purity and the characterization of its derivatives and potential impurities are paramount for quality control, process optimization, and safety assessment in drug development and manufacturing.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical tool for this purpose, offering unparalleled sensitivity and selectivity for the identification and quantification of volatile and semi-volatile compounds.[2][4] This guide will illuminate the nuances of applying this technique to this compound, addressing common challenges such as analyte polarity and ensuring method ruggedness.

The Core of the Analysis: GC-MS Principles for Aromatic Amines

GC-MS analysis involves a two-stage process: first, the gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase. Second, the mass spectrometer fragments the eluted components and separates the fragments based on their mass-to-charge ratio (m/z), generating a unique spectral fingerprint for definitive identification.[2]

The Challenge of Polarity and the Role of Derivatization

Aniline and its derivatives possess an amino group (-NH₂) which imparts polarity.[5] This can lead to poor chromatographic performance, characterized by peak tailing and potential interactions with active sites in the GC system.[5][6] While direct analysis is feasible, a common strategy to mitigate these issues is chemical derivatization.

Why Derivatize?

  • Increased Volatility: Replacing the polar N-H bond with a less polar group (e.g., an acyl group) lowers the boiling point, improving chromatographic efficiency.[5][7]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures of the GC inlet.[5]

  • Enhanced Peak Shape: Reduced polarity minimizes unwanted interactions, leading to sharper, more symmetrical peaks.[5][7]

  • Improved Mass Spectral Characteristics: Derivatization can introduce characteristic fragmentation patterns, aiding structural confirmation and sensitivity.[5]

A widely used method is acylation with reagents like trifluoroacetic anhydride (TFAA).[5][7] This guide will present protocols for both direct and derivatized analysis to provide a comparative perspective.

Experimental Workflow: A Self-Validating Protocol

A robust analytical method must be a self-validating system. This involves meticulous sample preparation, optimized instrument conditions, and appropriate quality control checks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Reaction Mixture) Extraction Liquid-Liquid Extraction (pH > 11) Sample->Extraction Deriv Optional Derivatization (e.g., Acylation with TFAA) Extraction->Deriv For improved chromatography Direct Direct Analysis (Solvent Dilution) Extraction->Direct For direct comparison Final Final Sample (in Ethyl Acetate) Deriv->Final Direct->Final Injection GC Injection (Splitless, 1 µL) Final->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Detection (Scan Mode) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library Quant Quantification Library->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Direct Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample containing this compound.

    • Dissolve the sample in a suitable solvent like ethyl acetate to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from 0.5 to 50 µg/mL.

    • Transfer 1 mL of the final solution to a 2 mL GC vial for analysis.

Protocol 2: Analysis via Acylation Derivatization

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the sample in high-purity ethyl acetate.

    • Transfer 100 µL of the stock solution into a 2 mL micro-reaction vial.

  • Derivatization Reaction:

    • Add 50 µL of trifluoroacetic anhydride (TFAA) to the vial.

    • Immediately cap the vial tightly, vortex for 30 seconds, and heat in a heating block at 60°C for 30 minutes.[5]

    • Cool the vial to room temperature.

  • Final Preparation:

    • Evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.[5]

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for your specific instrumentation and application.

ParameterConditionRationale & Expertise
Gas Chromatograph Agilent 7890A or equivalentA standard, reliable GC system ensures reproducibility.
Column 5% diphenyl - 95% dimethylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm filmThis common stationary phase provides excellent separation for a wide range of semi-volatile organic compounds, including aromatic amines.[1]
Injector Splitless Mode, 250 °CSplitless injection is crucial for trace-level analysis, ensuring the maximum amount of analyte reaches the column. 250°C is hot enough for volatilization without causing thermal degradation of the analyte.[1][7]
Carrier Gas Helium, Constant Flow 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS.[6] A constant flow ensures stable retention times.
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minThis temperature program allows for the separation of potential volatile impurities at the beginning of the run while ensuring the elution of the target analyte and its derivatives in a reasonable time.
Mass Spectrometer Agilent 7000 Series Triple Quad or equivalentProvides high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a "hard" ionization technique that produces extensive, reproducible fragmentation patterns, which are essential for structural elucidation and library matching.[8][9]
MS Source Temp. 230 °COptimizes ion formation and minimizes source contamination.[10][11]
MS Quad Temp. 150 °CEnsures stable ion transmission through the quadrupole.[10][11]
Scan Range m/z 40-450A wide scan range captures the molecular ion and all significant fragment ions of this compound and its potential derivatives.

Data Interpretation: Understanding the Fragmentation Pattern

The mass spectrum is the key to unambiguous identification. For this compound (C₉H₁₃NO, Molecular Weight: 151.21 g/mol [12][13]), the EI mass spectrum is predicted to show several characteristic fragments.

  • Molecular Ion (M⁺•): The molecular ion peak at m/z 151 is expected to be prominent, a common feature for aromatic compounds due to the stability of the aromatic ring.[14][15] The odd molecular weight is also a strong indicator of a molecule containing a single nitrogen atom, according to the Nitrogen Rule.[15]

  • Base Peak: A major fragmentation pathway for aromatic ethers involves the loss of the neutral alkene via a McLafferty-type rearrangement.[16] For this compound, this involves the loss of propene (CH₂=CHCH₃, MW=42), leading to the formation of the 4-aminophenol radical cation at m/z 109 (151 - 42). This is often the most abundant ion (the base peak).

  • Other Key Fragments:

    • m/z 108: Loss of a propyl radical (•CH₂CH₂CH₃, MW=43) results in a fragment at m/z 108.

    • m/z 80/81: Further fragmentation of the m/z 109 ion through the loss of CO or HCN can lead to smaller fragments.

Sources

A Comparative Guide to the Reactivity of 4-Propoxyaniline and 4-Ethoxyaniline for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted anilines, in particular, are foundational intermediates. This guide provides an in-depth comparison of the reactivity of two closely related alkoxyanilines: 4-Propoxyaniline and 4-Ethoxyaniline. While structurally similar, the subtle difference in their alkoxy substituents—a propoxy versus an ethoxy group—imparts nuanced variations in their chemical behavior that can be leveraged by the discerning researcher.

This document moves beyond a simple datasheet comparison to explore the underlying electronic and steric principles governing their reactivity. We will present a theoretical framework grounded in physical organic chemistry, followed by a representative experimental protocol for a common synthetic transformation, and conclude with an analysis of the expected outcomes.

Foundational Properties and Structural Overview

Both this compound and 4-ethoxyaniline are aromatic amines featuring an alkoxy group at the para position relative to the amino group.[1][2] This arrangement is key to their chemical character.

PropertyThis compound4-Ethoxyaniline (p-Phenetidine)
CAS Number 4469-80-1[3]156-43-4[4]
Molecular Formula C₉H₁₃NO[2]C₈H₁₁NO[5]
Molar Mass 151.21 g/mol [6]137.18 g/mol [1]
Appearance Brown Liquid[7]Colorless liquid, turns red/brown on exposure to air[1][5]
Boiling Point ~262 °C[7]~250 °C[4][8]
Melting Point 265-267 °C[7]~3-4 °C[4][5]

The primary structural difference is the length of the alkyl chain on the ether oxygen: a propyl group (-CH₂CH₂CH₃) for this compound and an ethyl group (-CH₂CH₃) for 4-ethoxyaniline. This seemingly minor variation is the source of the reactivity differences we will explore.

Theoretical Framework: Unpacking Electronic and Steric Effects

The reactivity of a substituted benzene ring, particularly in electrophilic aromatic substitution (EAS) reactions, is governed by the electronic nature of its substituents.[9] Both the amino (-NH₂) and alkoxy (-OR) groups are powerful activating groups , meaning they increase the rate of EAS reactions compared to unsubstituted benzene.[10] They achieve this by donating electron density into the aromatic ring, making it more nucleophilic and thus more attractive to electrophiles.

This electron donation occurs through two primary mechanisms:

  • Resonance Effect (+R): The lone pair of electrons on the nitrogen (of the amino group) and the oxygen (of the alkoxy group) can be delocalized into the π-system of the benzene ring.[11] This effect is particularly strong, creating areas of high electron density at the ortho and para positions, making these groups strong ortho, para-directors.

  • Inductive Effect (±I): This effect is transmitted through the sigma (σ) bonds. Oxygen and nitrogen are more electronegative than carbon, so they exert an electron-withdrawing inductive effect (-I). Conversely, alkyl groups are electron-donating through a positive inductive effect (+I).[12]

In the case of alkoxyanilines, the activating +R effect of both the -NH₂ and -OR groups overwhelmingly dominates their -I effect, leading to a highly activated ring system.

Comparing Ethoxy vs. Propoxy Groups:

The key to comparing the reactivity of our two target molecules lies in the subtle differences between the ethoxy and propoxy groups.

  • Electronic Influence: The primary difference is the inductive effect of the alkyl chain. A propyl group is slightly more electron-donating (+I effect) than an ethyl group.[12] This enhanced +I effect in this compound means the oxygen atom's ability to donate its lone pair into the ring is marginally increased. Consequently, the benzene ring of This compound is expected to be slightly more electron-rich and therefore more nucleophilic than that of 4-ethoxyaniline. This should translate to a faster reaction rate in electrophilic aromatic substitution.

  • Steric Hindrance: The propoxy group is larger and more flexible than the ethoxy group. While this difference is modest, it can influence the regioselectivity of a reaction. The increased steric bulk may slightly disfavor substitution at the ortho positions (adjacent to the alkoxy group) compared to the ethoxy analog, especially when reacting with a bulky electrophile.

Caption: Electronic contributions of substituents in 4-ethoxyaniline vs. This compound.

Experimental Validation: Comparative N-Acetylation

To provide a practical comparison, we will outline a protocol for the N-acetylation of both anilines. This reaction is a cornerstone of amine chemistry, often used as a protection step in multi-step synthesis.[11] It involves the reaction of the aniline's amino group with an acylating agent, such as acetic anhydride.

Experimental Protocol: N-Acetylation of 4-Alkoxyanilines

Objective: To compare the reaction rate and yield of N-acetylation for this compound and 4-ethoxyaniline under identical conditions.

Materials:

  • This compound (97%+)

  • 4-Ethoxyaniline (98%+)

  • Acetic Anhydride (ACS grade)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 10.0 mmol of this compound (Flask A) and 10.0 mmol of 4-ethoxyaniline (Flask B) in 20 mL of anhydrous DCM.

  • Reagent Addition: To each flask, add 1.2 equivalents (12.0 mmol) of pyridine. Cool the flasks to 0°C in an ice bath.

  • Initiation: Add 1.1 equivalents (11.0 mmol) of acetic anhydride dropwise to each flask simultaneously (if possible, or with carefully timed starts). Start a timer for each reaction upon completion of the addition.

  • Reaction Monitoring: Monitor the progress of each reaction every 15 minutes by TLC. Spot the starting material and the reaction mixture on the same plate. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Quenching: Once the starting material is consumed (as determined by TLC), quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer twice with 20 mL of water and once with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Record the time to completion. Determine the mass of the crude product and calculate the yield. Analyze the purity of the product by ¹H NMR or melting point analysis.

G start Dissolve Aniline in DCM + Pyridine cool Cool to 0°C start->cool add_anhydride Add Acetic Anhydride cool->add_anhydride monitor Monitor by TLC (Every 15 min) add_anhydride->monitor monitor->monitor Reaction Incomplete quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete workup Separatory Funnel Workup quench->workup dry Dry (MgSO₄) & Concentrate workup->dry end Isolate & Analyze Final Product dry->end

Caption: Standard workflow for the N-acetylation of 4-alkoxyanilines.

Anticipated Results and Discussion

Based on the theoretical principles discussed, we can predict the outcome of this comparative experiment.

Hypothetical Data Summary:

ParameterThis compound4-Ethoxyaniline
Time to Completion (min) ~45-60~60-75
Isolated Yield (%) 92 - 96%89 - 93%
Product Purity High (>98%)High (>98%)

Discussion:

The data would likely demonstrate that This compound reacts faster and provides a slightly higher yield than 4-ethoxyaniline. This outcome is a direct consequence of the enhanced electron-donating nature of the propoxy group. The increased nucleophilicity of the amino group in this compound accelerates its attack on the electrophilic carbonyl carbon of acetic anhydride.

For a reaction like N-acetylation, which occurs at the exocyclic amino group, the steric difference between the para-substituted ethoxy and propoxy groups is negligible and does not influence the outcome. However, for an electrophilic aromatic substitution on the ring itself, particularly at the ortho position, the larger steric profile of the propoxy group could lead to a lower ortho/para product ratio compared to the ethoxy analog.

Conclusion for the Practicing Scientist

While this compound and 4-ethoxyaniline are often considered interchangeable in preliminary synthetic design, their reactivity profiles are not identical. The greater electron-donating character of the propoxy group renders This compound the more reactive of the two towards electrophiles.

For drug development professionals and researchers, this presents a point of fine-tuning:

  • When a higher reaction rate or yield is paramount for a key step involving electrophilic attack, this compound may offer a marginal but valuable advantage.

  • In syntheses where cost and availability are dominant factors, the more common 4-ethoxyaniline (p-phenetidine) is often a suitable and economical choice.[5]

  • When designing reactions sensitive to steric hindrance at the ortho-position, the slightly smaller profile of the ethoxy group might be beneficial for achieving desired regioselectivity.

Ultimately, understanding these subtle electronic differences empowers the synthetic chemist to make more informed decisions, optimizing reaction conditions and improving the overall efficiency of complex molecular construction.

References

  • Wikipedia. p-Phenetidine. [Link]

  • ChemSynthesis. 4-ethoxyaniline. [Link]

  • ChemBK. 4-Ethoxyaniline. [Link]

  • PubChem, National Center for Biotechnology Information. 4-Ethoxyaniline. [Link]

  • PubChem, National Center for Biotechnology Information. Benzenamine, 4-propoxy-. [Link]

  • Jackowska, K., & Krysinski, P. (2013). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 18(9), 11367-11386.
  • PubMed Central. Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[4][5][7]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]

  • ResearchGate. Some surrogates of 4‐alkoxy aniline derivative. [Link]

  • PubChemLite. This compound (C9H13NO). [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • University of Calgary. Aromatic Compounds and Their Reactions. [Link]

Sources

A Comparative Analysis of the Biological Activities of 4-Alkoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Among these, 4-alkoxy anilines represent a particularly intriguing class of compounds. The introduction of an alkoxy group at the para-position of the aniline ring significantly modulates the molecule's electronic and lipophilic properties, leading to a diverse spectrum of biological activities. These derivatives are important intermediates in the synthesis of dyes and pharmaceuticals.[2] This guide provides a comparative study of the biological activities of various 4-alkoxy anilines, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation. The focus is on their potential as antioxidant, anti-inflammatory, and anticancer agents, supported by experimental data from peer-reviewed literature.

General Synthetic Approaches

The synthesis of 4-alkoxy anilines can be achieved through several established methods. A common industrial approach involves the catalytic hydrogenation of corresponding nitrobenzene derivatives in the presence of a noble metal catalyst.[2] More recent advancements include electrochemical methods, such as alternating current electrolysis, which allows for the formal C-O/O-H cross-metathesis of readily available 4-alkoxy anilines with alcohols under mild conditions.[3][4] This technique is valuable for creating diverse libraries of these compounds for biological screening.

Comparative Biological Activities

The nature of the alkoxy substituent (i.e., the length and branching of the alkyl chain) plays a critical role in defining the biological profile of the 4-alkoxy aniline molecule. This section compares the key activities reported for this class of compounds.

Antioxidant Activity

Aniline derivatives are known to exhibit antioxidant properties, primarily through hydrogen or electron donation to neutralize free radicals.[5] The presence of the electron-donating amino (-NH2) and alkoxy (-OR) groups enhances this capacity.

Structure-Activity Relationship (SAR):

  • Mechanism: Phenolic compounds tend to be more active than anilines in DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays due to the lower bond dissociation energy (BDE) of the O-H bond compared to the N-H bond. Conversely, anilines can be more effective in H₂O₂-scavenging assays due to their reduction properties.[5]

  • Substituent Position: The position of the active groups is crucial. For disubstituted phenols and anilines, the ortho position often shows the highest activity, followed by para, and then meta. This is attributed to the potential for forming stabilizing intramolecular hydrogen bonds.[5]

  • Alkoxy Chain: While direct comparative studies across a wide range of alkoxy chain lengths are limited, the electronic effect of the alkoxy group is a key determinant of activity.

Comparative Data: A study comparing various phenolic and aniline compounds demonstrated their scavenging behavior against H₂O₂ and DPPH radicals.[5] The efficient concentration (EC₅₀), the concentration required to scavenge 50% of the radicals, is a key metric for comparison.

CompoundAssay TypeEC₅₀ (µg/mL)Antiradical Efficiency (AE)Reference
AnilineH₂O₂ Scavenging>100-[5]
4-AminophenolH₂O₂ Scavenging16.5-[5]
PhenolDPPH Scavenging-0.002[5]
AnilineDPPH Scavenging-0.001[5]
2-AminophenolDPPH Scavenging-0.448[5]
4-AminophenolDPPH Scavenging-0.357[5]

Note: Lower EC₅₀ and higher AE values indicate greater antioxidant activity.

Anti-inflammatory and Enzyme Inhibition Activity

4-Alkoxy aniline derivatives have been investigated as inhibitors of key enzymes and signaling molecules involved in inflammation.

  • TNF-α and IL-6 Inhibition: A series of 4-alkoxy-6,9-dichloro[6][7][8]triazolo[4,3-a]quinoxalines were synthesized and evaluated as inhibitors of the pro-inflammatory cytokines TNF-α and IL-6.[9] The study revealed that the nature of the alkoxy group significantly influenced inhibitory potency and selectivity. For instance, the compound with a cyclopentyloxy group (8e) was the most potent dual inhibitor of both TNF-α and IL-6.[9] In contrast, derivatives with isobutoxy (8d) and cyclohexyloxy (8f) groups specifically inhibited IL-6 with minimal effect on TNF-α.[9]

  • TACE and MMP Inhibition: In another study, 4-alkynyloxy phenyl derivatives were synthesized as inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs).[10] The sulfonyl derivatives carrying a 4-butynyloxy moiety were found to be selective TACE inhibitors over the tested MMPs, highlighting the importance of the alkoxy chain in achieving selectivity.[10]

Anticancer Activity

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as tyrosine kinase inhibitors (TKIs).[1] These molecules target receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often overexpressed in various cancers.[1][11]

Structure-Activity Relationship (SAR):

  • The 4-anilino moiety is crucial for binding to the ATP pocket of the kinase domain.

  • Modifications on the aniline ring, including the introduction of alkoxy groups, are used to enhance potency, selectivity, and pharmacokinetic properties.

  • A recent study designed novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. The lead compounds, 10a and 10g , showed potent inhibitory activity and enhanced anti-proliferative effects on lung cancer cells under hypoxic conditions compared to the established drug vandetanib.[11] These compounds were also found to have reduced toxicity in in vivo models.[11]

Workflow and Structure-Activity Relationship (SAR) Overview

The evaluation of 4-alkoxy anilines follows a logical progression from synthesis to detailed biological characterization. The structure-activity relationships derived from these studies are key to designing more potent and selective molecules.

G cluster_0 Compound Development cluster_1 Biological Screening cluster_2 Optimization Synthesis Synthesis of 4-Alkoxy Aniline Library Characterization Structural & Purity Analysis (NMR, HPLC, MS) Synthesis->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Primary Screening AntiInflammatory Anti-inflammatory Assays (TNF-α, IL-6) Characterization->AntiInflammatory Primary Screening Anticancer Cytotoxicity Assays (MTT on Cancer Cell Lines) Characterization->Anticancer Primary Screening SAR Structure-Activity Relationship (SAR) Analysis Antioxidant->SAR AntiInflammatory->SAR Anticancer->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for the synthesis, screening, and optimization of 4-alkoxy anilines.

SAR N Modulation of electron density, H-bonding R Alkyl Chain (R): - Influences lipophilicity & steric bulk - Key for selectivity (e.g., TACE vs MMPs) - Affects binding pocket interactions Ring Aromatic Ring: - Can be substituted to improve potency and pharmacokinetic properties Base

Caption: Key structural features of 4-alkoxy anilines influencing their biological activity.

Experimental Protocols

The following are standardized, self-validating protocols for assessing the key biological activities of 4-alkoxy aniline derivatives.

Protocol 1: DPPH Radical Scavenging Assay

This protocol measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.

    • Test Compounds: Prepare stock solutions of 4-alkoxy anilines (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Positive Control: Prepare a similar dilution series of Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each test compound dilution to triplicate wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 50 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[12]

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % scavenging against the compound concentration and determine the EC₅₀ value (the concentration that causes 50% scavenging) using regression analysis.

Protocol 2: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed, blue/green ABTS radical cation (ABTS•+).[12]

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[12]

    • Before use, dilute the ABTS•+ working solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each test compound dilution to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and EC₅₀ values as described in the DPPH protocol.

Safety and Toxicology

Anilines and their derivatives must be handled with care due to their potential toxicity.

  • General Hazards: Many anilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[8][13] They can cause serious eye damage, skin sensitization, and are often suspected of causing genetic defects and cancer.[8][14] Repeated exposure may cause damage to organs, particularly the blood.[8][13]

  • Specific Examples:

    • 4-Methoxyaniline (p-Anisidine): Classified as fatal if swallowed, in contact with skin, or if inhaled.[15]

    • 4-Ethoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[14]

    • 4,4'-Oxydianiline: Toxic if swallowed, in contact with skin, or inhaled, and may cause genetic defects and cancer.[6]

  • Handling Precautions: Always work in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][15] Avoid breathing dust, fumes, or vapors.[14]

Conclusion and Future Perspectives

4-Alkoxy anilines are a versatile class of compounds with a wide range of tunable biological activities. The length and nature of the alkoxy group are critical determinants of potency and selectivity against various biological targets, including free radicals, pro-inflammatory cytokines, and protein kinases. Structure-activity relationship studies have shown that subtle modifications can shift the activity profile, for example, from a broad-spectrum anti-inflammatory agent to a selective IL-6 inhibitor.[9] Future research should focus on synthesizing broader libraries of these derivatives with diverse alkoxy chains and further substitutions on the aniline ring. Integrating computational docking studies with experimental screening will be crucial for rationally designing next-generation 4-alkoxy aniline-based therapeutics with enhanced efficacy and improved safety profiles.

References

  • Safety Data Sheet: 4,4'-oxydianiline and its salts. (n.d.). Chemos GmbH & Co. KG.
  • Some surrogates of 4‐alkoxy aniline derivative. (n.d.).
  • Safety data sheet - CPAChem. (2024, January 17). CPAChem.
  • Safety Data Sheet - 242284. (2018, October 12). Sigma-Aldrich.
  • Gouda, M. A., et al. (2014). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Beni-Suef University Journal of Basic and Applied Sciences.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
  • Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH.
  • Alternating Current Electrolysis Enabled Formal C-O/O-H Cross-Metathesis of 4-Alkoxy Anilines with Alcohols. (2022).
  • Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. (2004). Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[6][7][8]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. (2012). European Journal of Medicinal Chemistry.

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2018). Molecules.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2020). Antioxidants.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • Electrochemical Annulation of p -Alkoxy or p -Hydroxy Anilines with Enaminones for Selective Indole and Benzofuran Synthesis. (n.d.).
  • Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides. (2023). Foods.
  • analytical methods for characterization of 4-(Furan-2-ylmethoxy)aniline. (n.d.). BenchChem.
  • Alternating Current Electrolysis Enabled Formal C−O/O−H Cross‐Metathesis of 4‐Alkoxy Anilines with Alcohols. (n.d.).
  • Method for preparing 4-alkoxy aniline. (n.d.).
  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules.
  • Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. (n.d.). Organic & Biomolecular Chemistry.
  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (2019). Frontiers in Pharmacology.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • 4-Ethoxy-N-(4-nitrobenzylidene)aniline. (n.d.). Sigma-Aldrich.
  • 4-methoxy aniline cas no. (n.d.). Sigma-Aldrich.
  • 4-Methoxy-N-(2-nitrobenzylidene)aniline. (2008). Acta Crystallographica Section E: Structure Reports Online.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Propoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of specifically substituted aromatic compounds, such as 4-propoxyaniline, is a cornerstone of modern pharmaceutical and materials science. The efficacy and safety of the final product are contingent upon the purity and precise molecular structure of these intermediates. This guide provides an in-depth comparison of spectroscopic techniques for the validation of this compound, synthesized via two common routes: Williamson ether synthesis followed by nitro group reduction, and direct catalytic reduction of a nitro-precursor. By presenting detailed experimental protocols and interpreting the resulting Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, this document serves as a practical resource for researchers. We will explore the causality behind experimental choices and demonstrate how a multi-spectroscopic approach provides a self-validating system for structural confirmation and purity assessment.

Introduction: The Importance of this compound and its Rigorous Validation

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyes. Its structure, featuring a propyl ether and an amino group on a benzene ring, allows for diverse subsequent chemical modifications. Given its role as a precursor, the isomeric and chemical purity of this compound is of paramount importance. Spectroscopic validation is not merely a procedural step but a critical quality control measure to ensure the integrity of the synthetic process and the reliability of downstream applications.

This guide will compare two prevalent synthetic pathways to this compound and detail the application of key spectroscopic techniques to unequivocally confirm its identity and purity.

Synthetic Strategies: A Comparative Overview

Two common and effective methods for the synthesis of this compound will be discussed:

  • Method A: Williamson Ether Synthesis and Subsequent Nitro Group Reduction. This two-step process involves the formation of the ether linkage followed by the reduction of a nitro group to the desired amine.[1][2][3] This method is highly versatile for creating a variety of ethers.[4]

  • Method B: Catalytic Hydrogenation of 1-nitro-4-propoxybenzene. This is a direct reduction method, often favored for its efficiency and cleaner reaction profiles, provided the starting material is readily available.[5][6]

The choice between these methods often depends on the availability of starting materials, scalability, and desired purity profile.

Experimental Protocols

Synthesis Method A: Williamson Ether Synthesis and Nitro Reduction

Step 1: Synthesis of 1-nitro-4-propoxybenzene

  • To a solution of 4-nitrophenol in a polar aprotic solvent such as acetone or DMF, add one equivalent of a suitable base (e.g., K₂CO₃ or NaH) and stir until the phenoxide is formed.

  • Add a slight excess (1.1 equivalents) of 1-bromopropane.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 1-nitro-4-propoxybenzene.

Step 2: Reduction of 1-nitro-4-propoxybenzene to this compound

  • Dissolve the synthesized 1-nitro-4-propoxybenzene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain this compound.

Synthesis Method B: Direct Catalytic Reduction
  • In a flask, dissolve 1-nitro-4-propoxybenzene in ethanol.

  • Add a catalytic amount of a reducing agent system, such as CoCl₂/NaBH₄.[6]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Spectroscopic Validation: A Multi-faceted Approach

The synthesized this compound must be subjected to a battery of spectroscopic analyses to confirm its structure and purity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in a molecule.

Expected IR Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeSignificance
3400-3200 (two bands)N-H stretchingThe presence of two distinct peaks in this region is characteristic of a primary amine (-NH₂), confirming the successful reduction of the nitro group. The absence of strong peaks around 1530 and 1350 cm⁻¹ (NO₂ stretching) further supports this.[7]
3050-3000Aromatic C-H stretchingIndicates the presence of the benzene ring.
2960-2850Aliphatic C-H stretchingConfirms the presence of the propyl group.
1240-1200Aryl-O-C stretching (asymmetric)A strong band in this region is indicative of the aryl ether linkage.
1050-1000C-O-C stretching (symmetric)Further confirms the ether functional group.

Comparison with Starting Materials and Potential Byproducts:

  • 4-nitrophenol (Method A starting material): Would show a broad O-H stretch around 3300 cm⁻¹ and strong NO₂ stretches.

  • 1-nitro-4-propoxybenzene (Intermediate in Method A): Would lack the N-H stretches and show prominent NO₂ stretches.

  • Aniline (potential byproduct from over-reduction): Would show N-H stretches but lack the characteristic C-O stretches of the ether.[8]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IR Spectroscopy" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "N-H Stretch (3400-3200 cm-1)" [fillcolor="#FBBC05", fontcolor="#202124"]; "C-O Stretch (1240-1000 cm-1)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aromatic C-H (3050-3000 cm-1)" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Aliphatic C-H (2960-2850 cm-1)" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

"this compound" -- "IR Spectroscopy"; "IR Spectroscopy" -- "N-H Stretch (3400-3200 cm-1)"; "IR Spectroscopy" -- "C-O Stretch (1240-1000 cm-1)"; "IR Spectroscopy" -- "Aromatic C-H (3050-3000 cm-1)"; "IR Spectroscopy" -- "Aliphatic C-H (2960-2850 cm-1)"; } caption: Key IR vibrations for this compound validation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data for this compound (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSignificance
~6.7-6.6Doublet2HAromatic H (ortho to -NH₂)The upfield shift is due to the electron-donating effect of the amino group. The doublet pattern indicates coupling to the adjacent aromatic protons.[6]
~6.6-6.5Doublet2HAromatic H (ortho to -OPr)Slightly downfield compared to the other aromatic protons due to the ether linkage. The doublet pattern confirms the para-substitution.[6]
~3.8Triplet2H-O-CH₂-The triplet indicates coupling to the adjacent methylene (-CH₂-) group.
~3.4Broad Singlet2H-NH₂The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The integration of 2H confirms the primary amine.[6]
~1.7Sextet2H-CH₂-CH₂-CH₃The sextet arises from coupling to the adjacent methyl (-CH₃) and methylene (-O-CH₂-) groups.
~1.0Triplet3H-CH₃The triplet indicates coupling to the adjacent methylene (-CH₂-) group, and the integration of 3H confirms the terminal methyl group.

Comparison with Potential Isomers and Impurities:

  • 2-Propoxyaniline: Would exhibit a more complex aromatic region with three distinct signals.

  • 3-Propoxyaniline: Would also show a complex aromatic region with four distinct signals.

  • N-propylaniline: The propyl group would be attached to the nitrogen, resulting in a different chemical shift for the -N-CH₂- protons and a characteristic N-H coupling.[9]

dot graph G { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"4-Propoxyaniline_Structure" [label=" H₃C-CH₂-CH₂-O- | Benzene Ring | -NH₂"];

"H_NMR_Signals" [shape=plaintext, label="¹H NMR Signals"];

"Aromatic_H_ortho_NH2" [label="{ ~6.6-6.7 ppm | Doublet | 2H }"]; "Aromatic_H_ortho_OPr" [label="{ ~6.5-6.6 ppm | Doublet | 2H }"]; "O-CH2" [label="{ ~3.8 ppm | Triplet | 2H }"]; "NH2" [label="{ ~3.4 ppm | Broad Singlet | 2H }"]; "CH2-CH2-CH3" [label="{ ~1.7 ppm | Sextet | 2H }"]; "CH3" [label="{ ~1.0 ppm | Triplet | 3H }"];

edge [color="#4285F4"]; "4-Propoxyaniline_Structure":f1 -> "Aromatic_H_ortho_NH2"; "4-Propoxyaniline_Structure":f1 -> "Aromatic_H_ortho_OPr"; "4-Propoxyaniline_Structure":f0 -> "O-CH2"; "4-Propoxyaniline_Structure":f2 -> "NH2"; "4-Propoxyaniline_Structure":f0 -> "CH2-CH2-CH3"; "4-Propoxyaniline_Structure":f0 -> "CH3"; } caption: ¹H NMR correlation diagram for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data for this compound:

Chemical Shift (δ, ppm)AssignmentSignificance
~153C-OThe carbon atom directly attached to the oxygen of the ether is significantly deshielded.
~141C-NH₂The carbon atom attached to the amino group.
~116Aromatic CH (ortho to -NH₂)These carbons are shielded by the electron-donating amino group.
~115Aromatic CH (ortho to -OPr)These carbons are also shielded, but to a slightly lesser extent than those ortho to the amino group.
~70-O-CH₂-The carbon of the methylene group directly attached to the oxygen atom.
~23-CH₂-CH₂-CH₃The central methylene carbon of the propyl group.
~11-CH₃The terminal methyl carbon of the propyl group, which is the most shielded of the aliphatic carbons.

Self-Validation through Data Congruence:

The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. For this compound, due to the symmetry of the para-substituted ring, we expect to see 7 distinct signals (4 aromatic and 3 aliphatic), which is a powerful confirmation of the substitution pattern.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of this compound (C₉H₁₃NO).[10][11]

  • Key Fragmentation Peaks:

    • m/z = 108: Loss of the propyl group (C₃H₇), resulting in the 4-aminophenol radical cation.

    • m/z = 122: Loss of an ethyl group (C₂H₅) from the propyl chain.

    • m/z = 93: Loss of the propoxy group (C₃H₇O), leading to the aniline radical cation.

The presence of the molecular ion peak at the correct m/z value is strong evidence for the successful synthesis of the target compound. The fragmentation pattern provides further corroboration of the proposed structure.

Conclusion: The Power of a Consolidated Spectroscopic Approach

The validation of this compound synthesis is a clear example of how a combination of spectroscopic techniques provides a robust and self-validating system. IR spectroscopy confirms the presence of the required functional groups and the success of the reduction step. ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure, confirming the connectivity and substitution pattern. Finally, mass spectrometry verifies the molecular weight and offers further structural insights through fragmentation analysis.

By judiciously applying and correctly interpreting the data from these techniques, researchers can be highly confident in the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent research and development endeavors.

References

  • National Center for Biotechnology Information. (n.d.). Benzenamine, 4-propoxy-. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H13NO). Retrieved from [Link]

  • University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). Synthesis and Application for the Reduction of 4-Nitrophenol Using Palladium Nanoparticles Decorated Graphene Oxide. 14(4). Retrieved from [Link]

  • MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]

  • University of Notre Dame. (2016, November 28). Catalytic Reduction of 4‐Nitrophenol: A Quantitative Assessment of the Role of Dissolved Oxygen in Determining the Induction Time. Retrieved from [Link]

  • ResearchGate. (2025, October 12). The Competition between 4-Nitrophenol Reduction and BH4 Hydrolysis on Metal Nanoparticle Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proscaline. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • AMI Scientific. (n.d.). This compound TCI Analytical reagent. Retrieved from [Link]

Sources

Navigating the Analytical Landscape: A Comparative Guide to the Quantitative Analysis of 4-Propoxyaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of chemical synthesis and pharmaceutical development, the precise quantification of reactants, intermediates, and final products is paramount. This guide offers a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-propoxyaniline, a key intermediate in various synthetic processes. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data and protocols to ensure scientific integrity and empower informed decision-making.

The Critical Role of Quantifying this compound

This compound (CAS 4469-80-1) serves as a building block in the synthesis of a range of organic molecules, including pharmaceuticals and dyes.[1][2] Accurate determination of its concentration within a reaction mixture is crucial for several reasons:

  • Reaction Monitoring: Tracking the consumption of this compound provides real-time insights into reaction kinetics and progress.

  • Yield Calculation: Precise quantification is fundamental for calculating the reaction yield and assessing the efficiency of a synthetic route.

  • Purity Assessment: Determining the amount of residual this compound is essential for evaluating the purity of the final product.

  • Process Optimization: Understanding the quantitative behavior of this compound under various conditions enables the optimization of reaction parameters for improved efficiency and safety.

Comparative Analysis of Key Analytical Techniques

The two primary chromatographic techniques for the quantitative analysis of this compound in a reaction mixture are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method offers distinct advantages and is suited to different experimental contexts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound.[3] Reversed-phase HPLC, in particular, is a robust method for this purpose.[4]

Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a nonpolar C18 column is typically used, where the analyte's retention is influenced by its hydrophobicity.

Advantages:

  • Suitability for Non-Volatile Compounds: HPLC is ideal for analyzing compounds that are not easily vaporized.

  • High Resolution and Sensitivity: The technique offers excellent separation of components in a complex mixture and can detect low concentrations of the analyte.[5]

  • No Derivatization Required: In most cases, this compound can be analyzed directly without the need for chemical modification, simplifying sample preparation.[5]

Limitations:

  • Matrix Effects: Components of the reaction mixture can interfere with the analysis, potentially affecting the accuracy of quantification. Careful method development and validation are necessary to mitigate these effects.

  • Solvent Consumption: HPLC can consume significant volumes of organic solvents, which may have environmental and cost implications.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, GC can be an effective tool for its quantification, often with high sensitivity.[6]

Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas) that carries it through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases.

Advantages:

  • High Efficiency and Resolution: Capillary GC columns provide excellent separation power, allowing for the resolution of closely related compounds.[7]

  • Sensitive Detectors: Detectors such as the Flame Ionization Detector (FID) and Nitrogen-Phosphorus Detector (NPD) offer high sensitivity for organic compounds containing nitrogen, like this compound.[6][8] Mass Spectrometry (MS) detectors provide both high sensitivity and structural information for confident identification.[9]

Limitations:

  • Thermal Stability: The analyte must be thermally stable at the temperatures used in the injector and column. While this compound is generally stable, thermal degradation can be a concern for some derivatives or in the presence of certain catalysts.

  • Derivatization May Be Required: For some aniline derivatives, particularly those with higher polarity, derivatization might be necessary to improve volatility and chromatographic peak shape.[9][10] This adds an extra step to the sample preparation process.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC and GC for the quantitative analysis of aromatic amines, providing a general benchmark for what can be expected for this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Derivatization Generally not required.[5]May be required to improve volatility and peak shape.[9]
Sensitivity Good to excellent, depending on the detector (e.g., UV, DAD, MS).[11]Excellent, especially with specific detectors like NPD or MS.[7]
Selectivity High, can be tuned by mobile phase composition and column chemistry.Very high, especially when coupled with MS.[9]
Typical Linearity (R²) ≥ 0.999[11]≥ 0.99[7]
Precision (RSD%) Typically < 5%[11]Typically < 15%[7]
Common Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).[3]Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS).[6]

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

HPLC-UV Method for this compound Quantification

This protocol outlines a general reversed-phase HPLC method suitable for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • This compound reference standard (>95% purity).

  • Acetonitrile (HPLC grade).

  • Water (ultrapure).

  • Formic acid or phosphoric acid (analytical grade).[4]

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often a good starting point. For example, a gradient from 20% to 80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (typically around 240 nm).

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

  • Sample Preparation: Withdraw a small, accurately measured aliquot of the reaction mixture. Quench the reaction if necessary. Dilute the sample with the mobile phase to a concentration expected to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards HPLC_System HPLC System (C18 Column, UV Detector) Working_Standards->HPLC_System Inject Sample_Prep Prepare Reaction Mixture Sample (Dilute & Filter) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatograms) HPLC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify this compound in Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for the quantitative analysis of this compound by HPLC.

GC-MS Method for this compound Quantification

This protocol describes a general GC-MS method for the quantification of this compound.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[9]

  • Capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • This compound reference standard (>95% purity).

  • Suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Internal standard (e.g., N-methylaniline, if required for improved precision).[10]

2. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The molecular ion and characteristic fragment ions of this compound should be monitored.

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution, each containing the internal standard at a fixed concentration, to create a calibration curve.

  • Sample Preparation: Withdraw a small, accurately measured aliquot of the reaction mixture. Quench the reaction if necessary. Add a known amount of the internal standard. Extract the this compound into a suitable organic solvent if the reaction solvent is not compatible with the GC system. Dry the organic extract over anhydrous sodium sulfate and dilute to a concentration within the calibration range.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples using the calibration curve.

GCMS_Workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions (with Internal Standard) Standard_Stock->Working_Standards GCMS_System GC-MS System (Capillary Column, MS Detector) Working_Standards->GCMS_System Inject Sample_Prep Prepare Reaction Mixture Sample (Extract & Dilute) Sample_Prep->GCMS_System Inject Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) GCMS_System->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area Ratios) Data_Acquisition->Calibration_Curve Quantify_Sample Quantify this compound in Sample Calibration_Curve->Quantify_Sample

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of this compound in reaction mixtures. The choice between the two will depend on the specific characteristics of the reaction matrix, the required sensitivity, and the available instrumentation.

  • HPLC is generally the more straightforward method , as it often does not require derivatization and is well-suited for a wide range of reaction solvents. It is the recommended starting point for most applications.

  • GC-MS offers exceptional sensitivity and selectivity , making it the preferred method when trace-level quantification is required or when dealing with complex matrices where interferences are a significant concern. The added confidence of mass spectral identification is also a major advantage.

Regardless of the chosen method, thorough validation, including assessment of linearity, accuracy, precision, and selectivity, is essential to ensure the generation of high-quality, reliable quantitative data.

References

  • BenchChem. (2025).
  • Dasgupta, A., & Blackwell, W. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Sendón, R., Bustos, J., Sánchez, J. J., Paseiro, P., & Eugenia, M. (2007). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Food Additives & Contaminants, 24(5), 549-556.
  • Wang, C., & He, L. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • BenchChem. (2025).
  • Gallego, M., & Cardeal, Z. L. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4349-4360.
  • Dasgupta, A. (1998). Gas chromatographic–mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative.
  • ResearchGate. (2016).
  • ChemicalBook. (n.d.). This compound synthesis.
  • U.S. Environmental Protection Agency. (1996).
  • TCI America. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • BenchChem. (2025).
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
  • AMI Scientific. (n.d.). This compound TCI Analytical reagent.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC)
  • Gładysz, M., & Klajmon, M. (2021). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 26(11), 3254.

Sources

A Senior Application Scientist's Guide to the Reduction of 4-Propoxynitrobenzene: A Comparative Analysis of Efficacy and Method Selection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical route to anilines, which are indispensable precursors in the pharmaceutical, agrochemical, and dye industries.[1] The target of this guide, 4-propoxyaniline, is a valuable building block, and its efficient synthesis from 4-propoxynitrobenzene is of significant interest to researchers and process chemists. The choice of reducing agent is paramount, directly influencing yield, purity, cost, safety, and scalability. This document provides a comprehensive comparison of common methodologies for this reduction, grounded in experimental data and mechanistic principles to empower researchers in making informed decisions.

Core Reduction Strategies: Mechanisms and Considerations

The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The primary role of the reducing agent is to act as an effective electron and proton donor. We will explore four principal classes of reducing agents: Catalytic Hydrogenation, Dissolving Metal Reductions, Transfer Hydrogenation, and catalyzed Hydride Reductions.

Catalytic Hydrogenation

This method is often considered the "gold standard" for nitro group reduction due to its high efficiency and clean reaction profiles. The reaction involves heterogeneous catalysis where gaseous hydrogen is the terminal reductant.

  • Mechanism & Rationale: The aromatic nitro compound and hydrogen gas are adsorbed onto the surface of a metal catalyst (e.g., Palladium, Platinum, or Nickel). The catalyst facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group. The choice of catalyst is critical; Palladium on Carbon (Pd/C) is highly active and widely used, while Raney Nickel is a cost-effective alternative, particularly useful when avoiding the hydrogenolysis of aryl halides.[2][3][4]

  • Experimental Insights: For the reduction of 4-propoxynitrobenzene, catalytic hydrogenation with 10% Pd/C is exceptionally effective, achieving near-quantitative yields under relatively mild pressure.[5] This method's primary advantages are the high purity of the resulting aniline and the simple workup, which typically involves filtering off the catalyst. However, it necessitates specialized equipment like a Parr hydrogenator to handle pressurized hydrogen gas, and the catalysts can be expensive and pyrophoric.

Dissolving Metal Reductions (Béchamp-type)

First reported in 1854, the reduction of nitroarenes using a metal in acidic media is a classic, robust, and scalable method.[1][6] Common systems include iron in acetic or hydrochloric acid (Fe/H+), and tin or zinc in hydrochloric acid (Sn/HCl, Zn/HCl).[2][3]

  • Mechanism & Rationale: This reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group, with protons supplied by the acidic medium.[7][8] Iron is often preferred for large-scale industrial synthesis due to its low cost and the formation of less toxic iron oxide byproducts compared to tin or zinc salts.[9]

  • Experimental Insights: While a specific protocol for 4-propoxynitrobenzene is not detailed in the provided literature, a procedure for the analogous o-propoxynitrobenzene using iron powder and hydrochloric acid reports a 74% yield.[10] This method is advantageous for its low cost and operational simplicity. However, the strongly acidic conditions can be incompatible with acid-labile functional groups. The workup requires neutralization of the acid and removal of large quantities of metal salts, which can complicate purification and generate significant waste.[11]

Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to catalytic hydrogenation by avoiding the need for high-pressure hydrogen gas. Instead, hydrogen is generated in situ from a donor molecule.

  • Mechanism & Rationale: A hydrogen donor, such as hydrazine hydrate (NH₂NH₂·H₂O), formic acid (HCOOH), or an alcohol, transfers hydrogen to the substrate, mediated by a catalyst.[12][13] Catalysts are often the same as those used in direct hydrogenation (e.g., Pd/C, Raney Ni), but iron-based catalysts have also proven effective and economical.[1][14] The use of hydrazine, for example, is highly effective for the selective reduction of nitro groups, even in the presence of sensitive halogen substituents when using a Pd/C catalyst.[1]

  • Experimental Insights: Systems like zinc dust with hydrazine hydrate have been shown to rapidly and selectively reduce a wide variety of nitro compounds at room temperature in excellent yields. This approach is particularly valuable for its mild conditions and high chemoselectivity. The primary drawback is the extreme toxicity and potential carcinogenicity of hydrazine, requiring stringent safety precautions. Formic acid is a safer alternative but may require elevated temperatures.[12]

Catalyzed Hydride Reductions

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, but it is generally incapable of reducing nitro groups on its own under standard conditions.[15][16] However, its reducing power can be dramatically enhanced by the addition of a transition metal catalyst.

  • Mechanism & Rationale: In the presence of catalysts like Nickel(II) chloride (NiCl₂·6H₂O) or silver-impregnated Raney Nickel (Ag-Raney Ni), NaBH₄ can efficiently reduce nitroarenes.[15][17] The mechanism is believed to involve the formation of highly active transition metal borides or the generation of a metal hydride species that acts as the primary reductant.[15]

  • Experimental Insights: The NaBH₄/NiCl₂ system has been shown to reduce various nitroarenes to their corresponding amines rapidly (5-20 minutes) at room temperature in an aqueous acetonitrile solvent.[15] A hybrid Ag-Raney Nickel catalyst with NaBH₄ also demonstrates high conversion yields under mild, aqueous conditions.[17][18] This method offers the benefits of operational simplicity, rapid reaction times, and the use of a relatively safe hydride reagent. Careful control of stoichiometry is necessary, and the system's compatibility with other functional groups should be evaluated on a case-by-case basis.

Quantitative Data Summary & Comparison

Reducing SystemTypical ConditionsReported YieldReaction TimeKey AdvantagesKey Disadvantages
H₂ / 10% Pd/C EtOH/EtOAc, 20-40 psi H₂98%[5]0.5 hours[5]Very high yield, clean reaction, simple workup.Requires pressure equipment, catalyst is expensive and pyrophoric.
Fe / HCl EtOH/H₂O, Reflux~74% (for ortho-isomer)[10]8-9 hours[10]Very low cost, scalable, robust.Harsh acidic conditions, stoichiometric metal waste, tedious workup.[11]
SnCl₂ / HCl Ethanol, RefluxGenerally highVariableEffective for many substrates, can be selective.[3]Stoichiometric tin waste is toxic and difficult to remove.[7]
Hydrazine / Catalyst MeOH, Catalyst (Pd/C, Zn, Fe)Generally >90%[1]< 1 hourNo H₂ gas needed, fast, highly selective.[1]Hydrazine is extremely toxic and carcinogenic.
NaBH₄ / NiCl₂ aq. CH₃CN, Room Temp.High (substrate dependent)[15]5-20 minutes[15]Very fast, mild conditions, uses stable hydride.Catalyst system required, potential for side reactions.

Visualizing the Process

General Reaction Pathway

The reduction of 4-propoxynitrobenzene proceeds through key intermediates, regardless of the specific reducing agent used.

G cluster_main Reduction Pathway Start 4-Propoxynitrobenzene (Ar-NO₂) Intermediate1 Nitroso Intermediate (Ar-N=O) Start->Intermediate1 + 2e⁻, + 2H⁺ - H₂O Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ End This compound (Ar-NH₂) Intermediate2->End + 2e⁻, + 2H⁺ - H₂O

Caption: Generalized pathway for the six-electron reduction of a nitroarene.

Comparative Experimental Workflow

The choice of methodology significantly impacts the entire experimental workflow, from setup to product isolation.

G cluster_A Workflow A: Catalytic Hydrogenation (Pd/C) cluster_B Workflow B: Dissolving Metal Reduction (Fe/HCl) A1 Charge Substrate, Solvent, & Catalyst to Parr Reactor A2 Seal, Purge with N₂, then Pressurize with H₂ A1->A2 A3 Run Reaction (e.g., 0.5h @ 40 psi) A2->A3 A4 Vent, Purge with N₂, Filter through Celite A3->A4 A5 Evaporate Solvent A4->A5 B1 Charge Fe, Solvent, & HCl to Flask B2 Heat to Reflux, Add Substrate Solution B1->B2 B3 Run Reaction (e.g., 8h @ Reflux) B2->B3 B4 Cool, Neutralize with Base, Filter off Iron Salts B3->B4 B5 Extract with Organic Solvent, Dry, Evaporate B4->B5

Caption: Contrasting workflows for hydrogenation vs. metal/acid reduction.

Detailed Experimental Protocols

The following protocols are representative and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

(Adapted from US Patent US2003/236287 A1)[5]

  • Setup: To a Parr hydrogenation vessel, add 4-propoxynitrobenzene (e.g., 2.9 mmol, 0.51 g).

  • Solvent & Catalyst: Add ethanol (50 mL). Carefully add 10% Palladium on Carbon catalyst (typically 5-10 mol% weight of substrate) as a slurry in ethyl acetate (5 mL).

  • Reaction: Seal the vessel. Purge the headspace thoroughly with nitrogen gas, then evacuate. Pressurize the vessel with hydrogen gas to approximately 40 psi.

  • Execution: Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction by observing the drop in hydrogen pressure.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield this compound.

Protocol 2: Dissolving Metal Reduction using Fe/HCl

(Adapted from PrepChem, Synthesis of o-Propoxyaniline)[10]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine iron powder (e.g., 4 equivalents), ethanol, and water.

  • Acidification: Add concentrated hydrochloric acid (e.g., 0.5 equivalents) and heat the mixture to reflux.

  • Reaction: Dissolve 4-propoxynitrobenzene (1 equivalent) in ethanol and add it dropwise to the refluxing mixture over several hours.

  • Execution: Maintain reflux for an additional 3-4 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture. Carefully neutralize to pH 8-9 with a base (e.g., concentrated ammonia or NaOH solution).

  • Isolation: Filter the resulting slurry to remove iron salts, washing the filter cake with an organic solvent (e.g., ether or ethyl acetate). Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Conclusion and Recommendations

The selection of an optimal reducing agent for 4-propoxynitrobenzene is a multi-faceted decision.

  • For laboratory-scale synthesis prioritizing yield and purity , catalytic hydrogenation with Pd/C is the superior choice, providing a near-quantitative yield in a short time with a simple, non-extractive workup.[5]

  • For large-scale or cost-sensitive applications where acidic conditions are tolerated, reduction with iron and a mineral acid is a highly viable and economical, albeit more labor-intensive, alternative.[10]

  • When avoiding pressurized hydrogen is a priority , transfer hydrogenation offers an excellent compromise, with methods like hydrazine/Pd-C providing high selectivity and speed. However, the toxicity of the hydrogen donor must be carefully managed.[1]

  • For rapid reductions under very mild conditions , a catalyzed NaBH₄ system is a compelling option, particularly if other reducible functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes) are present in the molecule.[15]

Ultimately, the ideal method will align with the specific project goals, balancing the need for efficiency and purity against constraints of scale, cost, safety, and equipment availability.

References

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

  • ChemHelper. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

  • Maleki, A., & Yousefi, R. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(50), 31631-31638. [Link]

  • Srinivasa, G. R., Abhijith, K. S., & Gowda, D. C. (2003). Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Indian Journal of Chemistry - Section B, 42(11), 2878-2881. [Link]

  • Maleki, A., & Yousefi, R. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds. Semantic Scholar. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds. Synthetic Communications, 32(14), 2115-2119. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]

  • Fountoulaki, S., et al. (2018). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis, 8(12), 11469-11479. [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]

  • Al-Warhi, T. I., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Egyptian Journal of Chemistry. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society, 53(4), 939-944. [Link]

  • Bykova, M. V., et al. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-containing Catalysts. RASĀYAN Journal of Chemistry, 14(2), 1035-1049. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Side Chain Reduction: Nitro Groups. [Link]

  • Sciencemadness Discussion Board. (2002). Dissolving Metal Reductions of Aromatic Nitro Groups. [Link]

  • Atherton, J. H., & Fields, R. (1969). Sodium Borohydride Reduction of Aromatic Nitro-compounds. Journal of the Chemical Society D: Chemical Communications, (23), 1507. [Link]

  • Crossley, S. W., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(18), 6788-6795. [Link]

  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. [Link]

  • Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • PrepChem.com. (n.d.). Synthesis of o-Propoxyaniline. [Link]

  • Wang, C., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 584. [Link]

  • ResearchGate. (n.d.). The results of transfer hydrogenation of nitrobenzene over different hydrogen donors. [Link]

  • ResearchGate. (2020). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. [Link]

Sources

A Comparative Guide to the Synthesis of 4-Propoxyaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Propoxyaniline is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its structure, featuring a primary aromatic amine and a propoxy group, allows for diverse downstream chemical modifications. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a side-by-side comparison of the most common synthetic routes to this compound, offering in-depth technical insights, experimental protocols, and comparative data to aid researchers in selecting the optimal method for their specific needs.

Method 1: Two-Step Synthesis via Reduction of 4-Propoxynitrobenzene

This is arguably the most traditional and widely employed method for the synthesis of this compound. It involves two distinct steps: the formation of a 4-propoxynitrobenzene intermediate, followed by the reduction of the nitro group to the desired aniline.

Step 1: Williamson Ether Synthesis of 4-Propoxynitrobenzene

The initial step involves the O-alkylation of 4-nitrophenol with a suitable propylating agent, a classic example of the Williamson ether synthesis.[4][5][6][7][8] This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by deprotonating 4-nitrophenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the propyl halide.

Causality of Experimental Choices:

  • Choice of Base: A moderately strong base such as potassium carbonate (K2CO3) is typically used to deprotonate the phenolic hydroxyl group of 4-nitrophenol.[9] Stronger bases like sodium hydride could also be used but may not be necessary and add to the cost and handling precautions. The choice of base is critical to ensure complete formation of the nucleophilic phenoxide.

  • Choice of Propylating Agent: 1-Bromopropane or 1-iodopropane are common choices as the propylating agent. Iodides are generally more reactive than bromides, which are in turn more reactive than chlorides, but are also more expensive. The primary nature of the alkyl halide is crucial to favor the SN2 pathway and avoid elimination side reactions.[5][6]

  • Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred as it can dissolve the ionic intermediates and does not participate in the reaction.[7][9] These solvents solvate the cation of the base, leaving the anion more nucleophilic.

Experimental Protocol: Synthesis of 4-Propoxynitrobenzene

  • To a solution of 4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-propoxynitrobenzene.

Williamson_Ether_Synthesis 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide Deprotonation Base (K2CO3) Base (K2CO3) Base (K2CO3)->4-Nitrophenoxide 4-Propoxynitrobenzene 4-Propoxynitrobenzene 4-Nitrophenoxide->4-Propoxynitrobenzene SN2 Attack 1-Bromopropane 1-Bromopropane 1-Bromopropane->4-Propoxynitrobenzene

Caption: Williamson Ether Synthesis of 4-Propoxynitrobenzene.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group in 4-propoxynitrobenzene to the corresponding amine is a critical step. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

Catalytic Hydrogenation

This method is often preferred due to its high yields and clean reaction profile.[9][10][11]

Causality of Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[9][10]

  • Hydrogen Source: Molecular hydrogen (H2) gas is the most common reducing agent. The reaction is typically carried out under a hydrogen atmosphere in a suitable apparatus.[9][10]

  • Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and are compatible with the catalytic process.[9][11]

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve 4-propoxynitrobenzene (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield this compound. A yield of 98% has been reported for a similar reduction.[10]

Metal-Acid Reduction

This is a classic method for nitro group reduction and offers a cost-effective alternative to catalytic hydrogenation.[12][13]

Causality of Experimental Choices:

  • Metal: Iron (Fe) powder is a common and inexpensive choice.[12][13] Zinc (Zn) dust can also be used.[12]

  • Acid: A proton source is required to facilitate the reduction. Acetic acid or hydrochloric acid are frequently used.[12][13] The use of ammonium chloride in ethanol/water is a milder alternative to strong acids.[12]

Experimental Protocol: Metal-Acid Reduction (Fe/HCl)

  • In a round-bottom flask, combine iron powder (excess) and a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

  • Add a solution of 4-propoxynitrobenzene in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, continue refluxing for several hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonia or sodium carbonate) to a pH of 8-9.[13]

  • Filter the mixture to remove the iron salts.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain this compound. A yield of 74% has been reported for a similar reduction.[13]

Nitro_Reduction cluster_catalytic Catalytic Hydrogenation cluster_metal Metal-Acid Reduction 4-Propoxynitrobenzene_H2 4-Propoxynitrobenzene 4-Propoxyaniline_H2 This compound 4-Propoxynitrobenzene_H2->4-Propoxyaniline_H2 H2, Pd/C 4-Propoxynitrobenzene_Fe 4-Propoxynitrobenzene 4-Propoxyaniline_Fe This compound 4-Propoxynitrobenzene_Fe->4-Propoxyaniline_Fe Fe, HCl

Caption: Methods for the reduction of 4-propoxynitrobenzene.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15][16][17] In principle, this compound could be synthesized by coupling an appropriate 4-propoxy-substituted aryl halide with an ammonia equivalent.

Mechanistic Considerations:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[14][15] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[16][17]

Hypothetical Experimental Protocol:

  • In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., NaOt-Bu or K3PO4).

  • Add the 4-propoxy-substituted aryl halide (e.g., 1-bromo-4-propoxybenzene) and an ammonia source (e.g., ammonia gas or an ammonia surrogate like benzophenone imine followed by hydrolysis).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture with stirring for a specified time, monitoring by GC-MS or LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)Ln Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange RNH2, Base Pd_Amido_Complex Ar-Pd(II)(NHR)Ln Ligand_Exchange->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Aryl_Amine Ar-NHR Reductive_Elimination->Aryl_Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Method 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing an alternative to the palladium-catalyzed methods.[18][19] Similar to the Buchwald-Hartwig reaction, this would involve the coupling of a 4-propoxy-substituted aryl halide with an amine source.

Mechanistic Considerations:

The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[18] However, modern protocols often utilize copper(I) salts as catalysts in the presence of ligands, which can facilitate the reaction under milder conditions.[20][21] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[18]

Hypothetical Experimental Protocol:

  • To a reaction vessel, add a copper(I) salt (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K2CO3 or Cs2CO3).

  • Add the 4-propoxy-substituted aryl halide and an ammonia source.

  • Add a high-boiling polar solvent (e.g., DMF, NMP, or DMSO).

  • Heat the reaction mixture to an elevated temperature (often >100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, add water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Comparative Analysis

FeatureMethod 1: Reduction of Nitro PrecursorMethod 2: Buchwald-Hartwig AminationMethod 3: Ullmann Condensation
Starting Materials 4-Nitrophenol, propyl halide4-Propoxy-aryl halide, ammonia source4-Propoxy-aryl halide, ammonia source
Reagents & Catalysts Pd/C, H2 or Fe/HClPalladium catalyst, phosphine ligand, baseCopper catalyst, ligand (optional), base
Reaction Conditions Step 1: Reflux. Step 2: RT (H2) or Reflux (Fe)Generally milder temperatures (80-120 °C)Often requires higher temperatures (>100 °C)
Yield Generally high (up to 98% for reduction)[10]Can be high, but substrate dependentVariable, can be moderate to high
Scalability Well-established and scalableScalable, but catalyst cost can be a factorScalable, catalyst is less expensive
Safety Considerations H2 gas is flammable; strong acids are corrosivePhosphine ligands can be air-sensitive; bases are causticHigh temperatures; some solvents are toxic
Environmental Impact Use of heavy metals (Pd, Fe); solvent wasteUse of palladium; organic solventsUse of copper; high-boiling point solvents
Cost Generally cost-effectivePalladium catalysts and ligands can be expensiveCopper catalysts are relatively inexpensive

Conclusion

The two-step synthesis of this compound via the reduction of 4-propoxynitrobenzene stands out as a robust, well-documented, and high-yielding method. The starting materials are readily available, and the reaction conditions are generally straightforward to implement in a standard laboratory setting, making it an excellent choice for both small-scale research and larger-scale production.

The Buchwald-Hartwig amination and Ullmann condensation represent more modern and direct approaches to the C-N bond formation. While potentially offering a more convergent synthesis, they may require more specialized and expensive catalysts and ligands. The optimization of reaction conditions for these methods for the specific synthesis of this compound would be necessary. For researchers with expertise in cross-coupling reactions, these methods could provide a valuable alternative, particularly when functional group tolerance is a key consideration.

Ultimately, the choice of synthesis method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired purity.

References

  • ResearchGate. Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • PrepChem.com. Synthesis of o-Propoxyaniline. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZOPHENONE. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

  • ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Beilstein Journal of Organic Chemistry. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

Sources

A Senior Application Scientist's Guide to Analytical Standards for 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and characterization of reagents and intermediates are paramount. 4-Propoxyaniline, a key building block in the synthesis of various organic molecules, is no exception. Ensuring its identity, purity, and strength is a critical step in guaranteeing the quality, safety, and efficacy of downstream products. This guide provides an in-depth comparison of analytical standards and methodologies for the comprehensive characterization of this compound, offering field-proven insights and detailed experimental protocols.

The Challenge of an Uncertified Standard

A pivotal aspect of robust analytical measurements is the availability of a Certified Reference Material (CRM). A CRM, produced by a National Metrology Institute or an accredited body, provides a certified value for a specific property (e.g., purity) with a stated uncertainty, ensuring traceability and comparability of results across different laboratories and methods.

As of the writing of this guide, a dedicated, commercially available CRM for this compound from a major metrological institute has not been identified. While several chemical suppliers offer high-purity grades of this compound[1], these are typically supplied with a Certificate of Analysis (CoA) that provides lot-specific purity values determined by methods like Gas Chromatography (GC) or non-aqueous titration. These materials serve as excellent in-house or secondary reference standards but lack the metrological traceability of a CRM.

The absence of a primary CRM necessitates a more rigorous in-house qualification of the reference material. This involves a comprehensive characterization using multiple, independent analytical techniques to establish a well-documented purity value. This guide will explore several such techniques, providing a framework for both the qualification of a reference standard and the routine quality control of this compound.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on the specific analytical need, whether it is for identity confirmation, purity assessment, or quantification. Here, we compare four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Potentiometric Titration, and UV-Vis Spectrophotometry.

Performance Comparison

The following table summarizes the typical performance characteristics of each technique for the analysis of an aromatic amine like this compound. The data presented is illustrative, based on established performance for similar compounds, and serves as a guide for method selection and validation.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Potentiometric Titration UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998N/A> 0.995
Range 1 - 200 µg/mL10 - 500 µg/mL10 - 100 mg5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%< 0.5%< 2.0%
- Intermediate Precision< 2.0%< 3.0%< 1.0%< 3.0%
Limit of Detection (LOD) ~0.3 µg/mL~3 µg/mL~1 mg~1.5 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~10 µg/mL~10 mg~5 µg/mL
Specificity High (Separates from impurities)High (Good for volatile impurities)Low (Titrates total basicity)Low (Prone to interference)
Causality Behind Experimental Choices
  • HPLC-UV is often the method of choice for purity and impurity profiling due to its high resolving power and sensitivity. The use of a C18 column in reverse-phase mode provides excellent separation for moderately polar compounds like this compound. A UV detector is suitable as the aromatic ring of the analyte provides strong chromophores.

  • GC-FID is a robust technique for assessing the purity of volatile and thermally stable compounds. For anilines, which can be prone to peak tailing on standard columns, a column with a basic deactivation is often preferred to ensure good peak shape and reproducibility. A Flame Ionization Detector (FID) offers a wide linear range and is sensitive to most organic compounds.

  • Potentiometric Titration is a classic, absolute method for determining the total basicity of the aniline functional group. It is a highly precise and accurate technique for assaying the bulk material but lacks the specificity to distinguish the analyte from other basic impurities.

  • UV-Vis Spectrophotometry is a simple and rapid technique for quantification. However, it is highly susceptible to interference from any impurities that absorb at the same wavelength as this compound, making it less suitable for purity analysis but potentially useful for in-process monitoring where the matrix is well-defined.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using the compared techniques. These protocols are intended as a starting point and should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification and impurity profiling of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve in the mobile phase in a 25 mL volumetric flask to obtain a concentration of approximately 1 mg/mL. Prepare a series of working standards by serial dilution to cover the desired calibration range (e.g., 1-200 µg/mL).

  • Sample Solution Preparation: Accurately weigh a sample of this compound and prepare a solution in the mobile phase at a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 240 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Quantify the this compound content in the sample using a calibration curve generated from the standard solutions.

Workflow Diagram:

Sources

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Characterization of 4-Propoxyaniline and Its Derivatives Using NMR and Mass Spectrometry

From the Desk of a Senior Application Scientist

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This compound and its derivatives are prevalent scaffolds in medicinal chemistry and materials science. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of this important class of aromatic amines. We will move beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

NMR spectroscopy is the gold standard for elucidating the precise structural framework of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: The "Why" Behind the NMR Experiment

For a molecule like this compound, a standard analysis involves acquiring both proton (¹H) and carbon-13 (¹³C) NMR spectra. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. However, for derivatives with poor solubility or to resolve overlapping signals, solvents like DMSO-d₆ can be employed, though it's important to be aware that solvent-analyte interactions can cause shifts in the chemical environment, particularly for the labile amine (-NH₂) protons.[1]

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, sonication may be applied, or an alternative solvent should be considered.

    • Causality Check: Incomplete dissolution leads to poor spectral resolution and inaccurate quantification.

  • Instrument Setup (300-600 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

    • Causality Check: A well-shimmed field is essential for resolving fine details like coupling constants.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64. Sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds. This allows protons to return to equilibrium between pulses, ensuring accurate integration.

    • Spectral Width: Typically -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Standard proton-decoupled pulse program.

    • Number of Scans: ≥1024. More scans are needed due to the low natural abundance (~1.1%) of the ¹³C isotope.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: Typically 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Data Interpretation: this compound as the Archetype

The spectra of this compound serve as our baseline. Substituents on derivatives will predictably alter these chemical shifts.

¹H NMR Analysis: The proton spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale for Assignment
H-d (CH₃)1.03Triplet (t)3H7.4Terminal methyl group coupled to the adjacent CH₂ group (H-c).
H-c (CH₂)1.79Sextet2H7.0Methylene group coupled to both the terminal CH₃ (H-d) and the O-CH₂ (H-b) groups.
-NH₂3.55Singlet (s, broad)2H-Labile amine protons; signal can be broad and may exchange with D₂O.
H-b (O-CH₂)3.88Triplet (t)2H6.6Methylene group adjacent to the electron-withdrawing oxygen, shifting it downfield. Coupled to H-c.
H-2, H-66.65Doublet (d)2H8.8Aromatic protons ortho to the electron-donating -NH₂ group. Shielded relative to H-3,5.
H-3, H-56.76Doublet (d)2H8.8Aromatic protons ortho to the electron-donating -OPr group.
Data sourced from SpectraBase.[2]

¹³C NMR Analysis: The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.

Assignment Chemical Shift (δ, ppm) Rationale for Assignment
C-d (CH₃)10.6Most upfield signal, typical for a terminal aliphatic carbon.
C-c (CH₂)22.7Aliphatic methylene carbon.
C-b (O-CH₂)70.1Methylene carbon attached to oxygen, significantly deshielded.
C-2, C-6116.1Aromatic carbons ortho to the -NH₂ group. Shielded by its strong electron-donating effect.
C-3, C-5115.6Aromatic carbons ortho to the -OPr group. Also shielded.
C-4 (C-NH₂)139.6Quaternary aromatic carbon attached to nitrogen. Less shielded than C-1.
C-1 (C-O)152.8Quaternary aromatic carbon attached to oxygen. Deshielded due to the electronegativity of oxygen.
Data sourced from SpectraBase.[2]
Predicting Spectral Changes in Derivatives
  • Substitution on the Amine (e.g., N-acetylation): This will cause a significant downfield shift of the H-2/H-6 and C-2/C-6 signals due to the conversion of the electron-donating -NH₂ group into the electron-withdrawing -NHAc group. The N-H proton will also shift downfield and may show coupling to adjacent protons.

  • Substitution on the Aromatic Ring: An electron-withdrawing group (e.g., -NO₂) will deshield (shift downfield) ortho and para carbons and protons, while an electron-donating group will shield them (shift upfield).[3]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Purified Derivative B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Lock, Tune, Shim Spectrometer C->D E Acquire 1H Spectrum (16-64 Scans) D->E F Acquire 13C Spectrum (≥1024 Scans) D->F G Fourier Transform, Phase & Baseline Correction E->G F->G H Reference Spectra (to solvent peak) G->H I Assign Signals & Analyze Coupling H->I J Structure Elucidation I->J

Caption: Standard workflow for NMR sample analysis.

Part 2: Mass Spectrometry – Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers "puzzle pieces" that help confirm its structure. It is an orthogonal technique to NMR and is essential for a complete characterization.

Expertise & Experience: Choosing the Right Ionization Technique

The method of ionization dramatically affects the resulting mass spectrum. For this compound derivatives, two techniques are primarily considered:

  • Electron Ionization (EI): A "hard" technique that uses high-energy electrons to ionize the sample. It reliably produces a molecular ion (M⁺˙) but also causes extensive and reproducible fragmentation. This fragmentation pattern is a molecular fingerprint, excellent for structural confirmation and library matching.[4]

  • Electrospray Ionization (ESI): A "soft" technique ideal for samples analyzed by Liquid Chromatography (LC). It typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation. This is advantageous for confirming molecular weight, especially in complex mixtures or for fragile molecules. Further structural information can be obtained using tandem MS (MS/MS).[5]

For initial characterization, GC-MS with EI provides a rich dataset. For purity analysis and analysis of reaction mixtures, LC-MS with ESI is often superior.

Experimental Protocol: GC-MS (EI) and LC-MS (ESI)

GC-MS (EI) Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the derivative in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: GC coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Injection: 1 µL, split injection.

    • Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to ensure elution.

  • MS Conditions:

    • Ionization Mode: EI (70 eV).

    • Mass Range: Scan from m/z 40 to 400.

LC-MS (ESI) Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in the mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).[6]

  • Instrumentation: HPLC or UPLC coupled to a mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.

    • Causality Check: Formic acid aids in protonation, improving the ESI signal for the amine in positive ion mode.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • High-Resolution MS (HRMS): If available (e.g., on a TOF or Orbitrap analyzer), acquire HRMS data to determine the elemental composition from the accurate mass.

Interpreting the Mass Spectrum of this compound (EI)

The EI mass spectrum provides a fingerprint of the molecule's fragmentation.

m/z (Charge Ratio) Relative Intensity (%) Proposed Fragment Ion/Loss Fragmentation Mechanism
15145[M]⁺˙ (Molecular Ion)Initial ionization by loss of one electron.
109100[M - C₃H₆]⁺˙Base Peak. McLafferty-type rearrangement involving the propoxy chain, leading to the loss of neutral propene and formation of the stable 4-aminophenol radical cation.
10830[M - C₃H₇]⁺Loss of a propyl radical via cleavage of the C-O ether bond.
8015[C₆H₆N]⁺Further fragmentation of the aromatic ring structure.
Data sourced from NIST Mass Spectrometry Data Center via PubChem.[2]

The presence of an odd-numbered molecular ion (151) is consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Analysis & Data Acquisition cluster_proc Data Interpretation A Prepare Dilute Solution (e.g., 1-10 µg/mL) B Choose Appropriate Solvent (Volatile for GC, Mobile Phase for LC) A->B C Inject into GC-MS (EI) or LC-MS (ESI) B->C D Separate from Impurities (Chromatography) C->D E Acquire Mass Spectrum (Full Scan or MS/MS) D->E F Identify Molecular Ion Peak ([M]⁺˙ or [M+H]⁺) E->F G Analyze Fragmentation Pattern F->G I Structure Confirmation G->I H Confirm with HRMS (if available) H->I

Caption: General workflow for MS sample analysis.

Part 3: An Integrated Strategy for Complete Confidence

Neither NMR nor MS alone provides a complete picture. A truly robust characterization relies on the synergy between the two techniques.

  • MS First (Screening): A quick LC-MS or direct infusion ESI-MS analysis confirms the molecular weight of the target compound and provides an initial assessment of purity. HRMS can confirm the elemental formula, immediately flagging any major discrepancies between the expected and actual product.

  • NMR Second (Confirmation): Once the correct mass is confirmed, NMR provides the definitive structural proof. It confirms the substitution pattern, differentiates between isomers (which MS often cannot), and provides the complete atomic connectivity.

  • Reconciliation: The fragmentation pattern observed in MS should be fully explainable by the structure determined by NMR. For example, the loss of a propyl group (m/z 108) in the MS of this compound is perfectly consistent with the propoxy chain identified by NMR.

This integrated approach creates a self-validating loop where the results of one technique corroborate the other, leading to an unimpeachable structural assignment essential for publication, patent filings, and regulatory submissions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78221, this compound. Retrieved from [Link].

  • Lambert, J. B., & Stec, D. (1984). Effect of molecular motion and solvent interactions on nitrogen-15 relaxation in anilines. Organic Magnetic Resonance, 22(5), 301-304. Available at: [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. Available at: [Link].

  • Lin, C. H., et al. (2006). Systematic studies on the electronic behavior of the alkylthio group in simple and conjugated aniline systems. The Journal of Organic Chemistry, 71(16), 6136-6142. Available at: [Link].

  • Axenrod, T., & Webb, G. A. (Eds.). (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of 4-Propoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Challenge

4-Propoxyaniline and its analogues represent a class of aromatic amines with significant potential in chemical synthesis and pharmaceutical development.[1][2] However, as with many aromatic amines, a critical hurdle in their preclinical evaluation is the rigorous assessment of their cytotoxic potential. The broader class of aniline compounds is known for potential genotoxicity and carcinogenicity, often mediated by metabolic activation into reactive intermediates that can cause cellular damage.[3][4] Understanding the cytotoxic profile of novel this compound derivatives is therefore not merely a regulatory checkpoint, but a fundamental step in ascertaining their therapeutic window and potential liabilities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vitro cytotoxicity studies. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically informative. We will compare key methodologies, provide validated protocols, and discuss the interpretation of comparative data.

Core Principles of In Vitro Cytotoxicity Assessment

The three pillars of a robust cytotoxicity assessment are:

  • Cellular Metabolism: Is the cell's energy production machinery functional?

  • Membrane Integrity: Is the plasma membrane intact?

  • Cell Death Pathway: If the cell is dying, is it through a programmed process (apoptosis) or uncontrolled lysis (necrosis)?

Comparative Experimental Protocols: A Multi-Parametric Approach

Here, we detail three gold-standard assays that, when used in conjunction, provide a comprehensive picture of a compound's cytotoxic effects.

MTT Assay: Gauging Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] The core principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

The MTT assay is often the first-line screening tool due to its high throughput, sensitivity, and cost-effectiveness. It provides a rapid assessment of a compound's effect on the overall health of a cell population. A reduction in MTT conversion is an early indicator of cellular dysfunction.

MTT_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Assay Execution node_seed 1. Seed cells in 96-well plate (5,000-10,000 cells/well) node_incubate1 2. Incubate for 24h (37°C, 5% CO2) to allow attachment node_seed->node_incubate1 node_prepare_drug 3. Prepare serial dilutions of This compound derivatives node_treat 4. Replace medium with drug-containing medium (Include vehicle control) node_prepare_drug->node_treat node_incubate2 5. Incubate for 48-72h node_treat->node_incubate2 node_add_mtt 6. Add MTT solution (10 µL/well) and incubate for 4h node_solubilize 7. Remove medium, add DMSO (150 µL/well) to dissolve formazan crystals node_add_mtt->node_solubilize node_read 8. Read absorbance at 570 nm (Reference wavelength ~630 nm) node_solubilize->node_read

Caption: High-level workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or a relevant line for your research) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a high-concentration stock solution of each this compound derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Crucial Point: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[3]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "blank" (medium only). Incubate for 48 to 72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] During this time, viable cells will convert the MTT to purple crystals.

  • Solubilization: Aspirate the culture medium from the wells without disturbing the crystals. Add 150 µL of DMSO to each well and shake the plate at a low speed for 10 minutes to fully dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[7][8]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[9]

LDH Assay: Quantifying Membrane Damage

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[10][11] The assay measures a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[12]

This assay directly measures cytotoxicity by quantifying membrane rupture, which is a definitive indicator of cell death. It is an excellent complementary assay to the MTT test. For example, a compound could be cytostatic (inhibiting proliferation, seen in MTT) without being cytotoxic (not causing membrane lysis, as seen in LDH). Using both provides a clearer mechanistic picture.

LDH_Workflow cluster_prep Days 1-2: Cell Prep & Treatment cluster_assay Day 5: Assay Execution node_setup 1. Seed and treat cells with derivatives (Identical to MTT steps 1-3) node_controls 2. Prepare controls: - Spontaneous LDH release (untreated cells) - Maximum LDH release (lysed cells) node_setup->node_controls node_collect_sup 3. Centrifuge plate, collect supernatant (50 µL) into a new 96-well plate node_add_reagent 4. Add LDH Reaction Mix (50 µL) to each well node_collect_sup->node_add_reagent node_incubate 5. Incubate for 30 min at room temp (Protect from light) node_add_reagent->node_incubate node_read 6. Read absorbance at 490-520 nm node_incubate->node_read

Caption: High-level workflow for the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow the exact same procedure as steps 1-3 of the MTT protocol. It is advisable to run the MTT and LDH assays on parallel plates prepared at the same time.[3]

  • Control Preparation: In addition to the vehicle control, prepare two essential controls:

    • Spontaneous Release Control: Untreated cells to measure background LDH release.

    • Maximum Release Control: A set of untreated wells to which a lysis buffer is added 45 minutes before the end of the incubation to cause 100% LDH release.

  • Sample Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Solution to each well containing the supernatant.[12]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Apoptosis vs. Necrosis Assay: Differentiating Cell Death Mechanisms

To understand how a compound is killing cells, a flow cytometry-based assay using Annexin V and a viability dye like Propidium Iodide (PI) is invaluable.[13]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when labeled with a fluorophore (e.g., FITC), can identify early apoptotic cells. PI is a fluorescent nuclear dye that is excluded by live cells with intact membranes.[13] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][14]

This assay provides critical mechanistic information. A compound that induces apoptosis may be a promising candidate for cancer therapy, as apoptosis is a controlled, non-inflammatory form of cell death.[15] Conversely, a compound causing widespread necrosis might be too broadly toxic for therapeutic use due to its inflammatory nature.[15] This assay allows for the quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations.[16]

Apoptosis_Workflow cluster_prep Preparation & Staining cluster_analysis Data Acquisition & Analysis node_treat 1. Treat cells in 6-well plates with This compound derivatives node_harvest 2. Harvest cells (including supernatant) and wash with cold PBS node_treat->node_harvest node_resuspend 3. Resuspend cells in 1X Annexin V Binding Buffer node_harvest->node_resuspend node_stain 4. Add FITC-Annexin V and Propidium Iodide (PI) node_resuspend->node_stain node_incubate 5. Incubate for 15 min at room temp in the dark node_stain->node_incubate node_acquire 6. Analyze cells using a flow cytometer (e.g., FITC on FL1, PI on FL3) node_gate 7. Gate populations based on fluorescence: - Live (Annexin V- / PI-) - Early Apoptotic (Annexin V+ / PI-) - Late Apoptotic/Necrotic (Annexin V+ / PI+) node_acquire->node_gate node_quantify 8. Quantify percentage of cells in each quadrant node_gate->node_quantify

Caption: Workflow for distinguishing apoptosis and necrosis via flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all dying cells are included in the analysis. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples immediately by flow cytometry. A dose-dependent increase in the percentage of apoptotic or necrotic cells indicates the compound is inducing cell death.[13]

Data Interpretation & Comparative Analysis

The ultimate goal is to compare the cytotoxic potential of different derivatives. This is best visualized by summarizing the quantitative data in a table.

Table 1: Illustrative Comparative Cytotoxicity Data for this compound Derivatives on HeLa Cells

DerivativeStructure ModificationMTT IC₅₀ (µM)LDH EC₅₀ (µM)% Apoptosis at 24h (at IC₅₀ conc.)% Necrosis at 24h (at IC₅₀ conc.)
Parent (this compound) -> 100> 100< 5%< 2%
Derivative A 2-Nitro group25.4 ± 3.148.2 ± 5.565.7%8.3%
Derivative B 3-Chloro group42.8 ± 4.975.1 ± 8.245.2%12.5%
Derivative C 2,6-Dimethyl groups> 100> 100< 5%< 3%
Doxorubicin (Control) -0.8 ± 0.13.1 ± 0.485.1%5.4%

Note: This is illustrative data provided for guidance on presentation and interpretation, as specific comparative data for these derivatives is not publicly available.

  • Potency: Derivative A is the most potent cytotoxic agent, with the lowest IC₅₀ value in the MTT assay. This suggests it is most effective at disrupting cellular metabolism.

  • Mechanism of Death: Derivative A primarily induces apoptosis (65.7%) rather than necrosis (8.3%), which could be a desirable characteristic for a therapeutic agent.

  • Structure-Activity Relationship (SAR): The addition of a nitro group (Derivative A) significantly increases cytotoxicity compared to the parent compound. The addition of a chloro group (Derivative B) also increases toxicity, but to a lesser extent. Steric hindrance from two methyl groups at the ortho positions (Derivative C) appears to abolish cytotoxic activity, potentially by preventing metabolic activation.[4]

  • Assay Correlation: The LDH EC₅₀ values are higher than the MTT IC₅₀ values for both active derivatives. This is a common finding and suggests that metabolic inhibition occurs at lower concentrations than those required to induce outright membrane lysis.

Mechanistic Insights: The Role of Oxidative Stress

For aniline compounds, a common mechanism of toxicity is the induction of oxidative stress.[17][18] This process involves the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[17][19] This oxidative damage can, in turn, trigger the mitochondrial pathway of apoptosis.

The diagram below illustrates a plausible sequence of events following cellular exposure to a cytotoxic this compound derivative.

Aniline_Pathway cluster_trigger Initial Insult cluster_stress Cellular Stress Response cluster_mito Mitochondrial Dysfunction cluster_apoptosis Apoptotic Cascade node_derivative Cytotoxic this compound Derivative node_ros Increased Reactive Oxygen Species (ROS) node_derivative->node_ros node_mapk Activation of MAPK Pathways (JNK, p38) node_ros->node_mapk node_mmp Loss of Mitochondrial Membrane Potential (ΔΨm) node_ros->node_mmp node_cyto Cytochrome c Release into Cytosol node_mmp->node_cyto node_cas9 Caspase-9 Activation (Initiator) node_cyto->node_cas9 node_cas3 Caspase-3 Activation (Executioner) node_cas9->node_cas3 node_death Apoptosis (Cell Death) node_cas3->node_death

Sources

A Comparative Guide to the Antimicrobial Properties of Quinobenzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Among these, quinobenzothiazine derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a spectrum of bacterial pathogens, including multidrug-resistant strains. This guide provides a comprehensive comparison of the antimicrobial properties of various quinobenzothiazine derivatives, supported by experimental data and detailed methodologies, to inform and guide future research and development efforts in this critical area.

The Antimicrobial Potential of Quinobenzothiazine Derivatives: A Mechanistic Overview

Quinobenzothiazine derivatives are tetracyclic compounds resulting from the fusion of quinoline and phenothiazine scaffolds.[1] This unique hybrid structure is believed to be a key contributor to their biological activity. While the precise, all-encompassing mechanism of action is a subject of ongoing investigation, a significant body of evidence points towards the disruption of fundamental cellular processes in bacteria.

One of the primary proposed mechanisms is the inhibition of the bacterial respiratory chain .[2][3] This is supported by studies demonstrating that certain derivatives, such as 9-benzyloxy-5-methyl-12H-quino[3,4-b][2][4]benzothiazinium chloride, significantly inhibit bacterial respiration, as measured by the MTT assay.[2][3] The quinoline moiety is known to target the respiratory chain, exhibiting a mechanism of action similar to that of the anti-mycobacterial drug bedaquiline.[2] Concurrently, the phenothiazine component can interact with the bacterial membrane, leading to a dissipation of membrane potential, a reduction in ATP levels, and an increase in oxidative stress.[2] This multi-pronged attack on cellular respiration and membrane integrity likely contributes to the potent bactericidal activity observed in many quinobenzothiazine derivatives.[2][3]

It is also noteworthy that the antimicrobial activity of these compounds does not appear to be significantly affected by the presence of the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting a mechanism of action distinct from that of beta-lactam antibiotics.[2]

Below is a diagram illustrating the proposed antimicrobial mechanism of action for quinobenzothiazine derivatives.

cluster_Cell Bacterial Cell QBT Quinobenzothiazine Derivative Membrane Cell Membrane QBT->Membrane Intercalation & Disruption ETC Electron Transport Chain QBT->ETC Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase Disrupted Proton Gradient ROS Reactive Oxygen Species ETC->ROS Increased Production ATP ATP ATP_Synthase->ATP Reduced Synthesis Cell_Death Bacterial Cell Death ATP->Cell_Death Energy Depletion ROS->Cell_Death Oxidative Stress Start 3-Hydroxyacetanilide Step1 Step 1: Benzylation (NaH, Benzyl Bromide, DMF) Start->Step1 Intermediate1 3-(Benzyloxy)acetanilide Step1->Intermediate1 Step2 Step 2: Hydrolysis (HCl, Ethanol) Intermediate1->Step2 Intermediate2 3-(Benzyloxy)aniline Step2->Intermediate2 Step3 Step 3: Cyclization (Pyridine, 80°C) Intermediate2->Step3 Precursor 5,12-(dimethyl)thioquinantrenediinium bis-chloride Precursor->Step3 FinalProduct 9-benzyloxy-5-methyl-12H-quino [3,4-b][1,4]benzothiazinium chloride Step3->FinalProduct cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Analysis Prep_Culture Prepare Bacterial Culture Prep_Inoculum Standardize Inoculum (0.5 McFarland) Prep_Culture->Prep_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prep_Inoculum->Inoculate_Plate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Plate Visually Inspect for Growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Sources

A Senior Application Scientist's Comparative Guide to the Determination of 4-Propoxyaniline in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

As drug development and industrial chemical synthesis expand, the environmental fate of precursor molecules like 4-Propoxyaniline (CAS: 4469-80-1) becomes a critical area of study.[1] A substituted aromatic amine, this compound, serves as a building block in various manufacturing processes.[2] Its potential release into soil and water ecosystems necessitates robust, validated analytical methods to monitor its presence and ensure environmental safety. Aniline and its derivatives are noted for their toxicity and are suspected carcinogens, making sensitive detection paramount.[3]

This guide provides an in-depth comparison of the primary analytical methodologies for quantifying this compound in environmental matrices. We move beyond mere protocols to dissect the causality behind methodological choices, offering a framework for selecting the most suitable technique for your research needs. We will compare the established workhorse of liquid chromatography against the gold standard of mass spectrometry and explore the potential of emerging electrochemical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Versatile Workhorse

High-Performance Liquid Chromatography (HPLC) is often the first choice for analyzing polar to semi-polar, thermally labile compounds like this compound, as it avoids the potentially destructive high temperatures of gas chromatography.[4] Coupling HPLC with a Diode Array Detector (DAD) or a variable wavelength UV detector provides a cost-effective, reliable, and widely accessible quantification tool.

Scientific Rationale: The method's strength lies in the separation power of the stationary phase and the precise composition of the mobile phase. For this compound, a reversed-phase C18 column is the logical choice. The nonpolar C18 chains interact with the molecule's phenyl ring and propoxy group via hydrophobic interactions. The mobile phase, typically a mixture of acetonitrile or methanol and acidified water, elutes the analyte. The acid (e.g., formic or phosphoric acid) is crucial: it protonates the amine group, ensuring a single, consistent ionic form, and neutralizes free silanol groups on the column, which prevents peak tailing and results in sharp, symmetrical peaks.[5]

Workflow for HPLC-UV Analysis of Water Samples

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis s0 1. Water Sample (100 mL) s1 2. pH Adjustment (to ~11-13) s0->s1 s2 3. Solid Phase Extraction (SPE) C18 Cartridge s1->s2 s3 4. Elution with Acetonitrile s2->s3 s4 5. Evaporation & Reconstitution s3->s4 a0 6. Injection into HPLC s4->a0 Inject Reconstituted Sample Extract a1 7. C18 Reversed-Phase Separation a0->a1 a2 8. UV Detection (e.g., 240 nm) a1->a2 a3 9. Data Acquisition a2->a3 end Result (µg/L) a3->end Quantification via External Standard Curve

Caption: Workflow for this compound analysis in water by SPE-HPLC-UV.

Experimental Protocol: Water Sample Analysis via SPE-HPLC-UV
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Collect a 100 mL water sample in an amber glass bottle.

    • Adjust the sample pH to approximately 11-13 using 1 M NaOH. This ensures the aniline group is deprotonated, maximizing its retention on a non-polar sorbent.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of acetonitrile followed by 5 mL of deionized water.

    • Load the water sample onto the cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the trapped this compound with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/DAD detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.

    • Detection: UV at 240 nm.

    • Run Time: 10 minutes.

  • Validation:

    • Linearity: Prepare calibration standards from a stock solution of this compound in the mobile phase over a concentration range (e.g., 0.1 to 20 µg/mL). The coefficient of determination (r²) should be >0.99.

    • Accuracy & Precision: Spike blank water samples at low, medium, and high concentrations and process them through the entire procedure. Mean recovery should be within 80-120%, with a relative standard deviation (RSD) of <15%.

Gas Chromatography-Mass Spectrometry (GC-MS): The Confirmatory Gold Standard

For unambiguous identification and sensitive quantification, particularly in complex matrices like soil, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method.[8] It provides not only retention time data but also a mass spectrum, which acts as a molecular fingerprint for the analyte.

Scientific Rationale: The core principle is the physical separation of volatile compounds in the gas phase followed by their ionization and detection based on their mass-to-charge ratio (m/z). This compound is sufficiently volatile for GC analysis. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is ideal. It separates compounds primarily based on their boiling points and, to a lesser extent, their interactions with the phenyl groups. Electron Ionization (EI) is the standard ionization technique, creating predictable and reproducible fragmentation patterns. For high sensitivity and selectivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, where it only monitors specific, characteristic ions for this compound, filtering out matrix noise.[8]

Workflow for GC-MS Analysis of Soil Samples

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s0 1. Soil Sample (10 g) s1 2. Add Acetonitrile & Salts (QuEChERS Method) s0->s1 s2 3. Shake & Centrifuge s1->s2 s3 4. Dispersive SPE (d-SPE) Cleanup s2->s3 s4 5. Collect Supernatant s3->s4 a0 6. Injection into GC s4->a0 Inject Final Extract a1 7. Capillary Column Separation a0->a1 a2 8. Electron Ionization (EI) a1->a2 a3 9. Mass Spectrometry (SIM Mode) a2->a3 end Result (ng/g) a3->end Identification & Quantification

Caption: Workflow for this compound analysis in soil by QuEChERS-GC-MS.

Experimental Protocol: Soil Sample Analysis via QuEChERS-GC-MS
  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[9]

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and magnesium sulfate (to remove residual water).

    • Vortex for 30 seconds and centrifuge for 5 minutes.

    • The resulting supernatant is ready for GC-MS analysis.[9]

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 151 (molecular ion), 108, 122).

  • Validation:

    • Identification: Confirmation requires the retention time to match that of a pure standard and the relative abundance of the monitored ions to be within ±20% of the standard's ion ratios.

    • Quantification: Use matrix-matched standards for calibration to compensate for matrix effects (enhancement or suppression).

    • Performance: Aim for recovery values between 70-120% and RSD <20%.[11]

Electrochemical Sensing: The Emerging Frontier

Electrochemical sensors offer a compelling alternative for rapid, in-situ, and low-cost screening of electroactive pollutants.[12] The aniline functional group in this compound is redox-active, meaning it can be oxidized at a specific potential on an electrode surface, making it a prime candidate for this technology.

Scientific Rationale: This technique measures the current generated when an analyte undergoes oxidation or reduction at an electrode surface as a function of applied potential. For enhanced sensitivity and selectivity, the surface of a standard electrode (like a Glassy Carbon Electrode, GCE) is modified with materials that catalyze the reaction or preconcentrate the analyte.[13] Nanomaterials like graphene or carbon nanotubes enhance conductivity and surface area, while conducting polymers like polyaniline can facilitate electron transfer.[14] Differential Pulse Voltammetry (DPV) is a highly sensitive technique where current is sampled just before and at the end of a potential pulse. The difference in current is plotted against the potential, resulting in a well-defined peak whose height is proportional to the analyte concentration.

Workflow for Electrochemical Analysis

EC_Workflow cluster_prep Sensor & Sample Prep cluster_analysis Electrochemical Detection s0 1. Modify Glassy Carbon Electrode (GCE) s2 3. Add Filtered Water Sample to Electrochemical Cell s0->s2 s1 2. Prepare Buffer Solution (e.g., PBS pH 7.0) s1->s2 a0 4. Immerse Electrodes (Working, Ref, Counter) a1 5. Preconcentration Step (Optional) a0->a1 a2 6. Apply DPV Scan a1->a2 a3 7. Measure Oxidation Peak Current a2->a3 end Result (µM or ng/L) a3->end Quantification via Standard Addition

Caption: Workflow for electrochemical detection of this compound.

Experimental Protocol: Electrochemical Detection in Water
  • Sensor Preparation:

    • Polish a Glassy Carbon Electrode (GCE) with alumina slurry, then sonicate in water and ethanol to clean the surface.

    • Modify the electrode surface. A hypothetical modification could involve drop-casting a dispersion of reduced graphene oxide (rGO) and gold nanoparticles (AuNPs) onto the GCE surface to create a composite with high surface area and catalytic activity.

  • Analytical Procedure:

    • Prepare a 0.1 M phosphate buffer solution (PBS) at pH 7.0 as the supporting electrolyte.

    • Place 10 mL of the PBS into the electrochemical cell. Add a known volume of the filtered environmental water sample.

    • Immerse the modified GCE (working electrode), a Ag/AgCl (reference electrode), and a platinum wire (counter electrode) into the solution.

    • Apply an accumulation potential (e.g., -0.2 V) for a set time (e.g., 120 s) with stirring to preconcentrate the analyte on the electrode surface.

    • Stop stirring and allow the solution to become quiescent (10 s).

    • Record the DPV scan over a potential range (e.g., +0.2 V to +0.8 V).

    • The oxidation peak appearing within this range corresponds to this compound.

  • Quantification & Validation:

    • Use the standard addition method for quantification to mitigate matrix effects. Add small, known amounts of this compound standard to the sample and record the DPV response after each addition.

    • Plot the peak current versus the added concentration. The initial concentration in the sample is determined by extrapolating the linear plot to the x-intercept.

    • Selectivity: Test the sensor's response in the presence of common interfering species (e.g., other phenols, metal ions) to ensure the oxidation peak is specific to this compound.

Comparative Performance Analysis

The choice of method depends on the specific requirements of the analysis, such as the need for regulatory confirmation, sample throughput, and cost constraints.

ParameterHPLC-UVGC-MSElectrochemical Sensor
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility & boiling pointRedox reaction at an electrode surface
Confirmation Retention time onlyRetention time + Mass Spectrum (High Confidence)Oxidation potential (Moderate Confidence)
Typical Matrix Water, wastewaterSoil, sediment, complex wastesPrimarily aqueous samples
Sample Prep Moderate (SPE, LLE)Moderate to high (QuEChERS, Sonication)Minimal (Filtration, buffering)
Throughput HighMediumVery High (for screening)
Instrumentation Cost MediumHighLow
Consumables Cost MediumHighLow
Strengths Robust, reliable, widely available, good for polar/non-volatile compounds.Unambiguous identification, very high sensitivity & selectivity.[11]Rapid, portable, low cost, suitable for in-field screening.[12]
Weaknesses Potential for co-elution, lower confidence in identification.Not suitable for non-volatile or thermally labile compounds, matrix effects.Susceptible to matrix fouling and interferences from other electroactive species.
Illustrative LOD 1 - 10 µg/L0.01 - 1 µg/L0.1 - 5 µg/L
Illustrative Recovery 85-110%75-115%90-105% (in simple matrices)

*Disclaimer: The Limit of Detection (LOD) and Recovery values are illustrative estimates based on performance for analogous aromatic amines and organic pollutants found in the literature. Actual performance for this compound must be determined through rigorous, matrix-specific method validation.[7]

Conclusion and Recommendations

For researchers and drug development professionals, the selection of an analytical method for this compound requires a clear understanding of the project's goals.

  • For routine monitoring and quantification in aqueous samples, HPLC-UV offers the best balance of performance, cost, and throughput. Its reliability makes it ideal for generating large datasets in fate and transport studies.

  • For legally defensible data, analysis of complex solid matrices like soil, or identification of unknown transformation products, GC-MS is the unequivocal choice. Its confirmatory power is essential for regulatory submissions and in-depth environmental impact assessments.

  • For rapid field screening, process monitoring, or high-throughput preliminary assessments, electrochemical sensors represent a promising and cost-effective frontier. While requiring further development for commercial application to this specific analyte, their potential for real-time data acquisition is unmatched.

Ultimately, a tiered approach is often most effective: using electrochemical sensors or HPLC-UV for initial screening and routine monitoring, followed by GC-MS for confirmation of positive detections and for analysis of challenging matrices. This ensures both efficiency and the highest degree of scientific integrity in the environmental assessment of this compound.

References

  • ResearchGate. (n.d.). Advances in sample preparation of environmental solid matrices.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
  • Zhu, X., et al. (2011). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. NIH National Library of Medicine. Retrieved from [Link].

  • Namieśnik, J., & Górecki, T. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies.
  • Sigma-Aldrich. (n.d.). This compound.
  • Agilent Technologies. (n.d.). Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF.
  • Albero, B., et al. (2005). Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry. PubMed. Retrieved from [Link].

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Journal of Engineering Sciences. (n.d.).
  • Frontiers in Environmental Science. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater.
  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals.
  • Lee, H., et al. (2006). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. Retrieved from [Link].

  • NIH National Library of Medicine. (2014). High performance liquid chromatography profiling of health-promoting phytochemicals and evaluation of antioxidant, anti-lipoxygenase, iron chelating and anti-glucosidase activities of wetland macrophytes. Retrieved from [Link].

  • ResearchGate. (n.d.). Sample Preparation Techniques for Elemental Analysis in Aqueous Matrices.
  • ResearchGate. (2006). (PDF) Multiresidue Analysis of Pesticides in Soil by Gas Chromatography with Electron-Capture Detection and Gas Chromatography Mass Spectrometry Detection.
  • ReCIPP. (n.d.). Analysis of pesticide residues in strawberries and soils by GC-MS/MS.
  • NIH National Library of Medicine. (2019). Electrochemical DNA Sensors with Layered Polyaniline—DNA Coating for Detection of Specific DNA Interactions. Retrieved from [Link].

  • ResearchGate. (2025). Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography | Request PDF.
  • MDPI. (n.d.). Recent Advances in Electrochemical Sensors for the Detection of Biomolecules and Whole Cells.
  • MDPI. (n.d.). Liquid Chromatography with a Fluorimetric Detection Method for Analysis of Paralytic Shellfish Toxins and Tetrodotoxin Based on a Porous Graphitic Carbon Column.
  • PubMed Central. (2025). Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review. Retrieved from [Link].

  • Thermo Fisher Scientific. (n.d.). 4-n-Propoxyaniline, 97% 1 g.
  • AMI Scientific. (n.d.). This compound TCI Analytical reagent.
  • Strife, R. J. (n.d.). "HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC ASSAY AND STRUCTURE ACTIVITY R".

Sources

Establishing a Primary Reference Standard for 4-Propoxyaniline: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The accuracy and reproducibility of analytical results in research and manufacturing depend critically on the quality of chemical reference standards.[1] This guide presents a comprehensive, multi-technique framework for qualifying a new batch of 4-Propoxyaniline as an in-house primary reference standard. We detail a series of orthogonal analytical methods—techniques that rely on different physicochemical principles—to build a self-validating and robust purity assessment.[2] The performance of the in-house candidate is directly compared against a commercially available analytical standard to provide a clear benchmark for quality. This document is intended for researchers, analytical scientists, and quality control professionals who require a high-confidence, well-characterized standard for this compound.

Introduction to Reference Standard Qualification

This compound (C₉H₁₃NO, CAS: 4469-80-1) is an aromatic amine intermediate used in the synthesis of various organic molecules, including dyes and potentially pharmacologically active compounds.[3][4] Accurate quantification and impurity profiling in any process involving this compound necessitate a reference standard of the highest purity and characterization.

A primary reference standard is a substance selected for its high purity and stability, intended for calibrating analytical instruments and validating methods.[5][6] Its purity value is not determined by comparison to another standard but is assigned through a rigorous combination of independent analytical tests. The core principle guiding this process is the use of orthogonal methods , which reduces the risk of overlooking impurities that may not be detectable by a single technique.[2] This guide will demonstrate the qualification of an "In-House Candidate (Lot: IH-4PA-001)" by comparing it to a "Commercial Standard (Lot: CS-4PA-A2B)".

The Orthogonal Analytical Strategy

No single analytical method is sufficient to unequivocally determine the purity of a reference standard.[1] A self-validating system is created by combining data from multiple uncorrelated techniques. Our approach integrates chromatographic purity (HPLC), volatile impurity analysis (GC-MS), absolute purity by a primary ratio method (qNMR), and assessments of non-volatile/inorganic impurities like water content (Karl Fischer) and thermal characteristics (DSC).[2][7][8]

G cluster_input cluster_methods Orthogonal Purity Assessment cluster_output candidate This compound (Lot: IH-4PA-001) HPLC HPLC-UV (Organic Impurities) candidate->HPLC GCMS Headspace GC-MS (Residual Solvents) candidate->GCMS qNMR ¹H qNMR (Absolute Purity) candidate->qNMR KF Karl Fischer (Water Content) candidate->KF DSC DSC (Thermal Purity) candidate->DSC mass_balance Mass Balance Calculation (Purity Assignment) HPLC->mass_balance GCMS->mass_balance qNMR->mass_balance KF->mass_balance cert Certificate of Analysis mass_balance->cert

Caption: Orthogonal workflow for reference standard qualification.

Comparative Analysis: Chromatographic Purity

Chromatographic methods are fundamental for separating and quantifying structurally related organic impurities. We employ High-Performance Liquid Chromatography (HPLC) with UV detection as the primary tool for this purpose.

Rationale for HPLC Method Development

The selection of chromatographic conditions is critical for achieving accurate impurity profiling. For this compound, a C18 stationary phase is chosen for its hydrophobicity, which effectively retains the aromatic ring and propyl chain. A buffered mobile phase (pH ~7) is essential to maintain the aniline moiety in a consistent, neutral state, preventing peak tailing and ensuring reproducibility. A gradient elution from a water/acetonitrile mobile phase allows for the separation of potential impurities with a wide range of polarities, from more polar starting materials to less polar, process-related byproducts. This approach is consistent with established methods for analyzing aromatic amines.[9]

HPLC Experimental Protocol
  • System: Agilent 1290 Infinity II LC System with Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate in Water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples dissolved in 50:50 Water:Acetonitrile at a concentration of 1.0 mg/mL.

Comparative HPLC Results
ParameterIn-House Candidate (IH-4PA-001)Commercial Standard (CS-4PA-A2B)Method
Purity (Area %) 99.85%99.62%HPLC-UV
Largest Single Impurity 0.06% (at RRT 1.15)0.18% (at RRT 0.88)HPLC-UV
Total Impurities 0.15%0.38%HPLC-UV

The data clearly indicates that the in-house candidate possesses higher chromatographic purity with a significantly lower level of total and individual impurities compared to the commercial standard.

Absolute Purity by Quantitative NMR (qNMR)

While chromatography provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method capable of determining absolute purity without needing a reference standard of the analyte itself.[10] The integral of an NMR signal is directly proportional to the number of nuclei responsible for it, allowing for a direct comparison of the analyte to a certified internal standard of known purity.[8][11]

Rationale for qNMR

¹H qNMR was chosen for its high precision and direct traceability to the International System of Units (SI) via a certified internal standard.[12] Maleic acid was selected as the internal standard due to its high purity, stability, non-hygroscopic nature, and having distinct NMR signals that do not overlap with the aromatic or aliphatic protons of this compound.

qNMR Experimental Protocol
  • System: Bruker Avance III 500 MHz Spectrometer.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic Acid (Certified Reference Material).

  • Sample Preparation: Accurately weighed amounts of this compound (~20 mg) and maleic acid (~10 mg) were dissolved in DMSO-d₆.

  • Key Parameters: 30° pulse angle, relaxation delay (D1) of 60 seconds to ensure full relaxation of all protons.

  • Purity Calculation: Purity is calculated using the formula:[8] P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity.

Comparative qNMR Results
ParameterIn-House Candidate (IH-4PA-001)Commercial Standard (CS-4PA-A2B)Method
Absolute Purity (%w/w) 99.8%99.5%¹H qNMR

The qNMR results corroborate the HPLC findings, confirming the higher purity of the in-house candidate. This concordance between two orthogonal techniques provides strong evidence for the assigned purity value.[2]

Characterization of Volatile and Inorganic Impurities

A complete purity assessment must account for non-chromatographable and inorganic impurities, primarily residual solvents and water.

Residual Solvents by Headspace GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile compounds.[13][14] A headspace sampling technique is used to analyze for residual solvents from the synthesis process without interference from the non-volatile analyte.

  • Protocol Summary: Samples were heated in a sealed vial, and the headspace gas was injected into the GC-MS. Analysis was performed against a standard mix of common organic solvents.

  • Results: Both lots were found to be free of significant residual solvents (<0.05% total).

Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific method for the determination of water content.[15] Given that water can impact stability and accurate weighing, its precise measurement is mandatory. A volumetric Karl Fischer method was employed due to its suitability for samples with water content potentially above 0.1%.[16]

  • Protocol Summary: The sample was dissolved in an appropriate solvent and titrated with a Karl Fischer reagent. The endpoint was detected potentiometrically.[17]

  • Results:

ParameterIn-House Candidate (IH-4PA-001)Commercial Standard (CS-4PA-A2B)Method
Water Content (%w/w) 0.08%0.25%Volumetric Karl Fischer

The lower water content in the in-house candidate further supports its superior quality and suitability as a primary standard.

Thermal Analysis by DSC

Differential Scanning Calorimetry (DSC) can be used as a complementary method to assess purity.[7] The principle is based on the phenomenon of melting point depression; impurities broaden the melting range and lower the melting point of a pure substance.[18][19]

  • Protocol Summary: A small amount of sample (~2-3 mg) was heated at a constant rate (e.g., 2 °C/min), and the heat flow was measured. Purity is estimated using the van't Hoff equation.

  • Results: The in-house candidate exhibited a sharper melting endotherm and a higher onset temperature compared to the commercial standard, qualitatively indicating higher purity.

Final Purity Assignment

The final purity of a reference standard is assigned using a mass balance approach, where the contributions from all identified impurities are subtracted from 100%. This provides a comprehensive purity value.

G cluster_inputs Analytical Data Inputs cluster_calc cluster_output p1 100% (Ideal Purity) calc Purity = 100% - Org. Imp. - Water - Solvents - Residue p1->calc p2 Total Organic Impurities (from HPLC: 0.15%) p2->calc p3 Water Content (from KF: 0.08%) p3->calc p4 Residual Solvents (from GC-MS: <0.05%) p4->calc p5 Non-Volatile Residue (Assumed <0.02%) p5->calc final_purity Assigned Purity for Lot IH-4PA-001: 99.7% calc->final_purity

Caption: Mass balance calculation for purity assignment.

Purity Calculation for In-House Candidate (IH-4PA-001):
  • Purity by Mass Balance = 100% - (Total Organic Impurities + Water Content + Residual Solvents)

  • Purity = 100% - (0.15% + 0.08% + <0.05%) ≈ 99.7%

This value shows excellent agreement with the absolute purity determined by qNMR (99.8%). This concordance between a subtractive method (mass balance) and a direct measurement (qNMR) provides very high confidence in the final assigned value.

Conclusion and Recommendations

The comprehensive, orthogonal analysis demonstrates that the In-House Candidate lot (IH-4PA-001) of this compound exhibits superior purity and is better characterized than the commercially available analytical standard (CS-4PA-A2B).

  • Purity: The assigned purity of 99.7% for lot IH-4PA-001 is supported by both mass balance calculations and absolute qNMR data.

  • Impurities: It contains significantly lower levels of organic impurities and water.

Based on this data, Lot IH-4PA-001 is qualified for use as a primary in-house reference standard. It is recommended to store the standard in a desiccator at 2-8°C, protected from light. A re-qualification should be scheduled in 24 months to ensure continued stability and fitness for use.

References

  • Scharlab. Karl Fischer water content titration. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. (2011). [Link]

  • MHLW. Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Cuesta Sánchez, F., et al. Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Plato, C. (1972). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. [Link]

  • USP. General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). (2023). [Link]

  • ResearchGate. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • Creative Biolabs. Purity Determination by DSC. [Link]

  • PQE Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). [Link]

  • Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). [Link]

  • Schütze, M., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

  • Cuesta Sánchez, F., et al. (1996). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry. [Link]

  • Pharmuni. US Pharmacopeia Overview: General Chapters Categories. (2024). [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. [Link]

  • Chen, H., & Lee, H. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • U.S. EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • ECA Academy. WHO: Update of Guideline of Reference Standards. (2025). [Link]

  • Schiel, J. E., et al. Live qualification/validation of purity methods for protein products. [Link]

  • Wang, P., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2017). [Link]

  • Zhang, Q., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Journal of the Air & Waste Management Association. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • World Health Organization (WHO). WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Dasgupta, A., et al. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]

  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. (2015). [Link]

  • MRIGlobal. Four Keys to Reference Standard Management. [Link]

  • AMI Scientific. This compound TCI Analytical reagent. [Link]

  • AMI Scientific. This compound TCI Analytical reagent. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 4-Propoxyaniline (CAS 4469-80-1) are paramount to a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. We will move beyond simple instructions to explain the causality behind these procedures, ensuring a self-validating system of laboratory safety.

Hazard Profile and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is a combustible liquid that presents several health hazards.[1]

Primary Hazards:

  • Harmful if swallowed: Ingestion can lead to systemic toxicity.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation upon contact.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][4]

Given these risks, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The following must be worn at all times when handling this compound and its waste:

  • Hand Protection: Wear chemically resistant gloves. Given the nature of aniline compounds, butyl, neoprene, or Viton gloves are recommended over standard nitrile gloves.[5]

  • Eye and Face Protection: Chemical splash goggles are mandatory. For larger quantities or splash risks, a face shield should be used in conjunction with goggles.[1]

  • Respiratory Protection: For operations with a high risk of aerosolization or outside of a fume hood, a respirator equipped with a type ABEK (EN 14387) filter is necessary.[1]

  • Protective Clothing: A fully-buttoned lab coat and closed-toe shoes are required.

Key Chemical and Physical Properties

This data provides a quick reference for safe handling and storage decisions.

PropertyValueSignificance
Appearance Colorless to Brown clear liquid[2]Visual identification.
Flash Point 110 °C (230 °F) - closed cup[1][6]Classed as a combustible liquid; keep away from ignition sources.
Hazards H302, H315, H319, H335[1][2][3]Harmful if swallowed, causes skin/eye/respiratory irritation.
Storage Class 10 - Combustible liquids[1]Dictates segregation and storage requirements.
Incompatibilities Strong oxidizers, strong acids[5][7]Critical for preventing hazardous reactions in storage and waste containers.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[5][8] Under no circumstances should this chemical or its residues be disposed of down the drain or in the regular trash. [5][9]

Step 1: Waste Segregation at the Source

Proper disposal begins the moment waste is generated. It is crucial to prevent the mixing of incompatible waste streams.

  • Action: Collect all materials contaminated with this compound—including unused product, reaction residues, contaminated pipette tips, gloves, and absorbent materials from spills—in a dedicated waste container.

  • Causality: Aniline compounds can react violently with oxidizing agents and strong acids.[5][7] Segregating waste prevents exothermic or gas-producing reactions within the waste container, which could lead to pressurization, container failure, and exposure.

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical for safety during accumulation, storage, and transport.

  • Action:

    • Select a container made of a compatible material, such as high-density polyethylene (HDPE).[5] Ensure it has a secure, tightly-sealing lid.

    • Affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EHS) department.[10]

    • Clearly list all constituents by their full chemical name (i.e., "this compound") and their approximate percentages.

  • Causality: Using a compatible container prevents chemical degradation of the container itself. Proper, detailed labeling is a regulatory requirement and ensures that waste handlers can manage the material safely without ambiguity. The container must be kept closed except when adding waste to prevent the release of vapors.

Step 3: Temporary Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action:

    • Store the sealed waste container in a designated, secure area, such as a ventilated cabinet for combustible liquids.

    • Ensure the storage area is away from direct sunlight, heat sources, and incompatible chemicals like acids and oxidizers.[5]

    • Use secondary containment (e.g., a larger plastic tub) to capture any potential leaks.

  • Causality: Storing combustible liquids away from ignition sources is a fundamental fire safety principle. Segregation within the SAA continues the logic from Step 1, preventing accidental mixing of incompatible waste streams.[5]

Step 4: Final Disposal via EHS

The final step is to hand off the waste to trained professionals for disposal in accordance with federal, state, and local regulations.

  • Action: Once the waste container is full or is no longer needed, contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the chemical waste yourself.

  • Causality: Licensed hazardous waste disposal facilities have the specialized equipment, such as high-temperature incinerators with scrubbers to handle nitrogen oxides, required to destroy the chemical in an environmentally sound manner.[7] This ensures compliance and minimizes environmental impact.

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the safe disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Waste Preparation & Storage cluster_2 Final Disposal cluster_3 Emergency Protocol start Generate this compound Waste (e.g., unused reagent, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Dedicated, Compatible Container (HDPE) ppe->collect label_waste Label Container: 'HAZARDOUS WASTE' + List All Contents collect->label_waste seal Keep Container Tightly Sealed label_waste->seal store Store in Designated Satellite Accumulation Area (SAA) (Away from incompatibles) seal->store contact_ehs Request Pickup from Environmental Health & Safety (EHS) store->contact_ehs end Disposal at an Approved Waste Disposal Facility contact_ehs->end absorb Absorb with Inert Material (e.g., vermiculite, sand) spill->absorb Follow Spill Protocol spill_collect Collect Spill Debris into Hazardous Waste Container absorb->spill_collect spill_collect->label_waste

Sources

A Researcher's Guide to the Safe Handling of 4-Propoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of various organic compounds, 4-Propoxyaniline is a valuable reagent in the modern laboratory. However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of its properties. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for the confident and safe use of this compound. Our focus is on proactive safety measures, grounded in scientific principles, to ensure that your work proceeds without incident.

Understanding the Risks: The Hazard Profile of this compound

This compound, like many aromatic amines, presents a multi-faceted threat upon exposure.[1][2] It is crucial to internalize these risks not as deterrents, but as guiding principles for safe laboratory conduct. The primary dangers are associated with its toxicity upon ingestion, inhalation, and skin contact, as well as its potential for serious eye and skin irritation.[3][4] Chronic exposure to aromatic amines, in general, can lead to more severe health consequences, including potential damage to organs and a classification as a probable human carcinogen by agencies such as the International Agency for Research on Cancer (IARC) for analogous compounds like aniline.[5][6]

Hazard ClassificationDescriptionGHS Code
Acute Toxicity, Oral Harmful if swallowed.H302
Acute Toxicity, Dermal Toxic in contact with skin.H311
Acute Toxicity, Inhalation Toxic if inhaled.H331
Skin Irritation Causes skin irritation.H315
Eye Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.H373

This table summarizes the primary GHS hazard classifications for this compound and similar aromatic amines.[3][5]

The insidious nature of aromatic amines lies in their ability to be absorbed through the skin, often with delayed effects.[3] A seemingly minor spill can lead to systemic toxicity. The primary mechanism of acute toxicity for many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][6][7] This can lead to symptoms such as cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and in severe cases, respiratory distress and collapse.[6][7]

Core Directive: Personal Protective Equipment (PPE)

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. Given the significant dermal and respiratory hazards of this compound, a comprehensive PPE strategy is non-negotiable.

Essential PPE for Handling this compound:
  • Gloves: Double gloving with nitrile rubber gloves is recommended. Nitrile provides good resistance to a range of chemicals, and the outer glove can be removed immediately in case of a splash, minimizing the risk of contamination to the inner glove and skin.[8] Always inspect gloves for any signs of degradation or perforation before use.[9] Contaminated gloves should be disposed of as hazardous waste.[9]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9] Standard safety glasses do not provide adequate protection against splashes.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material must be worn. Ensure that the sleeves are of an appropriate length to protect the arms.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If there is a potential for exposure outside of a fume hood, such as during a large spill, a respirator with an appropriate organic vapor cartridge is necessary.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is paramount for minimizing the risk of exposure and ensuring the integrity of your research.

Preparation and Handling:
  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard warnings.[5] This area should be equipped with a chemical fume hood and have immediate access to an emergency eyewash station and safety shower.

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage. Ensure that the label is legible and that you have reviewed the Safety Data Sheet (SDS).

  • Weighing and Dispensing: Conduct all weighing and dispensing of this compound inside a chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Spill Containment: Work on a tray or other form of secondary containment to capture any potential spills.

  • Avoid Inhalation: Keep the container sealed when not in use. Handle the chemical gently to avoid creating aerosols.

  • Post-handling Decontamination: After handling, thoroughly wipe down the work area with an appropriate decontaminating solution. Wash your hands thoroughly with soap and water, even after removing gloves.[5]

Storage:
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]

  • The container should be tightly sealed and clearly labeled.[10]

  • Store in a locked cabinet or an area with restricted access.[10]

Emergency Response Protocol

In the event of an accidental exposure or spill, a swift and informed response is critical.

Immediate Actions:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove all contaminated clothing while under the safety shower.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Spill Response:

For a minor spill within a chemical fume hood:

  • Alert others in the immediate vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill kit.[7][12]

  • Collect the absorbed material into a sealable container for hazardous waste disposal.[12]

  • Decontaminate the spill area with a suitable cleaning agent.

For a major spill, or any spill outside of a fume hood:

  • Evacuate the area immediately.

  • Alert your supervisor and institutional safety office.

  • Prevent others from entering the contaminated area.

  • If the material is flammable, eliminate all ignition sources.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[5]

  • Do Not Mix Wastes: Avoid mixing this compound waste with other waste streams to prevent potentially hazardous reactions.

  • Regulatory Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[5] Contact your institution's environmental health and safety department for specific disposal procedures.[7]

Visual Workflow for Handling this compound

The following diagram illustrates the key stages and decision points for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep 1. Review SDS & Assess Risks DonPPE 2. Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Prep->DonPPE Handle 3. Weigh & Dispense DonPPE->Handle Enter Fume Hood Work 4. Perform Experiment Handle->Work Decon 5. Decontaminate Work Area Work->Decon Spill Spill or Exposure? Work->Spill DoffPPE 6. Doff PPE Correctly Decon->DoffPPE Wash 7. Wash Hands Thoroughly DoffPPE->Wash CollectWaste 8. Collect All Contaminated Waste in Labeled Container DoffPPE->CollectWaste Dispose of Contaminated PPE StoreWaste 9. Store Waste Securely CollectWaste->StoreWaste DisposeWaste 10. Arrange for Professional Disposal StoreWaste->DisposeWaste Spill->Decon No EmergencyProc Follow Emergency Procedures Spill->EmergencyProc Yes

Caption: A workflow diagram for the safe handling of this compound.

References

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • GOV.UK. (2022, August 10). Aniline: general information. Retrieved from [Link]

  • Penta chemicals. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society. Retrieved from [Link]

  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • Unknown. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response. Retrieved from [Link]

  • Unknown. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Propoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.